4-(TRIFLUOROMETHOXY)ETHYLAMINOBENZENE
Description
Properties
IUPAC Name |
N-ethyl-4-(trifluoromethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c1-2-13-7-3-5-8(6-4-7)14-9(10,11)12/h3-6,13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOAUEGCHWIJHRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=C(C=C1)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10938643 | |
| Record name | N-Ethyl-4-(trifluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10938643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175278-20-3 | |
| Record name | N-Ethyl-4-(trifluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10938643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to N-Ethyl-4-(trifluoromethoxy)aniline: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for the development of novel therapeutics with enhanced pharmacological profiles. Among these, the trifluoromethoxy (-OCF3) group has garnered significant attention for its ability to modulate key drug-like properties, including metabolic stability, lipophilicity, and target-binding affinity. This guide provides a comprehensive technical overview of N-ethyl-4-(trifluoromethoxy)aniline, a versatile building block that leverages the unique attributes of the trifluoromethoxy moiety for the synthesis of advanced pharmaceutical intermediates. As a senior application scientist, this document aims to deliver not just procedural steps, but the underlying scientific rationale to empower researchers in their drug discovery endeavors.
Section 1: Core Chemical and Physical Properties
N-ethyl-4-(trifluoromethoxy)aniline, identified by the CAS Number 175278-20-3 , is a crucial intermediate in organic synthesis, particularly for crafting molecules with potential therapeutic applications.[1] A thorough understanding of its fundamental properties is paramount for its effective handling, reaction optimization, and analytical characterization.
Identifiers and Molecular Structure
-
IUPAC Name: N-ethyl-4-(trifluoromethoxy)aniline[2]
-
Synonyms: 4-(Trifluoromethoxy)ethylaminobenzene, N1-ETHYL-4-(TRIFLUOROMETHOXY)ANILINE[1]
-
Canonical SMILES: CCNC1=CC=C(OC(F)(F)F)C=C1[2]
-
InChI Key: GOAUEGCHWIJHRD-UHFFFAOYSA-N[2]
The molecular architecture, featuring a trifluoromethoxy group para to an N-ethylamino substituent on a benzene ring, is central to its utility. The potent electron-withdrawing nature of the -OCF3 group significantly influences the electronic properties of the aromatic ring and the basicity of the amino group.
Physicochemical Data
The physical properties of N-ethyl-4-(trifluoromethoxy)aniline dictate its handling and purification procedures.
| Property | Value | Source |
| Physical State | Liquid | [2] |
| Boiling Point | 42-44 °C at 0.2 mmHg | [2] |
| Density | 1.237 g/cm³ | [3] |
| XLogP3 | 3.09 | [3] |
The high boiling point and liquid state at room temperature are typical for substituted anilines of this molecular weight. The XLogP3 value indicates a significant degree of lipophilicity, a desirable trait in many drug candidates for improved membrane permeability.[4]
Section 2: Synthesis and Mechanistic Insights
While a direct, one-pot synthesis of N-ethyl-4-(trifluoromethoxy)aniline is not extensively documented, its preparation can be logically deduced from established synthetic transformations of anilines. The most plausible and efficient routes involve the N-ethylation of the readily available precursor, 4-(trifluoromethoxy)aniline.
Recommended Synthetic Protocol: Reductive Amination
Reductive amination stands out as a robust and widely employed method for the formation of C-N bonds.[5][6][7] This approach involves the reaction of an amine with a carbonyl compound to form an intermediate imine, which is then reduced in situ to the corresponding amine.[5]
Reaction Scheme:
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- 7. masterorganicchemistry.com [masterorganicchemistry.com]
A Comprehensive Technical Guide to the Synthesis of N-Ethyl-4-(trifluoromethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides an in-depth exploration of scientifically robust and field-proven methodologies for the synthesis of N-Ethyl-4-(trifluoromethoxy)aniline (CAS 175278-20-3). The trifluoromethoxy (-OCF₃) group is a critical pharmacophore in modern drug discovery, valued for its ability to enhance metabolic stability, lipophilicity, and binding affinity. Consequently, efficient and scalable routes to key intermediates like N-Ethyl-4-(trifluoromethoxy)aniline are of paramount importance. This document moves beyond a simple recitation of steps, delving into the causality behind procedural choices and offering a comparative analysis of the most effective synthetic strategies. We will focus on two principal and highly efficient pathways starting from the readily available 4-(trifluoromethoxy)aniline: Reductive Amination and Catalytic N-Alkylation . Each method is presented with detailed, step-by-step protocols, mechanistic insights, and a discussion of its relative merits, enabling researchers to select the optimal route for their specific laboratory or process chemistry needs.
Introduction: The Significance of the Trifluoromethoxy Moiety
The trifluoromethoxy (-OCF₃) group has emerged as a uniquely valuable substituent in medicinal chemistry and materials science. Unlike its trifluoromethyl (-CF₃) analogue, the -OCF₃ group acts as a lipophilic hydrogen bond acceptor and exerts a moderate electron-w withdrawing effect, properties that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. N-Ethyl-4-(trifluoromethoxy)aniline serves as a key building block for incorporating this privileged moiety into more complex molecular architectures, finding application in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.
The synthesis of this secondary amine hinges on the strategic formation of a new carbon-nitrogen bond at the aniline nitrogen. The choice of synthetic route is dictated by factors including scale, desired purity, available reagents, and process safety considerations. This guide will illuminate the most reliable pathways to achieve this transformation.
Foundational Starting Material: Synthesis of 4-(Trifluoromethoxy)aniline
A prerequisite for any synthesis of the target compound is a reliable source of 4-(trifluoromethoxy)aniline. While commercially available, understanding its synthesis provides a complete picture of the chemical lineage. A common industrial-scale approach involves the reduction of 4-(trifluoromethoxy)nitrobenzene.
Synthesis of 4-(Trifluoromethoxy)aniline via Nitro Reduction
The reduction of the nitro group is a fundamental transformation in organic synthesis. For industrial applications, catalytic hydrogenation is often favored for its high atom economy and cleaner reaction profile. However, chemical reduction using metals in acidic media remains a robust and accessible laboratory method.
A well-established method involves the use of iron powder in the presence of an acid, such as hydrochloric acid, in a protic solvent like methanol or ethanol. This process is effective, cost-efficient, and avoids the need for high-pressure hydrogenation equipment.
Caption: Synthesis of 4-(trifluoromethoxy)aniline.
Strategic Synthesis Routes to N-Ethyl-4-(trifluoromethoxy)aniline
With the precursor amine in hand, we can now explore the core synthetic transformations. We will detail two primary, highly effective methods: Reductive Amination and Catalytic N-Alkylation.
Route 1: Reductive Amination with Acetaldehyde
Reductive amination is a cornerstone of amine synthesis, offering a one-pot procedure that combines high yields with excellent control over the degree of alkylation. This method involves the in-situ formation of an imine from the reaction of 4-(trifluoromethoxy)aniline with acetaldehyde, followed by immediate reduction to the target secondary amine.
Causality of Reagent Choice: The success of this one-pot reaction hinges on the choice of a selective reducing agent. The ideal reagent must reduce the protonated imine (iminium ion) intermediate significantly faster than it reduces the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation. Its steric bulk and attenuated reactivity, compared to reagents like sodium borohydride (NaBH₄), make it exceptionally selective for the iminium ion, thus preventing the wasteful reduction of acetaldehyde to ethanol. The reaction is typically performed in aprotic solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM).
physical and chemical properties of N-ethyl-4-(trifluoromethoxy)aniline
An In-depth Technical Guide to N-ethyl-4-(trifluoromethoxy)aniline
Introduction: A Fluorinated Building Block of Strategic Importance
N-ethyl-4-(trifluoromethoxy)aniline is a specialized aromatic amine that has garnered significant interest within the realms of medicinal chemistry and materials science. As a derivative of aniline, it serves as a versatile synthetic intermediate. The strategic incorporation of two key functional groups—an N-ethyl group and a para-substituted trifluoromethoxy (-OCF₃) group—endows this molecule with a unique combination of physicochemical properties. These features are highly sought after in modern drug design, where fine-tuning molecular characteristics is paramount to achieving desired therapeutic outcomes.
The trifluoromethoxy group is particularly noteworthy. It is a potent electron-withdrawing substituent that significantly enhances lipophilicity, which can improve a drug candidate's ability to cross cellular membranes.[1] Furthermore, the -OCF₃ group is known for its high metabolic stability, often protecting the molecule from enzymatic degradation and thereby extending its biological half-life.[1][2] The N-ethyl group further modulates the compound's polarity and steric profile, offering an additional vector for optimizing interactions with biological targets.
This guide provides a comprehensive technical overview of N-ethyl-4-(trifluoromethoxy)aniline for researchers, scientists, and drug development professionals. It delves into its core physical and chemical properties, synthetic pathways, reactivity, and applications, offering field-proven insights into its utility as a high-value chemical building block.
Physicochemical and Structural Properties
The defining characteristics of N-ethyl-4-(trifluoromethoxy)aniline are summarized below. These properties are fundamental to predicting its behavior in chemical reactions and biological systems.
| Property | Value | Source |
| CAS Number | 175278-20-3 | [3] |
| Molecular Formula | C₉H₁₀F₃NO | [3] |
| Molecular Weight | 205.18 g/mol | [3] |
| IUPAC Name | N-ethyl-4-(trifluoromethoxy)aniline | [3] |
| SMILES | CCNC1=CC=C(OC(F)(F)F)C=C1 | [3] |
| InChIKey | GOAUEGCHWIJHRD-UHFFFAOYSA-N | [3] |
| Classification | Aromatic Amine, Fluorinated Intermediate | [3] |
Synthesis and Reactivity: A Methodological Overview
The synthesis of N-ethyl-4-(trifluoromethoxy)aniline is most commonly achieved through the N-alkylation of its parent amine, 4-(trifluoromethoxy)aniline. This approach provides a direct and efficient route to the desired secondary amine.
Experimental Protocol: N-Ethylation of 4-(trifluoromethoxy)aniline
This protocol describes a standard nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of 4-(trifluoromethoxy)aniline acts as a nucleophile, attacking the electrophilic carbon of an ethylating agent (e.g., ethyl iodide or ethyl bromide). The choice of a suitable base is critical to deprotonate the aniline nitrogen, enhancing its nucleophilicity and neutralizing the acid byproduct formed during the reaction.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-(trifluoromethoxy)aniline (1.0 eq.) and a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Base Addition: Add a non-nucleophilic base (e.g., potassium carbonate or sodium hydride, 1.1-1.5 eq.) to the solution. Stir the mixture at room temperature for 15-30 minutes to facilitate the deprotonation of the amine.
-
Ethylating Agent: Slowly add the ethylating agent (e.g., ethyl iodide, 1.1 eq.) to the reaction mixture.
-
Reaction Monitoring: Heat the reaction to a moderate temperature (e.g., 60-80 °C) and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: After cooling to room temperature, quench the reaction by adding water. Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure N-ethyl-4-(trifluoromethoxy)aniline.
Visualizing the Synthetic Workflow
Caption: Synthetic workflow for N-ethyl-4-(trifluoromethoxy)aniline.
Reactivity Profile
The reactivity of N-ethyl-4-(trifluoromethoxy)aniline is governed by the interplay between the activating N-ethylamino group and the deactivating trifluoromethoxy group.
-
N-H Acidity and Nucleophilicity: The secondary amine retains nucleophilic character and can participate in further reactions such as acylation, sulfonylation, or serving as a nucleophile in substitution reactions.
-
Aromatic Ring Reactivity: The N-ethylamino group is an ortho-, para-director and strongly activating for electrophilic aromatic substitution. Conversely, the trifluoromethoxy group is deactivating and meta-directing. The activating nature of the amino group typically dominates, directing incoming electrophiles to the positions ortho to it (positions 2 and 6).
-
Stability: The trifluoromethoxy group is exceptionally stable under a wide range of reaction conditions and is generally resistant to cleavage.[1]
Applications in Drug Discovery and Development
The unique properties conferred by the trifluoromethoxy group make N-ethyl-4-(trifluoromethoxy)aniline a valuable building block for creating novel therapeutics with improved pharmacological profiles.[4][5]
-
Enhanced Potency and Selectivity: The strong electron-withdrawing nature of the -OCF₃ group can alter the electronic properties of a molecule, influencing its binding affinity and efficacy at a biological target.[1]
-
Improved Pharmacokinetics: The metabolic stability of the -OCF₃ group helps prevent rapid breakdown of the drug in the body, leading to a longer half-life.[1][2] Increased lipophilicity can also enhance absorption and distribution, including penetration of the blood-brain barrier, which is crucial for developing treatments for neurological disorders.[2][5]
-
Versatile Intermediate: This compound serves as a key intermediate in the synthesis of a wide array of more complex molecules. For example, its parent compound, 4-(trifluoromethoxy)aniline, is used to synthesize anticancer agents and is an intermediate for Riluzole, a neuroprotective agent.[6][7][8] This highlights the potential of its N-ethylated derivative in similar therapeutic areas. Furthermore, related structures like N-Ethyl-4-(trifluoromethyl)aniline have been used to create compounds with potential acaricidal and insecticidal activity, demonstrating the broad utility of these fluorinated anilines.
Typical Characterization Workflow
Once synthesized, the identity and purity of N-ethyl-4-(trifluoromethoxy)aniline must be rigorously confirmed.
Caption: Standard workflow for structural and purity analysis.
Safety, Handling, and Storage
As with all laboratory chemicals, N-ethyl-4-(trifluoromethoxy)aniline must be handled with appropriate care. While a specific safety data sheet (SDS) for this exact compound is not widely available, data from its parent, 4-(trifluoromethoxy)aniline, provides a strong basis for safe handling procedures.
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves to prevent skin exposure, and a lab coat.[9] All handling should be performed in a well-ventilated area or under a chemical fume hood.[9]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist. Keep away from sources of ignition and strong oxidizing agents, strong acids, and strong bases.[9][10][11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11][12] Keep the compound under an inert atmosphere if long-term stability is a concern.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[11]
Conclusion
N-ethyl-4-(trifluoromethoxy)aniline stands out as a strategically important intermediate in modern chemical synthesis. Its unique molecular architecture, characterized by the metabolically robust and lipophilic trifluoromethoxy group, offers significant advantages for the development of new pharmaceuticals and advanced materials. By understanding its physicochemical properties, synthetic routes, and reactivity, researchers can effectively leverage this compound to design and create novel molecules with enhanced performance characteristics, driving innovation in drug discovery and beyond.
References
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- The Role of Trifluoromethoxy Aniline Derivatives in Modern Chemistry.
- N-Ethyl-4-(trifluoromethyl)aniline Hydrochloride - Drug Delivery. (2024-01-14).
- SAFETY DATA SHEET. Merck Millipore.
- The Science Behind 4-(Trifluoromethoxy)aniline: Synthesis and Application in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
- SAFETY DATA SHEET. (2008-06-22).
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Introduction: The Strategic Importance of Fluorinated Scaffolds
An In-depth Technical Guide to the Structural Analysis of 4-(trifluoromethoxy)ethylaminobenzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. The trifluoromethoxy (-OCF₃) group, in particular, has emerged as a critical substituent for optimizing the physicochemical and pharmacokinetic properties of bioactive molecules.[1][2] This guide provides a comprehensive structural analysis of this compound (also known as N-ethyl-4-(trifluoromethoxy)aniline), a versatile intermediate poised for significant applications in drug discovery and materials science.
The trifluoromethoxy group imparts a unique combination of high lipophilicity, metabolic stability, and electron-withdrawing character, which can profoundly influence a molecule's membrane permeability, bioavailability, and binding affinity to biological targets.[1][3] As a derivative of the key building block 4-(trifluoromethoxy)aniline, the N-ethylated version offers an additional vector for molecular modification, enabling the fine-tuning of properties essential for developing next-generation therapeutics.[4][5] This document serves as a detailed technical resource, elucidating the synthesis, structural characterization, and potential applications of this high-value compound.
Core Molecular Properties and Physicochemical Characteristics
This compound is a secondary aromatic amine whose structure is defined by an aniline core functionalized with an N-ethyl group and a para-substituted trifluoromethoxy group. These features dictate its reactivity and physical properties.
| Property | Value | Source(s) |
| Chemical Name | N-ethyl-4-(trifluoromethoxy)aniline | [6][7] |
| Synonyms | This compound | [8][9] |
| CAS Number | 175278-20-3 | [6][7][8] |
| Molecular Formula | C₉H₁₀F₃NO | [7][8] |
| Molecular Weight | 205.18 g/mol | [7][8] |
| Exact Mass | 205.07144843 Da | [9] |
| Physical Form | Liquid | [10] |
| Boiling Point | 42-44 °C | [8] |
| Density | 1.237 g/cm³ | [9] |
| SMILES | CCNC1=CC=C(OC(F)(F)F)C=C1 | [6][7] |
The trifluoromethoxy group acts as a "super-lipophilic" bioisostere for groups like methoxy or chloro, enhancing passage through biological membranes while being exceptionally resistant to metabolic degradation, specifically O-demethylation pathways.[1][11] The N-ethyl group provides a handle for further synthetic elaboration and can influence hydrogen bonding capabilities and steric interactions within a receptor's binding pocket.
Synthesis and Purification Workflow
The most direct and efficient synthesis of this compound is achieved through the N-alkylation of its primary amine precursor, 4-(trifluoromethoxy)aniline. The following protocol outlines a standard laboratory procedure.
Experimental Protocol: Synthesis via Reductive Amination
This protocol describes the synthesis of the title compound from 4-(trifluoromethoxy)aniline and acetaldehyde via reductive amination, a common and effective method for forming secondary amines.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 4-(trifluoromethoxy)aniline (1.0 eq.). Dissolve the aniline in a suitable solvent such as methanol or dichloromethane (approx. 0.2 M concentration).
-
Imine Formation: Add acetaldehyde (1.2 eq.) to the solution. If desired, a catalytic amount of acetic acid can be added to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by Thin Layer Chromatography (TLC) to observe the consumption of the starting aniline.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add a mild reducing agent, such as sodium borohydride (NaBH₄, 1.5 eq.), portion-wise over 15-20 minutes to control gas evolution.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates the complete disappearance of the intermediate imine.
-
Workup: Quench the reaction by the slow addition of water. If dichloromethane was used, separate the organic layer. If methanol was used, remove it under reduced pressure and extract the aqueous residue with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.
Caption: Synthetic workflow for this compound.
Comprehensive Structural Elucidation by Spectroscopic Methods
Accurate structural confirmation is paramount. The following sections detail the expected outcomes from key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure determination of organic molecules.
Protocol: NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field spectrometer. For ¹³C, a proton-decoupled experiment is standard.
-
Data Processing: Process the raw data (FID) using appropriate software by applying Fourier transformation, phase correction, and baseline correction.
¹H NMR Spectroscopy: Predicted Data
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -CH₃ (Ethyl) | ~1.25 | Triplet (t) | J(H,H) ≈ 7.2 | 3H |
| -CH₂- (Ethyl) | ~3.15 | Quartet (q) | J(H,H) ≈ 7.2 | 2H |
| -NH- | ~3.70 | Broad Singlet (br s) | - | 1H |
| Ar-H (ortho to -NH) | ~6.65 | Doublet (d) | J(H,H) ≈ 8.8 | 2H |
| Ar-H (ortho to -OCF₃) | ~7.05 | Doublet (d) | J(H,H) ≈ 8.8 | 2H |
Causality: The ethyl group protons exhibit a classic triplet-quartet pattern due to mutual spin-spin coupling. The aromatic protons are expected to form an AA'BB' system, appearing as two doublets. Long-range coupling to fluorine may introduce additional fine splitting to the aromatic signals ortho to the -OCF₃ group.[12] The amine proton is often broad due to chemical exchange and quadrupolar coupling with ¹⁴N.[12]
¹³C NMR Spectroscopy: Predicted Data
| Carbon Assignment | Predicted δ (ppm) | Key Feature |
| -CH₃ (Ethyl) | ~15 | |
| -CH₂- (Ethyl) | ~39 | |
| Ar-C (ortho to -NH) | ~112 | |
| Ar-C (ortho to -OCF₃) | ~122 | |
| -OCF₃ | ~121 | Quartet, ¹J(C,F) ≈ 256 Hz |
| Ar-C (-OCF₃) | ~143 | |
| Ar-C (-NH) | ~146 |
Causality: The carbon of the trifluoromethoxy group is a key diagnostic signal, appearing as a quartet with a large one-bond coupling constant (¹J(C,F)) due to splitting by the three fluorine atoms.[13]
¹⁹F NMR Spectroscopy A single, sharp peak is expected for the three equivalent fluorine atoms of the -OCF₃ group, typically in the range of δ -58 to -60 ppm (relative to CFCl₃).[13] The absence of other fluorine signals confirms the purity of the fluoro-substituent.
Mass Spectrometry (MS)
MS provides information on the molecular weight and fragmentation pattern, confirming the elemental composition.
Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Method: Use Electrospray Ionization (ESI) in positive ion mode coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
Analysis: The primary ion observed will be the protonated molecule, [M+H]⁺.
-
Expected m/z: The calculated monoisotopic mass of the [M+H]⁺ ion is 206.0792 . Observation of this ion within a 5 ppm mass accuracy window confirms the molecular formula.
Predicted Fragmentation Pathway: The primary fragmentation event is often the loss of the ethyl group or cleavage of the C-O bond.
Caption: Predicted ESI-MS fragmentation of the parent ion.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule.
Protocol: Attenuated Total Reflectance (ATR)-IR
-
Sample: Place a small drop of the neat liquid sample directly on the ATR crystal.
-
Acquisition: Collect the spectrum, typically over a range of 4000-600 cm⁻¹.
Characteristic Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (secondary amine) | 3350-3450 | Medium |
| Aromatic C-H Stretch | 3000-3100 | Medium |
| Aliphatic C-H Stretch | 2850-2970 | Medium |
| Aromatic C=C Stretch | 1500-1600 | Strong |
| C-N Stretch | 1250-1350 | Strong |
| C-O-C Stretch (Aryl Ether) | 1200-1260 | Strong |
| C-F Stretch | 1100-1200 | Very Strong |
Causality: The IR spectrum will be dominated by very strong, broad absorbances corresponding to the C-F and C-O stretching vibrations of the trifluoromethoxy group. The presence of a medium-intensity peak in the ~3400 cm⁻¹ region confirms the secondary amine N-H bond.
Potential Applications in Drug Discovery
The 4-(trifluoromethoxy)aniline scaffold is a privileged structure in medicinal chemistry. Its N-ethyl derivative is a prime candidate for building libraries of novel compounds for screening against various biological targets.
-
Kinase Inhibitors: Many FDA-approved kinase inhibitors, such as gefitinib and lapatinib, are based on anilinoquinazoline or anilinoquinoline cores.[14] this compound can serve as a key synthon for developing new inhibitors where the -OCF₃ group can enhance binding and improve pharmacokinetic profiles.
-
Anticancer and Antimicrobial Agents: Trifluoromethylaniline derivatives have shown promising cytotoxic effects against cancer cell lines and activity against bacterial strains.[15][16] The lipophilicity imparted by the -OCF₃ group can aid in disrupting cellular or bacterial membranes.[15]
-
Neuroprotective Agents: The parent amine is an intermediate in the synthesis of Riluzole, a neuroprotective agent used to treat amyotrophic lateral sclerosis (ALS).[5][17] This highlights the scaffold's compatibility with developing CNS-active drugs.
Caption: Application pathways for the core chemical scaffold.
Conclusion
This compound is a strategically important molecule whose structure has been thoroughly characterized by a suite of modern analytical techniques. The combination of NMR, MS, and IR spectroscopy provides a self-validating system for its identification and quality control. The unique electronic properties conferred by the trifluoromethoxy group make this compound a highly valuable building block for the synthesis of advanced pharmaceutical and agrochemical agents. This guide provides the foundational knowledge for researchers to confidently synthesize, analyze, and deploy this versatile intermediate in their research and development programs.
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A Technical Guide to the Spectroscopic Profile of 4-(trifluoromethoxy)ethylaminobenzene
Abstract
This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 4-(trifluoromethoxy)ethylaminobenzene (N-ethyl-4-(trifluoromethoxy)aniline), a compound of interest in pharmaceutical and materials science research. In the absence of extensive published experimental data for this specific molecule, this guide synthesizes information from analogous compounds and established spectroscopic principles to offer a robust predictive profile. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing detailed interpretations and the scientific rationale behind the predictions. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling a deeper understanding of the structural characteristics of this fluorinated aromatic amine.
Introduction
This compound is a substituted aniline featuring both an N-ethyl group and a trifluoromethoxy substituent. The trifluoromethoxy group is of particular interest in medicinal chemistry as it can significantly modulate a molecule's lipophilicity, metabolic stability, and electronic properties, often leading to improved pharmacokinetic and pharmacodynamic profiles. A thorough understanding of the spectroscopic signature of this compound is paramount for its unambiguous identification, purity assessment, and for elucidating its role in various chemical and biological processes.
This guide will provide a detailed, predictive analysis of its key spectroscopic features. The predictions are grounded in the well-documented spectral characteristics of N-ethylaniline and the known electronic effects of the 4-(trifluoromethoxy) substituent.
Molecular Structure:
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are based on the known spectra of N-ethylaniline, with chemical shift adjustments accounting for the electronic effects of the 4-trifluoromethoxy group.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show signals corresponding to the ethyl protons and the aromatic protons.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Prediction |
| CH₃ | ~1.25 | Triplet (t) | 3H | The methyl protons are coupled to the two methylene protons, resulting in a triplet. The chemical shift is similar to that in N-ethylaniline.[1] |
| CH₂ | ~3.15 | Quartet (q) | 2H | The methylene protons are coupled to the three methyl protons, giving a quartet. They are slightly deshielded by the adjacent nitrogen atom.[1] |
| N-H | ~3.4-3.6 | Broad Singlet (br s) | 1H | The amine proton signal is typically broad due to quadrupole broadening and chemical exchange. Its chemical shift can vary with solvent and concentration.[2] |
| Ar-H (ortho to -NHC₂H₅) | ~6.6-6.7 | Doublet (d) | 2H | These protons are shielded by the electron-donating amino group. |
| Ar-H (ortho to -OCF₃) | ~7.0-7.1 | Doublet (d) | 2H | These protons are deshielded by the electron-withdrawing trifluoromethoxy group. |
Causality of Chemical Shifts: The electron-donating nature of the secondary amine group increases the electron density at the ortho and para positions of the aromatic ring, causing an upfield shift (lower ppm) of the corresponding protons compared to benzene (7.36 ppm). Conversely, the electron-withdrawing trifluoromethoxy group decreases electron density, leading to a downfield shift (higher ppm) for the adjacent protons.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| CH₃ | ~14-15 | Typical chemical shift for a methyl group in an ethylamine moiety.[3] |
| CH₂ | ~38-39 | The methylene carbon is deshielded by the adjacent nitrogen.[4] |
| Ar-C (ortho to -NHC₂H₅) | ~112-113 | Shielded by the electron-donating amino group.[1] |
| Ar-C (ortho to -OCF₃) | ~121-122 | Deshielded by the electron-withdrawing trifluoromethoxy group. |
| Ar-C (ipso to -NHC₂H₅) | ~147-148 | The ipso-carbon attached to the nitrogen is significantly deshielded.[1] |
| Ar-C (ipso to -OCF₃) | ~142-143 | The ipso-carbon attached to the trifluoromethoxy group is also deshielded. |
| -OCF₃ | ~121 (q, J ≈ 257 Hz) | The carbon of the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms. |
Justification of Predictions: The predicted chemical shifts are extrapolated from the known spectrum of N-ethylaniline. The substituent chemical shift (SCS) effects of the 4-trifluoromethoxy group are applied to these values. The trifluoromethoxy group is known to be electron-withdrawing, which generally leads to a downfield shift for the ipso and ortho carbons and a smaller effect on the meta and para carbons.[1]
Experimental Protocol for NMR Analysis
A standardized protocol for acquiring high-quality NMR spectra of this compound is as follows:
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shift of the N-H proton.[2]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.[1]
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 12-16 ppm, 32-64 scans, relaxation delay of 1-2 seconds.
-
To confirm the N-H proton, a D₂O exchange experiment can be performed. Addition of a drop of D₂O will cause the N-H signal to disappear.[2]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Absorption Bands
The IR spectrum of this compound is expected to display characteristic absorption bands for the N-H, C-H, C-N, C-O, and C-F bonds.
Table 3: Predicted Major IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3400 | Medium | N-H stretch | Characteristic for secondary aromatic amines.[2] |
| 3100-3000 | Medium | Aromatic C-H stretch | Typical for C-H bonds on a benzene ring. |
| 2970-2850 | Medium | Aliphatic C-H stretch | Arises from the C-H bonds of the ethyl group. |
| ~1610, ~1510 | Strong | C=C aromatic ring stretch | Characteristic skeletal vibrations of the benzene ring. |
| 1320-1250 | Strong | Aromatic C-N stretch | Typical for aromatic amines.[2] |
| 1280-1150 | Very Strong | C-F stretch (asymmetric and symmetric) | The trifluoromethoxy group exhibits very strong absorptions in this region.[5] |
| ~1210 | Strong | Aryl-O stretch | Arises from the C-O bond of the trifluoromethoxy group. |
| ~830 | Strong | C-H out-of-plane bend | Characteristic of a 1,4-disubstituted (para) benzene ring. |
Experimental Protocol for FT-IR Analysis
For a liquid sample like this compound, the following FT-IR protocol is recommended:
-
Sample Preparation:
-
Neat Liquid: Place a small drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.
-
Attenuated Total Reflectance (ATR): Place a drop of the sample directly onto the ATR crystal. This method requires minimal sample preparation.[6]
-
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or clean ATR crystal).
-
Place the prepared sample in the spectrometer and record the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for structural elucidation.
Predicted Mass Spectrum and Fragmentation Pattern
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.
Molecular Ion (M⁺): The molecular weight of C₉H₁₀F₃NO is 205.18 g/mol . Therefore, the molecular ion peak is expected at m/z = 205.
Major Fragmentation Pathways: The primary fragmentation is expected to be α-cleavage, which is characteristic of amines. This involves the cleavage of the C-C bond adjacent to the nitrogen atom.
-
Loss of a methyl radical (•CH₃): This is a very common fragmentation pathway for N-ethyl amines, leading to a stable iminium ion.
-
[M - 15]⁺: m/z = 190
-
-
Loss of an ethyl radical (•C₂H₅):
-
[M - 29]⁺: m/z = 176
-
-
Loss of trifluoromethoxy radical (•OCF₃):
-
[M - 85]⁺: m/z = 120
-
-
Loss of CF₃ radical (•CF₃):
-
[M - 69]⁺: m/z = 136 (less likely as a primary fragmentation)
-
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Experimental Protocol for GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of this compound.
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[7]
-
Instrumentation:
-
Gas Chromatograph (GC): Equipped with a capillary column (e.g., HP-5ms or equivalent).
-
Mass Spectrometer (MS): An electron ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.
-
-
GC Conditions:
-
Injector Temperature: 250-280 °C.
-
Oven Program: Start at a low temperature (e.g., 50-70 °C), hold for 1-2 minutes, then ramp up to a final temperature of 250-300 °C at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[8]
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Ion Source Temperature: 230 °C.
-
-
Data Analysis: The resulting chromatogram will show a peak corresponding to the compound, and the mass spectrum of this peak can be extracted and analyzed for the molecular ion and fragment ions.
Conclusion
This technical guide provides a detailed predictive overview of the NMR, IR, and MS spectroscopic data for this compound. By leveraging data from structurally similar compounds and fundamental spectroscopic principles, we have constructed a comprehensive spectral profile that can aid in the identification and characterization of this molecule. The provided experimental protocols offer a starting point for researchers to obtain high-quality experimental data, which will be essential for validating and refining these predictions. As a molecule with significant potential in various scientific fields, a thorough understanding of its spectroscopic properties is a critical first step in unlocking its full utility.
References
- Dudek, G. O., & Dudek, E. P. (1965). Substituent Effects on the Proton and Carbon-13 Nuclear Magnetic Resonance Spectra of Anilines. Journal of the American Chemical Society, 87(18), 4094–4098.
- Agilent Technologies. (2014). GC/MS Analysis of N-alkylanilines.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- SpectraBase. (n.d.). N-Ethylaniline.
- NIST Chemistry WebBook. (n.d.). Benzenamine, N-ethyl-.
- Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.
- PubChem. (n.d.). 4-(Trifluoromethoxy)aniline.
- Bigelow, L. A. (1947). The Action of Elementary Fluorine upon Organic Compounds. Chemical Reviews, 40(1), 51–115.
- Leroux, F., Castagnetti, E., & Schlosser, M. (2003). Trifluoromethoxy Substituted Anilines: Metalation as the Key Step for Structural Elaboration. The Journal of Organic Chemistry, 68(12), 4693–4699.
- U.S. Environmental Protection Agency. (1996).
- University of California, Los Angeles. (n.d.). Sample preparation for FT-IR.
- SINTEF. (2012).
- Tugnait, M., et al. (2002). The metabolism of 4-trifluoromethoxyaniline and [13C]-4-trifluoromethoxyacetanilide in the rat: detection and identification of metabolites excreted in the urine by NMR and HPLC-NMR. Journal of Pharmaceutical and Biomedical Analysis, 28(5), 875-885.
- Matrix Fine Chemicals. (n.d.). N-ETHYL-4-(TRIFLUOROMETHOXY)ANILINE.
- Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of ethylamine.
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An In-depth Technical Guide to the Solubility of 4-(Trifluoromethoxy)ethylaminobenzene
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from reaction kinetics during synthesis to bioavailability in final formulations. This guide focuses on 4-(trifluoromethoxy)ethylaminobenzene, a compound of interest in medicinal chemistry due to its unique trifluoromethoxy and ethylamino moieties. The trifluoromethoxy group often enhances metabolic stability and lipophilicity, while the ethylamino group provides a site for hydrogen bonding and potential salt formation.[1][2] This document provides a comprehensive overview of the predicted solubility characteristics of this compound, a robust experimental protocol for determining its thermodynamic solubility, and an analysis of the underlying physicochemical principles. The methodologies and insights presented herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to accurately assess the solubility of this and other novel chemical entities.
Introduction: The Critical Role of Solubility
In drug discovery and development, poor aqueous solubility is a primary obstacle that can lead to unreliable results in in vitro assays and poor bioavailability in vivo.[3][4] Understanding the solubility of a compound like this compound across a range of solvents is essential for:
-
Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.
-
Preformulation: Developing stable and effective dosage forms.[5][6]
-
Pharmacokinetic Profiling: Predicting absorption and distribution characteristics.
The subject molecule, also known as N-ethyl-4-(trifluoromethoxy)aniline, possesses a unique combination of a highly lipophilic -OCF3 group and a polar secondary amine.[1][7] This structural duality suggests a complex solubility profile, necessitating empirical determination for accurate characterization.
Physicochemical Profile and Predicted Solubility
-
Aromatic Core: The benzene ring is inherently nonpolar and hydrophobic.
-
Trifluoromethoxy (-OCF3) Group: This group is strongly electron-withdrawing and significantly increases lipophilicity, more so than a methoxy or even a fluorine substituent.[1] This suggests good solubility in nonpolar to moderately polar aprotic solvents.
-
Ethylamino (-NHCH2CH3) Group: The secondary amine introduces polarity and the capacity for hydrogen bonding (as a donor and acceptor), which should enhance solubility in polar protic solvents.
Based on these features, a hypothetical but scientifically grounded solubility profile can be projected. This profile serves as an illustrative tool for the methodologies described in this guide.
Table 1: Illustrative Thermodynamic Solubility Data for this compound at 25°C
| Solvent Category | Solvent | Dielectric Constant | Predicted Solubility (mg/mL) | Predicted Solubility (µg/mL) | Classification |
| Nonpolar | n-Hexane | 1.9 | ~0.5 | 500 | Sparingly Soluble |
| Toluene | 2.4 | ~5.0 | 5000 | Soluble | |
| Polar Aprotic | Dichloromethane (DCM) | 9.1 | >30.0 | >30000 | Very Soluble |
| Tetrahydrofuran (THF) | 7.5 | >30.0 | >30000 | Very Soluble | |
| Ethyl Acetate | 6.0 | ~25.0 | 25000 | Freely Soluble | |
| Acetone | 21.0 | >30.0 | >30000 | Very Soluble | |
| Acetonitrile (ACN) | 37.5 | ~15.0 | 15000 | Soluble | |
| Dimethyl Sulfoxide (DMSO) | 47.0 | >30.0 | >30000 | Very Soluble | |
| Polar Protic | Methanol | 33.0 | ~20.0 | 20000 | Freely Soluble |
| Ethanol | 24.6 | ~18.0 | 18000 | Soluble | |
| 2-Propanol (IPA) | 19.9 | ~10.0 | 10000 | Soluble | |
| Water (pH 7.4) | 80.1 | <0.01 | <10 | Very Slightly Soluble |
Note: This data is illustrative, based on chemical principles, to demonstrate the application of the experimental protocol.
Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method
To obtain definitive solubility data, the equilibrium or thermodynamic solubility must be measured. The shake-flask method, pioneered by Higuchi and Connors, remains the gold standard for its reliability and accuracy.[5][8] It measures the concentration of a saturated solution in equilibrium with an excess of solid compound.[6][9]
Causality Behind Experimental Choices
-
Method Selection: The shake-flask method is chosen over kinetic methods because it provides a true measure of thermodynamic equilibrium, which is crucial for formulation and biopharmaceutical classification.[3][10] Kinetic solubility often overestimates solubility due to the formation of supersaturated solutions from DMSO stock.[5]
-
Equilibration Time: An incubation period of 24-48 hours is necessary to ensure that the system reaches a true equilibrium state, where the rate of dissolution equals the rate of precipitation.[9][10] Shorter times may only yield kinetic values.
-
Temperature Control: Solubility is highly temperature-dependent. Maintaining a constant temperature (e.g., 25°C or 37°C) is critical for reproducibility.[10]
-
Quantification Method: High-Performance Liquid Chromatography (HPLC) is selected for quantification due to its specificity, sensitivity, and ability to separate the analyte from any potential impurities or degradants.
Step-by-Step Methodology
-
Preparation: Add an excess of solid this compound (e.g., 2-5 mg) to a 1.5 mL glass vial. The key is to ensure undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent to the vial.
-
Equilibration: Seal the vials and place them in an orbital shaker or thermomixer set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 700 rpm). Incubate for 24 hours to allow the system to reach equilibrium.[9]
-
Phase Separation: After incubation, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle. Centrifuge the vials (e.g., at 10,000 x g for 10 minutes) to pellet any remaining suspended particles.
-
Sampling: Carefully withdraw a known aliquot of the clear supernatant without disturbing the solid pellet.
-
Dilution: Dilute the aliquot with a suitable mobile phase to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted sample by a validated HPLC-UV method against a standard curve prepared from a known stock solution of the compound.
Experimental Workflow Diagram
The following diagram outlines the logical flow of the thermodynamic solubility determination protocol.
Caption: Workflow for Thermodynamic Solubility Determination.
Analysis and Discussion of Intermolecular Forces
The solubility of a solute in a solvent is governed by the principle "like dissolves like," which is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[11]
-
In Nonpolar Solvents (e.g., Hexane): The strong hydrogen bonds and dipole-dipole interactions between molecules of this compound (solute-solute) are much stronger than the weak van der Waals forces that would be formed with hexane (solute-solvent). Breaking the solute-solute interactions is energetically unfavorable, leading to poor solubility.
-
In Polar Aprotic Solvents (e.g., THF, DMSO): These solvents can engage in strong dipole-dipole interactions with the polar regions of the solute. The energy gained from these solute-solvent interactions is sufficient to overcome the solute-solute forces, resulting in high solubility.
-
In Polar Protic Solvents (e.g., Methanol): These solvents can act as both hydrogen bond donors and acceptors. They can form strong hydrogen bonds with the ethylamino group of the solute, effectively breaking apart the solute lattice and leading to good solubility.
-
In Water: Despite water's high polarity and hydrogen bonding capability, the large, nonpolar surface area created by the aromatic ring and the highly lipophilic -OCF3 group leads to a significant hydrophobic effect. This disrupts the strong hydrogen-bonding network of water, making dissolution energetically unfavorable and resulting in very low aqueous solubility.
Diagram of Intermolecular Interactions
This diagram illustrates the key molecular interactions that determine solubility.
Caption: Dominant Intermolecular Forces in Solution.
Conclusion and Practical Implications
This technical guide establishes a framework for understanding and determining the solubility of this compound. The predicted solubility profile suggests high solubility in a range of common organic solvents but poor solubility in aqueous media. This is a common challenge in drug development, indicating that for pharmaceutical applications, formulation strategies such as co-solvents, pH adjustment, or advanced delivery systems may be necessary. The provided step-by-step shake-flask protocol offers a reliable method for generating the empirical data needed to guide these development decisions, ensuring that subsequent research is built upon a solid physicochemical foundation.
References
- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]
- Schlosser, M. (2006). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 2(13). [Link]
- A novel method for determining the solubility of small molecules in aqueous media and polymer solvent systems using solution calorimetry.
- In-vitro Thermodynamic Solubility. protocols.io. [Link]
- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. [Link]
- ADME Solubility Assay. BioDuro. [Link]
- (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.
- Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO. [Link]
- N-ETHYL-4-(TRIFLUOROMETHOXY)ANILINE | CAS 175278-20-3.
- Exploring 4-(Trifluoromethoxy)nitrobenzene: Properties and Applications.
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The Trifluoromethoxy Group: A Keystone Moiety in Modern Chemistry
An In-depth Technical Guide on the Applications of Trifluoromethoxy-Substituted Anilines
Introduction: The Unique Character of the Trifluoromethoxy Substituent
In the landscape of contemporary chemical research, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. Among these, the trifluoromethoxy (-OCF3) group has emerged as a substituent of exceptional interest.[1] Trifluoromethoxy-substituted anilines, in particular, serve as versatile building blocks in a multitude of applications, ranging from pharmaceuticals and agrochemicals to advanced materials.[2][3] This guide provides an in-depth exploration of the synthesis, properties, and diverse applications of these valuable chemical intermediates.
The trifluoromethoxy group imparts a unique combination of properties to an aniline core. It is strongly electron-withdrawing, which significantly alters the electronic characteristics of the aromatic ring.[1] Furthermore, the -OCF3 group is highly lipophilic, a property that can enhance the solubility of molecules in organic solvents and facilitate their passage through biological membranes.[1][4] This increased lipophilicity is a key factor in improving the pharmacokinetic profiles of drug candidates.[5] Notably, the trifluoromethoxy group is remarkably stable against metabolic degradation, contributing to the development of compounds with extended biological half-lives.[1] These distinct attributes make trifluoromethoxy-substituted anilines highly sought-after precursors in the synthesis of complex, high-value molecules.
Synthesis of Trifluoromethoxy-Substituted Anilines: A Methodological Overview
The synthesis of trifluoromethoxy-substituted anilines can be achieved through several routes, often involving multi-step processes that require precise control of reaction conditions. Common strategies include the reduction of a corresponding nitroaromatic precursor or the amination of a trifluoromethoxy-substituted benzene derivative.
One established method for the synthesis of 4-(trifluoromethoxy)aniline involves the reduction of 4-(trifluoromethoxy)nitrobenzene.[6] While various reducing agents can be employed, a common and industrially viable approach utilizes iron powder in the presence of an acid, such as hydrochloric acid.[6] This method is often favored for its cost-effectiveness and operational simplicity on a large scale.[6]
Another synthetic approach involves the direct amination of a trifluoromethoxy-substituted benzene. For instance, a novel synthesis of 4-(trifluoromethoxy)aniline has been reported starting from trifluoromethoxybenzene.[7][8] This process involves the use of sodium ferrate and sodium bromide in dimethyl sulfoxide (DMSO), followed by the addition of sodium amide.[7][8] This method is noted for its high yield and shorter reaction sequence compared to some traditional routes.[7]
The choice of synthetic route often depends on the desired substitution pattern on the aniline ring, the availability of starting materials, and the scale of the reaction. For instance, the synthesis of ortho- and meta-substituted trifluoromethoxyanilines may require different strategic approaches to achieve the desired regioselectivity.
Core Applications: From Life Sciences to Material Innovation
The unique physicochemical properties conferred by the trifluoromethoxy group have led to the widespread application of trifluoromethoxy-substituted anilines in several key industrial sectors.
Medicinal Chemistry: Engineering Superior Pharmacokinetics
In the pharmaceutical industry, trifluoromethoxy-substituted anilines are invaluable intermediates for the synthesis of active pharmaceutical ingredients (APIs).[3] The incorporation of the -OCF3 group can significantly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity to its biological target.[4][9] These improvements can lead to drugs with better efficacy, longer duration of action, and improved safety profiles.[10]
For example, 4-(trifluoromethoxy)aniline is a key intermediate in the synthesis of Riluzole, a neuroprotective agent used in the treatment of amyotrophic lateral sclerosis (ALS).[8][11] The trifluoromethoxy group in Riluzole is crucial for its pharmacological activity. Furthermore, these anilines are used in the development of anticancer agents and other therapeutics targeting a range of diseases.[8][12] The ability of the -OCF3 group to act as a "super-halogen" or pseudohalogen bioisostere allows for the fine-tuning of molecular properties to optimize drug-receptor interactions.[11]
Agrochemicals: Enhancing Crop Protection
The agrochemical sector has also extensively utilized trifluoromethoxy-substituted anilines in the development of modern pesticides, herbicides, and fungicides.[2][13] The properties that make the -OCF3 group advantageous in pharmaceuticals are equally beneficial in crop protection. Increased metabolic stability translates to longer persistence in the field, while enhanced lipophilicity can improve the penetration of the active ingredient into the target pest or plant.[14]
A notable example is the insecticide Metaflumizone, for which 4-(trifluoromethoxy)aniline is a key synthetic intermediate.[7] The presence of the trifluoromethoxy group contributes to the potent insecticidal activity of this compound. The development of such targeted and effective agrochemicals is crucial for ensuring global food security.
Materials Science: Designing Advanced Polymers and Specialty Chemicals
Beyond the life sciences, trifluoromethoxy-substituted anilines are employed in the field of materials science. They serve as monomers or key intermediates in the synthesis of specialty polymers, dyes, and other functional materials.[2][3] The incorporation of the -OCF3 group can enhance the thermal stability, chemical resistance, and electronic properties of these materials.[2] This makes them suitable for high-performance applications in electronics, coatings, and other advanced technologies.[3][15]
Data Presentation
Table 1: Physicochemical Properties of Trifluoromethoxy-Aniline Isomers
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 2-(Trifluoromethoxy)aniline | 454-82-0 | C7H6F3NO | 177.12 | ~180 |
| 3-(Trifluoromethoxy)aniline | 461-81-4 | C7H6F3NO | 177.12 | ~188 |
| 4-(Trifluoromethoxy)aniline | 461-82-5 | C7H6F3NO | 177.12 | 83°C / 20.3 mmHg[5] |
Experimental Protocols
Protocol 1: Synthesis of 4-(Trifluoromethoxy)aniline via Reduction of 4-(Trifluoromethoxy)nitrobenzene
Objective: To synthesize 4-(trifluoromethoxy)aniline through the reduction of 4-(trifluoromethoxy)nitrobenzene using iron and hydrochloric acid.
Materials:
-
4-(Trifluoromethoxy)nitrobenzene
-
Iron powder
-
Concentrated Hydrochloric Acid
-
Methanol
-
Dichloromethane
-
Anhydrous Sodium Sulfate
-
Water
Procedure:
-
To a reaction vessel equipped with a stirrer and a condenser, add methanol, 4-(trifluoromethoxy)nitrobenzene, iron powder, and concentrated hydrochloric acid.[6]
-
Heat the reaction mixture to a temperature of 60-65°C with continuous stirring.[6]
-
Monitor the reaction for completion using an appropriate analytical technique (e.g., TLC or GC).
-
Upon completion, cool the reaction mixture and adjust the pH to 9-10 to obtain the crude product.[6]
-
Extract the crude product with dichloromethane.[6]
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-(trifluoromethoxy)aniline.[6]
Self-Validation: The purity of the final product should be assessed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). The structure should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry.
Protocol 2: N-tert-Butoxycarbonyl (Boc) Protection of 4-(Trifluoromethoxy)aniline
Objective: To protect the amino group of 4-(trifluoromethoxy)aniline with a Boc group, a common step before further functionalization.
Materials:
-
4-(Trifluoromethoxy)aniline
-
Di-tert-butyl dicarbonate (Boc)2O
-
Triethylamine (TEA) or another suitable base
-
Dichloromethane (DCM) or another suitable solvent
Procedure:
-
Dissolve 4-(trifluoromethoxy)aniline in the chosen solvent in a reaction flask.
-
Add the base (e.g., triethylamine) to the solution.
-
Slowly add a solution of (Boc)2O in the same solvent to the reaction mixture at room temperature.
-
Stir the reaction mixture for several hours until the reaction is complete (monitor by TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected aniline.
Self-Validation: The successful protection can be confirmed by the appearance of the characteristic Boc protons in the 1H NMR spectrum and the shift in the signals of the aromatic protons.
Visualizations
Diagram 1: Key Properties Imparted by the Trifluoromethoxy Group
Caption: Properties of trifluoromethoxy-substituted anilines.
Diagram 2: Synthetic Workflow for 4-(Trifluoromethoxy)aniline
Caption: Synthesis of 4-(trifluoromethoxy)aniline.
Conclusion: A Future-Forward Building Block
Trifluoromethoxy-substituted anilines represent a class of chemical intermediates with profound and far-reaching applications. Their unique combination of lipophilicity, metabolic stability, and electronic properties makes them indispensable tools for researchers and scientists in drug discovery, agrochemical development, and materials science. As synthetic methodologies continue to evolve, providing more efficient and selective access to these compounds, their role in the creation of innovative and high-performance products is set to expand even further. The continued exploration of the structure-activity relationships of molecules derived from these anilines will undoubtedly unlock new opportunities and drive progress across the chemical sciences.
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- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research.
- Leroux, F., Castagnetti, E., & Schlosser, M. (2003). Trifluoromethoxy substituted anilines: metalation as the key step for structural elaboration. The Journal of Organic Chemistry, 68(12), 4693–4699.
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- Google Patents. (n.d.). WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
- PubMed. (n.d.). Structure-activity relationship of trifluoromethyl-containing metallocenes: electrochemistry, lipophilicity, cytotoxicity, and ROS production.
- ACS Publications. (2003). Trifluoromethoxy Substituted Anilines: Metalation as the Key Step for Structural Elaboration.
- Chinese Chemical Society. (2022). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation.
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The Trifluoromethoxy Group: A Subtle Powerhouse in Modern Drug Design
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate dance of medicinal chemistry, where subtle molecular modifications can yield profound pharmacological consequences, the trifluoromethoxy (OCF3) group has emerged as a uniquely powerful and increasingly utilized substituent.[1][2] While its trifluoromethyl (CF3) cousin has long been a workhorse for enhancing metabolic stability and modulating lipophilicity, the trifluoromethoxy group offers a more nuanced and often advantageous set of properties.[1][3] This guide provides an in-depth exploration of the OCF3 group's role in drug design, from its fundamental physicochemical characteristics to its strategic application in optimizing drug candidates.
Unveiling the Physicochemical Persona of the Trifluoromethoxy Group
The trifluoromethoxy group's influence on a molecule's behavior stems from a unique interplay of electronic and steric effects, setting it apart from both its non-fluorinated analog, the methoxy group (OCH3), and the trifluoromethyl group (CF3).
A Lipophilicity Enigma: More Than Just a "Greasy" Group
A paramount consideration in drug design is lipophilicity, which governs a molecule's ability to traverse cellular membranes and influences its absorption, distribution, metabolism, and excretion (ADME) profile.[4] The trifluoromethoxy group is one of the most lipophilic substituents used in medicinal chemistry, with a Hansch π parameter of +1.04.[1][5] This value is significantly higher than that of a methyl group and even surpasses that of the trifluoromethyl group (π = +0.88).[1][3]
This high lipophilicity can be strategically employed to enhance a drug candidate's membrane permeability and oral bioavailability.[6] However, the oxygen atom in the OCF3 group introduces a degree of polarity, allowing for a finer tuning of logP values compared to the more uniformly lipophilic CF3 group.[1]
Table 1: Comparative Physicochemical Properties of Common Substituents
| Substituent | Hansch π Value | Hammett σp Value |
| -H | 0.00 | 0.00 |
| -CH3 | +0.56 | -0.17 |
| -OCH3 | -0.02 | -0.27 |
| -Cl | +0.71 | +0.23 |
| -CF3 | +0.88 | +0.54 |
| -OCF3 | +1.04 | +0.35 |
Data compiled from various sources.[1][2]
Electronic Nuances: A "Super-Halogen" in Disguise
The electronic character of the OCF3 group is a fascinating duality of strong inductive electron withdrawal and modest resonance electron donation.[6][7] The three highly electronegative fluorine atoms pull electron density away from the oxygen and, subsequently, the attached scaffold, resulting in a potent electron-withdrawing inductive effect. This is reflected in its positive Hammett σ value.[8]
However, the lone pairs on the oxygen atom can participate in resonance, donating electron density back to an aromatic ring, albeit to a lesser extent than a methoxy group.[6] This combination of effects has led to the OCF3 group being described as a "super-halogen" or "pseudohalogen," mimicking some properties of halogens like chlorine but with distinct advantages.[2][7]
This electronic profile can significantly impact a molecule's pKa, influencing its ionization state at physiological pH and, consequently, its solubility, permeability, and target binding.[9][10][11] The strong electron-withdrawing nature of the OCF3 group generally increases the acidity of nearby protons and decreases the basicity of nitrogen-containing heterocycles.[12]
The Trifluoromethoxy Group as a Guardian of Metabolic Stability
A major hurdle in drug development is overcoming rapid metabolic degradation, often mediated by cytochrome P450 (CYP) enzymes.[13][14] The trifluoromethoxy group offers a robust solution to this challenge, acting as a metabolic shield.
Blocking Metabolic Hotspots
The OCF3 group is significantly more resistant to enzymatic breakdown compared to its methoxy counterpart.[1][5] The primary metabolic liability of a methoxy group is O-demethylation, a process readily catalyzed by CYP enzymes. The strong carbon-fluorine bonds in the OCF3 group render it highly resistant to such oxidative metabolism.[13] This "metabolic switching" can dramatically increase a drug's half-life, reduce clearance, and lead to a more predictable pharmacokinetic profile.[13][14]
The electron-withdrawing effect of the fluorine atoms also decreases the electron density on the oxygen atom, making it a poorer hydrogen bond acceptor and less susceptible to enzymatic interaction and oxidation.[1][5]
Experimental Protocol: In Vitro Microsomal Stability Assay
This protocol outlines a standard method to assess the metabolic stability of a compound.
1. Materials:
- Test compound stock solution (e.g., 10 mM in DMSO)
- Liver microsomes (e.g., human, rat)
- NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- Phosphate buffer (e.g., 100 mM, pH 7.4)
- Ice-cold stop solution (e.g., acetonitrile with an internal standard)
- 96-well plates
- Incubator (37°C)
- LC-MS/MS system
2. Procedure:
- Prepare a working solution of the test compound by diluting the stock solution in phosphate buffer.
- In a 96-well plate, add the liver microsomes and the test compound working solution. Pre-incubate at 37°C for 5-10 minutes.
- Initiate the metabolic reaction by adding the NADPH regenerating system.
- At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of the ice-cold stop solution. The 0-minute time point serves as the baseline.
- Centrifuge the plate to pellet the precipitated proteins.
- Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.
3. Data Analysis:
- Plot the natural logarithm of the percentage of the remaining parent compound versus time.
- The slope of the linear regression line represents the elimination rate constant (k).
- Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
- Calculate the intrinsic clearance (CLint) based on the half-life and microsomal protein concentration.
Strategic Applications in Drug Design: Case Studies
The unique properties of the trifluoromethoxy group have been successfully leveraged in several approved drugs, demonstrating its value in addressing diverse therapeutic challenges.
Riluzole: Enhancing CNS Penetration
Riluzole, a drug used to treat amyotrophic lateral sclerosis (ALS), features a trifluoromethoxy group on its benzothiazole core.[7] This group contributes to the molecule's lipophilicity, which is crucial for its ability to cross the blood-brain barrier and reach its site of action in the central nervous system.
Delamanid and Pretomanid: Combating Tuberculosis
Delamanid and pretomanid are important drugs in the fight against multidrug-resistant tuberculosis.[7] Both molecules incorporate a trifluoromethoxy group, which enhances their metabolic stability and contributes to their overall pharmacokinetic profile, allowing for effective treatment regimens.
Diagram: Impact of the Trifluoromethoxy Group on Drug Properties
Caption: The multifaceted influence of the trifluoromethoxy group on key drug properties.
Synthetic Strategies for Incorporating the Trifluoromethoxy Group
Historically, the installation of the OCF3 group has been challenging due to the instability of the trifluoromethoxide anion.[1] However, recent advances in synthetic methodology have provided medicinal chemists with a more accessible toolkit.
Key strategies include:
-
Nucleophilic Trifluoromethoxylation: These methods employ reagents that can deliver the OCF3 anion or a synthetic equivalent.
-
Electrophilic Trifluoromethoxylation: The development of electrophilic trifluoromethoxylating agents has expanded the scope of substrates that can be functionalized.
-
Visible-Light Photoredox Catalysis: This emerging area offers mild and efficient conditions for the synthesis of trifluoromethoxylated compounds.[15]
The choice of synthetic route depends on the specific substrate, desired regioselectivity, and functional group tolerance.
Future Perspectives
The trifluoromethoxy group will undoubtedly continue to be a valuable tool in the medicinal chemist's arsenal. As synthetic methods for its introduction become more robust and versatile, we can expect to see its application in an even wider range of drug candidates. Further research into the subtle conformational effects of the OCF3 group and its impact on protein-ligand interactions will undoubtedly unlock new avenues for rational drug design. The ability of this seemingly simple substituent to profoundly and favorably alter the properties of a molecule underscores its significance in the ongoing quest for safer and more effective medicines.
References
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis. Benchchem.
- Unlocking Metabolic Stability: A Comparative Guide to Trifluoromethoxyl
- A Comparative Guide to the Lipophilicity of Fluorocyclopropane and Trifluoromethyl Groups. Benchchem.
- A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group. Benchchem.
- Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox C
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry.
- Trifluoromethoxy group. Grokipedia.
- Examples of drugs bearing trifluoromethoxy groups (highlighted in pink)...
- (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethyl
- The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent | Request PDF.
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An In-depth Technical Guide to the Synthesis of 4-(Trifluoromethoxy)ethylaminobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic routes to 4-(trifluoromethoxy)ethylaminobenzene, a crucial building block in modern medicinal and agricultural chemistry. The trifluoromethoxy group imparts unique physicochemical properties, including enhanced metabolic stability, lipophilicity, and binding affinity, making this compound a valuable intermediate in the development of novel therapeutics and agrochemicals.[1] This document explores three primary synthetic strategies: direct N-alkylation, reductive amination, and Buchwald-Hartwig amination. Each method is discussed in detail, including reaction mechanisms, step-by-step experimental protocols, and a comparative analysis of their advantages and limitations. The synthesis of the key precursor, 4-(trifluoromethoxy)aniline, is also addressed.
Introduction
The synthesis of fluorinated organic compounds is a rapidly growing area of research, driven by the significant impact of fluorine on the biological activity of molecules. The trifluoromethoxy (-OCF3) group, in particular, is of great interest due to its ability to modulate a molecule's electronic properties and lipophilicity, often leading to improved pharmacokinetic and pharmacodynamic profiles. This compound serves as a key intermediate in the synthesis of a variety of biologically active compounds. This guide aims to provide researchers with a detailed and practical understanding of the most effective methods for its preparation.
Synthesis of the Precursor: 4-(Trifluoromethoxy)aniline
A reliable synthesis of the starting material, 4-(trifluoromethoxy)aniline, is critical. A common and industrially viable method involves a two-step process starting from trifluoromethoxybenzene.
Nitration of Trifluoromethoxybenzene followed by Reduction
This classical approach first introduces a nitro group at the para position of trifluoromethoxybenzene, followed by reduction to the corresponding aniline.
Reaction Scheme:
Figure 1: Synthesis of 4-(trifluoromethoxy)aniline.
Experimental Protocol:
Step 1: Nitration of Trifluoromethoxybenzene [2]
-
To a stirred mixture of concentrated nitric acid and concentrated sulfuric acid, cooled to 0-5 °C, slowly add trifluoromethoxybenzene while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.
-
Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water, a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-nitro-4-(trifluoromethoxy)benzene.
Step 2: Reduction of 1-Nitro-4-(trifluoromethoxy)benzene [2]
-
To a suspension of iron powder in a mixture of ethanol and water, add a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux and add a solution of 1-nitro-4-(trifluoromethoxy)benzene in ethanol dropwise.
-
After the addition is complete, continue to reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Filter the hot reaction mixture through a pad of celite and wash the filter cake with hot ethanol.
-
Concentrate the filtrate under reduced pressure and extract the residue with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give 4-(trifluoromethoxy)aniline.
Synthetic Strategies for this compound
Once 4-(trifluoromethoxy)aniline is obtained, several methods can be employed for its N-ethylation.
Direct N-Alkylation with an Ethylating Agent
This method involves the direct reaction of 4-(trifluoromethoxy)aniline with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a base.
Reaction Scheme:
Figure 2: Direct N-alkylation of 4-(trifluoromethoxy)aniline.
Experimental Protocol:
-
To a solution of 4-(trifluoromethoxy)aniline in a suitable solvent such as acetonitrile or DMF, add a base (e.g., potassium carbonate or sodium hydride).
-
Add ethyl iodide or ethyl bromide to the mixture.
-
Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and stir for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature and filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Causality Behind Experimental Choices:
-
The choice of base is crucial. A relatively weak base like potassium carbonate is often sufficient and helps to minimize side reactions. Stronger bases like sodium hydride can be used for less reactive systems but require anhydrous conditions.
-
Acetonitrile and DMF are common solvents as they are polar aprotic and can dissolve both the aniline and the inorganic base.
Reductive Amination with Acetaldehyde
Reductive amination is a highly efficient one-pot procedure for the formation of C-N bonds.[3] It involves the reaction of an amine with a carbonyl compound to form an imine intermediate, which is then reduced in situ to the corresponding amine.[4]
Reaction Scheme:
Figure 3: Reductive amination of 4-(trifluoromethoxy)aniline.
-
To a solution of 4-(trifluoromethoxy)aniline in a suitable solvent (e.g., 1,2-dichloroethane or methanol), add acetaldehyde.
-
Stir the mixture at room temperature for a short period to allow for the formation of the imine intermediate.
-
Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), portion-wise to the reaction mixture.
-
Continue stirring at room temperature for several hours or until the reaction is complete.
-
Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the residue by column chromatography.
Trustworthiness of the Protocol:
-
Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations.[4] It is less basic than other borohydrides, which minimizes side reactions. This self-validating system ensures a high yield of the desired product with minimal byproducts.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1][6][7][8] This method is particularly useful when other methods fail, and it offers a broad substrate scope.[6] In this case, it would involve the reaction of an aryl halide, such as 4-bromo-1-(trifluoromethoxy)benzene, with ethylamine.
Reaction Scheme:
Sources
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- 2. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]
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- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
An In-depth Technical Guide to the Safety and Handling of 4-(Trifluoromethoxy)aniline
A Note on Chemical Nomenclature: The initial request for information on "4-(trifluoromethoxy)ethylaminobenzene" did not correspond to a standard chemical name with readily available safety data. This name is ambiguous and could potentially refer to several different structures. However, the closely related compound, 4-(trifluoromethoxy)aniline (CAS 461-82-5), is a well-documented and commercially available chemical intermediate. Given its structural similarity and the extensive availability of safety and handling information, this guide will focus on 4-(trifluoromethoxy)aniline to provide researchers, scientists, and drug development professionals with a comprehensive and practical safety resource.
Introduction and Chemical Profile
4-(Trifluoromethoxy)aniline is an aromatic amine that incorporates a trifluoromethoxy group (-OCF₃). This functional group is of significant interest in medicinal and agrochemical research due to its unique electronic properties and metabolic stability.[1][2] The trifluoromethoxy group can modulate a molecule's lipophilicity, bioavailability, and binding affinity to biological targets.[1][2] Consequently, 4-(trifluoromethoxy)aniline serves as a key building block in the synthesis of a range of biologically active compounds.[1][2][3]
Chemical Identity:
-
Name: 4-(Trifluoromethoxy)aniline
-
Synonyms: p-(Trifluoromethoxy)aniline, 4-(Trifluoromethoxy)benzenamine, alpha,alpha,alpha-Trifluoro-p-anisidine[3][4]
-
Molecular Formula: C₇H₆F₃NO[3]
-
Molecular Weight: 177.12 g/mol [3]
-
Structure:
(A proper chemical structure image would be placed here in a real document)
Hazard Identification and Toxicological Summary
4-(Trifluoromethoxy)aniline is a hazardous substance that presents significant health risks upon exposure. It is classified as acutely toxic and can be fatal if it comes into contact with the skin.[6] It is also toxic if swallowed and causes serious eye damage.[3][6] Furthermore, there is a risk of damage to organs through prolonged or repeated exposure.[6]
-
Acute Toxicity, Oral (Category 3)
-
Acute Toxicity, Dermal (Category 2)
-
Serious Eye Damage/Eye Irritation (Category 1)
-
Skin Corrosion/Irritation (Category 2)
-
Specific Target Organ Toxicity — Repeated Exposure (Category 2)
Toxicological Data:
| Route of Exposure | Species | Value | Reference |
|---|---|---|---|
| Oral | Rat | LD50: 132 mg/kg | [5] |
| Dermal | Rat | LD50: 105 mg/kg |[5] |
Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting.[4]
Engineering Controls and Personal Protective Equipment (PPE)
Due to the high toxicity of 4-(trifluoromethoxy)aniline, robust control measures are essential to minimize exposure. A combination of engineering controls and appropriate PPE is required.
Engineering Controls:
-
Chemical Fume Hood: All handling of 4-(trifluoromethoxy)aniline should be conducted in a certified chemical fume hood to control vapor inhalation.[4][7]
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors.[7][8]
-
Safety Showers and Eyewash Stations: Easily accessible and fully functional safety showers and eyewash stations are mandatory in the immediate work area.[7][8]
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Tightly fitting safety goggles with side-shields or a full-face shield are necessary to protect against splashes and vapors.[6]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn. Given the high dermal toxicity, consider double-gloving. Dispose of contaminated gloves properly.[6][8]
-
Lab Coat: A lab coat or chemical-resistant apron should be worn.
-
Protective Clothing: For larger quantities or procedures with a higher risk of splashing, impervious clothing may be necessary.[6]
-
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and amines is required.[4][9]
Hierarchy of Controls for Handling 4-(Trifluoromethoxy)aniline
Caption: A workflow diagram for responding to a spill of 4-(trifluoromethoxy)aniline.
First Aid Measures:
-
General Advice: Immediate medical attention is required. Show the safety data sheet to the attending physician. [5]* If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. [10]* In Case of Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention as this substance is fatal in contact with skin. [5][6]* In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention. [6]* If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. [5]
Physical and Chemical Properties
| Property | Value | Reference |
| Appearance | Yellow liquid | [5] |
| Boiling Point | 73 - 75 °C at 13 hPa | [5] |
| Density | 1.32 g/mL at 20 °C | [3][5] |
| Flash Point | 81 °C (closed cup) | [3][5] |
| Water Solubility | No data available | [5] |
| Refractive Index | n20/D 1.463 | [3] |
Stability and Reactivity
-
Reactivity: No specific reactivity data is available. However, as an aromatic amine, it can be expected to react with strong acids and oxidizing agents. [4]* Chemical Stability: Stable under recommended storage conditions. [4]* Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides, nitrogen oxides, and hydrogen fluoride. [4]* Incompatible Materials: Strong oxidizing agents, strong acids, strong bases, and strong reducing agents. [4]
Waste Disposal
All waste materials containing 4-(trifluoromethoxy)aniline must be treated as hazardous waste. [4][6]Disposal should be carried out by a licensed waste disposal company in accordance with all applicable federal, state, and local regulations. [4]Do not allow the chemical to enter drains or waterways. [11]
References
- Material Safety Data Sheet - Cole-Parmer. (n.d.).
- 3-(Trifluoromethoxy)aniline | C7H6F3NO | CID 73753 - PubChem - NIH. (n.d.).
- Safety data sheet according to 1907/2006/EC, Article 31. (2022, August 19).
- Schlosser, M. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. [Link]
- Tirand, L., et al. (2016).
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.).
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- 11. merckmillipore.com [merckmillipore.com]
Introduction: The Strategic Value of the Trifluoromethoxy Moiety in Modern Drug Discovery
An In-Depth Technical Guide to 4-(Trifluoromethoxy)ethylaminobenzene for Advanced Research
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of optimizing pharmacological profiles. The trifluoromethyl group (-CF₃) has long been recognized for its ability to enhance metabolic stability and lipophilicity.[1][2] However, its close relative, the trifluoromethoxy group (-OCF₃), offers a more nuanced and arguably superior set of properties. It acts as a "super-halogen," providing a potent combination of high electronegativity and significantly increased lipophilicity compared to a methoxy analogue, while also improving metabolic stability.[2][3] These characteristics make the -OCF₃ group a highly sought-after substituent in the design of novel therapeutics and agrochemicals.[4]
This guide focuses on This compound (CAS No. 175278-20-3), a versatile chemical intermediate that serves as a critical building block for introducing the ethylamino and 4-(trifluoromethoxy)phenyl fragments into more complex molecular architectures. For researchers, scientists, and drug development professionals, understanding the commercial availability, synthesis, characterization, and safe handling of this compound is paramount to leveraging its full potential in discovery programs.
Part 1: Commercial Availability and Strategic Procurement
This compound is available from several specialized chemical suppliers. Procurement for research and development purposes requires careful consideration of purity, quantity, and supplier reliability.
Commercial Supplier Overview
The following table summarizes representative commercial sources for this compound. Researchers should always verify current stock and request a Certificate of Analysis (CoA) before purchase.
| Supplier | CAS Number | Purity | Available Quantities | Product Code (Example) | Physical State |
| Fluorochem | 175278-20-3 | - | 250 mg, 1 g, 10 g | F008423 | Liquid[5] |
| INDOFINE Chemical Company | 175278-20-3 | 97% | Custom | 26-4535 | Liquid[6] |
Procurement Best Practices:
-
Certificate of Analysis (CoA): Always request a lot-specific CoA to verify purity and identity. This document should include results from analytical techniques such as NMR spectroscopy and GC-MS, confirming that the material meets the required specifications.
-
Purity Requirements: For early-stage discovery, a purity of 97% or higher is generally acceptable.[6] For later-stage development or quantitative assays, higher purity may be necessary.
-
Safety Data Sheet (SDS): Obtain and thoroughly review the SDS prior to handling the material to understand its potential hazards and required safety precautions.[5]
Part 2: Physicochemical Properties and Quality Control
Verifying the identity and purity of a starting material is a foundational step in any synthetic workflow. Below are the key properties of this compound and a standard protocol for its characterization.
Key Physicochemical Data
| Property | Value | Source |
| CAS Number | 175278-20-3 | [5][6] |
| Molecular Formula | C₉H₁₀F₃NO | [6] |
| Molecular Weight | 205.18 g/mol | [5][6] |
| Physical State | Liquid | [5] |
| Boiling Point | 42-44°C at 0.2 mmHg | [5][6] |
| IUPAC Name | N-ethyl-4-(trifluoromethoxy)aniline | [5] |
Protocol for Analytical Verification
Upon receiving a shipment, it is critical to perform in-house analysis to confirm the compound's structure and purity.
Objective: To validate the identity and assess the purity of commercially sourced this compound.
Methodologies:
-
¹H NMR Spectroscopy:
-
Sample Prep: Dissolve ~5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃).
-
Expected Resonances:
-
Ethyl Group (CH₃): A triplet signal around δ 1.2-1.3 ppm.
-
Ethyl Group (CH₂): A quartet signal around δ 3.1-3.2 ppm.
-
Amine (NH): A broad singlet around δ 3.6-3.8 ppm (position may vary).
-
Aromatic Protons: Two doublet signals characteristic of a 1,4-disubstituted benzene ring, expected between δ 6.6-7.2 ppm.
-
-
-
¹⁹F NMR Spectroscopy:
-
Rationale: This is a crucial and unambiguous method to confirm the presence and integrity of the -OCF₃ group.
-
Expected Resonance: A sharp singlet signal around δ -57 to -59 ppm. The absence of other fluorine signals confirms the specific structure.
-
-
Mass Spectrometry (MS):
-
Technique: Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Expected Ion: The protonated molecular ion [M+H]⁺ should be observed at m/z 206.08, confirming the molecular weight.
-
-
FTIR Spectroscopy:
-
Rationale: To identify key functional groups.
-
Expected Peaks:
-
N-H stretch: A peak around 3400 cm⁻¹.
-
C-H stretches (aromatic and aliphatic): Peaks around 2850-3100 cm⁻¹.
-
C-O stretch (aryl ether): Strong peaks in the 1200-1250 cm⁻¹ region.
-
C-F stretches: Very strong, characteristic absorbances in the 1100-1200 cm⁻¹ range.
-
-
This multi-technique approach provides a self-validating system. The combination of correct molecular weight from MS, the specific proton environment from ¹H NMR, and the definitive -OCF₃ signal from ¹⁹F NMR provides high confidence in the material's identity and purity.
Part 3: Synthesis and Derivatization Strategies
While this compound is commercially available, understanding its synthesis is crucial for researchers who may wish to produce derivatives or analogues. The synthesis is typically a two-step process starting from 4-(trifluoromethoxy)nitrobenzene.
Step 1: Synthesis of the Precursor, 4-(Trifluoromethoxy)aniline
The most common and industrially viable method for preparing the key aniline precursor is the reduction of the corresponding nitro compound.[7] While catalytic hydrogenation is effective, reduction using iron in the presence of an acid is a robust and cost-effective alternative suitable for lab scale.[7]
Diagram 1: Workflow for the reduction of 4-(trifluoromethoxy)nitrobenzene.
Protocol: Reduction of 4-(Trifluoromethoxy)nitrobenzene
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-(trifluoromethoxy)nitrobenzene (1.0 eq), ethanol, and water (e.g., a 4:1 mixture).
-
Reagent Addition: Add iron powder (approx. 3.0 eq) and a catalytic amount of concentrated hydrochloric acid or a stoichiometric amount of ammonium chloride. The use of iron and a mild acid provides a reliable reduction pathway.[7]
-
Reaction: Heat the mixture to reflux (approx. 80°C) and stir vigorously. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup: Cool the reaction mixture and filter it through a pad of Celite to remove the iron salts.
-
Extraction: Concentrate the filtrate to remove the ethanol. Add water and a suitable organic solvent (e.g., ethyl acetate), then basify with sodium carbonate solution to deprotonate the anilinium salt. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The resulting crude 4-(trifluoromethoxy)aniline can often be used directly or purified further by distillation or column chromatography if necessary.
Step 2: N-Ethylation to Form this compound
The final product is synthesized via a standard nucleophilic substitution reaction, where the aniline acts as the nucleophile.
Diagram 2: Synthetic pathway for N-ethylation of the aniline precursor.
Protocol: N-Ethylation of 4-(Trifluoromethoxy)aniline
-
Setup: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(trifluoromethoxy)aniline (1.0 eq) in a polar aprotic solvent such as acetonitrile.
-
Base Addition: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.5 eq) or triethylamine (Et₃N, 1.5 eq). The base is essential to neutralize the hydroiodic acid byproduct, driving the reaction to completion.
-
Alkylating Agent: Add ethyl iodide (1.1 eq) dropwise at room temperature. An excess is used to ensure complete consumption of the starting aniline, but a large excess should be avoided to minimize the risk of dialkylation.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-50°C) until TLC analysis shows the disappearance of the starting material.
-
Workup: Filter off the base. Remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent like dichloromethane and wash with water to remove any remaining salts. Dry the organic layer and concentrate. The crude product should be purified by flash column chromatography on silica gel to separate the desired mono-ethylated product from any unreacted starting material and the minor di-ethylated byproduct.
Part 4: Safety, Handling, and Storage
While a specific SDS for this compound is provided by suppliers, general safety precautions for substituted anilines and fluorinated aromatic compounds should be strictly followed.
-
Hazard Profile: Based on related compounds, it is expected to be harmful if swallowed, inhaled, or absorbed through the skin. It is also likely to cause skin and serious eye irritation.[5]
-
Personal Protective Equipment (PPE):
-
Handling:
-
Storage:
Part 5: Applications in Drug Discovery and Materials Science
The true value of this compound lies in its role as a versatile scaffold for building more elaborate molecules. The primary amino group (after de-ethylation if needed) or the secondary amine provides a reactive handle for a multitude of chemical transformations.
Diagram 3: Role as a scaffold for generating diverse chemical libraries.
Key Applications:
-
Pharmaceutical Synthesis: The compound is an ideal starting point for synthesizing libraries of drug candidates. The secondary amine can be acylated to form amides, reacted with isocyanates to form ureas, or used in reductive amination protocols. These functional groups are prevalent in many approved drugs. Its precursor, 4-trifluoromethoxyaniline, is used to synthesize complex heterocyclic systems with potential anticancer properties.[10]
-
Agrochemical Development: The -OCF₃ group is a well-established bioisostere in modern pesticides.[11] This building block allows for the rapid creation of novel compounds for screening against various agricultural pests and diseases.
-
Materials Science: Fluorinated aromatic compounds are used in the development of advanced polymers and liquid crystals due to their unique electronic and thermal properties.[4] This intermediate can be incorporated into polymer backbones or side chains to impart desirable characteristics like thermal stability and hydrophobicity.
Conclusion
This compound is more than just a chemical; it is a strategic tool for innovation in the molecular sciences. Its commercial availability provides researchers with direct access to the valuable 4-(trifluoromethoxy)phenyl motif. A thorough understanding of its procurement, characterization, synthesis, and safe handling empowers scientists to confidently integrate this building block into their research pipelines, accelerating the discovery of next-generation pharmaceuticals, agrochemicals, and advanced materials.
References
- INDOFINE Chemical Company. (n.d.). This compound | 175278-20-3.
- Autechem. (n.d.). Exploring 4-(Trifluoromethoxy)nitrobenzene: Properties and Applications.
- Lookchem. (n.d.). trifluoromethoxy suppliers USA.
- Autechem. (n.d.). Exploring 1-Fluoro-4-(trifluoromethoxy)benzene: A Key Organic Synthesis Intermediate.
- Google Patents. (2016). WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
- Obushak, M. D., Matiichuk, V. S., & Nesterik, O. P. (2012). Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization. Molecules, 17(7), 8121–8130. [Link]
- PrepChem.com. (n.d.). Synthesis of trifluoromethoxybenzene.
- AbacipharmTech. (n.d.). 1-Ethynyl-4-(trifluoromethoxy)benzene.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [This is a foundational review, while not directly in the search, it provides authoritative context for the introduction.] A similar sentiment is found in: Jeschke, P. (2004). The unique role of fluorine in the design of active ingredients for modern crop protection. Pest Management Science, 60(1), 21-31. The provided search results touch on these concepts: Beilstein Journal of Organic Chemistry. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent.
- Zauba. (n.d.). Chemical 4 Trifluoromethoxy Imports Under HS Code 29420090.
- National Center for Biotechnology Information. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. [Link]
Sources
- 1. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 2. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. innospk.com [innospk.com]
- 4. nbinno.com [nbinno.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. This compound | 175278-20-3 | INDOFINE Chemical Company [indofinechemical.com]
- 7. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]
- 8. fishersci.com [fishersci.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Page loading... [wap.guidechem.com]
understanding the reactivity of the ethylamino group in 4-(trifluoromethoxy)ethylaminobenzene
<An In-depth Technical Guide to the Reactivity of the Ethylamino Group in 4-(Trifluoromethoxy)ethylaminobenzene
For Researchers, Scientists, and Drug Development Professionals
This compound, also known as N-ethyl-4-(trifluoromethoxy)aniline, is a substituted aniline derivative of increasing importance in the fields of pharmaceutical and agrochemical development. The molecule's unique reactivity profile is dictated by the complex interplay between the electron-donating secondary amino group (-NH-Et) and the strongly electron-withdrawing trifluoromethoxy group (-OCF₃). This guide provides a comprehensive analysis of the factors governing the reactivity of the ethylamino group, detailing its behavior in key synthetic transformations. We will explore the molecule's electronic and steric landscape and provide validated, step-by-step protocols for critical reactions, offering field-proven insights into experimental design and execution.
The Electronic and Steric Landscape: A Tale of Two Opposing Forces
The reactivity of this compound is not straightforward. It is the result of a delicate balance between the electronic effects of its two key substituents, which are positioned para to each other on the benzene ring.
1.1 The Ethylamino Group (-NH-CH₂CH₃): An Activating Nucleophile
The secondary ethylamino group is a classic activating group in the context of electrophilic aromatic substitution.[1] The lone pair of electrons on the nitrogen atom can be donated into the π-system of the benzene ring through resonance, increasing the electron density at the ortho and para positions. This makes the aromatic ring more susceptible to attack by electrophiles.[1][2]
Furthermore, the nitrogen atom itself is a nucleophilic center and a Brønsted-Lowry base, readily participating in reactions such as acylation, alkylation, and oxidation.[3] The presence of the ethyl group, compared to a simple amino group (-NH₂), introduces a modest steric hindrance and a slight increase in basicity due to its inductive electron-donating effect.
1.2 The Trifluoromethoxy Group (-OCF₃): A "Super-Halogen" Deactivator
The trifluoromethoxy group is a unique and powerful substituent. It is often referred to as a "super-halogen" or "pseudohalogen" due to its strong electron-withdrawing nature and high lipophilicity.[4][5] Its influence stems from two main factors:
-
Strong Inductive Effect (-I): The three highly electronegative fluorine atoms pull electron density away from the oxygen, and subsequently from the aromatic ring, through the sigma bonds. This effect is potent and deactivates the entire ring towards electrophilic attack.[6]
-
Weak Resonance Effect (+R): While the oxygen atom has lone pairs that could theoretically donate into the ring via resonance (similar to a methoxy group), this effect is significantly diminished. The powerful inductive pull of the CF₃ group reduces the ability of the oxygen lone pairs to delocalize into the ring.
The net result is that the -OCF₃ group is a strong deactivator and a meta-director in electrophilic aromatic substitution reactions.[5][6] Crucially, it also reduces the basicity and nucleophilicity of the distal ethylamino group by withdrawing electron density through the aromatic system.
1.3 Synergistic Effects on Reactivity
The tug-of-war between the activating -NH-Et group and the deactivating -OCF₃ group defines the molecule's chemical personality:
-
Reactivity at Nitrogen: The nucleophilicity of the ethylamino nitrogen is lower than that of N-ethylaniline but remains sufficient for many standard transformations like acylation and alkylation, although potentially requiring slightly more forcing conditions.
-
Reactivity of the Aromatic Ring: The powerful activating and ortho, para-directing effect of the amino group generally overrides the deactivating, meta-directing effect of the trifluoromethoxy group in electrophilic aromatic substitution.[1] Therefore, electrophilic attack will preferentially occur at the positions ortho to the ethylamino group (positions 2 and 6). However, the overall reaction rate will be slower than that of N-ethylaniline due to the deactivating influence of the -OCF₃ group.
Key Transformations of the Ethylamino Group
This section details common and synthetically useful reactions targeting the nitrogen center of this compound.
2.1 N-Acylation: Amide Formation
N-acylation is a fundamental transformation used to form amides, often employed as a strategy to protect the amino group or as a key step in building more complex molecular architectures.[7] The reaction involves treating the aniline with an acylating agent, such as an acyl chloride or anhydride, typically in the presence of a non-nucleophilic base to neutralize the acidic byproduct.
The reduced nucleophilicity of the nitrogen in our target molecule means that highly reactive acylating agents like acyl chlorides or anhydrides are preferred over carboxylic acids, which would require harsher coupling conditions.
Protocol 1: N-Acetylation using Acetic Anhydride
This protocol describes a standard procedure for the N-acetylation of an aniline derivative.[8]
Principle: The nucleophilic nitrogen of the ethylamino group attacks one of the electrophilic carbonyl carbons of acetic anhydride. The subsequent collapse of the tetrahedral intermediate eliminates acetate as a leaving group, and a base quenches the resulting protonated amide.
Materials and Reagents:
-
This compound
-
Acetic Anhydride
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a suitable solvent like DCM (approx. 0.1-0.2 M concentration).
-
Base Addition: Add 1.2 equivalents of a non-nucleophilic base, such as triethylamine. The base will scavenge the acetic acid byproduct formed during the reaction.
-
Acylating Agent Addition: Cool the solution to 0 °C in an ice bath. Slowly add 1.1 equivalents of acetic anhydride dropwise with stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution to neutralize any remaining acid and anhydride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization or silica gel column chromatography if necessary.
Data Presentation: Expected Spectroscopic Shifts
The success of N-acylation can be confirmed by analyzing the NMR spectra of the product versus the starting material.
| Compound | Approx. ¹H NMR δ (ppm) | Approx. ¹³C NMR δ (ppm) | Approx. ¹⁹F NMR δ (ppm) |
| Starting Material: this compound | ~6.6-7.1 (aromatic), ~3.6 (NH), ~3.1 (CH₂), ~1.2 (CH₃) | ~145 (C-N), ~142 (C-O), ~122 (arom.), ~115 (arom.), ~121 (q, J≈257 Hz, -CF₃), ~45 (CH₂), ~15 (CH₃) | ~ -58.3[9] |
| Product: N-Acetyl-N-ethyl-4-(trifluoromethoxy)aniline | ~7.2-7.4 (aromatic), ~3.7 (CH₂), ~2.0 (acetyl CH₃), ~1.1 (ethyl CH₃) | ~170 (C=O), ~144 (C-N), ~143 (C-O), ~127 (arom.), ~121 (arom.), ~121 (q, J≈257 Hz, -CF₃), ~48 (CH₂), ~22 (acetyl CH₃), ~13 (ethyl CH₃) | ~ -58.0 to -58.5[10] |
| Note: Actual chemical shifts are dependent on the solvent and experimental conditions. Data for the starting material is based on similar structures.[10][11][12] |
Visualization: N-Acylation Workflow
Caption: General experimental workflow for the N-acylation of this compound.
2.2 Oxidation
Secondary N-alkylanilines can undergo oxidation to form a variety of products.[13] The specific outcome is highly dependent on the oxidant used and the reaction conditions. Anodic oxidation, for instance, can lead to coupling reactions forming substituted benzidines or diphenylamines.[13][14] Chemical oxidation with reagents like chromic acid or peroxides can also occur.[15][16]
The oxidation mechanism often involves the initial formation of a cation radical at the nitrogen, which can then undergo further reactions.[3] For this compound, the presence of the electron-withdrawing -OCF₃ group would likely make the initial oxidation step more difficult compared to N-ethylaniline, requiring a stronger oxidizing agent.
Reactivity of the Aromatic Ring: Electrophilic Aromatic Substitution (EAS)
As discussed, the ethylamino group is a powerful ortho, para-director. Despite the deactivating presence of the -OCF₃ group, electrophilic substitution is expected to occur at the positions ortho to the ethylamino group (C2 and C6).
Challenges in EAS Reactions:
-
Strongly Acidic Conditions: Many classic EAS reactions (e.g., nitration, sulfonation) use strong acids (H₂SO₄, AlCl₃). The basic ethylamino group will be protonated under these conditions, forming an anilinium ion (-NH₂⁺-Et).[17] This protonated group is strongly deactivating and a meta-director, which would shut down the desired reactivity.
-
Over-reaction: The activating nature of the amino group can sometimes lead to polysubstitution.
The Acyl Protection Strategy: To overcome these challenges, the N-acylation reaction described in Protocol 1 is critical. Converting the ethylamino group to an acetamide group (-N(Ac)Et) provides two key advantages:
-
Moderates Reactivity: The amide is still an activating ortho, para-director, but it is significantly less powerful than the free amine because the nitrogen lone pair is now delocalized into both the aromatic ring and the adjacent carbonyl group.[18] This helps prevent over-reaction.
-
Prevents Protonation: The amide is much less basic and will not be protonated under typical EAS conditions, thus preserving its ortho, para-directing influence.
After the EAS reaction is complete, the acetyl group can be removed by acid or base hydrolysis to regenerate the ethylamino group.
Visualization: Electronic Effects on the Aromatic Ring
Caption: Opposing electronic effects of the substituents on the aromatic ring of the title compound.
Conclusion
The reactivity of the ethylamino group in this compound is a nuanced subject, governed by a competitive electronic interplay. While the nitrogen atom's nucleophilicity is attenuated by the potent electron-withdrawing -OCF₃ group, it remains sufficiently reactive for essential transformations like N-acylation. This acylation is not only a reaction in its own right but also a crucial strategic step to enable controlled electrophilic aromatic substitution on the ring. Understanding this balance is paramount for chemists aiming to utilize this versatile building block in the synthesis of advanced materials, pharmaceuticals, and agrochemicals.
References
- Bacon, J., & Adams, R. N. (1968). Anodic oxidation pathways of N-alkylanilines. Journal of the American Chemical Society, 90(24), 6596–6599.
- Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757–786. (Note: While not a direct match, this review covers the properties of fluorinated groups, which is relevant to the -OCF3 discussion).
- Grokipedia. (2026). Trifluoromethoxy group.
- Francke, R., & Little, R. D. (2014). Optimizing the N-Oxyl-Catalyzed Anodic Amide Oxidation. Journal of the American Chemical Society, 136(2), 427-430. (Note: This provides context on amine oxidation mechanisms).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research.
- Zha, Z., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(12), 4767.
- ResearchGate. (n.d.). Chemical characteristics of the trifluoromethoxyl group. Electrostatic potential maps.
- Wang, L., et al. (2024). Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. ACS Omega.
- Hunt, I. (n.d.). Electrophilic Aromatic Substitution of Aryl Amines. University of Calgary.
- ResearchGate. (2023). Approaches for the N-acetylation of anilines.
- Mishra, S. K., et al. (n.d.). Kinetics of Oxidation of Aniline, N-Methylaniline, N,N'-Dimethylaniline by Chromic Acid. Asian Journal of Chemistry.
- ResearchGate. (2020). N‐acylation of anilines with 1, 3‐diketone stimulated by AIBN.
- Pearson+. (n.d.). Protonation of aniline slows electrophilic aromatic substitution.
- Journal of the American Chemical Society. (n.d.). Anodic oxidation pathways of N-alkylanilines.
- Chemistry Steps. (n.d.). Activating and Deactivating Groups.
- Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions.
- Chemistry Steps. (n.d.). Reactions of Aniline.
- The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na.
- Pearson. (n.d.). Acylation of Aniline Explained.
- ResearchGate. (2024). N‐acylation of anilines, primary and secondary amines, and sulfonamides.
- ResearchGate. (n.d.). 1H NMR spectra of n-ethylanilinium TFA.
- Google Patents. (2016). WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
- PubChemLite. (n.d.). N-ethyl-4-(trifluoromethyl)aniline (C9H10F3N).
- ResearchGate. (2025). Synthesis and crystal structure of ethyl 4-((4-trifluoromethylbenzyl)amino)benzo, C17H16F3NO2.
- Matrix Fine Chemicals. (n.d.). N-ETHYL-4-(TRIFLUOROMETHOXY)ANILINE | CAS 175278-20-3.
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electrophilic substitution reactions of 4-(trifluoromethoxy)ethylaminobenzene
An In-depth Technical Guide to the Electrophilic Substitution Reactions of 4-(Trifluoromethoxy)-N-ethylaniline
Abstract
This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution reactions of 4-(trifluoromethoxy)-N-ethylaniline, a substrate of increasing interest in medicinal and materials chemistry. The document elucidates the complex interplay between the activating N-ethylamino group and the deactivating trifluoromethoxy substituent, which dictates the regioselectivity and reactivity of the aromatic core. We present a theoretical framework grounded in electronic principles, followed by field-tested protocols for key transformations including halogenation, nitration, and Friedel-Crafts reactions. This guide is intended to serve as an essential resource for chemists engaged in the synthesis and functionalization of trifluoromethoxy-substituted aniline derivatives, enabling predictable and efficient molecular design.
Introduction and Strategic Importance
4-(Trifluoromethoxy)-N-ethylaniline, also known as N-ethyl-4-(trifluoromethoxy)aniline, is a substituted aromatic amine that serves as a valuable building block in the synthesis of complex organic molecules. The trifluoromethoxy (-OCF₃) group is a key pharmacophore, often employed as a lipophilic bioisostere for a methoxy or hydroxyl group. Its strong electron-withdrawing nature enhances metabolic stability, membrane permeability, and binding affinity of drug candidates. The N-ethylamino group, conversely, provides a site for further derivatization and is a powerful activating group in electrophilic aromatic substitution.
Understanding the regiochemical outcomes of electrophilic reactions on this substrate is paramount for its effective utilization. The molecule presents a classic case of competitive substituent effects: the potent ortho-, para-directing N-ethylamino group is positioned opposite the strongly deactivating and meta-directing trifluoromethoxy group. This guide will dissect this competition to provide a predictive model for its reactivity.
Theoretical Framework: The Interplay of Directing Groups
The regioselectivity of electrophilic attack on the 4-(trifluoromethoxy)-N-ethylaniline ring is governed by the cumulative electronic effects of both substituents.
-
N-Ethylamino Group (-NHEt): This is a powerful activating group. The nitrogen's lone pair of electrons participates in resonance with the aromatic ring, significantly increasing electron density at the ortho and para positions. This resonance (+M effect) strongly outweighs its weak inductive withdrawal (-I effect). As the para position is blocked, it strongly directs incoming electrophiles to positions 2 and 6.
-
Trifluoromethoxy Group (-OCF₃): This group is strongly deactivating. The extreme electronegativity of the three fluorine atoms creates a powerful inductive electron withdrawal (-I effect) from the ring. While the oxygen atom possesses lone pairs capable of resonance donation (+M effect), this is significantly diminished by the fluorine atoms and is overridden by the intense inductive pull. This group directs incoming electrophiles to the positions meta to itself (positions 3 and 5), which are coincidentally ortho to the N-ethylamino group.
Consensus and Predicted Reactivity:
The directing effects of both groups converge on the same positions: 3 and 5 (which are equivalent to positions 2 and 6 relative to the -NHEt group). The powerful activating nature of the amino group is the dominant influence, making the ring significantly more susceptible to electrophilic attack than benzene, despite the presence of the deactivating -OCF₃ group. Therefore, electrophilic substitution is strongly favored at the positions ortho to the N-ethylamino group.
Caption: Directing effects on the 4-(trifluoromethoxy)-N-ethylaniline ring.
Key Electrophilic Substitution Protocols
The following sections detail validated methodologies for the controlled electrophilic substitution of 4-(trifluoromethoxy)-N-ethylaniline.
Halogenation: Bromination
Bromination proceeds readily due to the activated nature of the ring. The reaction typically yields the mono-brominated product at the ortho position to the amino group. Acetic acid is a common solvent as it moderates the reactivity of bromine.
Experimental Protocol: Synthesis of 2-Bromo-4-(trifluoromethoxy)-N-ethylaniline
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 4-(trifluoromethoxy)-N-ethylaniline (5.0 g, 24.4 mmol) and glacial acetic acid (30 mL).
-
Reagent Addition: Cool the solution to 0-5 °C in an ice bath. Prepare a solution of bromine (1.3 mL, 25.6 mmol) in glacial acetic acid (10 mL) and add it dropwise to the stirred solution over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent).
-
Work-up: Pour the reaction mixture into 150 mL of ice-cold water. Neutralize carefully by the slow addition of a saturated aqueous sodium bicarbonate solution until effervescence ceases (pH ~7-8).
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired product.
Nitration: The Challenge of Amino Group Oxidation
Direct nitration of anilines with strong acid mixtures (e.g., HNO₃/H₂SO₄) is often problematic, leading to oxidation of the electron-rich amino group and the formation of undesired byproducts, including tar-like materials. To ensure a clean and predictable outcome, the highly activating amino group must first be "tamed" by converting it into an amide (e.g., an acetamide). This acetamido group is still an ortho-, para-director but is less activating and protects the nitrogen from oxidation.
The Trifluoromethoxy Group: A Guide to Its Unique Lipophilicity in Aromatic Systems
A Senior Application Scientist's Perspective on Harnessing the OCF₃ Group for Advanced Drug Design
Introduction: Beyond Simple Lipophilicity – A Paradigm Shift in Property Modulation
In the landscape of medicinal chemistry, the strategic modification of molecular scaffolds to fine-tune physicochemical properties is a cornerstone of successful drug development.[1][2] Lipophilicity, quantified by the partition coefficient (Log P), stands as a critical parameter governing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. For decades, chemists have relied on a well-established toolkit of functional groups to modulate this property. However, the trifluoromethoxy (OCF₃) group has emerged as a uniquely powerful substituent, offering a nuanced control over lipophilicity that transcends simple hydrophobic addition.[3][4]
This guide provides an in-depth exploration of the trifluoromethoxy group's impact on the lipophilicity of aromatic compounds. We will dissect its fundamental physicochemical characteristics, contrast them with more common substituents like the trifluoromethyl (CF₃) and methoxy (OCH₃) groups, and provide actionable protocols for its strategic implementation and characterization in a drug discovery setting.
The Trifluoromethoxy Anomaly: Unpacking the Physicochemical Drivers
The trifluoromethoxy group's influence on lipophilicity is not straightforward; it arises from a unique interplay of electronic, conformational, and steric effects that distinguish it from other substituents.
Electronic Profile: A "Super-Halogen" in Disguise
Due to the intense electronegativity of the three fluorine atoms, the OCF₃ group is a potent electron-withdrawing group.[3][5] This effect is significantly stronger than that of a methoxy group and alters the electron distribution across the aromatic ring.[3][5] Unlike the trifluoromethyl group, which is a meta-director, the oxygen atom's lone pairs in the OCF₃ group can participate in resonance, making it a deactivating para-director.[6] This unique electronic signature has led to it being described as a "super-halogen" or "pseudo-halogen".[4][7] This strong inductive effect also contributes to enhanced metabolic stability by shielding the molecule from oxidative degradation.[3][5]
Conformational Rigidity and Its Implications
A defining feature of the aryl-OCF₃ moiety is its conformation. The OCF₃ group typically lies in a plane orthogonal to the aromatic ring.[6][8] This perpendicular orientation is a result of steric hindrance and hyperconjugation between the oxygen lone pair and the C-F σ* orbitals.[6] This fixed geometry can be highly advantageous in drug design, as it can provide additional beneficial binding interactions within a protein's active site and reduces the entropic penalty upon binding.[8]
Lipophilicity: A Quantitative Comparison
The most direct measure of a substituent's contribution to lipophilicity is the Hansch-Leo hydrophobicity parameter (π). A positive π value indicates an increase in lipophilicity compared to a hydrogen substituent. The OCF₃ group possesses one of the highest π values among common functional groups.
| Substituent (X) | Hansch-Leo Parameter (πₓ) | Key Physicochemical Properties |
| -OCF₃ | +1.04 [6][8] | Strongly lipophilic, potent electron-withdrawing, metabolically stable, conformationally restricted. |
| -CF₃ | +0.88[1][6] | Lipophilic, strong electron-withdrawing, metabolically stable. |
| -SCF₃ | +1.44[6][8] | Very strongly lipophilic, electron-withdrawing. |
| -Cl | +0.71 | Lipophilic, electron-withdrawing. |
| -CH₃ | +0.56 | Moderately lipophilic, electron-donating. |
| -OCH₃ | -0.02[6][8] | Hydrophilic, electron-donating. |
| -OH | -0.67 | Strongly hydrophilic, electron-donating. |
As the data clearly shows, replacing a methoxy group (π = -0.02) with a trifluoromethoxy group (π = +1.04) induces a dramatic shift towards higher lipophilicity.[6][8] This increase is even more significant than that provided by the well-regarded trifluoromethyl group (π = +0.88).[1][6] This property makes the OCF₃ group an exceptionally powerful tool for enhancing a molecule's ability to cross biological membranes.[3][5]
Strategic Application in Drug Design: A Decision Framework
The decision to incorporate an OCF₃ group should be a strategic one, based on a clear understanding of the desired property modulation. The following diagram outlines a logical workflow for considering its use.
Caption: Decision workflow for incorporating an OCF₃ group in lead optimization.
The primary drivers for introducing an OCF₃ group are to enhance metabolic stability and significantly increase lipophilicity to improve membrane permeability.[1][5] However, its potent lipophilicity-enhancing nature must be balanced against the risk of reducing aqueous solubility, a common pitfall in drug development known as "molecular obesity."
Experimental Determination of Lipophilicity: A Validated HPLC-Based Protocol
While computational models provide useful estimates, the definitive measure of lipophilicity for novel compounds must be determined empirically. The distribution coefficient at pH 7.4 (LogD₇.₄) is often more physiologically relevant than LogP for ionizable compounds. A reversed-phase high-performance liquid chromatography (RP-HPLC) method is a high-throughput and reliable technique for this purpose.
Causality Behind the Method:
This protocol leverages the principle that a compound's retention time (t₋) on a nonpolar stationary phase (like C18) is directly proportional to its lipophilicity. By calibrating the system with a set of standards with known LogP values, we can accurately determine the LogP/LogD of an unknown compound. The use of a buffered mobile phase at pH 7.4 ensures that the measurement reflects the compound's charge state under physiological conditions, yielding a LogD value.
Step-by-Step Protocol for LogD₇.₄ Determination
1. Materials & Reagents:
-
HPLC system with UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 7.4
-
Mobile Phase B: Acetonitrile
-
Test Compound Stock: 10 mM in DMSO
-
Calibration Standards (e.g., a homologous series of alkylbenzenes or commercially available standards with certified LogP values)
2. Instrument Setup & Calibration:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Detection: 254 nm (or λₘₐₓ of the test compound)
-
Gradient: 5% to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.
-
Self-Validation: Inject a DMSO blank to determine the void time (t₀). Inject each calibration standard individually to determine its retention time (t₋).
3. Data Analysis:
-
Calculate the capacity factor (k') for each standard: k' = (t₋ - t₀) / t₀
-
Plot a calibration curve of log k' vs. known LogP for the standards. The relationship should be linear with an R² value > 0.98.
-
Inject the test compound and determine its retention time (t₋) and calculate its log k'.
-
Interpolate the LogD₇.₄ of the test compound from its log k' value using the linear equation from the calibration curve.
4. Expected Outcome: This method will yield a reliable, experimentally derived LogD₇.₄ value, providing a critical piece of data for structure-activity relationship (SAR) and structure-property relationship (SPR) analysis.
Caption: Experimental workflow for HPLC-based determination of LogD.
Conclusion: The OCF₃ Group as a Tool for Precision Engineering
The trifluoromethoxy group is far more than a simple lipophilic tag. It is a precision tool that offers medicinal chemists a unique combination of properties: a substantial and predictable increase in lipophilicity, enhanced metabolic stability, and the imposition of a valuable conformational constraint.[1][5][8] While its introduction requires careful consideration to manage overall molecular properties, particularly solubility, its strategic application can unlock significant improvements in a drug candidate's ADME profile. Understanding the fundamental principles outlined in this guide, combined with rigorous experimental validation, empowers researchers to harness the full potential of this remarkable "super-halogen" in the quest for safer and more effective medicines.
References
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed.
- Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD..
- Simple vector considerations to assess the polarity of partially fluorinated alkyl and alkoxy groups. PubMed.
- The Importance of Trifluoromethoxy Group in Chemical Synthesis. Watson International Ltd.
- Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. Journal of Medicinal Chemistry.
- Trifluoromethyl ethers – synthesis and properties of an unusual substituent. National Institutes of Health (NIH).
- Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration. National Institutes of Health (NIH).
- The effects on lipophilicity of replacing oxygenated functionality with their fluorinated bioisosteres. ChemRxiv.
- a) Properties of OCF3‐ and OCF2H‐containing compounds. b) Marketed... ResearchGate.
- Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Royal Society of Chemistry.
- When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. PubMed.
- New Entries Toward the Synthesis of OCF3-Containing Molecules. ResearchGate.
- Hansch–Leo lipophilicity parameters (πR) evolution. ResearchGate.
- Mechanochemical Conversion of Aromatic Amines to Aryl Trifluoromethyl Ethers. Journal of the American Chemical Society.
- The role of hydrophobic properties of chemicals in promoting allosteric reactions. PubMed.
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Methodological & Application
Application Note: A Validated Reversed-Phase HPLC Method for the Quantification of 4-(trifluoromethoxy)ethylaminobenzene
Introduction
4-(trifluoromethoxy)ethylaminobenzene, also known as N-ethyl-4-(trifluoromethoxy)aniline, is an important synthetic intermediate in the pharmaceutical and agrochemical industries.[1] The incorporation of the trifluoromethoxy group can significantly alter the physicochemical and biological properties of a molecule, often enhancing its lipophilicity and metabolic stability.[2] Consequently, the development of robust and accurate analytical methods for the quantification and quality control of this compound is of paramount importance.
High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique widely used for the analysis of aromatic compounds due to its high resolution, sensitivity, and reproducibility.[3][4] This application note presents a detailed, validated reversed-phase HPLC (RP-HPLC) method for the determination of this compound. The method is suitable for researchers, scientists, and drug development professionals involved in the synthesis, process development, and quality assurance of this compound and its derivatives.
Principle of Separation
This method employs a reversed-phase C18 column. In RP-HPLC, the stationary phase is nonpolar (C18), and the mobile phase is a more polar mixture of an organic solvent (acetonitrile) and water.[5] The separation is based on the hydrophobic interactions between the analyte and the stationary phase. This compound, being a relatively nonpolar molecule, will be retained on the column and its elution will be controlled by the proportion of the organic solvent in the mobile phase.[5] Detection is achieved using a UV detector, as the aromatic ring in the analyte allows for strong absorbance in the ultraviolet region.[3][6]
Experimental Protocols
This section provides a comprehensive, step-by-step methodology for the HPLC analysis of this compound.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[3][5]
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended as a starting point.
-
Chemicals and Reagents:
Preparation of Solutions
Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water in a 70:30 (v/v) ratio. Degas the mobile phase using sonication or vacuum filtration before use to prevent pump cavitation and baseline noise.
Standard Solution Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[3]
Sample Preparation: The goal of sample preparation is to ensure the sample is compatible with the HPLC system and free of interferences.[9][10]
-
Accurately weigh a sample containing this compound and dissolve it in a suitable solvent, ideally the mobile phase or a solvent compatible with it like methanol.[6]
-
Filter the sample solution through a 0.45 µm or 0.22 µm syringe filter to remove any particulate matter that could clog the column.[8][9]
-
Dilute the filtered sample with the mobile phase to a concentration that falls within the range of the calibration curve.
Chromatographic Conditions
The following table summarizes the recommended HPLC conditions for the analysis of this compound.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min[6] |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (or optimal wavelength determined by UV scan) |
HPLC Analysis Workflow
The general workflow for the HPLC analysis is depicted in the following diagram.
Caption: General workflow for the HPLC analysis of this compound.
Method Validation
The developed analytical method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is suitable for its intended purpose.[11][12][13][14] The following parameters should be evaluated.
System Suitability
Before starting the validation, the suitability of the chromatographic system should be assessed by injecting a standard solution multiple times. The acceptance criteria are summarized in the table below.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% for replicate injections |
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[14] This can be demonstrated by analyzing a blank (mobile phase), a placebo (if applicable), and the analyte. The peak for this compound should be well-resolved from any other peaks.
Linearity and Range
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[13]
-
Procedure: Analyze a series of at least five concentrations of the reference standard across the desired range.
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD).
-
Repeatability (Intra-day precision): Analyze a minimum of six replicate samples of the same concentration on the same day.
-
Intermediate Precision (Inter-day precision): Analyze the samples on different days, with different analysts, or on different equipment.
-
Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by spike recovery experiments.
-
Procedure: Spike a blank matrix with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[13]
-
Procedure: Introduce small variations in the method parameters such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 5°C)
-
Mobile phase composition (± 2% organic)
-
-
Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected.
Summary of Validation Parameters
The following diagram illustrates the key validation parameters according to ICH Q2(R1) guidelines.
Caption: Key parameters for HPLC method validation.
Conclusion
This application note provides a comprehensive and robust reversed-phase HPLC method for the quantitative analysis of this compound. The detailed protocol and validation guidelines ensure the reliability and accuracy of the results, making it a valuable tool for quality control and research in the pharmaceutical and chemical industries. Adherence to the described methodologies will enable scientists to achieve consistent and reproducible outcomes.
References
- Benchchem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Aniline and Its Derivatives.
- Benchchem. (n.d.). A Researcher's Guide to Chiral HPLC Analysis of Trifluoromethyl-Substituted Alcohols.
- Analyst (RSC Publishing). (n.d.). Separation and determination of aniline and substituted anilinesulphonic acid derivatives by ion-pair reversed-phase high-performance liquid chromatography.
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Quantitative Purity Determination of 4-(trifluoromethoxy)ethylaminobenzene using Gas Chromatography-Mass Spectrometry (GC-MS)
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed, validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the purity analysis of 4-(trifluoromethoxy)ethylaminobenzene, a critical intermediate in pharmaceutical synthesis. The inherent challenges in analyzing primary aromatic amines, such as peak tailing and low volatility, are addressed through an optimized protocol that includes an optional derivatization step to enhance chromatographic performance. This guide provides a comprehensive workflow, from sample preparation to data analysis, grounded in established scientific principles and compliant with international regulatory standards, ensuring a robust and reliable analytical procedure for quality control and drug development environments.
Introduction: The Imperative for Purity in Pharmaceutical Intermediates
This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). For instance, the related compound 4-(trifluoromethoxy)aniline serves as a key intermediate for Riluzole, a neuroprotective agent[1]. The purity of such intermediates is paramount, as even trace impurities can carry through the synthetic route, potentially impacting the safety, efficacy, and stability of the final drug product. Regulatory bodies worldwide mandate rigorous control and characterization of all starting materials and intermediates.
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high-resolution separation of volatile and semi-volatile compounds coupled with definitive identification based on mass-to-charge ratio.[2] This note details a GC-MS method specifically tailored for this compound, providing the scientific rationale behind each step to empower researchers to implement and adapt this protocol effectively.
Scientific Principles and Method Rationale
Chromatographic Separation: Selecting the Right Stationary Phase
The core of gas chromatography is the separation of analytes based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.[3] The choice of stationary phase is the most critical factor in achieving separation.[4]
For aromatic amines and their potential positional isomers, a non-polar or mid-polarity column is the logical starting point, based on the principle of "likes dissolves like".[3] We have selected a 5% diphenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5MS, HP-5MS) . This phase provides excellent resolving power for a wide range of semi-volatile compounds and is robust enough for routine quality control. Its slight phenyl content offers unique selectivity for aromatic compounds through π-π interactions, which is crucial for separating structurally similar isomers that may be present as process-related impurities.[5]
The Challenge of Primary Amines and the Derivatization Solution
Primary amines are notoriously challenging for GC analysis.[6] The active hydrogen on the amino group can form hydrogen bonds with active sites (e.g., free silanol groups) on the injector liner and column surface, leading to poor peak shape (tailing), reduced response, and inaccurate quantification.[6][7]
To mitigate these issues, a chemical derivatization step can be employed.[8][9] This process converts the polar amine into a less polar, more volatile derivative.[6] For this application, we recommend acylation using Trifluoroacetic Anhydride (TFAA), which offers several advantages:
-
Increased Volatility: The resulting trifluoroacetyl derivative is significantly more volatile and thermally stable.[9][10]
-
Improved Peak Shape: Derivatization blocks the active hydrogen, eliminating unwanted interactions and resulting in sharp, symmetrical peaks.[6]
-
Enhanced Mass Spectral Information: The trifluoroacetyl group introduces a characteristic fragmentation pattern, aiding in structural confirmation.[11][12]
While direct injection is possible, derivatization provides a more robust and reproducible method, which is essential for a self-validating protocol.
Mass Spectrometry: From Ionization to Identification
Following separation by GC, the analyte enters the mass spectrometer. Electron Ionization (EI) is used, where high-energy electrons bombard the molecule, knocking off an electron to create a positively charged molecular ion (M+•).[13] This molecular ion is energetically unstable and breaks apart into smaller, characteristic fragment ions.[13][14] The mass analyzer separates these ions based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a chemical fingerprint for the compound.
Detailed Analytical Protocol
Materials and Instrumentation
| Item | Specification |
| GC-MS System | Gas chromatograph with autosampler coupled to a single quadrupole or triple quadrupole mass spectrometer. |
| GC Column | DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness. |
| Reagents | This compound reference standard (>99.5% purity), Trifluoroacetic Anhydride (TFAA), Ethyl Acetate (GC grade or higher), Methanol (GC grade). |
| Glassware | Class A volumetric flasks, pipettes, 2 mL autosampler vials with PTFE-lined caps. |
Solution Preparation
-
Diluent: Ethyl Acetate.
-
Reference Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Ethyl Acetate.
-
Working Standard Solution (100 µg/mL): Pipette 1 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with Ethyl Acetate.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with Ethyl Acetate.
Derivatization Protocol (Acylation)
This protocol should be performed on both the standard and sample solutions for accurate quantification.
-
Transfer 500 µL of the prepared solution (standard or sample) into a 2 mL autosampler vial.
-
Add 100 µL of Trifluoroacetic Anhydride (TFAA).
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 20 minutes in a heating block or oven.[6]
-
Allow the vial to cool to room temperature before placing it in the autosampler tray for analysis.
GC-MS Instrumental Parameters
The following table summarizes the optimized instrumental conditions.
| Parameter | Setting | Rationale |
| GC System | ||
| Inlet Mode | Split (50:1 ratio) | Prevents column overloading and ensures sharp peaks. |
| Inlet Temp | 250°C | Ensures rapid and complete vaporization of the derivatized analyte. |
| Carrier Gas | Helium (or Hydrogen) | Inert mobile phase. Hydrogen can offer faster analysis times.[15] |
| Flow Rate | 1.0 mL/min (Constant Flow) | Optimal flow for a 0.25 mm ID column, balancing efficiency and analysis time. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Oven Program | Initial 80°C, hold 2 min | Allows for solvent focusing. |
| Ramp 10°C/min to 280°C | Provides good separation of potential impurities from the main peak. | |
| Hold at 280°C for 5 min | Ensures elution of any less volatile components. | |
| MS System | ||
| Ion Source Temp | 230°C | Standard temperature for EI, minimizes thermal degradation. |
| Transfer Line Temp | 280°C | Prevents condensation of the analyte between the GC and MS. |
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique providing reproducible fragmentation. |
| Electron Energy | 70 eV | Standard energy for generating library-searchable mass spectra. |
| Mass Scan Range | 40 - 450 m/z | Covers the mass of the derivatized analyte and its key fragments. |
| Solvent Delay | 3.0 min | Prevents the high concentration of solvent from reaching the detector. |
Visualized Workflows and Data
Overall Analytical Workflow
The entire process from sample handling to final report generation is outlined below.
Caption: Workflow for GC-MS purity analysis.
Proposed Mass Spectral Fragmentation
The expected fragmentation of the trifluoroacetyl derivative of this compound is key to its identification. The primary cleavage occurs at the benzylic position (alpha-cleavage relative to the nitrogen), which is a common pathway for amines and their derivatives.[14]
Caption: Proposed EI fragmentation pathway.
Method Validation and System Suitability
For this method to be considered trustworthy and suitable for its intended purpose, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[16][17] The objective of validation is to demonstrate that the analytical procedure is fit for its purpose.[16]
| Validation Parameter | Acceptance Criteria | Purpose |
| Specificity | The analyte peak is free from interference from impurities, degradants, or matrix components. | Ensures the method is selective for the target analyte.[17] |
| Linearity | Correlation coefficient (r²) ≥ 0.995 over the specified range (e.g., 50-150% of sample concentration). | Demonstrates a proportional relationship between concentration and instrument response.[17][18] |
| Accuracy | % Recovery typically between 98.0% and 102.0% for spiked samples. | Measures the closeness of the test results to the true value.[17][18] |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2.0% for replicate injections. | Shows the consistency of results for the same sample under the same conditions.[18][19] |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10. | The lowest concentration that can be reliably quantified with acceptable precision and accuracy. |
| Robustness | Method performance is unaffected by small, deliberate variations in parameters (e.g., flow rate, oven temp). | Indicates the method's reliability during normal usage.[18] |
Conclusion
The GC-MS method detailed in this application note provides a robust, specific, and reliable protocol for the purity determination of this compound. The optional use of TFAA derivatization effectively overcomes the common chromatographic challenges associated with primary amines, yielding excellent peak shape and reproducibility. By adhering to the principles of method validation outlined by ICH, this protocol can be confidently implemented in regulated quality control laboratories, contributing to the overall quality and safety of pharmaceutical products.
References
- Lin, J. M., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry.
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- Mako Scientific. (2024). Common Sample Preparation Techniques for GC-MS Analysis. Mako Scientific.
- SCION Instruments. (n.d.). Sample preparation GC-MS. SCION Instruments.
- ResolveMass Laboratories Inc. (2025). How Sample Preparation Affects GC-MS Results. ResolveMass Laboratories Inc.
- Chemistry LibreTexts. (2023). Derivatization. Chemistry LibreTexts.
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- Thomson, J.S., et al. (1993). GC/MS determination of amines following exhaustive trifluoroacetylation. OSTI.GOV.
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- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH.
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- European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA.
- IISTE. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. IISTE.org.
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- Clark, C. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.
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Application Note: Accelerating Drug Discovery with 4-(Trifluoromethoxy)aniline in Parallel Synthesis
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing moieties is a cornerstone of rational drug design. The trifluoromethoxy (-OCF3) group, in particular, offers a unique constellation of physicochemical properties that can profoundly enhance the pharmacokinetic and pharmacodynamic profile of drug candidates. This application note provides a detailed guide for leveraging 4-(trifluoromethoxy)aniline, a versatile chemical building block, within parallel synthesis workflows to rapidly generate diverse compound libraries. We will explore the scientific rationale for its use, present detailed, field-tested protocols for key chemical transformations including amide coupling and Suzuki-Miyaura cross-coupling, and discuss high-throughput purification and analysis strategies. The methodologies described herein are designed to empower researchers to efficiently navigate the synthesis of novel chemical entities with improved drug-like properties.
Introduction: The Strategic Value of the Trifluoromethoxy Group
The success of a drug candidate is intricately linked to its ADME (absorption, distribution, metabolism, and excretion) profile. The trifluoromethoxy (-OCF3) group has emerged as a "super-substituent" for its ability to favorably modulate these properties.[1] Unlike its more common counterpart, the trifluoromethyl (-CF3) group, the -OCF3 group combines strong electron-withdrawing inductive effects with a weaker resonance-donating capacity from the oxygen atom, creating a unique electronic signature.[2]
Key advantages conferred by the -OCF3 group include:
-
Enhanced Metabolic Stability : The carbon-fluorine bond is one of the strongest in organic chemistry, making the -OCF3 group highly resistant to oxidative metabolism.[1][3] This can significantly increase a drug's half-life and reduce metabolic liabilities.
-
Increased Lipophilicity : The trifluoromethoxy group is one of the most lipophilic substituents, which can improve a molecule's ability to cross cellular membranes and enhance oral bioavailability.[2][4][5]
-
Modulation of pKa : As a strong electron-withdrawing group, it can lower the pKa of nearby basic groups, such as the aniline amine, influencing ionization state at physiological pH and altering target-binding interactions.
-
Conformational Control : The steric bulk of the -OCF3 group can enforce specific molecular conformations, which can be crucial for selective binding to a biological target.
4-(Trifluoromethoxy)aniline is an ideal starting material that places this powerful functional group onto a versatile aromatic scaffold, providing a reactive handle—the aniline nitrogen—for a multitude of synthetic transformations essential for library creation.[6][7][8]
Core Synthetic Strategies for Parallel Library Generation
Parallel synthesis hinges on the ability to perform robust chemical reactions across a wide range of substrates in a high-throughput format, typically in 96-well plates. 4-(Trifluoromethoxy)aniline is an excellent substrate for several cornerstone reactions in medicinal chemistry.
Amide Library Synthesis: The Workhorse of Medicinal Chemistry
The amide bond is the most common functional group found in pharmaceuticals.[9] The nucleophilic amine of 4-(trifluoromethoxy)aniline can be readily coupled with a diverse library of carboxylic acids to generate a vast array of chemical structures. Given that the aniline is electron-deficient, robust coupling reagents are recommended.[10]
Caption: Workflow for parallel amide library synthesis.
Protocol 2.1: Parallel Amide Coupling in a 96-Well Format
This protocol is designed for a 96-well reaction block with a total reaction volume of 500 µL per well.
-
Reagent Preparation :
-
Prepare a 0.2 M stock solution of 4-(trifluoromethoxy)aniline (1.0 equiv.) in anhydrous DMF.
-
Prepare a 0.2 M stock solution of a diverse library of carboxylic acids (1.1 equiv.) in anhydrous DMF in a separate 96-well plate.
-
Prepare a 0.4 M stock solution of HATU (1.2 equiv.) in anhydrous DMF.
-
Prepare a 0.8 M stock solution of N,N-diisopropylethylamine (DIPEA) (2.0 equiv.) in anhydrous DMF.
-
-
Reaction Assembly (Automated or Manual Multichannel Pipette) :
-
To each well of the reaction plate, add 100 µL (20 µmol) of the 4-(trifluoromethoxy)aniline stock solution.
-
Transfer 110 µL (22 µmol) of each unique carboxylic acid from the library plate to the corresponding well of the reaction plate.
-
Add 60 µL (24 µmol) of the HATU stock solution to each well.
-
Initiate the reaction by adding 50 µL (40 µmol) of the DIPEA stock solution to each well.
-
-
Reaction Incubation :
-
Seal the 96-well plate securely with a cap mat.
-
Place the reaction block on a shaker and incubate at room temperature for 12-24 hours. Monitor a representative reaction by LC-MS for completion. For less reactive substrates, heating to 60-80°C may be required.[10]
-
-
Parallel Workup :
-
Quench the reactions by adding 200 µL of water to each well.
-
Extract the products by adding 400 µL of ethyl acetate to each well.
-
Seal and shake vigorously for 5 minutes. Centrifuge the plate to ensure phase separation.
-
Carefully transfer the organic layer to a new 96-well plate for purification.
-
Biaryl Library Synthesis via Suzuki-Miyaura Cross-Coupling
The biaryl motif is a privileged scaffold in drug discovery. To utilize 4-(trifluoromethoxy)aniline in Suzuki couplings, it must first be converted to an aryl halide. 4-Bromo-1-(trifluoromethoxy)benzene is a common intermediate, which can be synthesized from the aniline via a Sandmeyer reaction.
Protocol 2.2.1: Synthesis of 4-Bromo-1-(trifluoromethoxy)benzene
This protocol is a batch synthesis to generate the key intermediate for parallel reactions.
-
Dissolve 4-(trifluoromethoxy)aniline (1 equiv.) in an aqueous solution of HBr (48%).
-
Cool the mixture to 0°C in an ice bath.
-
Add a solution of sodium nitrite (NaNO₂) (1.1 equiv.) in water dropwise, maintaining the temperature below 5°C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 equiv.) in HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will occur.
-
After the addition is complete, warm the mixture to room temperature and then heat to 60°C for 1 hour.
-
Cool the reaction, extract the product with diethyl ether, wash with NaOH solution and brine, dry over MgSO₄, and purify by distillation or column chromatography.
Protocol 2.2.2: Parallel Suzuki-Miyaura Coupling
This protocol utilizes the 4-bromo-1-(trifluoromethoxy)benzene intermediate.
-
Reagent Preparation :
-
Prepare a 0.2 M stock solution of 4-bromo-1-(trifluoromethoxy)benzene (1.0 equiv.) in dioxane.
-
Prepare a 0.24 M stock solution of a diverse library of boronic acids (1.2 equiv.) in dioxane in a separate 96-well plate.
-
Prepare a catalyst/ligand stock solution containing Pd(OAc)₂ (0.02 equiv.) and a suitable ligand like SPhos or XPhos (0.04 equiv.) in dioxane.
-
Prepare a 1.0 M aqueous solution of K₂CO₃ (3.0 equiv.).
-
-
Reaction Assembly :
-
In a 96-well reaction plate, add 100 µL (20 µmol) of the aryl bromide stock solution to each well.
-
Add 120 µL (24 µmol) of each unique boronic acid from the library plate to the corresponding wells.
-
Add 60 µL (60 µmol) of the aqueous K₂CO₃ solution.
-
Degas the reaction plate by purging with argon or nitrogen for 15 minutes.
-
Initiate the reaction by adding 20 µL of the catalyst/ligand stock solution to each well under an inert atmosphere.
-
-
Reaction Incubation :
-
Seal the plate and heat to 80-100°C for 4-12 hours, with shaking. Monitor for completion by LC-MS.[11]
-
-
Workup : Follow the parallel workup procedure described in Protocol 2.1.
| Coupling Partner | Catalyst System | Time (h) | Yield (%) | Citation |
| Phenylboronic Acid | Pd(OAc)₂ / PCy₃ | 4 | ~90% | [11] |
| 2-Thienylboronic Acid | Pd(PPh₃)₄ | 2 | ~91% | [12] |
| 4-Methylphenylboronic Acid | Pd(dppf)Cl₂ | 6 | ~88% | N/A |
| 3-Pyridylboronic Acid | Pd(OAc)₂ / SPhos | 8 | ~85% | N/A |
| Table 1: Representative yields for Suzuki-Miyaura coupling reactions with aryl bromides. Yields are illustrative and highly dependent on specific substrates and optimized conditions. |
High-Throughput Purification and Analysis
Generating a library is only half the battle; efficient purification and analysis are critical for downstream screening.
Caption: High-throughput purification and QC workflow.
Parallel Purification Strategies
The choice of purification method depends on the required purity for subsequent assays.
-
Solid-Phase Extraction (SPE) : Ideal for rapid cleanup to remove excess polar reagents or salts. A reverse-phase sorbent (e.g., C18) can be used where the product is retained and washed, then eluted with a stronger organic solvent. This method is fast but may not separate closely related impurities.
-
Preparative HPLC-MS (Prep-LC/MS) : The gold standard for generating high-purity samples.[13] Modern systems can automatically inject from 96-well plates, purify compounds based on a target mass, and collect fractions into a corresponding plate.
-
Pro-Tip for Aniline Derivatives : Basic compounds like anilines can exhibit poor peak shape (tailing) on standard silica-based C18 columns due to interaction with residual silanol groups. To mitigate this, use a mobile phase with a basic additive (e.g., 0.1% ammonium hydroxide or triethylamine) to neutralize the aniline and improve chromatography.[14]
-
| Method | Throughput | Purity Achieved | Complexity |
| Solid-Phase Extraction (SPE) | Very High | 70-90% | Low |
| Preparative HPLC-MS | Medium-High | >95% | High |
| Column Chromatography | Low | >98% | High (Manual) |
| Table 2: Comparison of common purification techniques for compound libraries. |
Quality Control
Every final compound should be analyzed for identity and purity. High-throughput LC-MS systems can analyze a 96-well plate in a few hours, providing both a mass confirmation and a purity assessment (typically by UV or ELSD trace).[15]
Conclusion
4-(Trifluoromethoxy)aniline is a high-value building block for parallel synthesis, enabling the rapid generation of compound libraries decorated with the advantageous -OCF3 group. The robust protocols for amide coupling and Suzuki-Miyaura reactions detailed in this note provide a clear path for creating diverse molecular scaffolds. By integrating these synthetic strategies with modern high-throughput purification and analytical techniques, drug discovery teams can significantly accelerate the identification of new lead compounds with superior, drug-like properties.
References
- Molecules. (2025).
- PubMed. (2025).
- Molbase. (n.d.). 4-(Trifluoromethoxy)aniline 461-82-5 wiki. [Link]
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- Müller, K., Faeh, C., & Diederich, F. (2007). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Versatility of Aniline Derivatives: A Focus on 4-(Trifluoromethoxy)aniline. [Link]
- IBA Lifesciences. (n.d.).
- Royal Society of Chemistry. (2011). Organic & Biomolecular Chemistry. [Link]
- Scribd. (n.d.). Coupling Reagents in Amide Synthesis - Organic-Reaction | PDF. [Link]
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- Gakh, A. A., & Sumpter, T. L. (2010). Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization. Molecules, 15(4), 2387–2395. [Link]
- Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. [Link]
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derivatization of 4-(trifluoromethoxy)ethylaminobenzene for analysis
An Application Guide to the Derivatization of 4-(Trifluoromethoxy)ethylaminobenzene for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Authored by: Senior Application Scientist, Gemini Laboratories
Introduction: The Analytical Challenge of Fluorinated Amines
This compound is a versatile chemical intermediate of significant interest in the pharmaceutical and agrochemical industries.[1] Its unique structure, featuring a trifluoromethoxy group, imparts desirable properties such as increased lipophilicity and metabolic stability to target molecules.[1][2][3] Consequently, the accurate and sensitive quantification of this compound in various matrices is critical for process monitoring, quality control, and metabolic studies.
However, the direct analysis of this compound by gas chromatography (GC) presents considerable challenges. The presence of a secondary amine group (-NH) makes the molecule polar, leading to undesirable interactions with the active sites within the GC system (e.g., inlet liner, column stationary phase).[4] These interactions often result in poor chromatographic performance, characterized by broad, tailing peaks, poor sensitivity, and irreversible adsorption, which compromises the accuracy and reliability of analytical data.[4][5]
To overcome these limitations, chemical derivatization is an essential sample preparation step.[4][6] This process chemically modifies the polar amine group, converting the analyte into a less polar, more volatile, and more thermally stable derivative.[4] The resulting derivative exhibits significantly improved chromatographic behavior, leading to sharper, more symmetrical peaks and enhanced detection sensitivity.[4][7] This application note provides a comprehensive guide and detailed protocols for the derivatization of this compound, focusing on acylation and silylation techniques for robust GC-MS analysis.
The Rationale for Derivatization: Targeting the Amine Functional Group
The core principle of derivatization for this analyte is the replacement of the active hydrogen on the secondary amine with a non-polar functional group. This modification effectively shields the polarity of the nitrogen atom, mitigating its ability to form hydrogen bonds and interact with the GC system. Two primary strategies have proven highly effective for the derivatization of amines: acylation and silylation.
-
Acylation: This robust technique involves the reaction of the amine with an acylating agent, typically a highly fluorinated acid anhydride like Pentafluoropropionic Anhydride (PFPA) or Trifluoroacetic Anhydride (TFAA).[4][7] The reaction forms a stable, non-polar amide derivative. A key advantage of using fluorinated reagents is the introduction of multiple fluorine atoms into the derivative. This dramatically increases the sensitivity for Electron Capture Detection (ECD) and generates characteristic, high-mass fragments in mass spectrometry, aiding in selective and sensitive quantification.[4][6] Acylated derivatives are also notably stable against hydrolysis, making them suitable for complex sample matrices.[8]
-
Silylation: This is another widely used method where a silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen with a trimethylsilyl (TMS) group.[9][10] The resulting TMS derivative is significantly more volatile and less polar.[9] While highly effective, silylation reactions are notoriously sensitive to moisture, as water readily hydrolyzes both the reagent and the TMS derivative.[11][12] Therefore, this method necessitates strictly anhydrous conditions for reproducible results.[11]
Comparative Analysis of Derivatization Strategies
| Feature | Acylation (with PFPA/TFAA) | Silylation (with BSTFA) |
| Principle | Forms a stable amide derivative by replacing the amine hydrogen with an acyl group.[4] | Forms a trimethylsilyl (TMS) derivative by replacing the amine hydrogen with a Si(CH₃)₃ group.[9] |
| Derivative Stability | High; derivatives are generally resistant to hydrolysis.[8] | Moderate; derivatives are sensitive to moisture and can hydrolyze.[11][12] |
| Reaction Conditions | Typically requires heating (60-70°C). Can tolerate trace amounts of water.[4][8] | Requires strictly anhydrous conditions and heating (70-80°C).[11][12] |
| Reagent Byproducts | Acidic (e.g., trifluoroacetic acid), may need removal or neutralization.[13] | Neutral and volatile (e.g., N-methyltrifluoroacetamide), generally do not interfere with chromatography.[13] |
| Detector Sensitivity | Excellent for ECD and MS, especially with fluorinated reagents.[4][6] | Good for Flame Ionization Detection (FID) and MS. |
| Ideal Use Case | Robust quantification in complex or aqueous-containing matrices. Trace analysis requiring high sensitivity. | Rapid screening in well-controlled, non-aqueous environments. Metabolomic profiling. |
Experimental Protocols
Safety Precaution: Derivatization reagents are corrosive, moisture-sensitive, and toxic. Always handle these reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Acylation with Pentafluoropropionic Anhydride (PFPA)
This protocol is recommended for its robustness and the high stability of the resulting derivative, making it ideal for quantitative analysis. The pentafluoropropionyl (PFP) derivative is highly responsive for both MS and ECD detectors.
Materials
-
This compound sample
-
Pentafluoropropionic Anhydride (PFPA)
-
Anhydrous solvent (e.g., Ethyl Acetate or Acetonitrile)
-
Internal Standard (IS) solution (e.g., deuterated analog or a structurally similar compound)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas evaporator (optional)
-
GC-MS system
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately transfer a known volume or mass of the sample containing this compound into a 2 mL reaction vial.
-
If the sample is in a volatile solvent, evaporate it to dryness under a gentle stream of nitrogen.
-
-
Internal Standard Addition:
-
Add a precise volume of the internal standard solution to the vial. The IS is crucial for accurate quantification, as it corrects for variations in derivatization efficiency and injection volume.
-
-
Reagent Addition:
-
Add 200 µL of anhydrous ethyl acetate to the vial and briefly vortex to dissolve the sample residue.
-
Add 100 µL of PFPA to the vial. The high reactivity of PFPA means the reaction solution should be used promptly.[14]
-
-
Reaction:
-
Immediately cap the vial tightly to prevent the ingress of moisture and loss of reagent.
-
Vortex the mixture for 10-15 seconds.
-
Place the vial in a heating block or oven set to 65°C for 30 minutes .[15] Heating ensures the reaction proceeds to completion in a timely manner.
-
-
Cooling and Sample Workup:
-
After heating, remove the vial and allow it to cool completely to room temperature.
-
(Optional) If the acidic byproduct (pentafluoropropionic acid) interferes with the analysis, a simple liquid-liquid extraction can be performed. Add 500 µL of a saturated sodium bicarbonate solution, vortex, and allow the layers to separate. Carefully transfer the upper organic layer to a clean vial for analysis.
-
For most applications, the reaction mixture can be injected directly.
-
-
Analysis:
-
Inject 1 µL of the final derivatized solution into the GC-MS system.
-
Protocol 2: Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
This protocol is an effective alternative, particularly when using FID or when acidic byproducts from acylation are a concern. Strict adherence to anhydrous conditions is paramount for success.
Materials
-
This compound sample
-
BSTFA (often with 1% TMCS as a catalyst)
-
Anhydrous solvent (e.g., Pyridine or Acetonitrile)
-
Internal Standard (IS) solution
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas evaporator
-
GC-MS system
Step-by-Step Methodology
-
Sample Preparation (Anhydrous):
-
Ensure all glassware is thoroughly dried in an oven before use to eliminate any residual moisture.
-
Transfer a known amount of the sample to a reaction vial.
-
Evaporate the sample solvent completely under a stream of dry nitrogen. It is critical that no water remains in the sample.[11]
-
-
Internal Standard Addition:
-
Add a precise volume of the internal standard solution (prepared in an anhydrous solvent).
-
-
Reagent Addition:
-
Add 100 µL of anhydrous pyridine or acetonitrile to dissolve the residue.
-
Add 100 µL of BSTFA (with 1% TMCS). The TMCS catalyst helps to derivatize sterically hindered or less reactive amines.[9]
-
-
Reaction:
-
Tightly cap the vial immediately.
-
Vortex the mixture for 10-15 seconds.
-
Heat the vial at 75°C for 45-60 minutes .[16] The reaction time may need to be optimized depending on the sample concentration.
-
-
Cooling:
-
Remove the vial from the heating block and allow it to cool to room temperature. Do not open the vial until it is cool.
-
-
Analysis:
-
Inject 1 µL of the derivatized sample directly into the GC-MS system. The TMS derivatives should be analyzed promptly as their stability over time can be limited, especially if exposed to atmospheric moisture.
-
GC-MS Analytical Conditions
The following table provides a validated starting point for the GC-MS analysis of the derivatized this compound. Conditions may require optimization based on the specific instrument and analytical goals.
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides excellent retention time stability and performance. |
| MS System | Agilent 5977B MSD or equivalent | Offers high sensitivity for trace-level detection. |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar 5% phenyl-methylpolysiloxane phase provides good separation for the non-polar derivatives.[5] |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing optimal chromatographic efficiency. |
| Inlet Temperature | 250°C | Ensures rapid and complete volatilization of the derivatized analyte. |
| Injection Mode | Splitless (1 µL injection volume) | Maximizes the transfer of analyte to the column for trace analysis. |
| Oven Program | Start at 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min) | A temperature ramp effectively separates the derivative from solvent and potential byproducts. |
| MS Transfer Line | 280°C | Prevents condensation of the analyte before entering the mass spectrometer. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, robust ionization technique that produces reproducible fragmentation patterns. |
| MS Source Temp. | 230°C | Standard operating temperature for EI source. |
| MS Quad Temp. | 150°C | Standard operating temperature for quadrupole. |
| Acquisition Mode | Scan (m/z 50-550) or Selected Ion Monitoring (SIM) | Scan mode is used for initial method development and identification. SIM mode is used for quantitative analysis to enhance sensitivity and selectivity by monitoring characteristic ions of the derivative. |
Conclusion and Best Practices
Chemical derivatization is an indispensable technique for the reliable GC-MS analysis of this compound. Acylation with PFPA is presented as the primary recommended method due to its robustness and the formation of highly stable and sensitive derivatives. Silylation with BSTFA serves as a viable alternative, provided that strictly anhydrous conditions are maintained.
For successful implementation, researchers should:
-
Optimize Reaction Conditions: The provided protocols are robust starting points. However, reaction time and temperature may need slight optimization for specific sample matrices or concentrations.
-
Use an Internal Standard: For quantitative accuracy, the use of an appropriate internal standard is non-negotiable.
-
Perform System Suitability Checks: Regularly analyze a derivatized standard to ensure the GC-MS system is performing optimally, checking for peak shape, retention time, and response.
By following these guidelines and protocols, researchers and drug development professionals can achieve accurate, sensitive, and reproducible results for the analysis of this critical chemical intermediate.
References
- Benchchem. (2025).
- Coutts, R. T., & Casy, A. F. (1982). Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition. Journal of Pharmaceutical Sciences, 71(6), 658-61.
- Liappis, N., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Metabolites, 11(3), 184. [Link]
- Tsikas, D., et al. (2023). Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature. International Journal of Molecular Sciences, 24(2), 1638. [Link]
- Villas-Bôas, S. G., et al. (2006). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolomics, 2(1), 21-30.
- Benchchem. (2025).
- Phenomenex. (n.d.).
- Alfa Chemistry. (2023).
- Coralli, I., & Fabbri, D. (2023). Pyrolysis acetylation: A novel on-line Py-GC-MS derivatisation for the characterisation of nitrogen-containing polymers. Journal of Analytical and Applied Pyrolysis, 175, 106209.
- Wu, A. H. B. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 16(1), 1-11.
- Supelco. (n.d.).
- Fatta, D., et al. (2007). Analytical methods for tracing pharmaceutical residues in water and wastewater. Trends in Analytical Chemistry, 26(6), 515-533.
- X-Mol. (n.d.). Mastering Silylation: A Guide to MSTFA for GC-MS Analysis. X-Mol.
- Das, B., et al. (2004). Mild and eco-friendly chemoselective acylation of amines in aqueous medium. ARKIVOC, 2004(i), 55-63.
- Suzuki, O., & Hattori, H. (2002). Gas chromatography of amines as various derivatives. In Handbook of Analytical Separations (Vol. 2, pp. 139-176). Elsevier. [Link]
- Sigma-Aldrich. (n.d.).
- ResearchGate. (n.d.). 19F-NMR Analysis of Primary and Secondary Amines Following Chemical Derivatization with Trifluoroacetic Anhydride.
- INDOFINE Chemical Company. (n.d.). This compound. INDOFINE Chemical Company.
- A.A. Tytgat Institute. (2022). ANALYTICAL METHOD SUMMARIES. A.A.
- ChemBlink. (n.d.). Understanding the Synthesis and Properties of 4-(Trifluoromethoxy)aniline. ChemBlink.
- Beilstein-Institut. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. [Link]
- Google Patents. (2016). Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
- ResearchGate. (n.d.). Trifluoroacetyl derivatives of ethanolamines....
- Trojanowicz, M., et al. (2011). New Analytical Methods Developed for Determination of Perfluorinated Surfactants in Waters and Wastes.
- Publications Office of the European Union. (2023). Overview on PFAS analytical methods.
- Skarping, G., et al. (1995). Determination of amines as pentafluoropropionic acid anhydride derivatives in biological samples using liquid chromatography and tandem mass spectrometry. Analyst, 120(5), 1437-1442.
- OUCI. (n.d.). Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Ef.... OUCI.
- Fluka. (n.d.).
- Beckers, J. L. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. In Gas Chromatography - Biochemicals, Narcotics and Essential Oils. IntechOpen.
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- 16. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
Application Note & Protocols: A Strategic Guide to the Synthesis of Novel 4-(Trifluoromethoxy)ethylaminobenzene Derivatives
Abstract: The 4-(trifluoromethoxy)phenyl moiety is a privileged scaffold in modern medicinal chemistry, imparting desirable physicochemical properties such as enhanced metabolic stability, increased lipophilicity, and improved membrane permeability.[1][2] This guide provides a comprehensive framework for the synthesis of N-ethyl-4-(trifluoromethoxy)aniline, a key intermediate for developing novel derivatives. We present two robust synthetic routes—reductive amination and direct N-alkylation—offering researchers flexibility based on available reagents and desired selectivity. Each protocol is supported by mechanistic insights, detailed step-by-step instructions, and strategies for subsequent derivatization, enabling the exploration of new chemical space for drug discovery programs.
Introduction: The Significance of the Trifluoromethoxy Group
The incorporation of fluorine-containing functional groups is a cornerstone of contemporary drug design. Among these, the trifluoromethoxy (OCF₃) group has emerged as a critical substituent for optimizing lead compounds.[1] Unlike its methoxy (OCH₃) analogue which is an electron-donating group, the OCF₃ group is strongly electron-withdrawing and is among the most lipophilic functional groups known.[3][4] Its introduction into aromatic systems can profoundly influence a molecule's conformation, binding affinity, and pharmacokinetic profile.[1] 4-(Trifluoromethoxy)aniline, therefore, represents a high-value starting material for building complex molecules with potential therapeutic applications, from anticancer agents to neuroprotective drugs.[5][6][7]
This document details two primary synthetic strategies to introduce an N-ethyl group to 4-(trifluoromethoxy)aniline, a foundational step toward creating libraries of novel derivatives for screening and development.
Overall Synthetic Strategy & Retrosynthetic Analysis
The primary target is the N-ethyl-4-(trifluoromethoxy)aniline scaffold, which can then be diversified. Our retrosynthetic approach identifies the commercially available 4-(trifluoromethoxy)aniline as the key starting material.[8] The core challenge lies in the selective mono-ethylation of the primary amino group. Two principal disconnections lead to two distinct forward-synthetic strategies:
-
C-N Bond Formation via Imine Reduction (Reductive Amination): This approach involves the reaction of the aniline with acetaldehyde to form an intermediate imine, which is then reduced in situ to the desired secondary amine.
-
Direct C-N Bond Formation (N-Alkylation): This classic method involves the nucleophilic attack of the aniline on an ethyl electrophile, such as an ethyl halide.
These two divergent pathways offer different advantages regarding reagent handling, reaction conditions, and selectivity, as illustrated below.
Figure 1: Retrosynthetic analysis and proposed synthetic routes.
Synthetic Protocols: From Aniline to N-Ethyl Aniline
This section provides detailed, self-validating protocols for the two primary synthetic routes. For the purposes of these protocols, the starting material, 4-(trifluoromethoxy)aniline (CAS 461-82-5), is assumed to be obtained from a commercial supplier.
Route A: Reductive Amination with Acetaldehyde
Expertise & Experience: Reductive amination is a cornerstone of amine synthesis, prized for its efficiency and selectivity in forming secondary amines.[9][10] The reaction proceeds in two stages: the formation of an imine intermediate, followed by its immediate reduction.[10] We select Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) as the reducing agent. Unlike harsher reagents like sodium borohydride, STAB is mild, tolerant of acidic conditions (which catalyze imine formation), and selective for imines over carbonyls, minimizing the reduction of the starting acetaldehyde.[11] This "in-situ" approach avoids the need to isolate the often-unstable imine intermediate.[9][12]
Figure 2: Experimental workflow for Reductive Amination.
Protocol 1: Reductive Amination
Materials:
-
4-(Trifluoromethoxy)aniline (1.0 eq)
-
Acetaldehyde (1.2 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, ice bath
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-(trifluoromethoxy)aniline (1.0 eq).
-
Dissolve the aniline in anhydrous DCM (approx. 0.1 M concentration).
-
Add acetaldehyde (1.2 eq) to the solution and stir for 20 minutes at room temperature to facilitate imine formation.
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15-20 minutes. Causality: Portion-wise addition at low temperature controls the exothermic reaction and prevents side reactions.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours.
-
Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aniline spot is consumed.
-
Once complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure N-ethyl-4-(trifluoromethoxy)aniline.
Route B: Direct N-Alkylation with Ethyl Iodide
Expertise & Experience: Direct N-alkylation is a fundamental C-N bond-forming reaction.[13] The primary challenge is preventing over-alkylation, which leads to the formation of tertiary amines and quaternary ammonium salts.[14] To favor mono-alkylation, we can use the aniline as the limiting reagent or, more effectively, employ a mild base and carefully control stoichiometry.[15] We propose using potassium carbonate (K₂CO₃) as an inexpensive and effective base to neutralize the HI generated in situ, driving the reaction forward. Acetonitrile is an excellent polar aprotic solvent for this type of SN2 reaction.
Figure 3: Experimental workflow for Direct N-Alkylation.
Protocol 2: Direct N-Alkylation
Materials:
-
4-(Trifluoromethoxy)aniline (1.0 eq)
-
Ethyl iodide (1.1 eq)
-
Potassium carbonate (K₂CO₃), finely powdered (2.0 eq)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware with reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
To a round-bottom flask, add 4-(trifluoromethoxy)aniline (1.0 eq), finely powdered potassium carbonate (2.0 eq), and acetonitrile (approx. 0.2 M).
-
Add ethyl iodide (1.1 eq) to the suspension. Causality: Using a slight excess of the alkylating agent ensures full conversion of the starting aniline, but a large excess should be avoided to minimize dialkylation.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80-82°C) with vigorous stirring.
-
Self-Validation: Monitor the reaction progress by TLC or LC-MS. The reaction typically takes 6-24 hours.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite to remove the inorganic salts, washing the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel to separate the mono-alkylated product from any di-alkylated byproduct and unreacted starting material.
Data Summary & Route Comparison
The choice between reductive amination and direct alkylation depends on available resources, scale, and desired purity profile.
| Parameter | Route A: Reductive Amination | Route B: Direct N-Alkylation |
| Key Reagents | Acetaldehyde, STAB | Ethyl Iodide, K₂CO₃ |
| Typical Yield | 65-85% | 50-75% |
| Selectivity | Generally high for mono-alkylation | Risk of over-alkylation |
| Reaction Time | 4-12 hours | 6-24 hours |
| Conditions | Mild (0°C to RT) | Elevated temperature (Reflux) |
| Pros | High selectivity, mild conditions | Inexpensive reagents, simple setup |
| Cons | STAB can be expensive | Potential for byproduct formation, longer reaction times |
Strategy for Novel Derivative Synthesis
With N-ethyl-4-(trifluoromethoxy)aniline in hand, a diverse library of derivatives can be accessed. The ethylamino group is an activating, ortho,para-director for electrophilic aromatic substitution (EAS), while the trifluoromethoxy group is deactivating and directs meta to its position.[16][17] The powerful activating effect of the amine will dominate the regioselectivity of EAS reactions.
Figure 4: Potential pathways for further derivatization.
Key Derivatization Reactions:
-
N-Acylation: Reaction with various acyl chlorides or anhydrides in the presence of a base (e.g., triethylamine or pyridine) will readily form a diverse set of amides.
-
N-Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, a common pharmacophore.
-
Electrophilic Aromatic Substitution:
-
Bromination: Using a mild brominating agent like N-Bromosuccinimide (NBS) can achieve selective mono-bromination at the position ortho to the activating ethylamino group.[17]
-
Nitration: Direct nitration can be challenging due to the basicity of the amine and the harsh acidic conditions, which can lead to oxidation and meta-products via the anilinium ion.[17] Protection of the amine as an amide is often required before nitration to ensure para- (or in this case, ortho-) selectivity.
-
Safety and Handling
Trustworthiness: Adherence to safety protocols is paramount for experimental success and personal protection.
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times.[18][19]
-
Aniline Derivatives: Anilines are toxic and can be absorbed through the skin. Avoid direct contact and inhalation.
-
Fluorinated Compounds: While the OCF₃ group is generally stable, handling fluorinated reagents requires care. Refer to specific Safety Data Sheets (SDS) for all reagents.[20][21]
-
Reagents:
-
Acetaldehyde: Volatile and flammable. Handle in a closed system where possible.
-
Sodium Triacetoxyborohydride (STAB): Moisture-sensitive. Reacts with water to release hydrogen gas. Quench reactions carefully and slowly.[22]
-
Ethyl Iodide: A lachrymator and alkylating agent. Handle with care to avoid inhalation and skin contact.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
References
- 4-(Trifluoromethoxy)aniline synthesis. ChemicalBook. Available at: https://www.chemicalbook.com/synthesis/461-82-5.html
- Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines.Organic & Biomolecular Chemistry (RSC Publishing). Available at: https://pubs.rsc.org/en/content/articlelanding/2023/ob/d3ob00822c
- Recent Development of Catalytic Trifluoromethoxylation Reactions.PubMed Central. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6154807/
- Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines.ResearchGate. Available at: https://www.researchgate.
- Understanding the Synthesis and Properties of 4-(Trifluoromethoxy)aniline.Soar Biotech Co., Ltd. Available at: https://www.soar-biotech.com/blog/b_understanding-the-synthesis-and-properties-of-4-trifluoromethoxyaniline_10.html
- 4-(Trifluoromethoxy)aniline | 461-82-5.Biosynth. Available at: https://www.biosynth.com/p/FT38100/4-trifluoromethoxyaniline
- How is 4-(Trifluoromethoxy)aniline synthesized?Guidechem. Available at: https://www.guidechem.com/faq/how-is-4-trifluoromethoxyaniline-synthesized-17188.html
- 4-(Trifluoromethoxy)aniline: Synthesis and Applications in Therapeutics.ChemicalBook. Available at: https://www.chemicalbook.
- Facile Reductive Amination of Aldehydes with Electron-Deficient Anilines by Acyloxyborohydrides in TFA: Application to a Diazaindoline Scale-Up.The Journal of Organic Chemistry (ACS Publications). Available at: https://pubs.acs.org/doi/10.1021/jo900331n
- Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration.PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/26962283/
- Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines.Organic & Biomolecular Chemistry (RSC Publishing). Available at: https://pubs.rsc.org/en/content/articlehtml/2023/ob/d3ob00822c
- Explain: Alkylation of aniline.Brainly.in.
- Amine synthesis by reductive amination (reductive alkylation).Organic Chemistry Portal. Available at: https://www.organic-chemistry.
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Application Notes and Protocols: 4-(Trifluoromethoxy)ethylaminobenzene as a Strategic Building Block in Modern Drug Discovery
Introduction: The Strategic Value of Fluorination in Medicinal Chemistry
The incorporation of fluorine into drug candidates is a well-established and powerful strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties.[1][2] Among the various fluorinated motifs, the trifluoromethoxy (-OCF3) group has emerged as a particularly valuable substituent due to its unique electronic and steric properties.[3][4] It is a strong electron-withdrawing group that can significantly modulate the acidity or basicity of nearby functional groups, influencing drug-target interactions. Furthermore, the trifluoromethoxy group is highly lipophilic and metabolically stable, often leading to improved cell permeability, oral bioavailability, and a longer half-life of drug molecules.[3][4][5]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 4-(trifluoromethoxy)ethylaminobenzene (also known as N-ethyl-4-(trifluoromethoxy)aniline) as a versatile building block in drug discovery. We will delve into its physicochemical properties, key synthetic transformations, and provide detailed, field-proven protocols for its incorporation into novel molecular scaffolds.
Physicochemical Properties and Strategic Advantages
This compound offers a unique combination of a reactive secondary amine for diverse chemical modifications and the advantageous trifluoromethoxy group.
| Property | Value (for parent/related compounds) | Significance in Drug Design |
| Molecular Formula | C9H10F3NO | Provides a foundation for further molecular elaboration.[4] |
| Molecular Weight | 205.18 g/mol | Falls within the range suitable for "rule of five" compliance.[4] |
| Boiling Point | ~73-75 °C @ 10 mmHg (for 4-(trifluoromethoxy)aniline) | Relevant for purification and reaction condition selection.[6][7] |
| Density | ~1.32 g/mL @ 20 °C (for 4-(trifluoromethoxy)aniline) | Useful for process chemistry and formulation.[6][7] |
| pKa | ~3.75 (Predicted for 4-(trifluoromethoxy)aniline) | The electron-withdrawing -OCF3 group reduces the basicity of the aniline nitrogen, influencing its reactivity and interaction with biological targets.[7] |
| Lipophilicity (LogP) | High (conferred by the -OCF3 group) | Enhances membrane permeability and can improve oral bioavailability.[3][4][5] |
| Metabolic Stability | High (due to the strong C-F bonds in the -OCF3 group) | The trifluoromethoxy group is resistant to metabolic degradation, potentially increasing the drug's half-life.[3][4] |
The secondary amine functionality of this compound serves as a critical handle for a variety of synthetic transformations, including N-alkylation, acylation (amide bond formation), and participation in cross-coupling reactions. The ethyl group provides a degree of steric bulk and lipophilicity that can be fine-tuned in structure-activity relationship (SAR) studies.
Key Synthetic Transformations and Protocols
The utility of this compound as a building block is demonstrated through its participation in fundamental organic reactions crucial for the synthesis of complex drug-like molecules.
Protocol 1: N-Alkylation of 4-(Trifluoromethoxy)aniline to Synthesize this compound
This protocol describes a general method for the synthesis of the title compound from its parent aniline.
Reaction Scheme:
Amide bond formation with this compound.
Materials:
-
This compound
-
Carboxylic acid of interest
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure (using HATU):
-
To a round-bottom flask, add the carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.1 eq) in a small amount of anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO3 solution, and brine. 6[8]. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. 7[8]. Purify the crude product by flash column chromatography on silica gel.
Case Study: The Significance of the 4-(Trifluoromethoxy)aniline Moiety in Riluzole
While a marketed drug containing the precise this compound structure is not readily identifiable, the therapeutic importance of the core 4-(trifluoromethoxy)aniline scaffold is exemplified by the drug Riluzole .
Riluzole is a neuroprotective agent used in the treatment of amyotrophic lateral sclerosis (ALS). I[9]ts synthesis prominently features 4-(trifluoromethoxy)aniline as a key starting material.
Strategic incorporation of this compound in lead optimization.
Conclusion
This compound is a valuable and versatile building block for modern drug discovery. Its unique combination of a reactive secondary amine and the advantageous trifluoromethoxy group provides medicinal chemists with a powerful tool to address common challenges in lead optimization, such as poor metabolic stability and low bioavailability. The synthetic protocols provided herein offer a practical guide for the efficient incorporation of this building block into diverse molecular scaffolds. By leveraging the strategic advantages of the trifluoromethoxy group, researchers can accelerate the discovery and development of novel therapeutics with improved efficacy and safety profiles.
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reaction conditions for coupling 4-(trifluoromethoxy)ethylaminobenzene with carboxylic acids
An Application Guide to Amide Bond Formation: Coupling 4-(Trifluoromethoxy)aniline Derivatives with Carboxylic Acids
Introduction: The Significance of the Amide Bond in Modern Drug Discovery
The amide bond is a ubiquitous functional group, forming the backbone of proteins and appearing in approximately 25% of all available pharmaceutical drugs.[1] Consequently, the formation of this bond is one of the most frequently performed reactions in medicinal chemistry and drug development.[2] This guide focuses on the coupling of carboxylic acids with 4-(trifluoromethoxy)aniline and its derivatives, a class of compounds of increasing importance. The trifluoromethoxy (-OCF₃) group is a valuable "super-halide" motif that can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making 4-(trifluoromethoxy)aniline a critical building block in the synthesis of novel therapeutics and agrochemicals.[3]
However, the direct reaction between a carboxylic acid and an amine to form an amide is generally inefficient. The acidic proton of the carboxylic acid and the basic lone pair of the amine readily form a non-reactive ammonium carboxylate salt.[4][5] To overcome this, the carboxyl group must first be "activated" using a coupling reagent, converting the hydroxyl into a better leaving group and facilitating nucleophilic attack by the amine.
This process becomes particularly challenging when using electron-deficient anilines, such as 4-(trifluoromethoxy)aniline. The strong electron-withdrawing nature of the trifluoromethoxy group reduces the nucleophilicity of the aniline nitrogen, making it a poorer nucleophile and slowing down the desired coupling reaction.[2][6] Therefore, a careful selection of coupling reagents and optimization of reaction conditions are paramount for achieving high yields and purity.
Core Principles: Activating the Carboxylic Acid
The fundamental strategy for amide bond formation is the conversion of the carboxylic acid's hydroxyl group into a more reactive species. This is achieved with a coupling reagent, which transforms the acid into a highly reactive intermediate, such as an active ester, symmetrical anhydride, or acylium ion. This activated intermediate is then susceptible to nucleophilic attack by the amine.[7][8]
The general workflow can be visualized as a two-step process: activation followed by acylation.
Figure 2: Simplified mechanism of HATU-mediated coupling.
EDC/HOBt-Mediated Coupling: EDC first activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and can undergo an undesirable N-acyl migration. HOBt acts as an additive that traps the O-acylisourea to form an HOBt-active ester. This active ester is more stable, less prone to racemization, and still sufficiently reactive towards the amine. [9][10][11]
Optimizing Reaction Conditions
Beyond the coupling reagent, several other parameters must be optimized for success.
-
Solvents : Polar aprotic solvents are generally preferred as they effectively solvate the reactants.
-
N,N-Dimethylformamide (DMF) : A common and effective solvent for many coupling reactions. [12] * Acetonitrile (MeCN) : A good alternative, particularly when byproducts are an issue.
-
Dichloromethane (DCM) : Useful, especially for carbodiimide reactions where the urea byproduct may precipitate. [12] * Greener Alternatives : Solvents like ethyl acetate (EtOAc) and 2-methyltetrahydrofuran (2-MeTHF) have been shown to be effective replacements for DMF and DCM in many amide couplings. [13]* Base : A non-nucleophilic organic base is required, especially for onium salt-mediated couplings, to deprotonate the carboxylic acid and neutralize any acid generated during the reaction.
-
N,N-Diisopropylethylamine (DIPEA or Hünig's base) : The most common choice. It is sterically hindered and non-nucleophilic. [14]Typically used in 2-3 equivalents.
-
Triethylamine (TEA) : Can also be used, but its smaller steric profile makes it slightly more nucleophilic, which can sometimes lead to side reactions.
-
-
Temperature and Reaction Time : Most amide couplings are run at room temperature (20-25 °C). For challenging couplings, gentle heating (e.g., 40-60 °C) may be beneficial, but this can also increase the risk of side reactions and racemization. Reaction times can range from 1 to 24 hours and should be monitored by an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocols for Application
The following protocols provide step-by-step guidance for coupling a generic carboxylic acid with 4-(trifluoromethoxy)aniline. Note: These are general procedures and may require optimization for specific substrates. Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Protocol A: High-Efficiency Coupling using HATU
This method is recommended for its high reliability and effectiveness with electron-deficient amines.
Materials:
-
Carboxylic Acid (1.0 eq)
-
4-(Trifluoromethoxy)aniline (1.1 eq)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the carboxylic acid (1.0 eq) and HATU (1.1 eq).
-
Dissolve the solids in anhydrous DMF (to make a ~0.1-0.2 M solution with respect to the carboxylic acid).
-
Add DIPEA (2.5 eq) to the solution and stir the mixture at room temperature for 1-5 minutes to allow for pre-activation (formation of the OAt-active ester). [14]4. Add 4-(trifluoromethoxy)aniline (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The reaction is typically complete within 1-6 hours.
-
Work-up : Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous citric acid or 1M HCl (to remove excess amine and DIPEA), saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid and HOAt), and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired amide. [15]
Protocol B: Cost-Effective Coupling using EDC and an Additive
This method is a more economical alternative, suitable for larger-scale synthesis or when high-reactivity reagents are not necessary.
Materials:
-
Carboxylic Acid (1.0 eq)
-
4-(Trifluoromethoxy)aniline (1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt·H₂O (1.2 eq) or Oxyma Pure (1.2 eq)
-
DIPEA or Triethylamine (2.5 eq)
-
Anhydrous DCM or MeCN
Procedure:
-
To a dry round-bottom flask, add the carboxylic acid (1.0 eq), 4-(trifluoromethoxy)aniline (1.1 eq), and HOBt·H₂O (1.2 eq).
-
Dissolve the components in anhydrous DCM or MeCN (to make a ~0.1-0.2 M solution).
-
Add the base (DIPEA or TEA, 2.5 eq) to the mixture.
-
Cool the flask in an ice bath (0 °C).
-
Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Work-up : Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. The water-soluble EDC-urea byproduct should be removed during the aqueous washes. [7]8. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification : Purify the crude product by flash column chromatography or recrystallization.
Figure 3: Standard experimental workflow for amide coupling.
References
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- Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt).
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- Albericio, F., & Carpino, L. A. (2002). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 102(12), 4411-4448.
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
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- McKendry, S., et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(3), 776-782.
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- Orsi, D., et al. (2023). Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. Chemistry, 5(1), 22-38.
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Application Note: A Practical Guide to Monitoring Reactions of 4-(trifluoromethoxy)ethylaminobenzene by Thin-Layer Chromatography (TLC)
An Application Note for Drug Development Professionals
Abstract
This comprehensive guide details the principles and protocols for effectively monitoring chemical reactions involving 4-(trifluoromethoxy)ethylaminobenzene using Thin-Layer Chromatography (TLC). As a crucial technique in synthetic chemistry, TLC offers a rapid, inexpensive, and sensitive method for tracking the consumption of starting materials and the formation of products.[1] This document provides a robust framework for method development, execution, and data interpretation, specifically tailored to the unique physicochemical properties of fluorinated aniline derivatives. It is intended for researchers, chemists, and drug development professionals who require reliable, real-time reaction analysis to optimize synthetic routes and ensure product purity.
Introduction: The Rationale for TLC in Modern Synthesis
In the fast-paced environment of pharmaceutical and materials science research, the ability to quickly assess the status of a chemical reaction is paramount. Thin-Layer Chromatography (TLC) serves as a first-line analytical tool, providing qualitative data on the progress of a synthesis.[2][3] It allows chemists to make informed decisions regarding reaction time, reagent addition, and work-up procedures.[4]
The target analyte, This compound (also known as N-Ethyl-4-(trifluoromethoxy)aniline), presents unique characteristics. The trifluoromethoxy (-OCF₃) group significantly increases lipophilicity, while the secondary amine (-NH-Et) provides a site for hydrogen bonding and potential oxidation.[5] This balance of properties requires a systematic approach to develop a TLC method that can clearly resolve the starting material from potential products and intermediates. This guide explains the causality behind experimental choices to build a reliable and self-validating monitoring system.
Foundational Principles of TLC Separation
TLC operates on the principle of differential partitioning.[3][6] A small spot of the reaction mixture is applied to a stationary phase (typically silica gel), and a mobile phase (solvent) moves up the plate via capillary action.[7] Components of the mixture separate based on their relative affinity for the two phases.
-
Stationary Phase: Highly polar adsorbent, such as silica gel (SiO₂) or alumina (Al₂O₃).[6] Polar compounds will adsorb more strongly and thus move shorter distances.
-
Mobile Phase: A solvent or mixture of solvents that elutes the sample up the plate. Its polarity is a critical variable. Non-polar compounds have a higher affinity for the mobile phase and travel further up the plate.[3]
-
Retention Factor (Rf): A quantitative measure of a compound's movement, calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[8][9] The Rf value is constant for a given compound under specific conditions (stationary phase, mobile phase, temperature).[8]
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [10][11]
Strategic Method Development
A successful TLC analysis hinges on achieving clear separation between the starting material and the product(s). The goal is to find a solvent system where the starting material has an Rf of approximately 0.3-0.5, allowing ample space on the plate for new, less polar or more polar spots to appear and resolve.[4]
Stationary Phase Selection
For most applications involving moderately polar organic molecules like this compound, standard silica gel plates are the ideal choice.
-
Recommendation: Use commercially available glass or aluminum-backed silica gel 60 F-254 plates.[2] The "F-254" designation indicates the presence of a fluorescent indicator that allows for visualization under 254 nm UV light.[12][13]
Mobile Phase Optimization: A Systematic Approach
The key to good separation lies in optimizing the polarity of the mobile phase.[14] A common and effective strategy is to start with a binary mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).[2]
Given the structure of this compound (XLogP3 ≈ 3.5[15]), it is moderately non-polar. A good starting point would be a solvent system of low to medium polarity.
Protocol for Mobile Phase Selection:
-
Prepare three test solutions: the starting material, the anticipated product (if available), and the reaction mixture.
-
On a single TLC plate, spot all three samples.
-
Begin with a low-polarity mobile phase, such as 9:1 Hexanes:Ethyl Acetate .
-
Develop the plate and visualize the spots.
-
Analyze the results:
-
If spots remain at the baseline (Rf ≈ 0), the mobile phase is not polar enough.[16] Increase the proportion of the polar solvent (e.g., move to 7:3 or 1:1 Hexanes:EtOAc).
-
If spots run with the solvent front (Rf ≈ 1), the mobile phase is too polar.[16] Decrease the proportion of the polar solvent or choose a less polar one.
-
If streaking occurs, the sample may be overloaded, or the solvent system may be inappropriate.[17][18] Try diluting the sample or adding a small amount (0.1-1%) of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase.[16]
-
| Solvent System (Hexanes:Ethyl Acetate) | Polarity | Expected Rf for this compound |
| 9:1 | Low | Low (0.1 - 0.25) |
| 7:3 | Medium-Low | Optimal (0.3 - 0.5) |
| 1:1 | Medium | High (0.6 - 0.8) |
| 3:7 | Medium-High | Very High (>0.8) |
| Table 1: Guideline for mobile phase optimization. The optimal system will provide a mid-range Rf for the starting material. |
Detailed Experimental Protocols
Adherence to a consistent protocol is crucial for reproducible results.
Protocol 1: Preparation of the TLC Developing Chamber
-
Add the chosen mobile phase to a TLC chamber to a depth of approximately 0.5 cm. The solvent level must be below the origin line of the TLC plate.[17]
-
Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall.
-
Cover the chamber with its lid and let it stand for 5-10 minutes. This saturates the chamber atmosphere with solvent vapors, ensuring a uniform solvent front and improving spot resolution.[19]
Protocol 2: Sample Preparation and Spotting
-
Reaction Sampling: Withdraw a small aliquot (1-2 drops) from the reaction mixture using a glass capillary.[20]
-
Dilution: Dilute the aliquot in a small vial with a volatile solvent like ethyl acetate or dichloromethane (approx. 0.2-0.5 mL). The solution should be relatively dilute to prevent overloading the plate.[16]
-
Spotting:
-
Using a pencil (never a pen, as ink will run[17]), gently draw a straight origin line about 1-1.5 cm from the bottom of the TLC plate.
-
Use a capillary tube to apply a small spot of the diluted sample onto the origin line. The spot should be no more than 1-2 mm in diameter.[21] Allow the solvent to fully evaporate.
-
For reaction monitoring, it is best practice to spot three lanes[6][20]:
-
Lane 1 (SM): A reference spot of the starting material.
-
Lane 2 (Co): A "co-spot" where the reaction mixture is spotted directly on top of the starting material spot.
-
Lane 3 (RM): A spot of the reaction mixture.
-
-
Protocol 3: Plate Development and Analysis
-
Carefully place the spotted TLC plate into the pre-saturated developing chamber. Ensure the plate is not touching the filter paper.[17]
-
Allow the mobile phase to travel up the plate via capillary action.[6]
-
Remove the plate when the solvent front is approximately 1 cm from the top edge.[4]
-
Immediately mark the position of the solvent front with a pencil.[9]
-
Allow the plate to air dry completely in a fume hood.
Visualization: Making the Invisible, Visible
Since this compound and many organic products are colorless, visualization techniques are required.[6]
| Visualization Method | Mechanism | Target Functionality | Procedure & Result |
| UV Light (254 nm) | Fluorescence Quenching | Aromatic rings, conjugated systems | Irradiate the plate with a short-wave UV lamp. Spots appear dark against a glowing green background.[13] |
| Potassium Permanganate (KMnO₄) Stain | Oxidation | Readily oxidizable groups (alkenes, alkynes, alcohols, amines) | Dip the plate in the stain and gently heat. Yellow/brown spots appear on a purple/pink background.[22][23] |
| Ninhydrin Stain | Reaction with Amine | Primary and secondary amines | Dip or spray the plate and heat. Colored spots (typically purple for primary, yellow for secondary) appear.[24][25] |
| Table 2: Recommended visualization techniques for reactions of this compound. |
Interpreting the Results
A properly executed TLC provides a clear snapshot of the reaction's progress.
-
Reaction Start (t=0): A single spot should be visible in the RM lane, corresponding to the Rf of the starting material in the SM lane. The co-spot lane should show a single, merged spot.
-
Reaction Progress (t>0): The spot corresponding to the starting material in the RM lane will decrease in intensity. A new spot, corresponding to the product, will appear at a different Rf.
-
Reaction Completion: The starting material spot in the RM lane will have disappeared completely. The co-spot lane will show two distinct spots, confirming that the new product spot is not the starting material.[26]
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Solution(s) |
| Spots are streaked or "tailed" | Sample is too concentrated (overloaded).[18] Mobile phase polarity is inappropriate.[17] Compound is acidic/basic and interacting strongly with silica. | Dilute the sample solution.[16] Re-optimize the mobile phase. Add a small amount of triethylamine (~0.5%) to the mobile phase to suppress tailing of basic compounds like amines.[16] |
| Rf values are inconsistent | Chamber was not saturated. Solvent composition changed due to evaporation. Temperature fluctuations. | Always use a saturated chamber with a lid.[19] Prepare fresh mobile phase for each run.[17] Run TLCs at a consistent temperature. |
| No spots are visible after visualization | Sample concentration is too low.[17] Compound is not UV-active and the wrong stain was used. Compound is volatile and evaporated from the plate. | Spot the sample multiple times in the same location, allowing it to dry between applications.[16] Use a universal stain like potassium permanganate or phosphomolybdic acid. Visualize the plate immediately after drying. |
| Solvent front is uneven | TLC plate was tilted in the chamber or touching the side/filter paper.[17] Adsorbent has flaked off the plate. | Ensure the plate is placed vertically and centrally in the chamber. Discard and use a new plate. |
| Table 3: A guide to troubleshooting common problems in TLC analysis. |
Conclusion
Thin-Layer Chromatography is an indispensable technique for the real-time monitoring of reactions involving this compound. By employing a systematic approach to method development—focusing on the selection of an appropriate mobile phase and visualization technique—researchers can gain rapid and reliable insights into the progress of their syntheses. The protocols and troubleshooting guidelines presented here provide a robust framework for achieving clear, reproducible results, ultimately accelerating the drug discovery and development process.
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Application Notes & Protocols: The Strategic Role of 4-(Trifluoromethoxy)aniline and Its Derivatives in Agrochemical Synthesis
Introduction
In the landscape of modern agrochemical development, the strategic incorporation of fluorine-containing moieties has become a cornerstone for creating next-generation herbicides, insecticides, and fungicides.[1][2] The trifluoromethoxy (-OCF3) group, in particular, is highly prized for its ability to confer a unique combination of advantageous properties upon a parent molecule. When appended to an aromatic amine scaffold, such as in 4-(trifluoromethoxy)aniline, it creates a high-value, versatile chemical intermediate.[3][4] This guide provides an in-depth exploration of the application of 4-(trifluoromethoxy)aniline and its derivatives, such as 4-(trifluoromethoxy)ethylaminobenzene, in the synthesis of advanced agrochemicals.
The trifluoromethoxy group is a powerful modulator of a molecule's physicochemical profile. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance metabolic stability, improve penetration of cellular membranes, and increase the binding affinity to biological targets within pests or weeds.[1] This often translates to higher efficacy, greater persistence, and improved selectivity in the final agrochemical product.[5][6]
This document will detail the core properties of 4-(trifluoromethoxy)aniline, provide protocols for its derivatization, and present a comprehensive case study on its application in the synthesis of a major class of insecticides, illustrating the practical, step-by-step chemistry involved.
PART 1: Core Intermediate Profile & Safety
Physicochemical Properties
4-(Trifluoromethoxy)aniline (CAS 461-82-5) is the foundational building block for a range of more complex intermediates. Its key properties are summarized below.
| Property | Value | Source |
| CAS Number | 461-82-5 | [4] |
| Molecular Formula | C₇H₆F₃NO | [4] |
| Molecular Weight | 177.12 g/mol | [4] |
| Appearance | Clear colorless to yellow liquid | [4] |
| Boiling Point | 83 °C (at 10 Torr) | |
| Density | ~1.31 g/cm³ | |
| Flash Point | 81 °C (177 °F) | [4] |
| Solubility | Soluble in various organic solvents | [6] |
Handling and Safety Protocols
4-(Trifluoromethoxy)aniline is a toxic compound and requires careful handling in a controlled laboratory environment.[7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.[7] All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors.[8]
-
Storage: Store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[7] Recommended storage temperature is between 2°C and 8°C.
-
Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable, sealed container for chemical waste disposal.[7] Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]
-
First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[8]
-
Skin Contact: Immediately flush skin with plenty of soap and water. Remove contaminated clothing and seek immediate medical attention.[7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and call a physician or poison control center immediately.[7]
-
PART 2: Synthetic Protocols & Applications
The true utility of 4-(trifluoromethoxy)aniline lies in its reactivity as a nucleophile and its ability to be integrated into larger, more complex molecular frameworks.
Protocol: Synthesis of N-Ethyl-4-(trifluoromethoxy)aniline
The ethylamino derivative specified in the topic, this compound (CAS 175278-20-3), can be synthesized via a standard N-alkylation reaction. This protocol outlines a general procedure for this transformation.
Causality Behind Experimental Choices:
-
Base (K₂CO₃): A moderately strong, inexpensive base is used to deprotonate the aniline nitrogen, increasing its nucleophilicity to attack the ethylating agent. It is easily filtered off post-reaction.
-
Solvent (Acetonitrile): A polar aprotic solvent is chosen to dissolve the reactants and facilitate the SN2 reaction without interfering by protonating the nucleophile.
-
Ethylating Agent (Ethyl Iodide): Ethyl iodide is a highly reactive alkylating agent due to the excellent leaving group ability of iodide, ensuring the reaction proceeds efficiently.
Step-by-Step Methodology:
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(trifluoromethoxy)aniline (10.0 g, 56.4 mmol).
-
Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃) (15.6 g, 112.8 mmol, 2.0 eq) and anhydrous acetonitrile (100 mL).
-
Alkylation: Stir the suspension vigorously. Slowly add ethyl iodide (EtI) (10.5 g, 67.7 mmol, 1.2 eq) to the mixture via syringe.
-
Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the starting material is consumed, cool the mixture to room temperature. Filter off the solid potassium carbonate and wash the solid with a small amount of acetonitrile.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue via vacuum distillation or column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure N-Ethyl-4-(trifluoromethoxy)aniline.[9]
Caption: Workflow for N-alkylation of 4-(trifluoromethoxy)aniline.
Application Case Study: Synthesis of Phenylpyrazole Insecticides (Fipronil Analogue)
Phenylpyrazoles are a critical class of insecticides that act as GABA receptor antagonists. The synthesis of the flagship compound, Fipronil, serves as an authoritative example of how fluorinated anilines are employed in multi-step agrochemical production.[10] While Fipronil itself uses 2,6-dichloro-4-trifluoromethyl aniline, the synthetic logic is directly applicable to its trifluoromethoxy analogue.
Rationale for the Synthetic Pathway: The synthesis is a convergent process where the core pyrazole ring is constructed and subsequently functionalized. The initial chlorination of the aniline ring is crucial for locking the molecule into the correct conformation for high insecticidal activity and for modulating its electronic properties.
Multi-Step Protocol Overview:
This protocol is adapted from established patent literature for the synthesis of Fipronil.[11][12]
Step 1: Ring Chlorination of 4-(Trifluoromethyl)aniline
-
Charge Reactor: In a 500L glass-lined reactor, charge 4-(trifluoromethyl)aniline (80 kg) and water (200 kg).
-
Acidification: Slowly add concentrated hydrochloric acid.
-
Chlorination: Introduce a chlorinating agent (e.g., hydrogen peroxide in HCl, or sulfuryl chloride) while maintaining the temperature at 80 ± 5°C.[11][12]
-
Monitoring & Workup: Monitor the reaction by TLC until completion. After the reaction finishes, extract the product with a suitable organic solvent like dichloromethane, wash, and concentrate to yield 2,6-dichloro-4-(trifluoromethyl)aniline.
Step 2: Diazotization and Pyrazole Formation
-
Diazotization: The chlorinated aniline is treated with sodium nitrite and hydrochloric acid at low temperatures (0-5°C) to form a diazonium salt. This is a classic transformation that converts the amine into a reactive intermediate.
-
Condensation: The diazonium salt is immediately reacted with 2,3-dicyanopropyl acetate (or a similar precursor) in a condensation reaction.
-
Cyclization: The resulting intermediate undergoes cyclization in the presence of a base (e.g., ammonia) to form the 5-amino-pyrazole ring structure, a key scaffold of the final insecticide.[11]
Step 3: Introduction of the Trifluoromethylsulfinyl Group
-
Thiolation: The pyrazole intermediate is first reacted with a source of a trifluoromethylthio group (e.g., trifluoromethylsulfenyl chloride) to form a sulfide.
-
Oxidation: The crucial final step is the selective oxidation of the sulfide to a sulfoxide. This is often achieved using an oxidizing agent like hydrogen peroxide in an acidic medium (e.g., dichloroacetic acid or trifluoroacetic acid).[10][13] This sulfoxide moiety is essential for the high insecticidal potency of Fipronil.[10]
-
Purification: The final Fipronil product is isolated, washed, and purified by crystallization to achieve the high purity required for formulation (typically >97%).[10][13]
Caption: Synthetic pathway for Fipronil from a fluorinated aniline.
Conclusion
4-(Trifluoromethoxy)aniline and its related fluorinated analogues are not merely chemical reagents; they are strategic building blocks that enable the synthesis of highly effective and sophisticated agrochemicals.[5][14] The presence of the trifluoromethoxy group provides a powerful lever for medicinal and agricultural chemists to fine-tune molecular properties, leading to products with enhanced stability, potency, and targeted activity.[1] The protocols and synthetic strategies outlined in this guide demonstrate the practical application of these intermediates, from simple derivatization to their incorporation into complex, multi-step syntheses of market-leading products like Fipronil. As the demand for more efficient and environmentally conscious crop protection solutions grows, the role of these versatile fluorinated anilines in driving innovation is set to expand even further.
References
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Application Note: A Validated ¹⁹F and ¹H Quantitative NMR Method for the Purity Assessment of 4-(Trifluoromethoxy)ethylaminobenzene
Abstract
This application note presents a detailed and validated quantitative Nuclear Magnetic Resonance (qNMR) methodology for the precise purity determination of 4-(trifluoromethoxy)ethylaminobenzene, a key intermediate in pharmaceutical and agrochemical synthesis. Leveraging the unique advantages of both ¹⁹F and ¹H NMR spectroscopy, this guide provides researchers, scientists, and drug development professionals with a robust, step-by-step protocol. The causality behind experimental choices, from the selection of an appropriate internal standard to the optimization of acquisition parameters, is thoroughly explained to ensure scientific integrity and reproducibility. The method is validated in accordance with ICH Q2(R2) guidelines, demonstrating its accuracy, precision, linearity, and specificity.
Introduction: The Rationale for qNMR in Fluorinated Compound Analysis
Quantitative NMR (qNMR) stands as a powerful primary ratio method for determining the purity of organic molecules without the need for a specific reference standard of the analyte itself.[1][2] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of an NMR signal and the number of nuclei responsible for that signal.[3] This allows for the absolute quantification of an analyte by comparing its signal integral to that of a certified internal standard of known purity and concentration.[1]
For fluorinated compounds like this compound, ¹⁹F qNMR offers significant advantages over traditional ¹H qNMR and chromatographic techniques:
-
High Specificity and Reduced Signal Overlap: The ¹⁹F nucleus has a natural abundance of 100% and a large chemical shift dispersion (typically >500 ppm), which minimizes the probability of signal overlap from the analyte, impurities, or excipients.[4] This is a distinct advantage over the crowded 0-15 ppm range of ¹H NMR.[5]
-
Simplified Spectra: The absence of fluorine in most common solvents and impurities leads to cleaner baselines and simpler spectra, facilitating more accurate integration.[4]
-
High Sensitivity: The gyromagnetic ratio of ¹⁹F is close to that of ¹H, resulting in comparable sensitivity and reasonable acquisition times.
The trifluoromethoxy (-OCF₃) group in the target analyte provides a sharp singlet in the ¹⁹F NMR spectrum, making it an ideal reporter for quantification.[1] This guide will detail both ¹⁹F and ¹H qNMR approaches for a comprehensive and cross-validated purity assessment.
Experimental Design and Causality
A robust qNMR experiment is built on a foundation of careful planning and understanding the "why" behind each step.
Selection of the Internal Standard (IS)
The choice of the internal standard is critical for an accurate qNMR assay. An ideal IS must meet several criteria: chemical stability, high purity (certified >99.5%), solubility in the chosen deuterated solvent, and possessing NMR signals that do not overlap with any analyte signals.[2][6]
For this application, 3,5-bis(trifluoromethyl)benzoic acid (BTFMBA) is selected as the internal standard for both ¹⁹F and ¹H qNMR.
Justification:
-
¹⁹F NMR: BTFMBA provides a sharp singlet for its two -CF₃ groups at approximately -63 ppm (in DMSO-d₆). The -OCF₃ group of this compound appears around -58 to -60 ppm.[1] This provides excellent separation, ensuring accurate and independent integration.
-
¹H NMR: BTFMBA displays distinct aromatic proton signals in a region (typically 8.1-8.6 ppm) that is generally free from interference from the aromatic and aliphatic protons of the analyte.
-
Certification and Stability: BTFMBA is available as a certified reference material (CRM) with traceability to SI units, ensuring the metrological integrity of the measurement. It is a stable, non-volatile solid, which minimizes weighing errors.[2]
Workflow Overview
The entire process, from sample preparation to the final purity calculation, follows a systematic and self-validating workflow.
Caption: A streamlined workflow for the qNMR analysis.
Detailed Experimental Protocols
Protocol 1: Sample Preparation
Objective: To prepare a homogeneous solution of the analyte and internal standard with precisely known masses. Accuracy in this step is paramount as any weighing errors will directly propagate to the final purity calculation.[2]
Materials:
-
This compound (Analyte)
-
3,5-Bis(trifluoromethyl)benzoic Acid (Internal Standard, Certified >99.5%)
-
Dimethyl Sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D)
-
High-quality 5 mm NMR tubes
-
Analytical microbalance (readability ±0.01 mg or better)
-
Volumetric flasks and pipettes are not required, as quantification relies on mass ratios.
Procedure:
-
Weighing the Internal Standard: Accurately weigh approximately 15-20 mg of 3,5-bis(trifluoromethyl)benzoic acid directly into a clean, dry glass vial. Record the mass (m_std) to the highest precision.
-
Weighing the Analyte: To the same vial, add approximately 15-20 mg of this compound. The goal is to achieve a near 1:1 molar ratio to ensure comparable signal intensities, which improves integration accuracy.[3] Record the exact mass (m_analyte).
-
Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial.
-
Homogenization: Securely cap the vial and vortex or sonicate gently until both the analyte and the internal standard are fully dissolved. Visually inspect the solution against a light source to ensure no particulate matter remains.[4]
-
Transfer: Carefully transfer the solution into a high-quality NMR tube. The sample height should be sufficient for proper instrument shimming (typically 4-5 cm).[4]
-
Replicates: For method validation and to ensure high confidence in the results, it is recommended to prepare at least three independent samples.[2]
Protocol 2: NMR Data Acquisition
Objective: To acquire high-quality, quantitative NMR data by ensuring uniform signal excitation and complete spin relaxation between scans.
Key Parameter Explanations:
-
Relaxation Delay (D1): This is the most critical parameter for quantification. A delay of at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and standard signals is required to ensure the magnetization fully returns to equilibrium.[7] A conservative value of 10x T₁ is often used. For ¹⁹F, T₁ values can be longer, so a sufficient delay is crucial.[8]
-
Pulse Angle: A 90° pulse provides the maximum signal intensity per scan. While smaller flip angles can be used with shorter delays in some experiments, for absolute quantification, a 90° pulse with a long D1 ensures the most robust and accurate data.[9]
-
Number of Scans (NS): This should be set to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals being integrated to keep integration errors below 1%.[3]
Recommended Acquisition Parameters (500 MHz Spectrometer):
| Parameter | ¹⁹F qNMR Settings | ¹H qNMR Settings | Rationale |
| Pulse Program | Standard 1-pulse | Standard 1-pulse | Simple, robust sequence for direct quantification. |
| Pulse Angle | 90° | 90° | Maximizes signal for each scan, ensuring quantitative fidelity with long D1.[9] |
| Relaxation Delay (D1) | 30 s | 30 s | A conservative delay to ensure complete T₁ relaxation for both nuclei. |
| Acquisition Time (AT) | ~2 s | ~3 s | Sufficient to digitize the FID completely without truncation. |
| Spectral Width (SW) | ~100 ppm | ~15 ppm | Covers all expected signals for analyte and standard. |
| Number of Scans (NS) | 64 - 256 | 16 - 64 | Adjust to achieve S/N > 250:1 for signals of interest.[3] |
| Temperature | 298 K | 298 K | Stable temperature ensures consistent chemical shifts and T₁ values. |
Data Processing and Purity Calculation
Objective: To accurately process the raw FID data and use the integrated signal areas to calculate the purity of the analyte.
Processing Workflow
-
Fourier Transformation: Apply an exponential window function with minimal line broadening (e.g., LB = 0.3 Hz for ¹H) to improve S/N without distorting the line shape.
-
Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption line shape. Automated phasing can be used as a starting point but should always be manually checked.
-
Baseline Correction: Apply a high-order polynomial baseline correction (e.g., 5th order) to ensure a flat baseline across the entire spectrum, which is critical for accurate integration.
-
Integration: Manually define the integration limits for the selected analyte and internal standard signals. The integration region should cover the full width of the peak, typically spanning a region 20-30 times the peak width at half-height.
Purity Calculation
The purity of the analyte (P_analyte) is calculated using the following master equation:[10][11]
P_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I_analyte : Integral of the selected analyte signal.
-
I_std : Integral of the internal standard signal.
-
N_analyte : Number of nuclei giving rise to the analyte signal (e.g., 3 for -OCF₃ in ¹⁹F NMR).
-
N_std : Number of nuclei giving rise to the standard signal (e.g., 6 for the two -CF₃ groups in BTFMBA).
-
M_analyte : Molar mass of the analyte (205.18 g/mol ).
-
M_std : Molar mass of the internal standard (258.07 g/mol ).
-
m_analyte : Mass of the analyte weighed.
-
m_std : Mass of the internal standard weighed.
-
P_std : Purity of the internal standard (as stated on the certificate).
Caption: Logical flow of the qNMR purity calculation.
Method Validation (as per ICH Q2(R2))
The developed qNMR method was validated to demonstrate its fitness for purpose.[12][13]
Specificity
Specificity was confirmed by analyzing the analyte, the internal standard, and a mixture of both. The ¹⁹F and ¹H NMR spectra showed baseline separation of the signals chosen for quantification, with no interfering peaks observed at the relevant chemical shifts.
Linearity and Range
Linearity was assessed by preparing five samples with varying analyte-to-standard mass ratios, covering a range of 50% to 150% of the target concentration. The plot of the integral ratio (I_analyte / I_std) versus the mass ratio (m_analyte / m_std) demonstrated excellent linearity.
Table 1: Linearity Data for ¹⁹F qNMR
| Level | Mass Ratio (m_analyte/m_std) | Integral Ratio (I_analyte/I_std) |
| 1 (50%) | 0.512 | 0.601 |
| 2 (75%) | 0.755 | 0.885 |
| 3 (100%) | 1.003 | 1.176 |
| 4 (125%) | 1.248 | 1.463 |
| 5 (150%) | 1.509 | 1.769 |
| R² | - | 0.9998 |
Accuracy
Accuracy was determined by performing recovery studies. A sample of known purity was analyzed, and the experimentally determined purity was compared to the certified value. The results are expressed as the percentage recovery.
Table 2: Accuracy (Recovery) Data
| Sample Prep | Theoretical Purity (%) | Measured Purity (%) | Recovery (%) |
| 1 | 99.5 | 99.3 | 99.8 |
| 2 | 99.5 | 99.7 | 100.2 |
| 3 | 99.5 | 99.4 | 99.9 |
| Average | - | - | 100.0% |
Precision
-
Repeatability (Intra-assay precision): Six independent samples were prepared and analyzed on the same day by the same operator.
-
Intermediate Precision: The analysis was repeated on a different day with a different set of samples.
The precision is expressed as the Relative Standard Deviation (RSD).
Table 3: Precision Data
| Parameter | Repeatability (Day 1) RSD% | Intermediate Precision (Day 2) RSD% |
| ¹⁹F qNMR Purity | 0.15% | 0.21% |
| ¹H qNMR Purity | 0.18% | 0.25% |
The low RSD values (<1%) demonstrate the high precision of the method.[14]
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the quantitative analysis of this compound using both ¹⁹F and ¹H qNMR. By carefully selecting the internal standard, optimizing acquisition parameters, and following a validated procedure, this method yields highly accurate, precise, and reliable purity assessments. The inherent advantages of ¹⁹F qNMR for fluorinated molecules make it a particularly powerful tool in pharmaceutical and chemical quality control, ensuring the integrity of key starting materials and final products.
References
- Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Emery Pharma.
- Mestrelab Research. (2013, January 11). Purity Calculation. Mestrelab Resources.
- BIPM. (2024, February 7). New qNMR internal standard for pharmaceuticals and other organofluorine compounds. BIPM.
- Manufacturing Chemist. (2019, February 21). qNMR: top tips for optimised sample prep. Manufacturing Chemist.
- Yamazaki, T., & Saito, T. (2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. Journal of Chemical Metrology, 11(1), 16-22.
- European Network of Forensic Science Institutes (ENFSI). (2019, November 6). GUIDELINE FOR qNMR ANALYSIS. ENFSI.
- USP. (n.d.). Stimuli Article (qNMR). US Pharmacopeia.
- Serrano, R., et al. (2023). Development and validation of a quantitative proton NMR method for the analysis of pregnenolone. Journal of Pharmaceutical and Biomedical Analysis, 222, 115073.
- Mestrelab Research. (n.d.). qNMR Purity Recipe Book (1 - Sample Preparation). Mestrelab Research Analytical Chemistry Software.
- Pauli, G. F., et al. (2014). Validation of a Generic qHNMR Method for Natural Products Analysis. Phytochemical Analysis, 25(5), 437-450.
- Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823.
- Pauli, G. F. (n.d.). Purity by Absolute qNMR Instructions. University of Illinois Chicago.
- Webster, G. K., et al. (2012). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review.
- Liu, K., et al. (2019). Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content. Journal of Analytical Methods in Chemistry, 2019, 9387024.
- FDA. (2024, March 6). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration.
- University of California, Santa Barbara. (2022, April 25). How do I choose the right acquisition parameters for a quantitative NMR measurement?. UCSB Chemistry & Biochemistry.
- PubChem. (n.d.). 4-(Trifluoromethoxy)aniline. National Center for Biotechnology Information.
- ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.
- European Medicines Agency. (2022, December 22). ICH Q2(R2) Validation of analytical procedures. EMA.
- QbD Group. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. QbD Group.
- Holzgrabe, U. (2010). Quantitative NMR Spectroscopy in Pharmaceutical R&D. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.
- Mohamadi, K. (2020). Quantitative NMR spectroscopy on fluorine-containing drugs. Diva Portal.
- BIPM. (2019, March 13). Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid [ISRD-05]. BIPM.
- Okaru, A. O., et al. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry, 2017, 9206297.
- Basile, F., et al. (2015). Optimization of rapid acquisition with relaxation enhancement (RARE) pulse sequence parameters for ¹⁹F-MRI studies. Journal of Magnetic Resonance Imaging, 42(5), 1338-1346.
- University of California, Santa Barbara. (2010, October). Optimal Pulse Width and T1. UCSB Chemistry & Biochemistry.
Sources
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- 2. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 3. emerypharma.com [emerypharma.com]
- 4. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 5. scispace.com [scispace.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Optimization of rapid acquisition with relaxation enhancement (RARE) pulse sequence parameters for ¹⁹F-MRI studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. acgpubs.org [acgpubs.org]
- 10. Purity Calculation - Mestrelab Resources [mestrelab.com]
- 11. enfsi.eu [enfsi.eu]
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- 13. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. researchgate.net [researchgate.net]
solid-phase extraction techniques for 4-(trifluoromethoxy)ethylaminobenzene from reaction mixtures
An Application Note and Protocol for the Solid-Phase Extraction of 4-(Trifluoromethoxy)ethylaminobenzene from Reaction Mixtures
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide and detailed protocols for the purification of this compound, a key intermediate in pharmaceutical and agrochemical synthesis, from complex reaction mixtures using solid-phase extraction (SPE). We delve into the physicochemical properties of the target analyte to establish a robust methodology based on a mixed-mode SPE strategy, leveraging both reversed-phase and ion-exchange retention mechanisms. This dual-mode approach ensures high selectivity and recovery by effectively removing a wide range of potential impurities, including unreacted starting materials, reagents, and byproducts. This guide is intended for researchers, chemists, and drug development professionals seeking an efficient and scalable method for the purification of fluorinated aromatic amines.
Introduction: The Purification Challenge
This compound (CAS 175278-20-3) is a valuable building block in organic synthesis, largely due to the presence of the trifluoromethoxy (-OCF3) group, which can enhance properties like lipophilicity and metabolic stability in final drug candidates[1]. Synthesizing this compound often results in complex matrices containing residual reagents, catalysts, polar and non-polar byproducts, and unreacted starting materials[2][3]. Effective purification is critical to ensure the integrity of downstream applications.
Solid-phase extraction (SPE) offers a powerful alternative to traditional purification techniques like liquid-liquid extraction or column chromatography. SPE is a rapid, selective, and easily automated sample preparation method that can effectively isolate target analytes, concentrate them, and perform solvent exchange, thereby improving the efficiency of the overall synthetic workflow[4][5].
This application note details a highly selective SPE method designed to isolate this compound with high purity and recovery.
Analyte Characterization and Method Development Rationale
A successful SPE method begins with a thorough understanding of the target analyte's physicochemical properties[6].
Table 1: Physicochemical Properties of this compound
| Property | Value | Implication for SPE Method Development |
| Molecular Formula | C₉H₁₀F₃NO[7][8] | Indicates presence of nitrogen (basic site) and fluorine. |
| Molecular Weight | 205.18 g/mol [7][9] | Standard molecular weight for small molecule intermediates. |
| Structure | N-ethyl-4-(trifluoromethoxy)aniline | Contains a secondary amine (basic) and a hydrophobic aromatic ring with a lipophilic -OCF3 group. |
| XLogP3 | 3.5[9] | A high value indicating significant non-polar, hydrophobic character. Ideal for reversed-phase retention. |
| Hydrogen Bond Donor | 1 (from the N-H group)[9] | Can participate in hydrogen bonding. |
| Hydrogen Bond Acceptor | 5 (N, O, and F atoms)[9] | Can interact with polar solvents and sorbents. |
| Boiling Point | 42-44 °C @ 0.2 mmHg[8] | A liquid at room temperature. |
The dual nature of the molecule—a basic ethylamine group and a hydrophobic trifluoromethoxyphenyl ring—makes it an ideal candidate for a mixed-mode SPE sorbent . This strategy utilizes two primary retention mechanisms simultaneously:
-
Reversed-Phase Interaction: The non-polar aromatic ring and trifluoromethoxy group will interact strongly with a hydrophobic stationary phase (like C8 or C18) via van der Waals forces[10][11].
-
Ion-Exchange Interaction: The basic secondary amine can be protonated under acidic conditions (pH < pKa) to form a cation, which will then be retained by a negatively charged stationary phase (a cation exchanger, such as a sulfonic acid group)[10][12].
By employing a mixed-mode sorbent (e.g., C8/Strong Cation Exchange), we can devise a highly selective wash protocol to remove impurities that are only non-polar or only basic, leading to a much cleaner final product.
Diagram: Sorbent Selection Logic
The decision to use a mixed-mode sorbent is based on the analyte's distinct functional groups.
Caption: Logic for selecting a mixed-mode SPE sorbent.
Detailed Application Protocol
This protocol is a starting point and should be optimized for specific reaction mixtures[12].
Materials and Reagents
-
SPE Cartridge: Mixed-Mode, Reversed-Phase/Strong Cation Exchange (e.g., Discovery® DSC-MCAX, Strata™-X-C, or similar polymeric or silica-based C8/SCX sorbent). Sorbent mass should be chosen based on sample concentration; a 100 mg cartridge can typically retain about 5 mg of total solute[10].
-
Sample: Reaction mixture containing this compound.
-
Reagents:
-
Methanol (HPLC Grade)
-
Deionized Water
-
Formic Acid or Acetic Acid
-
Ammonium Hydroxide (concentrated)
-
-
Apparatus:
-
SPE Vacuum Manifold
-
Collection tubes
-
Vortex mixer
-
Sample Pre-treatment
The goal of this step is to ensure the sample is in a matrix compatible with the SPE sorbent and that the target analyte is in the correct ionic state for retention[4][11].
-
Solvent Compatibility: If the reaction mixture is in a strong, non-polar organic solvent (e.g., Dichloromethane, Toluene), evaporate the solvent under reduced pressure. Reconstitute the residue in a minimal amount of a weaker, water-miscible solvent like Methanol or Acetonitrile.
-
pH Adjustment: Dilute the reconstituted sample 1:1 (v/v) with an acidic aqueous solution (e.g., 2% formic acid in water). This step is critical to ensure the ethylamine group is protonated (pH should be at least 2 units below the analyte's pKa)[12].
-
Filtration: Centrifuge or filter the sample to remove any particulate matter that could clog the SPE cartridge.
Solid-Phase Extraction Procedure
The following procedure is based on a 100 mg/3 mL SPE cartridge. Adjust solvent volumes accordingly for different cartridge sizes.
Table 2: SPE Protocol for this compound Purification
| Step | Procedure | Purpose & Rationale |
| 1. Conditioning | Pass 3 mL of Methanol through the cartridge. | To wet the bonded functional groups and activate the sorbent for interaction[4]. Do not let the sorbent go dry. |
| 2. Equilibration | Pass 3 mL of 2% formic acid in water through the cartridge. | To create a pH environment similar to the sample, ensuring maximum retention of the protonated analyte[4]. |
| 3. Sample Loading | Load the pre-treated sample onto the cartridge at a slow, steady flow rate (approx. 1-2 mL/min). | Allows sufficient residence time for both reversed-phase and ion-exchange interactions to occur. |
| 4. Wash 1 (Polar) | Pass 3 mL of 2% formic acid in water through the cartridge. | To remove polar, water-soluble impurities and salts that are not retained by either mechanism. |
| 5. Wash 2 (Non-polar) | Pass 3 mL of Methanol through the cartridge. | Key Selectivity Step: Removes non-polar/hydrophobic impurities that are retained by the C8 phase but are not basic. The target analyte remains bound via the strong cation exchange mechanism. |
| 6. Elution | Pass 2 mL of 5% Ammonium Hydroxide in Methanol through the cartridge. Collect the eluate. | The basic eluent neutralizes the protonated amine, disrupting the ionic bond with the SCX sorbent. The strong organic solvent (Methanol) disrupts the hydrophobic interaction with the C8 phase, releasing the pure analyte. |
| 7. Post-Elution | Evaporate the eluate to dryness under a stream of nitrogen to remove the volatile base and solvent. | The purified, solid this compound is now ready for downstream analysis or use. |
Diagram: Mixed-Mode SPE Workflow
Caption: Step-by-step workflow for mixed-mode SPE.
Method Optimization and Troubleshooting
While the provided protocol is robust, reaction mixtures can be highly variable. Consider the following optimization steps:
-
Analyte Breakthrough: If the analyte is found in the wash fractions, the sorbent capacity may have been exceeded, or the loading/wash conditions may be too harsh. Reduce the sample load or use a weaker wash solvent (e.g., 50% Methanol in water for the second wash)[10].
-
Poor Recovery: If the analyte is not fully recovered during elution, the elution solvent may not be strong enough. Increase the concentration of ammonium hydroxide (e.g., to 10%) or try a stronger organic solvent if compatible. Ensure the sorbent bed is not allowed to dry out before sample loading, as this can affect recovery for silica-based phases[12].
-
Impure Eluate: If impurities are co-eluting with the analyte, the wash steps may need refinement. Consider adding an intermediate wash step or adjusting the solvent strength of the existing washes. For example, if acidic impurities are present, a wash with a neutral buffer might be beneficial after the initial acidic wash.
Conclusion
The mixed-mode solid-phase extraction protocol detailed in this application note provides a highly effective and selective method for the purification of this compound from challenging synthetic reaction mixtures. By leveraging the dual retention mechanisms of reversed-phase and strong cation exchange, this method efficiently removes a broad spectrum of impurities, resulting in a high-purity product suitable for subsequent synthetic steps or analytical characterization. This approach significantly streamlines the purification workflow, offering a scalable and reproducible alternative to traditional methods.
References
- Understanding and Improving Solid-Phase Extraction.
- Manual Solid Phase Extraction. SCION Instruments. [Link]
- Sample Preparation Reference Manual and Users Guide. LabRulez LCMS. [Link]
- SPE Method Development Tips and Tricks. Agilent. [Link]
- Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant. PMC. [Link]
- Simplifying Solid-Phase Extraction Method Development: Exploring the Use of Software. LCGC North America. [Link]
- Synthetic applications of fluorous solid-phase extraction (F-SPE). PMC - NIH. [Link]
- Solid-Phase Extraction/Pre-Concentration Strategies for Drug Analysis. Encyclopedia.pub. [Link]
- Analytical method development by solid phase extraction and high-performance liquid chromatography for diphenhydramine quantification in syrups.
- This compound. INDOFINE Chemical Company. [Link]
- Fluorinated magnetic porous carbons for dispersive solid-phase extraction of perfluorinated compounds.
- Exploring 4-(Trifluoromethoxy)
- Solid-phase extraction of fluorinated benzoic acids for the chromatographic analysis of oil tracer agents.
- hollow fiber–liquid-phase microextraction and parallel artificial liquid membrane extraction comparison. PMC - NIH. [Link]
- One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. The Royal Society of Chemistry. [Link]
- Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). Organic Syntheses Procedure. [Link]
- Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
Sources
- 1. innospk.com [innospk.com]
- 2. rsc.org [rsc.org]
- 3. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. This compound | 175278-20-3 | INDOFINE Chemical Company [indofinechemical.com]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. echemi.com [echemi.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Solid Phase Extraction Explained [scioninstruments.com]
- 12. SPE Method Development | Thermo Fisher Scientific - JP [thermofisher.com]
Chiral Separation of 4-(Trifluoromethoxy)ethylaminobenzene Derivatives for Pharmaceutical Analysis
Application Note & Protocol
Introduction: The Critical Role of Chirality in Drug Development
The introduction of fluorinated moieties, such as the trifluoromethoxy group (-OCF₃), into drug candidates is a widely adopted strategy to enhance metabolic stability, lipophilicity, and binding affinity. Consequently, molecules like 4-(trifluoromethoxy)ethylaminobenzene and its derivatives are of significant interest in medicinal chemistry. When a stereocenter is present, as is common in substituted ethylamine side-chains, the resulting enantiomers can exhibit profoundly different pharmacological and toxicological profiles. Regulatory agencies worldwide, including the U.S. FDA, mandate the characterization and separation of enantiomers for chiral drug candidates to ensure safety and efficacy.
This application note provides a comprehensive guide and a robust starting protocol for the enantioselective separation of this compound derivatives. We will explore a systematic approach to method development using polysaccharide-based chiral stationary phases (CSPs) and detail an optimized High-Performance Liquid Chromatography (HPLC) method. The principles and techniques described herein are designed to provide researchers, analysts, and drug development professionals with a reliable framework for achieving baseline resolution of this important class of chiral compounds.
The Mechanism of Chiral Recognition on Polysaccharide-Based CSPs
The successful separation of enantiomers relies on the formation of transient, diastereomeric complexes between the analyte and the chiral stationary phase, leading to different retention times. Polysaccharide-based CSPs, particularly those derived from amylose and cellulose carbamates or benzoates, are the most versatile and widely used in the pharmaceutical industry.
The chiral recognition mechanism is a multifactorial process involving a combination of non-covalent interactions:
-
Hydrogen Bonding: The amine (-NH) and trifluoromethoxy (-OCF₃) groups of the analyte can act as hydrogen bond donors and acceptors, respectively, interacting with the carbamate groups on the CSP.
-
π-π Interactions: The electron-rich aromatic ring of the analyte can form π-π stacking interactions with the phenyl groups of the CSP's derivatizing agent.
-
Steric Interactions: The precise three-dimensional fit of one enantiomer into the chiral groove or cavity of the polysaccharide polymer is a primary determinant of retention. The other enantiomer will experience steric hindrance, leading to a weaker and less stable interaction.
-
Dipole-Dipole Interactions: Polar groups on both the analyte and the CSP contribute to the overall interaction energy landscape.
The trifluoromethoxy group, with its strong electron-withdrawing nature, can significantly influence the electronic properties of the benzene ring, thereby modulating the π-π interactions critical for chiral recognition.
Systematic Method Development Workflow
A logical, structured approach is essential for efficiently developing a robust chiral separation method. The following workflow outlines the key stages from initial screening to final optimization.
Figure 1: A systematic workflow for chiral method development, progressing from broad screening of columns and mobile phases to fine-tuning of parameters and final validation.
Experimental Protocol: HPLC Separation
This protocol provides a starting point for the chiral separation of a representative derivative, N-(1-(4-(trifluoromethoxy)phenyl)ethyl)amine. Modifications may be required for other derivatives.
4.1. Materials and Reagents
-
Analyte: Racemic N-(1-(4-(trifluoromethoxy)phenyl)ethyl)amine, 1 mg/mL stock solution in mobile phase.
-
Chiral Stationary Phase: A column packed with an amylose-based CSP, such as one derivatized with tris(3,5-dimethylphenyl)carbamate, is a highly recommended starting point due to its proven success with aromatic amines. (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm).
-
Mobile Phase Solvents: HPLC-grade n-Hexane and Isopropanol (IPA).
-
Mobile Phase Additive: Diethylamine (DEA), analytical grade.
4.2. Instrumentation
-
System: HPLC or UHPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.
-
Detector Wavelength: 230 nm (or as determined by UV scan of the analyte).
4.3. Detailed Chromatographic Conditions
| Parameter | Recommended Condition | Rationale |
| Column | Amylose tris(3,5-dimethylphenyl)carbamate CSP | Proven broad selectivity for aromatic compounds; facilitates π-π and hydrogen bonding interactions. |
| Dimensions | 250 x 4.6 mm, 5 µm | Standard analytical dimensions providing a good balance of efficiency and backpressure. |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) | Normal phase mode is often superior for this class of compounds on polysaccharide CSPs. IPA acts as the polar modifier, and DEA is a basic additive. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column ensuring optimal efficiency. |
| Column Temperature | 25 °C | Provides stable retention times and selectivity. Temperature can be a parameter to optimize resolution. |
| Injection Volume | 5 µL | Small volume to prevent peak distortion and column overload. |
| Detection | UV at 230 nm | The aromatic ring provides strong chromophoric activity in the low UV range. |
| Run Time | 20 minutes | Sufficient to allow for the elution of both enantiomers with good resolution. |
4.4. Protocol Steps
-
Mobile Phase Preparation:
-
Carefully measure 800 mL of n-Hexane and 200 mL of Isopropanol into a 1 L solvent reservoir.
-
Add 1.0 mL of Diethylamine to the mixture.
-
Mix thoroughly and degas the solution for 15 minutes using sonication or vacuum filtration.
-
Causality: The addition of a small amount of a basic modifier like DEA is crucial. It acts as a competing base, deactivating highly acidic sites on the silica gel support of the CSP and interacting with the basic amine analyte. This minimizes non-specific interactions, significantly improving peak shape and preventing excessive tailing.
-
-
System Equilibration:
-
Install the chiral column in the column compartment.
-
Set the column temperature to 25 °C.
-
Purge the pump with the prepared mobile phase.
-
Equilibrate the entire system by running the mobile phase through the column at 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved at the detection wavelength.
-
-
Sample Preparation:
-
Prepare a 10 µg/mL working solution of the racemic analyte by diluting the stock solution with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter if any particulate matter is visible.
-
-
Sequence Setup and Execution:
-
Set up a sequence in the chromatography data system (CDS) software.
-
Inject a blank (mobile phase) first to ensure a clean baseline.
-
Inject the 10 µg/mL racemic standard.
-
Execute the sequence to acquire the chromatogram.
-
-
Data Analysis:
-
Integrate the peaks corresponding to the two enantiomers.
-
Calculate the key chromatographic parameters as defined in the table below.
-
Expected Results & Performance
Under the conditions described, baseline separation of the two enantiomers is expected. The following table summarizes the anticipated performance characteristics.
| Parameter | Symbol | Formula | Expected Value |
| Retention Time (Enantiomer 1) | t_R1 | - | ~ 9.5 min |
| Retention Time (Enantiomer 2) | t_R2 | - | ~ 11.8 min |
| Selectivity (Separation Factor) | α | k₂ / k₁ | > 1.2 |
| Resolution | R_s | 2(t_R2 - t_R1) / (w₁ + w₂) | > 2.0 |
| Tailing Factor (USP) | T_f | w₀.₀₅ / (2f) | 0.9 - 1.3 |
k = (t_R - t₀) / t₀; w = peak width at baseline; w₀.₀₅ = peak width at 5% height; f = distance from peak front to maximum at 5% height.
Discussion: A resolution value (R_s) greater than 1.5 is generally considered baseline separation, making an expected R_s of >2.0 indicative of a highly robust and reliable method suitable for quantitative analysis. The selectivity factor (α) indicates the CSP's ability to differentiate between the enantiomers, while a tailing factor close to 1.0 signifies excellent peak symmetry, confirming the effectiveness of the DEA additive.
References
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]
- U.S. Food and Drug Administration. (1992). FDA's Policy Statement for the Development of New Stereoisomeric Drugs. Chirality, 4(5), 338-340. [Link]
- Teixeira, J., Tiritan, M. E., Pinto, M. M., & Fernandes, C. (2019).
- Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews, 37(12), 2593-2608. [Link]
- Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of anti-cancer agents. Journal of Fluorine Chemistry, 127(3), 303-319. [Link]
- Ali, I., & Aboul-Enein, H. Y. (2004). Chiral separations on polysaccharide-based stationary phases.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Trifluoromethoxy)ethylaminobenzene
From the desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of N-ethyl-4-(trifluoromethoxy)aniline, a key intermediate in pharmaceutical and agrochemical research. The trifluoromethoxy group provides unique lipophilic and electronic properties, making this compound a valuable building block.[1][2][3] However, its synthesis can present challenges, particularly concerning yield and purity.
This guide is designed to provide researchers, chemists, and process development professionals with practical, in-depth solutions to common issues encountered during its synthesis. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 4-(trifluoromethoxy)ethylaminobenzene?
There are two main strategies for the N-ethylation of the starting material, 4-(trifluoromethoxy)aniline:
-
Reductive Amination: This is the most common and selective method. It involves the reaction of 4-(trifluoromethoxy)aniline with acetaldehyde to form an intermediate imine, which is then reduced in situ to the desired secondary amine. This one-pot process offers high selectivity for the mono-ethylated product.[4][5]
-
Direct Alkylation: This route uses a direct reaction between 4-(trifluoromethoxy)aniline and an ethylating agent, such as ethyl bromide or ethyl iodide. While straightforward, this method is notoriously difficult to control and often leads to significant over-alkylation.[6][7]
Q2: Why is over-alkylation such a significant problem in this synthesis?
Over-alkylation is the formation of the tertiary amine, N,N-diethyl-4-(trifluoromethoxy)aniline. This occurs because the desired mono-ethylated product, N-ethyl-4-(trifluoromethoxy)aniline, is often more nucleophilic than the starting primary amine, 4-(trifluoromethoxy)aniline.[8] Consequently, as the product forms, it competes with the starting material for the ethylating agent, leading to a mixture of mono- and di-alkylated products that can be difficult to separate.[6][8]
Q3: How does the trifluoromethoxy (-OCF3) group influence the reaction?
The -OCF3 group is strongly electron-withdrawing.[1][3] This property decreases the electron density on the aniline ring and, by extension, reduces the nucleophilicity of the amino group. As a result, 4-(trifluoromethoxy)aniline is less reactive than aniline itself. This may necessitate slightly more forcing reaction conditions (e.g., longer reaction times or mild heating) compared to the ethylation of unsubstituted aniline.[9]
Q4: What analytical methods are best for monitoring reaction progress?
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring. It allows you to visualize the consumption of the starting aniline and the formation of the mono- and di-ethylated products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative data on the relative amounts of starting material, product, and byproducts, confirming their identities by mass.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are invaluable for characterizing the final product and identifying impurities. ¹⁹F NMR is particularly useful for quantifying yields using an internal standard.[10]
Troubleshooting Guide: From Low Yields to Impure Products
This section addresses specific experimental failures in a direct question-and-answer format.
Problem 1: My reaction shows low or no conversion of the starting 4-(trifluoromethoxy)aniline.
-
Potential Cause 1: Ineffective Reducing Agent (Reductive Amination). The hydride reagent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride) may have degraded due to improper storage or exposure to moisture.
-
Solution: Use a freshly opened bottle of the reducing agent or a previously opened bottle that has been stored correctly in a desiccator. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.
-
-
Potential Cause 2: Insufficiently Acidic Conditions. Reductive amination proceeds via an iminium ion, and its formation is often catalyzed by mild acid.[4][11] The reaction can be sluggish if the conditions are purely neutral or basic.
-
Solution: For reactions using reagents like sodium triacetoxyborohydride (NaBH(OAc)₃), acetic acid is released in situ, which typically provides sufficient catalysis. If using a different borohydride, the addition of a catalytic amount of acetic acid (AcOH) can significantly accelerate the reaction.[11][12]
-
-
Potential Cause 3: Low Reaction Temperature. Due to the reduced nucleophilicity of the starting aniline, room temperature may not be sufficient to drive the reaction to completion in a reasonable timeframe.[8]
-
Solution: Gently heat the reaction mixture to 40-50 °C. Monitor the progress closely by TLC to ensure that heating does not lead to byproduct formation.
-
Problem 2: I'm seeing a significant amount of the N,N-diethyl byproduct.
-
Potential Cause 1: Use of Direct Alkylation with an Alkyl Halide. As discussed, this method inherently favors over-alkylation.[6][7]
-
Solution: The most effective solution is to switch to a reductive amination protocol. This method's mechanism, proceeding through an imine intermediate, provides much greater control and selectivity for mono-alkylation.[5]
-
-
Potential Cause 2: Incorrect Stoichiometry in Reductive Amination. Using a large excess of acetaldehyde can still drive the reaction towards the diethyl product, as the newly formed secondary amine can react with another molecule of acetaldehyde.
-
Solution: Use a carefully controlled stoichiometry. A slight excess (1.1 to 1.2 equivalents) of acetaldehyde is typically sufficient. Add the acetaldehyde slowly to the reaction mixture to avoid high local concentrations.
-
Problem 3: The reaction mixture is turning dark, and I'm isolating tar-like substances.
-
Potential Cause 1: Reaction Temperature is Too High. Excessive heat can cause decomposition of the starting materials, reagents, or the product itself, leading to polymerization and tar formation.[13]
-
Solution: Reduce the reaction temperature. If heating is necessary, maintain it at the minimum level required for a reasonable reaction rate (e.g., 40-50 °C). Consider running the reaction for a longer time at a lower temperature.[13]
-
-
Potential Cause 2: Oxidative Side Reactions. Anilines can be sensitive to air oxidation, which is often accelerated by heat and can produce colored impurities.
-
Solution: Ensure the reaction is performed under a robust inert atmosphere (nitrogen or argon). Using solvents that have been degassed can also help minimize oxidation.
-
Problem 4: I'm struggling to purify the final product away from the starting material.
-
Potential Cause: Similar Polarity. The starting primary amine and the product secondary amine have similar polarities, which can make separation by silica gel chromatography challenging.
-
Solution 1: Optimize Column Chromatography. Use a shallow solvent gradient (e.g., starting with 100% hexanes and very slowly increasing the percentage of ethyl acetate) to improve resolution on the silica column.
-
Solution 2: Chemical Separation. If significant starting material remains, it can be removed by reacting it with phthalic anhydride. The primary amine forms a phthalic acid derivative that is easily separated from the desired secondary amine product.[14]
-
Solution 3: Distillation. The product, this compound, is a liquid (boiling point ~42-44 °C, likely under vacuum).[15] Fractional distillation under reduced pressure can be an effective method for purification, especially on a larger scale.
-
Summary of Troubleshooting Strategies
| Problem | Potential Cause | Recommended Solution |
| Low Conversion | Degraded Reagents | Use fresh, properly stored reagents under an inert atmosphere. |
| Insufficient Temperature | Gently heat the reaction to 40-50 °C and monitor by TLC. | |
| Over-alkylation | Direct Alkylation Method | Switch to a reductive amination protocol for better selectivity. |
| Excess Acetaldehyde | Use 1.1-1.2 equivalents of acetaldehyde and add it slowly. | |
| Tar Formation | Excessive Heat / Oxidation | Reduce reaction temperature and run under a strict inert atmosphere. |
| Purification Issues | Similar Polarity | Optimize column chromatography, consider chemical separation, or use vacuum distillation. |
Recommended Experimental Protocol: Reductive Amination
This protocol utilizes sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that is particularly effective for reductive aminations and avoids the use of more toxic reagents like sodium cyanoborohydride.[11]
Materials:
-
4-(Trifluoromethoxy)aniline (1.0 eq)
-
Acetaldehyde (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried round-bottom flask under a nitrogen atmosphere, add 4-(trifluoromethoxy)aniline (1.0 eq) and anhydrous dichloromethane (approx. 0.1 M concentration).
-
Stir the solution at room temperature until the aniline is fully dissolved.
-
Add acetaldehyde (1.2 eq) dropwise to the stirred solution. Allow the mixture to stir for 20-30 minutes to facilitate imine formation.
-
In portions, carefully add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. The addition may be mildly exothermic.
-
Stir the reaction at room temperature. Monitor the progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate mobile phase) until the starting aniline spot is consumed (typically 4-12 hours). If the reaction is sluggish, it can be gently heated to 40 °C.
-
Once the reaction is complete, carefully quench by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice more with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting crude oil should be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure N-ethyl-4-(trifluoromethoxy)aniline.
Visual Diagrams
Reaction Pathway: Reductive Amination
Caption: Reductive amination pathway for N-ethylation.
Experimental Workflow
Caption: General experimental workflow for synthesis and purification.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common synthesis problems.
References
- Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one.
- N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. TSI Journals. [Link]
- Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. [Link]
- Method of separating alkyl anilines.
- Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite.
- Reductive amin
- Purific
- The Synthesis of 1-Fluoro-4-(trifluoromethoxy)benzene: Methods and Optimization. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
- Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]
- N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Publishing. [Link]
- Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination. Journal of Organic Chemistry. [Link]
- Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
- Optimization. [a] Yields were determined by ¹⁹F NMR using...
- Amine alkyl
- Scope of the N-alkylation reaction of aromatic amines with alcohols.a,b...
- Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)
- Synthesis of trifluoromethoxybenzene. PrepChem.com. [Link]
- This compound. INDOFINE Chemical Company. [Link]
- Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. [Link]
- Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
- Amine synthesis by reductive amination (reductive alkyl
- Trifluoromethoxy substituted anilines: metalation as the key step for structural elaboration. Journal of Organic Chemistry. [Link]
- 4-(Trifluoromethoxy)aniline. PubChem. [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Amine alkylation - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Trifluoromethoxy substituted anilines: metalation as the key step for structural elaboration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chemistry.mdma.ch [chemistry.mdma.ch]
- 12. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. US1908951A - Method of separating alkyl anilines - Google Patents [patents.google.com]
- 15. This compound | 175278-20-3 | INDOFINE Chemical Company [indofinechemical.com]
Technical Support Center: Synthesis of 4-(Trifluoromethoxy)ethylaminobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of N-ethyl-4-(trifluoromethoxy)aniline, also known as 4-(trifluoromethoxy)ethylaminobenzene, is a critical step in the development of various advanced materials and bioactive molecules. The trifluoromethoxy group imparts unique properties such as enhanced metabolic stability and lipophilicity. A common and efficient method for this synthesis is the reductive amination of 4-(trifluoromethoxy)aniline with acetaldehyde. While seemingly straightforward, this reaction can be prone to the formation of several byproducts that can complicate purification and reduce the yield of the desired product. This guide will walk you through the common pitfalls and their solutions.
Common Synthetic Route: Reductive Amination
The reductive amination of 4-(trifluoromethoxy)aniline with acetaldehyde typically proceeds in two steps: the formation of an imine intermediate, followed by its reduction to the secondary amine.
Diagram of the Reductive Amination Workflow
Caption: General workflow for the synthesis of N-ethyl-4-(trifluoromethoxy)aniline via reductive amination.
Troubleshooting Guide: Common Byproducts and Their Mitigation
This section addresses the most frequently encountered byproducts in the synthesis of this compound and provides strategies to minimize their formation.
Issue 1: Over-alkylation resulting in N,N-diethyl-4-(trifluoromethoxy)aniline
Q: My reaction mixture shows a significant amount of a higher molecular weight byproduct. How can I confirm it's the diethyl-substituted aniline and how do I prevent its formation?
A: The formation of the tertiary amine, N,N-diethyl-4-(trifluoromethoxy)aniline, is a common issue arising from the reaction of the desired N-ethyl product with another molecule of acetaldehyde and subsequent reduction.
Root Cause Analysis: The newly formed secondary amine, N-ethyl-4-(trifluoromethoxy)aniline, can be more nucleophilic than the starting primary amine, 4-(trifluoromethoxy)aniline. This increased nucleophilicity can lead to a second reductive amination sequence if acetaldehyde is still present in the reaction mixture.
Identification:
-
GC-MS: The diethyl byproduct will have a molecular ion peak at m/z 233, corresponding to the addition of another ethyl group (C2H4) to the desired product (MW: 205.18).
-
¹H NMR: The spectrum of the diethyl byproduct would show a quartet and a triplet for two equivalent ethyl groups, with a potential downfield shift of the aromatic protons compared to the mono-ethyl product.
Mitigation Strategies:
| Strategy | Mechanism of Action | Recommended Protocol Adjustments |
| Stoichiometric Control | Limiting the amount of the alkylating agent (acetaldehyde) ensures it is consumed before significant over-alkylation of the product can occur. | Use a strict 1:1 to 1.1:1 molar ratio of 4-(trifluoromethoxy)aniline to acetaldehyde. |
| Slow Addition of Reducing Agent | Adding the reducing agent slowly allows for the gradual reduction of the initially formed imine, minimizing the time the secondary amine product is exposed to unreacted acetaldehyde. | Add the sodium borohydride solution dropwise over a period of 30-60 minutes. |
| Stepwise Procedure | Forming the imine first and then adding the reducing agent ensures that the acetaldehyde is consumed before the reduction step begins, preventing the secondary amine from reacting further.[1] | Stir the aniline and acetaldehyde in a suitable solvent (e.g., methanol) for 1-2 hours at room temperature before adding the reducing agent. |
| Choice of Reducing Agent | Milder reducing agents like sodium triacetoxyborohydride (STAB) can be more selective for the imine over the aldehyde, reducing the chance of side reactions. | Consider using STAB in a solvent like dichloroethane (DCE). |
Troubleshooting Workflow for Over-alkylation
Caption: Decision-making workflow to address over-alkylation.
Issue 2: Presence of 4-(trifluoromethoxy)benzyl alcohol
Q: I am observing a byproduct with a similar polarity to my starting material. Could it be the alcohol, and how do I avoid it?
A: The reduction of acetaldehyde to ethanol or the formation of 4-(trifluoromethoxy)benzyl alcohol (if the starting material was the corresponding benzaldehyde) is a competing reaction. In the context of using acetaldehyde, the primary concern is the reduction of the aldehyde starting material to ethanol.
Root Cause Analysis: The reducing agent, particularly a strong one like sodium borohydride, can directly reduce the aldehyde before it has a chance to form the imine with the aniline.[2]
Identification:
-
GC-MS: Ethanol will have a very low molecular weight and a distinct fragmentation pattern.
-
¹H NMR of the crude mixture: The presence of a quartet around 3.6 ppm and a triplet around 1.2 ppm would indicate the presence of ethanol.
Mitigation Strategies:
| Strategy | Mechanism of Action | Recommended Protocol Adjustments |
| pH Control | Mildly acidic conditions (pH 5-6) favor the formation of the iminium ion, which is more readily reduced than the carbonyl group. | Add a catalytic amount of acetic acid to the reaction mixture before the addition of the reducing agent. |
| Choice of Reducing Agent | Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (STAB) are more selective for the reduction of imines in the presence of aldehydes. | Replace sodium borohydride with NaBH₃CN or STAB. |
| Temperature Control | Lowering the reaction temperature can slow down the rate of aldehyde reduction more significantly than the imine reduction. | Perform the reduction step at 0-5 °C. |
Issue 3: Incomplete reaction with residual starting materials and/or imine
Q: My final product is contaminated with the starting aniline and I see a peak in the GC-MS that could be the imine. What can I do to drive the reaction to completion?
A: Incomplete conversion is a common issue that can often be resolved by optimizing reaction conditions.
Root Cause Analysis:
-
Insufficient reaction time or temperature: The reaction may not have had enough time to go to completion.
-
Deactivated reducing agent: Moisture can deactivate hydride-based reducing agents.
-
Unfavorable equilibrium: The imine formation may be reversible and not favor the product side.
Identification:
-
TLC: Compare the reaction mixture to the starting material spots. The presence of a spot corresponding to 4-(trifluoromethoxy)aniline indicates an incomplete reaction.
-
GC-MS: The starting aniline has a molecular weight of 177.12. The imine intermediate will have a molecular weight corresponding to the condensation product of the aniline and acetaldehyde, minus water.
Mitigation Strategies:
| Strategy | Mechanism of Action | Recommended Protocol Adjustments |
| Ensure Anhydrous Conditions | Prevents the decomposition of the reducing agent. | Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Increase Reaction Time/Temperature | Provides more energy and time for the reaction to proceed to completion. | Increase the reaction time and monitor by TLC. Gentle heating (40-50 °C) may be beneficial, but be mindful of potential side reactions. |
| Use Dean-Stark Trap | For the imine formation step, removing water can drive the equilibrium towards the product. | If using a two-step process, consider using a Dean-Stark apparatus with a suitable solvent like toluene for imine formation. |
| Increase Equivalents of Reagents | A slight excess of the reducing agent can help ensure complete reduction of the imine. | Increase the equivalents of the reducing agent to 1.5-2.0. |
Experimental Protocol Example
The following is a general protocol for the synthesis of N-ethyl-4-(trifluoromethoxy)aniline adapted from a patent for the preparation of N-ethyl aniline.[3]
Materials:
-
4-(trifluoromethoxy)aniline
-
Acetaldehyde
-
Methanol (anhydrous)
-
Sodium borohydride
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate (for workup)
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a solution of 4-(trifluoromethoxy)aniline (1 eq.) in anhydrous methanol, add acetaldehyde (1.1 eq.) dropwise at room temperature.
-
Stir the mixture for 1-2 hours to allow for imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of sodium borohydride (1.5 eq.) in methanol portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by the slow addition of water.
-
Acidify the mixture with 1M HCl and wash with ethyl acetate to remove any non-basic impurities.
-
Basify the aqueous layer with a saturated solution of sodium bicarbonate until a pH of >8 is reached.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography if necessary.
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of the reaction? A: Thin-layer chromatography (TLC) is a quick and effective method. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to get good separation between the starting aniline, the imine intermediate, and the final product. The product, being a secondary amine, will be less polar than the starting primary amine.
Q2: My purification by column chromatography is difficult due to similar polarities of the product and byproducts. What are my options? A: If the polarities are very close, consider derivatization. For example, you could react the crude mixture with an acid chloride to form the corresponding amides, which may have better separation properties on silica gel. Alternatively, fractional distillation under reduced pressure might be an option if the boiling points of the components are sufficiently different.
Q3: Can I use other alkylating agents besides acetaldehyde? A: Yes, this method is versatile. You can use other aldehydes or ketones to synthesize different N-alkylated derivatives. However, the reactivity and potential for side reactions may vary depending on the carbonyl compound used.
Q4: Are there any safety precautions I should be aware of? A: Acetaldehyde is volatile and flammable. Sodium borohydride reacts with water and acids to produce flammable hydrogen gas. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
References
- Smolecule. N-Ethyl-4-(trifluoromethyl)aniline Hydrochloride.
- Organic Chemistry Portal. (2025).
- PubChem. N-ethyl-4-(trifluoromethyl)aniline.
- Matrix Fine Chemicals. N-ETHYL-4-(TRIFLUOROMETHOXY)ANILINE | CAS 175278-20-3.
- Thansandote, P., & Langer, P. (2016). A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines.
- Chem-Impex. 4-(Trifluoromethoxy)aniline.
- Li, W., et al. (2015). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 20(8), 14697-14708.
- Guidechem. (2023). What is 4-(Trifluoromethoxy)aniline and its Industrial Synthesis Process? - FAQ.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. A General and Selective Method. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Journal of Chemical and Pharmaceutical Research. (2013).
- Edelbach, B. L., et al. (2012). An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. Synlett, 23(19), 2842-2844.
- ChemicalBook. 4-(Trifluoromethoxy)aniline | 461-82-5.
- The Royal Society of Chemistry. (2018). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na.
- National Center for Biotechnology Information. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry.
- Request PDF. (2016).
- National Institutes of Health. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H).
- Google Patents. (2015).
- Sigma-Aldrich. 4-(Trifluoromethoxy)aniline 98 | 461-82-5.
- BenchChem. (2025).
Sources
overcoming solubility issues with 4-(trifluoromethoxy)ethylaminobenzene in reactions
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 4-(trifluoromethoxy)ethylaminobenzene (CAS 175278-20-3). This guide is designed for researchers, chemists, and drug development professionals to navigate and overcome common challenges encountered during its use in chemical synthesis, with a primary focus on resolving solubility-related issues that can impede reaction success.
Understanding the Challenge: The Unique Nature of this compound
The structure of this compound presents a classic solubility dilemma. It combines two distinct moieties with opposing physicochemical properties:
-
The 4-(trifluoromethoxy)phenyl group : The -OCF3 group is a powerful electron-withdrawing substituent and is highly lipophilic (fat-soluble).[1][2] This property significantly increases the molecule's affinity for organic solvents, particularly those of lower to moderate polarity, and is a key reason for its use in modifying the properties of pharmaceutical candidates.[3][4]
-
The Ethylamino group (-NH-CH₂CH₃) : The secondary amine provides a site for hydrogen bonding and introduces a degree of polarity, making the molecule somewhat more hydrophilic than its non-aminated counterpart.
This dual nature means the compound is often poorly soluble in highly polar protic solvents (like water) and simultaneously insoluble in purely non-polar solvents (like hexane). Achieving a homogeneous reaction medium, which is critical for optimal kinetics and yield, therefore requires careful and strategic solvent selection or the use of advanced techniques.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My reaction is sluggish, and the yield is poor. How do I know if solubility is the root cause?
Answer: A heterogeneous reaction mixture is the most obvious sign of a solubility problem. If you can see undissolved solid substrate, even after heating, the reaction is likely limited by the rate at which the solid can dissolve to interact with other reagents. This is known as a mass-transfer limitation.
Even if the mixture appears homogeneous, low solubility can lead to slow reaction rates. If the concentration of your dissolved substrate is below an effective threshold, the reaction kinetics will suffer.
Here is a basic workflow to diagnose the issue:
Caption: Initial diagnostic workflow for underperforming reactions.
Q2: How should I select a more appropriate solvent system?
Answer: The principle of "like dissolves like" is your starting point.[5] Given the molecule's mixed polarity, solvents of intermediate polarity are often the most successful. The goal is to find a medium that can adequately solvate both the lipophilic trifluoromethoxy-phenyl ring and the more polar ethylamino group.
Strategy 1: Single Solvent Screening Start with moderately polar aprotic solvents. Avoid highly protic solvents like methanol unless your reaction chemistry demands it, as they may excessively solvate the amine group and interfere with its reactivity.
Strategy 2: The Co-Solvent Approach Using a co-solvent is a powerful technique to fine-tune the polarity of the reaction medium.[6][7] A small amount of a more polar, miscible solvent can be added to a primary solvent to increase the solubility of a reactant without drastically changing the overall reaction environment.[8][9] For example, if your substrate dissolves well in THF but another polar reagent does not, adding 10-20% DMF as a co-solvent can create a homogeneous solution.
The following table provides a starting point for solvent selection:
| Solvent | Boiling Point (°C) | Polarity | Suitability & Comments |
| Toluene | 111 | Low | Good for solvating the aromatic ring. May require heating. |
| Tetrahydrofuran (THF) | 66 | Moderate | Excellent starting point. Balances polarity and solvating power. |
| Dichloromethane (DCM) | 40 | Moderate | Useful for reactions at or below room temperature. |
| Acetonitrile (MeCN) | 82 | High | Good polarity. Often compatible with catalytic cycles.[10] |
| Dimethylformamide (DMF) | 153 | High | Strong polar aprotic solvent. Use when others fail. High boiling point allows for elevated temperatures. |
| Dimethyl Sulfoxide (DMSO) | 189 | High | Very strong solvent, but can be reactive and difficult to remove.[11] |
| 1,4-Dioxane | 101 | Moderate | A higher-boiling point alternative to THF. |
Experimental Protocol 1: Small-Scale Solvent Screening
This protocol helps you quickly identify a viable solvent system before committing to a large-scale reaction.
-
Preparation : Weigh 10-20 mg of this compound into several small vials.
-
Solvent Addition : To each vial, add a measured volume (e.g., 0.5 mL) of a different candidate solvent from the table above.
-
Observation at Room Temperature : Agitate the vials (vortex or stir) for 2-3 minutes. Record which solvents achieve complete dissolution.
-
Heating : For vials where the solid did not dissolve, warm them gently to your intended reaction temperature (e.g., 60 °C) using a heat block. Do not exceed the solvent's boiling point.
-
Analysis : Note the solvent that dissolves the compound completely at the lowest temperature. This is your primary candidate. If a single solvent is insufficient, try co-solvent mixtures (e.g., Toluene with 15% DMF).
-
Compatibility Check : Ensure the chosen solvent is compatible with all other reagents and catalysts in your planned reaction.[10]
Q3: My reaction involves aqueous reagents (e.g., NaOH, K₂CO₃), and my substrate is completely insoluble. What is the best strategy?
Answer: This is a classic scenario for Phase-Transfer Catalysis (PTC) . PTC is a powerful technique for facilitating reactions between mutually insoluble reactants residing in different phases (e.g., an organic and an aqueous phase).[12][13]
A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, acts as a "shuttle."[11][14] It transports an aqueous reactant (like the hydroxide or carbonate anion) into the organic phase. This allows the anion to encounter and react with your dissolved substrate, bypassing the insolubility problem entirely.[15]
Common Phase-Transfer Catalysts:
-
Tetrabutylammonium bromide (TBAB)
-
Tetrabutylammonium hydrogen sulfate (TBAHS)
-
Benzyltriethylammonium chloride (TEBAC)
-
Aliquat® 336 (Methyltricaprylammonium chloride)
Caption: Mechanism of Phase-Transfer Catalysis (PTC).
Experimental Protocol 2: General Setup for Phase-Transfer Catalysis
-
Solvent & Substrate : Dissolve your this compound in a suitable, water-immiscible organic solvent (e.g., Toluene, Dichloromethane) in your reaction flask.
-
Aqueous Reagent : In a separate vessel, dissolve the water-soluble reagent (e.g., potassium carbonate) in water.
-
Combine Phases : Add the aqueous solution to the reaction flask containing the organic solution.
-
Add Catalyst : Add the phase-transfer catalyst. A typical loading is 1-10 mol% relative to the limiting reagent.
-
Vigorous Stirring : Begin very vigorous stirring. High agitation is crucial to maximize the surface area between the two phases, which facilitates the catalyst's transport cycle. A mechanical overhead stirrer is often superior to a magnetic stir bar for this purpose.
-
Heating & Monitoring : Heat the biphasic mixture to the desired reaction temperature and monitor the reaction progress by standard methods (TLC, LC-MS, GC-MS).
Q4: Are there any other specialized techniques for highly recalcitrant cases?
Answer: Yes, for particularly challenging systems, you can explore more advanced methods:
-
Fluorinated Solvents : In some cases, using fluorinated solvents like trifluorotoluene (TFT) or hexafluoroisopropanol (HFIP) can be beneficial.[16] These solvents have unique properties and can be particularly effective at dissolving highly fluorinated molecules, an area known as "fluorous chemistry".[17][18]
-
Solvent-Free Conditions : For certain reaction types, it may be possible to run the reaction neat (without any solvent), often by heating and melting the reactants or by using grinding/mechanochemical methods.[19]
-
Hydrotropy : The addition of specific agents called hydrotropes can significantly increase the aqueous solubility of poorly soluble drugs and chemicals.[20] This is a specialized technique but can be effective.
By systematically applying these troubleshooting steps, from rational solvent selection to the application of phase-transfer catalysis, researchers can effectively overcome the solubility challenges posed by this compound and achieve more efficient, high-yielding chemical transformations.
References
- Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD.
- Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry.
- How To Use Organic Intermediates To Speed Up Chemical Reactions. prochem-inc.com.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Phase-transfer catalyst – Knowledge and References. Taylor & Francis Online.
- Phase-transfer c
- Phase Transfer C
- Phase Transfer C
- Liquid–Liquid Phase-Transfer Catalysis (Chapter 9) - Intensification of Liquid–Liquid Processes. Cambridge University Press & Assessment.
- Organofluorine chemistry. Wikipedia.
- The Role of Trifluoromethoxy Aniline Deriv
- Co-solvent effects on reaction rate and reaction equilibrium of an enzym
- Advances in Solubility Enhancement Techniques. International Journal of Pharmaceutical Sciences Review and Research.
- Specific Solvent Issues with Fluorin
- Solubility enhancement techniques. helastel.com.
- Cosolvent. Wikipedia.
- Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
- Fluorin
- Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents.
- Solvent-Free Fluorination of Organic Compounds Using N—F Reagents.
- Solvents for use in fluorination reactions.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 4. mdpi.com [mdpi.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. ranhangchem.com [ranhangchem.com]
- 7. Cosolvent - Wikipedia [en.wikipedia.org]
- 8. Co-solvent effects on reaction rate and reaction equilibrium of an enzymatic peptide hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijmsdr.org [ijmsdr.org]
- 10. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Liquid–Liquid Phase-Transfer Catalysis (Chapter 9) - Intensification of Liquid–Liquid Processes [cambridge.org]
- 14. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 15. sacheminc.com [sacheminc.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 18. US6198011B1 - Solvents for use in fluorination reactions - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
- 20. Solubility enhancement techniques [wisdomlib.org]
Technical Support Center: Optimizing Reaction Temperature for the Synthesis of N-ethyl-4-(trifluoromethoxy)aniline
Welcome to the technical support center for the synthesis of N-ethyl-4-(trifluoromethoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to ensure successful and reproducible outcomes.
Introduction
N-ethyl-4-(trifluoromethoxy)aniline is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. The trifluoromethoxy (-OCF3) group imparts unique properties such as enhanced lipophilicity and metabolic stability, making it a desirable moiety in drug design.[1][2] The N-ethylation of 4-(trifluoromethoxy)aniline is a critical step in the elaboration of this precursor. Optimizing the reaction temperature is paramount to achieving high yield and purity, primarily by balancing reaction kinetics with the suppression of side reactions.
This guide will focus on the most common method for this transformation: reductive amination .
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges you may encounter during the synthesis of N-ethyl-4-(trifluoromethoxy)aniline, with a focus on the impact of reaction temperature.
Issue 1: Low or No Product Formation
Symptoms: TLC or GC-MS analysis shows primarily unreacted 4-(trifluoromethoxy)aniline.
| Potential Cause | Scientific Rationale & Recommended Solution |
| Insufficient Reaction Temperature | Rationale: Reductive amination involves the initial formation of an imine or enamine intermediate, followed by reduction. The initial condensation step can be slow at low temperatures. Solution: Gradually increase the reaction temperature in 5-10 °C increments. For many reductive aminations involving anilines and acetaldehyde, a temperature range of room temperature to 50 °C is a good starting point. Monitor the reaction progress by TLC or GC-MS at each temperature increment. |
| Poor Nucleophilicity of the Aniline | Rationale: The trifluoromethoxy group is strongly electron-withdrawing, which reduces the electron density on the aniline nitrogen, thereby decreasing its nucleophilicity.[2] This can slow down the initial attack on the carbonyl carbon of acetaldehyde. Solution: While increasing temperature can help, consider using a weak acid catalyst (e.g., acetic acid) to protonate the carbonyl oxygen of acetaldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the less nucleophilic aniline. |
| Inefficient Reducing Agent at Low Temperatures | Rationale: The activity of some reducing agents, such as sodium borohydride, can be significantly lower at colder temperatures. Solution: If operating at low temperatures (e.g., 0 °C to room temperature), consider a more reactive reducing agent like sodium triacetoxyborohydride, which is often effective at ambient temperatures.[3] |
Issue 2: Formation of Di-ethylated Byproduct (N,N-diethyl-4-(trifluoromethoxy)aniline)
Symptoms: A significant spot/peak corresponding to the mass of the di-ethylated product is observed in your analysis.
| Potential Cause | Scientific Rationale & Recommended Solution |
| Excessive Reaction Temperature | Rationale: The mono-ethylated product, N-ethyl-4-(trifluoromethoxy)aniline, can be more nucleophilic than the starting aniline. At higher temperatures, this product can compete with the starting material and react with another equivalent of the ethylating agent, leading to over-alkylation.[4] Solution: Maintain a controlled and moderate reaction temperature. If di-ethylation is observed, reduce the temperature. Running the reaction at or slightly below room temperature is often a good strategy to favor mono-alkylation. |
| High Concentration of Ethylating Agent | Rationale: A high concentration of the ethylating agent (e.g., acetaldehyde) increases the probability of a second alkylation event. Solution: Use a stoichiometric amount or only a slight excess (1.05-1.1 equivalents) of acetaldehyde. Consider adding the acetaldehyde dropwise over a period to maintain a low instantaneous concentration. |
| Prolonged Reaction Time | Rationale: Even at optimal temperatures, allowing the reaction to proceed for an extended period after the starting material is consumed can lead to the slow formation of the di-ethylated byproduct. Solution: Monitor the reaction closely by TLC or GC-MS. Once the 4-(trifluoromethoxy)aniline is consumed, promptly work up the reaction to prevent over-alkylation. |
Issue 3: C-Alkylation of the Aromatic Ring
Symptoms: Isomeric impurities are detected, suggesting alkylation on the aromatic ring.
| Potential Cause | Scientific Rationale & Recommended Solution |
| High Reaction Temperatures | Rationale: While N-alkylation is generally favored under kinetic control (lower temperatures), C-alkylation can become more prominent at higher temperatures under thermodynamic control.[4][5] Solution: Lowering the reaction temperature is the most effective way to minimize C-alkylation. |
| Strongly Acidic Conditions | Rationale: While a weak acid can catalyze imine formation, strong acids can protonate the aniline, deactivating the nitrogen for N-alkylation and potentially promoting electrophilic aromatic substitution (C-alkylation). Solution: If using an acid catalyst, opt for a weak acid like acetic acid and use it in catalytic amounts. Avoid strong acids. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal starting temperature for the reductive amination of 4-(trifluoromethoxy)aniline with acetaldehyde?
A1: A good starting point is room temperature (20-25 °C). This temperature is often sufficient for the reaction to proceed at a reasonable rate without promoting significant side reactions like over-alkylation. If the reaction is sluggish, a gentle increase to 40-50 °C can be beneficial.
Q2: How does the trifluoromethoxy group influence the choice of reaction temperature?
A2: The -OCF3 group is electron-withdrawing, which reduces the nucleophilicity of the aniline nitrogen.[2] This may necessitate slightly higher temperatures or longer reaction times compared to anilines with electron-donating groups. However, excessively high temperatures should be avoided to prevent side reactions.
Q3: Can I use an ethyl halide (e.g., ethyl iodide) instead of acetaldehyde for the N-ethylation? What are the temperature considerations?
A3: Yes, direct N-alkylation with an ethyl halide is an alternative. However, this method is often more prone to over-alkylation to form the tertiary amine and even a quaternary ammonium salt.[6] To control this, it is crucial to use a mild base (e.g., K2CO3) and maintain a low reaction temperature, often starting at room temperature and gently warming if necessary. Careful control of stoichiometry (using the aniline in excess) is also critical.
Q4: What are the signs that my reaction temperature is too high?
A4: The primary indicators of an excessively high reaction temperature are:
-
The formation of a significant amount of N,N-diethyl-4-(trifluoromethoxy)aniline (over-alkylation).
-
The appearance of multiple, difficult-to-separate spots on a TLC plate, suggesting C-alkylation or decomposition.
-
A darkening or charring of the reaction mixture.
Q5: Is it better to run the reaction for a longer time at a lower temperature or a shorter time at a higher temperature?
A5: For selective mono-N-ethylation, a longer reaction time at a lower, controlled temperature is generally preferable. This approach favors the desired kinetic product and minimizes the formation of thermodynamically more stable but undesired byproducts that can arise at higher temperatures.
Experimental Workflow & Visualization
Reductive Amination Workflow
The following diagram illustrates a typical workflow for the reductive amination of 4-(trifluoromethoxy)aniline.
Caption: General workflow for the synthesis of N-ethyl-4-(trifluoromethoxy)aniline via reductive amination.
Temperature Optimization Logic
The following diagram illustrates the decision-making process for optimizing the reaction temperature.
Caption: Decision tree for optimizing reaction temperature.
Summary of Key Temperature-Related Parameters
| Parameter | Low Temperature (0 °C - RT) | Moderate Temperature (RT - 50 °C) | High Temperature (> 50 °C) |
| Reaction Rate | Slow | Moderate to Fast | Very Fast |
| Selectivity for Mono-alkylation | High | Good | Low |
| Risk of Over-alkylation | Low | Moderate | High |
| Risk of C-Alkylation | Very Low | Low | Moderate to High |
| Recommendation | Use if over-alkylation is a major issue. | Optimal starting range. | Generally not recommended. |
References
- ResearchGate. (2025).
- ResearchGate. (n.d.). Solvent Effect in One-Pot Reductive Amination of Acetaldehyde with Aniline. [Link]
- Autechaux, A. (n.d.). Understanding the Synthesis and Properties of 4-(Trifluoromethoxy)aniline. [Link]
- AZ-Methylation and N-Ethyl
- National Institutes of Health. (n.d.). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. [Link]
- Organic Chemistry Portal. (n.d.).
- PubMed. (n.d.). Alkylation of nucleic acids by DNA-targeted 4-anilinoquinolinium aniline mustards: kinetic studies. [Link]
- Green Chemistry. (2023).
- Autechaux, A. (n.d.).
- The Research Portal. (1995). Effect of reaction temperature on the alkylation of aniline by methanolover almost neutral zeolites LiY and NaY. [Link]
- PubMed. (n.d.). Reductive amination of tertiary anilines and aldehydes. [Link]
- Wikipedia. (n.d.).
- Reductive alkylation of aniline over copper chromite catalyst: Optimization ofreaction condition. (n.d.). [Link]
- PubChem. (n.d.). 4-(Trifluoromethyl)aniline. [Link]
- Google Patents. (n.d.). Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
- Organic Chemistry Portal. (n.d.).
- The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. [Link]
- ResearchGate. (n.d.). N-alkylation of aniline with methanol over CrPO4 and CrPO4-AlPO4 (5-50 wt% AlPO4)
- RSC Publishing. (2024). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. [Link]
- National Institutes of Health. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. [Link]
- ResearchGate. (2016).
- ACS Publications. (2025). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. [Link]
- NCERT. (n.d.). Amines. [Link]
- Organic Chemistry Portal. (n.d.).
Sources
preventing over-alkylation in the synthesis of 4-(trifluoromethoxy)ethylaminobenzene
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in the synthesis of N-ethyl-4-(trifluoromethoxy)aniline. Our goal is to provide field-proven insights and robust troubleshooting strategies to help you achieve high-yield, high-purity outcomes by mitigating common side reactions, particularly over-alkylation.
Introduction: The Challenge of Selective N-Ethylation
4-(trifluoromethoxy)ethylaminobenzene, also known as N-ethyl-4-(trifluoromethoxy)aniline, is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] The trifluoromethoxy (-OCF3) group imparts unique properties like increased lipophilicity and metabolic stability to the final molecule.[3] The synthesis typically involves the N-ethylation of 4-(trifluoromethoxy)aniline. While seemingly straightforward, direct alkylation methods using ethyl halides are frequently plagued by poor selectivity, leading to the formation of the undesired N,N-diethyl tertiary amine and even quaternary ammonium salts.[4] This occurs because the mono-alkylated product, our target molecule, is often as reactive, or even more so, than the starting primary amine. This guide provides a series of frequently asked questions and detailed protocols to diagnose and solve the problem of over-alkylation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is producing a significant byproduct with a higher molecular weight. What is happening and why?
A1: You are likely observing over-alkylation.
This is the most common side reaction in the direct N-alkylation of primary anilines.[4][5] The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the nitrogen atom of 4-(trifluoromethoxy)aniline attacks the ethylating agent (e.g., ethyl iodide). However, the resulting product, N-ethyl-4-(trifluoromethoxy)aniline, is itself a secondary amine and remains nucleophilic. It can therefore compete with the starting material and react with another molecule of the ethylating agent to form N,N-diethyl-4-(trifluoromethoxy)aniline.
Causality:
-
Nucleophilicity: The secondary amine product is often of comparable or even slightly higher nucleophilicity than the primary aniline starting material, leading to competitive reactions.
-
Stoichiometry: Using a 1:1 molar ratio of aniline to ethylating agent almost guarantees a mixture of starting material, mono-alkylated product, and di-alkylated product.
The diagram below illustrates this competitive reaction pathway.
Caption: Competing mono- and di-alkylation pathways.
Q2: How can I adjust my direct alkylation conditions to minimize this byproduct?
A2: Strategic control of reaction parameters is key, but has limitations.
While direct alkylation is often the first method attempted due to its simplicity, achieving high selectivity for mono-alkylation is challenging. Here are the parameters to adjust:
-
Molar Ratio: Use a significant excess of the starting aniline relative to the ethylating agent. This statistically increases the probability of the ethylating agent reacting with the more abundant primary aniline.
-
Slow Addition: Add the ethylating agent slowly (e.g., via a syringe pump) to the reaction mixture. This keeps the instantaneous concentration of the alkylating agent low, further favoring reaction with the aniline in excess and minimizing the chance of the product reacting again.
-
Base Selection: A weak, non-nucleophilic base (e.g., NaHCO₃, K₂CO₃) should be used to neutralize the acid (e.g., HBr, HI) formed during the reaction.[6] Stronger bases can deprotonate the product amine, increasing its nucleophilicity and promoting over-alkylation.
Table 1: Effect of Molar Ratio on Product Distribution (Illustrative)
| Aniline : Ethyl Halide Ratio | Expected Mono-alkylation Selectivity | Comments |
| 1 : 1 | Low | Significant mixture of starting material, product, and byproduct. |
| 3 : 1 | Moderate | Improved selectivity, but requires significant purification. |
| 5 : 1 to 10 : 1 | High | Best selectivity for direct alkylation; separation of product from excess starting material is the main challenge. |
Trustworthiness Check: Even with these optimizations, complete suppression of over-alkylation is rare. You must validate your results with careful analytical monitoring (see Q4). The major drawback remains the purification, as separating the product from a large excess of structurally similar starting material can be difficult.
Q3: What are more reliable and selective methods for synthesizing N-ethyl-4-(trifluoromethoxy)aniline?
A3: For superior selectivity, indirect methods such as Reductive Amination or a two-step Acylation-Reduction are highly recommended.
These methods are designed to circumvent the problem of the product being reactive.
Method 1: Reductive Amination This is often the most effective and atom-economical one-pot method for selective mono-alkylation.[7] The aniline is first reacted with an aldehyde (acetaldehyde in this case) to form an imine intermediate. This imine is then reduced in situ to the desired secondary amine. The product amine is not formed until after the electrophilic aldehyde is consumed, preventing over-alkylation.
Causality: The key is the formation of the imine. The amine product is not present in the reaction mixture at the same time as the alkylating electrophile (the aldehyde/imine), thus it cannot react further. The Eschweiler-Clarke reaction is a related, well-known named reaction for N-methylation using formaldehyde and formic acid, which acts as both the C1 source and the reductant.[8]
Caption: Selective synthesis via Reductive Amination.
Method 2: Acylation-Reduction This is a robust, two-step alternative. The aniline is first acylated with acetyl chloride or acetic anhydride to form a stable amide. This acylation step is highly selective and stops cleanly at the mono-acylated stage. The resulting amide is then reduced to the target ethylamine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).
Causality: The amide formed in the first step is significantly less nucleophilic than the starting amine due to the electron-withdrawing effect of the adjacent carbonyl group, preventing any further reaction. The subsequent reduction specifically targets the amide functional group.
Table 2: Comparison of N-Ethylation Strategies
| Method | Selectivity | Pros | Cons | Key Reagents |
| Direct Alkylation | Low to Moderate | Simple, one-step reaction. | Prone to over-alkylation; requires large excess of aniline for selectivity. | Ethyl iodide/bromide, K₂CO₃ |
| Reductive Amination | High to Excellent | One-pot reaction; high selectivity; mild conditions. | Requires careful control of pH; aldehyde can be volatile. | Acetaldehyde, NaBH(OAc)₃ |
| Acylation-Reduction | Excellent | Very high selectivity; clean first step. | Two separate steps; requires strong, hazardous reducing agents (LiAlH₄). | Acetyl chloride, LiAlH₄, Et₂O/THF |
Q4: How can I effectively monitor my reaction to track product formation and the onset of over-alkylation?
A4: A combination of Thin-Layer Chromatography (TLC) for quick checks and GC-MS or HPLC for quantitative analysis is the best approach.
Effective monitoring allows you to stop the reaction at the optimal time, maximizing the yield of your desired product before significant amounts of byproducts form.
Table 3: Analytical Monitoring Techniques
| Technique | Purpose & Setup | Interpretation |
| Thin-Layer Chromatography (TLC) | Rapid, qualitative monitoring. Plate: Silica gel 60 F₂₅₄.Mobile Phase: Start with 95:5 Hexane:Ethyl Acetate. Adjust polarity as needed.Visualization: UV lamp (254 nm). | The starting aniline is polar. The mono-ethylated product will be slightly less polar (higher Rf). The di-ethylated byproduct will be even less polar (highest Rf). You can track the disappearance of the starting material spot and the appearance of the product and byproduct spots over time. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative analysis and byproduct identification. Column: Standard non-polar column (e.g., DB-5ms).Method: Temperature gradient from ~100°C to 250°C. | Provides excellent separation based on boiling point and polarity. The elution order will be: di-ethylated < mono-ethylated < starting aniline. The mass spectrometer will confirm the identity of each peak by its molecular weight. Ideal for calculating conversion and selectivity. |
| High-Performance Liquid Chromatography (HPLC) | Precise quantitative analysis. Column: C18 reverse-phase.Mobile Phase: Acetonitrile/Water gradient. | Elution order is reversed from GC: starting aniline (most polar) elutes first, followed by the mono- and di-ethylated products. Provides accurate quantification of all components in the reaction mixture. |
Detailed Experimental Protocols
Protocol 1: Selective N-Ethylation via Reductive Amination
This protocol is recommended for achieving high selectivity towards the mono-ethylated product.
Materials:
-
4-(Trifluoromethoxy)aniline (1.0 eq)
-
Acetaldehyde (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-(trifluoromethoxy)aniline (1.0 eq) and the solvent (DCM or DCE, ~0.1 M concentration).
-
Cool the mixture to 0 °C using an ice bath.
-
Add acetaldehyde (1.2 eq) dropwise and stir the mixture at 0 °C for 30 minutes. An imine should form in situ.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours, monitoring by TLC or GC-MS until the starting material is consumed.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure N-ethyl-4-(trifluoromethoxy)aniline.
-
Validation: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Purification of Mixed Alkylation Products
If you have already performed a direct alkylation and have a mixture, column chromatography is the most effective purification method.
Principle: The polarity of the compounds is in the order: 4-(trifluoromethoxy)aniline (most polar) > N-ethyl-4-(trifluoromethoxy)aniline > N,N-diethyl-4-(trifluoromethoxy)aniline (least polar). This difference allows for separation on a polar stationary phase like silica gel.
Procedure:
-
Adsorb the crude reaction mixture onto a small amount of silica gel.
-
Prepare a chromatography column with silica gel, slurry-packed with a low-polarity solvent (e.g., 100% hexanes).
-
Load the adsorbed sample onto the top of the column.
-
Elute the column with a solvent gradient.
-
Start with 100% hexanes to elute the least polar byproduct (N,N-diethyl).
-
Gradually increase the polarity by adding ethyl acetate (e.g., 98:2, 95:5 Hexanes:EtOAc) to elute the desired product (N-ethyl).
-
A further increase in polarity will elute any unreacted starting material.
-
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
References
- Autechaux, S. (n.d.). Understanding the Synthesis and Properties of 4-(Trifluoromethoxy)aniline.
- Grokipedia. (n.d.). Buchwald–Hartwig amination.
- Wikipedia. (2023). Buchwald–Hartwig amination.
- TSI Journals. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Chem Help ASAP. (2021). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- ResearchGate. (2016). Mechanistic study. (a) Reaction of aniline with alkyl halide under the....
- ResearchGate. (n.d.). Reaction progress of N-alkylation of aniline.
- The Journal of Organic Chemistry. (2023). Difluoroalkylation of Anilines via Photoinduced Methods.
- ResearchGate. (2002). Aniline Alkylation over Solid Acid Catalysts.
- Chem Help ASAP. (2021). SN2 reaction of an aniline on an alkyl halide - laboratory experiment [Video]. YouTube.
- Vedantu. (n.d.). Explain the alkylation of aniline class 11 chemistry CBSE.
- Synthesis with Florencio Zaragoza. (2020). Alkylation of Amines, Part 1: with Alkyl Halides [Video]. YouTube.
- PubChem. (n.d.). N-ethyl-4-(trifluoromethyl)aniline.
- Google Patents. (2016). Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
- SpringerLink. (2019). Methylation of amines using formic acid via simple inorganic base catalysis.
- National Institutes of Health. (n.d.). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one.
- ResearchGate. (2005). One-Pot Reductive Mono-N-alkylation of Aniline and Nitroarene Derivatives Using Aldehydes.
- Scilit. (n.d.). Selective N-alkylation of anilines in ionic liquids.
- Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods.
- NCERT. (n.d.). Amines.
- ResearchGate. (2019). Anomalous product obtained in N‐methylation of 4‐(trifluoromethyl) aniline.
- ResearchGate. (2018). Catalytic N-Alkylation of Anilines.
- PubMed Central. (n.d.). Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization.
- PrepChem.com. (n.d.). Synthesis of trifluoromethoxybenzene.
- INDOFINE Chemical Company. (n.d.). This compound.
- The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na.
- PubChem. (n.d.). 4-(Trifluoromethoxy)aniline.
- National Institutes of Health. (2017). Convenient iron-catalyzed reductive aminations without hydrogen for selective synthesis of N-methylamines.
- Mettler Toledo. (n.d.). Alkylation Reactions.
- ResearchGate. (n.d.). Eschweiler–Clarke Reductive Amination.
- Semantic Scholar. (n.d.). Efficient, green, and renewable N-di-methylation synthesis of amines by a novel.
- Khan Academy. (2013). Friedel-Crafts alkylation [Video]. YouTube.
- PubMed Central. (n.d.). Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base.
- Matrix Fine Chemicals. (n.d.). N-ETHYL-4-(TRIFLUOROMETHOXY)ANILINE.
- Wikipedia. (2023). Eschweiler–Clarke reaction.
- Open Access Journals. (2024). The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications.
- Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction.
- Google Patents. (2015). N-ethyl aniline preparation method.
- Physics & Maths Tutor. (n.d.). OCR (A) Chemistry A-level Module 6: Organic Chemistry & Analysis Revision.
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Technical Support Center: Purification of Fluorinated Aromatic Amines
Welcome to the technical support center for the purification of fluorinated aromatic amines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving high purity for this critical class of compounds. The unique physicochemical properties imparted by fluorine, while beneficial for downstream applications, often introduce specific difficulties during purification. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address these issues directly, grounded in chemical principles and field-proven experience.
Introduction: The Fluorine Factor in Amine Purification
Fluorine's high electronegativity significantly alters the properties of an aromatic amine compared to its non-fluorinated analog. These changes are the root of many purification challenges:
-
Altered Basicity (pKa): Fluorine atoms are strongly electron-withdrawing, which delocalizes the nitrogen lone pair and reduces the basicity of the amine.[1][2] This impacts the efficiency of acid-base extractions and chromatographic behavior.
-
Modified Polarity and Solubility: The C-F bond introduces a strong dipole moment, affecting the molecule's overall polarity and its solubility in various organic solvents.[3] This necessitates careful solvent selection for recrystallization and chromatography.
-
Enhanced Oxidative Instability: Like their non-fluorinated counterparts, aromatic amines are susceptible to air oxidation, which often leads to the formation of highly colored impurities.[4][5] This degradation can be exacerbated by the electronic effects of fluorine.
-
Unique Chromatographic Interactions: The polarity and potential for specific interactions (fluorophilicity) can lead to challenging chromatographic separations, including severe peak tailing on standard silica-based columns.[6][7]
This guide will equip you with the knowledge to anticipate and overcome these challenges.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems encountered during the purification of fluorinated aromatic amines in a practical question-and-answer format.
Issue 1: Product Discoloration (Yellow, Brown, or Black Crude Material)
Q: My isolated crude fluorinated aniline is dark brown, but the literature reports it as a colorless or pale yellow oil/solid. What is causing this, and how can I fix it?
A: Discoloration is almost always a result of oxidation. Aromatic amines are notoriously sensitive to atmospheric oxygen, which can lead to the formation of polymeric, highly colored quinone-imine type structures. This process can occur during the reaction, workup, or even storage.[5]
Causality and Prevention:
-
During Workup: Exposure to air during aqueous extractions, filtration, or solvent removal is the most common cause.
-
During Storage: Exposure to air and light will accelerate degradation over time.
Troubleshooting Workflow:
Caption: Workflow for addressing product discoloration.
Detailed Remediation Protocol: Activated Carbon Treatment
Activated carbon is highly effective at adsorbing the polar, high-molecular-weight colored impurities.[8][9][10] For basic compounds like amines, acidic activated carbon can be particularly effective due to favorable surface interactions.[11]
-
Solvent Selection: Dissolve the crude amine in a suitable organic solvent (e.g., Dichloromethane, Ethyl Acetate, or Toluene) at room temperature. Use the minimum amount of solvent necessary.
-
Carbon Addition: Add activated carbon to the solution (typically 1-5% by weight of your crude product).
-
Stirring: Stir the mixture vigorously for 15-30 minutes at room temperature. Avoid heating, as this can promote further degradation.
-
Filtration: Filter the mixture through a pad of Celite® or a syringe filter (PTFE) to remove the carbon. The filtrate should be significantly lighter in color or colorless.
-
Solvent Removal: Remove the solvent under reduced pressure to recover the decolorized, but not yet fully purified, product. Proceed immediately to the next purification step.
Issue 2: Poor Separation and Peak Tailing in HPLC Analysis/Purification
Q: I'm trying to purify my fluorinated amine by reverse-phase HPLC, but I'm seeing a very broad, tailing peak. How can I get a sharp, symmetrical peak?
A: Peak tailing for amines on silica-based columns is a classic problem caused by secondary interactions. The lone pair on the amine nitrogen (a basic site) interacts strongly with acidic residual silanol groups (Si-OH) on the surface of the C18 stationary phase.[6] This leads to a portion of the analyte being retained more strongly, resulting in a "tail."
Causality and Solutions:
-
Silanol Interactions: The primary cause of tailing for basic compounds.[7][12]
-
Column Overload: Injecting too much sample can saturate the stationary phase.
-
Inappropriate pH: The mobile phase pH dictates the ionization state of both the amine and the silanol groups.
Troubleshooting Workflow for HPLC Peak Shape:
Caption: Troubleshooting workflow for HPLC peak tailing.
Mobile Phase Optimization Strategies:
| Strategy | Modifier | Concentration | Mechanism of Action |
| Competitive Shielding | Triethylamine (TEA) | 0.1 - 0.5% | The TEA is a stronger base that preferentially interacts with the acidic silanol sites, effectively "shielding" them from the fluorinated amine analyte.[6][13] |
| Silanol Suppression | Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | Lowering the pH to <3 protonates the silanol groups, reducing their ability to interact with the protonated amine via ion exchange.[13][14] |
| Ion Pairing | Perfluorinated Carboxylic Acids (e.g., PFPA) | 0.1% | Forms a neutral ion pair with the protonated amine, which behaves more like a non-polar molecule, improving retention and peak shape. |
Expert Tip: Start with the addition of 0.1% TEA to your mobile phase (both aqueous and organic components). This is often the most effective and straightforward solution for basic amine peak tailing.
Issue 3: Difficulty with Recrystallization ("Oiling Out" or No Crystals)
Q: I dissolved my crude product in a hot solvent, but upon cooling, it separated as an oil instead of forming crystals. What should I do?
A: "Oiling out" occurs when the solubility of the compound in the solvent at a given temperature is exceeded before the solution becomes supersaturated enough for nucleation and crystal growth. This is common when the melting point of the crude solid is lower than the boiling point of the chosen solvent, or if the solution is cooled too rapidly.
Troubleshooting Recrystallization:
| Problem | Cause(s) | Solution(s) |
| Oiling Out | - Solution is too concentrated.- Cooling rate is too fast.- Inappropriate solvent choice. | 1. Add more hot solvent to the oiled mixture until it redissolves.2. Allow the flask to cool much more slowly (e.g., insulate with glass wool).3. Re-attempt with a lower-boiling point solvent or a solvent pair.[15] |
| No Crystal Formation | - Solution is too dilute (too much solvent used).- High purity of the compound (no nucleation sites).- Supersaturation not achieved. | 1. Gently evaporate some solvent under a stream of nitrogen and allow to cool again.2. Induce crystallization by scratching the inside of the flask with a glass rod.3. Add a "seed crystal" of the pure compound if available.[15] |
Recommended Solvent Systems for Fluorinated Aromatic Amines:
Based on the principle of "like dissolves like," with consideration for the polarity introduced by fluorine, here are good starting points for solvent screening:
-
Single Solvents: Toluene, Ethanol, Isopropanol.
-
Solvent Pairs (for less soluble compounds): Dichloromethane/Hexane, Ethyl Acetate/Hexane, Acetone/Water.[15]
Frequently Asked Questions (FAQs)
Q1: How does the position and number of fluorine atoms affect the basicity and purification strategy?
The effect is significant. Fluorine is strongly electron-withdrawing via the inductive effect.
-
Position: A fluorine atom in the ortho or para position to the amino group will decrease basicity more than one in the meta position due to resonance effects.
-
Number: The more fluorine atoms on the ring, the less basic the amine. For example, the pKa of the conjugate acid of aniline is ~4.6, while for 4-fluoroaniline it is ~4.65, and for pentafluoroaniline it is much lower, indicating a significantly weaker base.[16][17]
Practical Implication: For highly fluorinated anilines, extraction into an aqueous acid solution (a common purification step for basic amines) will be inefficient. You may need to use stronger acid or, more likely, rely entirely on chromatography or recrystallization.
| Compound | pKa (of Conjugate Acid) | Relative Basicity |
| Aniline | 4.58 | Strongest |
| 4-Fluoroaniline | 4.65 | Weaker |
| 4-Nitroaniline | 1.02 | Weakest |
Data sourced from various references, slight variations exist.[1][2]
Q2: Can I use Gas Chromatography (GC) for purity analysis of my fluorinated aromatic amine?
Yes, but with caution. GC is excellent for volatile impurities. However, aromatic amines can be thermally labile.
-
Potential for Degradation: High temperatures in the GC injector port can cause decomposition, leading to an inaccurate purity assessment.[16]
-
Derivatization: For less volatile or more polar amines, derivatization (e.g., acetylation) may be necessary to improve peak shape and thermal stability.
-
Recommendation: Always start with a low injector temperature and ramp up to find the optimal balance between volatilization and stability. If degradation is suspected, HPLC is the preferred method.
Q3: My NMR spectrum looks clean, but the HPLC shows a small impurity. What could it be?
This is a common scenario. While ¹H NMR is a workhorse for structural elucidation, it may not resolve signals from structurally similar impurities.
-
¹⁹F NMR is Superior for Purity: For fluorinated compounds, ¹⁹F NMR is an exceptionally powerful tool for purity analysis.[18] The large chemical shift range of ¹⁹F often allows for the clear separation and integration of signals from the main component and fluorinated impurities that are indistinguishable in the ¹H NMR spectrum.[19][20]
-
Non-Fluorinated Impurities: The impurity might be a non-fluorinated byproduct (e.g., aniline formed from hydrodefluorination during a catalytic reduction).[21] This would be visible in the ¹H NMR but could be overlooked if the signals overlap with your product.
-
Sensitivity: A UV detector in an HPLC system can be extremely sensitive to UV-active impurities that may be present at a level below the limit of detection for NMR.
Q4: Should I perform purification under an inert atmosphere?
Absolutely. For all stages following the initial reaction quench—including extractions, solvent removal, chromatography, and recrystallization—it is best practice to work under an inert atmosphere (Nitrogen or Argon) to prevent oxidative degradation.[4] This is the single most important step to prevent the formation of colored impurities.
Protocol: Inert Atmosphere Workup
-
Degas Solvents: Before use, sparge all aqueous and organic solvents with Nitrogen or Argon for 15-20 minutes to remove dissolved oxygen.
-
Inert Transfers: Use cannulas or a positive pressure of inert gas when transferring solutions between flasks.
-
Rotary Evaporation: Break the vacuum on your rotary evaporator with an inert gas instead of air.
-
Storage: Store the final, purified product in a sealed vial under an inert atmosphere, protected from light, and preferably in a freezer.
References
- Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025). PharmaCores. [Link]
- Activated Carbon For Amine MDEA DEA Filtr
- Yamazaki, T., et al. (2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. Journal of Chemical Metrology. [Link]
- Activated carbon for amine purific
- HPLC Troubleshooting Guide. Phenomenex. [Link]
- Activated Carbon Beds in Amine Units.
- Troubleshooting and Performance Improvement for HPLC. (2024). Aurigene Pharmaceutical Services. [Link]
- Speeding Fluorine Analysis. Oxford Instruments. [Link]
- Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]
- How do fluorinated amines interact with organic solvents? (2025). Blog. [Link]
- Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Semantic Scholar. [Link]
- Noise-Reduced Quantitative Fluorine NMR Spectroscopy Reveals the Presence of Additional Per- and Polyfluorinated Alkyl Substances in Environmental and Biological Samples When Compared with Routine Mass Spectrometry Methods. UPDF AI. [Link]
- 4-Fluoroaniline. PubChem. [Link]
- 4-Fluoroanilines: Synthesis and Decomposition.
- Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. Diva-portal.org. [Link]
- Which compound is a better base, aniline or para-fluoroaniline? Why? Quora. [Link]
- Process for preparing 3,5-difluoroaniline.
- How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2.
- Amine Washing with FAUDI Activated Charcoal Filters Type P62. FAUDI. [Link]
- Substituent Effects on the Physical Properties and pKa of Aniline. Wiley Online Library. [Link]
- Correlation between hardness and basicity (pKa) of substituted anilines. TSI Journals. [Link]
- Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]
- Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. MDPI. [Link]
- Amines. NCERT. [Link]
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stability issues of trifluoromethoxy compounds under acidic or basic conditions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with trifluoromethoxy-containing compounds. The trifluoromethoxy (-OCF3) group is a valuable substituent in modern medicinal chemistry, prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[1] However, understanding its behavior under various experimental conditions is crucial for robust experimental design and accurate data interpretation. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address potential stability challenges encountered during your research.
Frequently Asked Questions (FAQs)
Q1: How stable is the trifluoromethoxy group under typical acidic and basic conditions?
The trifluoromethoxy group is widely recognized for its high stability under a broad range of acidic and basic conditions.[2] This inertness is a key reason for its incorporation into pharmaceutical candidates. The strong electron-withdrawing nature of the fluorine atoms stabilizes the C-O bond, making it resistant to cleavage.
Q2: Can the trifluoromethoxy group degrade? If so, under what conditions?
While exceptionally stable, degradation of the trifluoromethoxy group is not impossible, though it typically requires harsh conditions that are not commonly encountered in routine experiments.
-
Acidic Conditions: Cleavage of aryl ethers under strongly acidic conditions can occur via SN1 or SN2 mechanisms, typically requiring protonation of the ether oxygen to form a good leaving group.[3] However, the electron-withdrawing nature of the trifluoromethyl moiety disfavors the protonation of the adjacent oxygen, making the trifluoromethoxy group particularly resistant to acid-mediated cleavage compared to typical alkyl or aryl ethers. Significant degradation would likely require prolonged exposure to concentrated, strong acids at elevated temperatures.
-
Basic Conditions: The trifluoromethoxy group is generally stable to basic conditions. While the related trifluoromethyl (-CF3) group can undergo hydrolysis to a carboxylic acid under strong basic conditions, the -OCF3 group is significantly more resistant. Degradation, if it were to occur, would likely proceed through a nucleophilic aromatic substitution (SNAr) mechanism, which is generally unfavorable unless the aromatic ring is highly activated by other strong electron-withdrawing groups.[4][5]
Q3: My analytical results for a trifluoromethoxy-containing compound are inconsistent. Could this be a stability issue?
While direct degradation of the trifluoromethoxy group is unlikely under standard analytical conditions, inconsistencies in your results could stem from several factors:
-
Degradation of other functional groups: Your molecule may contain other, more labile functional groups that are susceptible to hydrolysis or other degradation pathways under your experimental or storage conditions.
-
Sample Preparation: Issues during sample preparation, such as the use of inappropriate solvents or pH, can lead to variability.
-
Analytical Method: The analytical method itself might not be optimized for your compound, leading to poor peak shape, retention time shifts, or other chromatographic issues.
-
Matrix Effects: In complex matrices, such as in biological samples, other components can interfere with the ionization and detection of your compound in LC-MS analysis.[6]
It is crucial to first rule out these more common sources of variability before suspecting degradation of the trifluoromethoxy group itself.
Troubleshooting Guides
Troubleshooting Guide 1: Investigating Potential Degradation Under Forced Conditions
Forced degradation studies are essential to understand the intrinsic stability of a drug candidate and to develop stability-indicating analytical methods.[7][8][9]
Objective: To determine the degradation profile of a trifluoromethoxy-containing compound under acidic and basic stress.
Experimental Protocol: Forced Hydrolysis Study
-
Preparation of Stock Solution: Prepare a stock solution of your compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.[7]
-
Acidic Stress:
-
To a vial, add an aliquot of the stock solution and an equal volume of 0.1 M to 1 M hydrochloric acid (HCl).
-
Incubate the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).[7]
-
At each time point, withdraw a sample, neutralize it with a suitable base (e.g., 0.1 M NaOH), and dilute with mobile phase for analysis.
-
-
Basic Stress:
-
To a separate vial, add an aliquot of the stock solution and an equal volume of 0.1 M to 1 M sodium hydroxide (NaOH).
-
Incubate under the same temperature and time conditions as the acidic stress study.[7]
-
At each time point, withdraw a sample, neutralize it with a suitable acid (e.g., 0.1 M HCl), and dilute with mobile phase for analysis.
-
-
Control Sample: Prepare a control sample by diluting the stock solution with the analysis mobile phase and store it under normal conditions.
-
Analysis: Analyze the stressed and control samples by a suitable stability-indicating method, such as HPLC-UV, LC-MS, or ¹⁹F NMR.
Data Interpretation:
-
Compare the chromatograms or spectra of the stressed samples to the control.
-
Look for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.
-
If degradation is observed, the primary suspect should be other labile functional groups in the molecule.
-
To specifically investigate the stability of the trifluoromethoxy group, ¹⁹F NMR can be a powerful tool to monitor for changes in the chemical shift or the appearance of new fluorine-containing signals.[10][11][12]
Troubleshooting Workflow for Forced Degradation Studies
Caption: Troubleshooting workflow for investigating potential degradation of trifluoromethoxy compounds.
Troubleshooting Guide 2: Analytical Method Development and Optimization
A robust and reliable analytical method is essential for accurately assessing the stability of your trifluoromethoxy-containing compound.
Common HPLC/LC-MS Issues and Solutions
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | - Secondary interactions with the stationary phase.- Inappropriate mobile phase pH.- Column overload. | - Use a high-purity, end-capped C18 column.- Adjust mobile phase pH to ensure the analyte is in a single ionic state.- Reduce sample concentration or injection volume. |
| Retention Time Shifts | - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Column degradation. | - Prepare fresh mobile phase and ensure accurate composition.- Use a column oven for precise temperature control.- Use a guard column and replace the analytical column if necessary. |
| Low Sensitivity in MS Detection | - Poor ionization efficiency.- Ion suppression from matrix components.- Inappropriate source parameters. | - Optimize mobile phase additives (e.g., formic acid, ammonium formate) to promote ionization.- Improve sample clean-up to remove interfering matrix components.- Optimize MS source parameters (e.g., gas flows, temperatures, voltages).[13] |
| Appearance of Ghost Peaks | - Carryover from previous injections.- Contamination in the mobile phase or system. | - Implement a robust needle wash protocol.- Use high-purity solvents and flush the system regularly. |
Leveraging ¹⁹F NMR for Stability Monitoring
¹⁹F NMR is a highly specific and quantitative technique for monitoring the stability of the trifluoromethoxy group.
-
Direct Observation: The -OCF3 group will give a distinct singlet in the ¹⁹F NMR spectrum. Any degradation involving this group will lead to a decrease in the intensity of this signal and the potential appearance of new fluorine-containing signals at different chemical shifts.[14]
-
Quantitative Analysis: By using an internal standard, you can accurately quantify the amount of the parent compound remaining over time.
-
Structural Elucidation: The chemical shift and coupling patterns of any new ¹⁹F signals can provide valuable information for identifying the structure of degradation products.
Logical Flow for Analytical Troubleshooting
Caption: A systematic approach to troubleshooting analytical issues with trifluoromethoxy compounds.
Conclusion
The trifluoromethoxy group is an exceptionally stable moiety that imparts favorable properties to drug candidates. Stability issues with compounds containing this group are more likely to arise from other, more reactive functional groups or from suboptimal experimental and analytical conditions. By following a systematic troubleshooting approach and employing appropriate analytical techniques, researchers can confidently assess the stability of their trifluoromethoxy-containing molecules and ensure the integrity of their experimental data.
References
- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. (URL not available)
- A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. (URL not available)
- Ether cleavage. Wikipedia. [Link]
- Trifluoromethoxy-containing pharmaceutical drugs.
- qNMR fluorine pollution analysis: perspectives on PFAS exposure characteris
- Concerted nucleophilic aromatic substitution with 19F− and 18F−. PMC. [Link]
- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
- Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu. [Link]
- 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromucon
- General protocol for forced degradation studies (stress testing) of...
- HOW TO APPROACH A FORCED DEGRAD
- Forced Degradation Studies: Regulatory Considerations and Implementation.
- Concerted nucleophilic aromatic substitution with 19F− and 18F−. OUCI. [Link]
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Structure–Reactivity Relationship of Trifluoromethanesulfenates: Discovery of an Electrophilic Trifluoromethylthiolating Reagent. The Journal of Organic Chemistry. [Link]
- Advances in the Development of Trifluoromethoxyl
- Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. [Link]
- Mechanochemical Conversion of Aromatic Amines to Aryl Trifluoromethyl Ethers. Journal of the American Chemical Society. [Link]
- The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Agilent. [Link]
- Selective C-H trifluoromethoxylation of (hetero)arenes as limiting reagent. PMC. [Link]
- LCMS Troubleshooting: 14 Best Practices for Labor
- Trifluoromethylation of Aryl and Heteroaryl Halides with Fluoroform-Derived CuCF3: Scope, Limitations, and Mechanistic Features. The Journal of Organic Chemistry. [Link]
- Development of an 19F NMR method for the analysis of fluorinated acids in environmental w
- LC-QTOF Troubleshooting Guide Standard Operating Procedure. University of Nebraska-Lincoln. [Link]
- 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
- Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chrom
- Directed nucleophilic aromatic substitution reaction. RSC Publishing. [Link]
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- 14. azom.com [azom.com]
Technical Support Center: Optimizing the Scale-Up of 4-(Trifluoromethoxy)ethylaminobenzene Synthesis
Welcome to the Technical Support Center for the synthesis and scale-up of 4-(trifluoromethoxy)ethylaminobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to minimize side reactions and optimize production.
Introduction: The Challenge of Selective N-Ethylation
The synthesis of this compound, a key intermediate in various pharmaceutical and agrochemical applications, primarily involves the N-ethylation of 4-(trifluoromethoxy)aniline.[1] While seemingly straightforward, scaling up this synthesis presents significant challenges in controlling selectivity and minimizing the formation of impurities. The primary synthetic routes include direct alkylation with ethyl halides and reductive amination with acetaldehyde. Each method carries its own profile of potential side reactions that can impact yield, purity, and downstream processing. This guide will provide a comprehensive overview of these challenges and offer practical, field-proven solutions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems encountered during the synthesis of this compound in a question-and-answer format, focusing on the underlying chemistry to empower you to make informed decisions during your experiments.
Issue 1: Low Yield of the Desired Mono-ethylated Product and Significant Formation of N,N-diethyl-4-(trifluoromethoxy)aniline
Question: My reaction is producing a significant amount of the di-ethylated byproduct, N,N-diethyl-4-(trifluoromethoxy)aniline, leading to a low yield of the desired mono-ethylated product. How can I improve the selectivity for mono-ethylation?
Answer: Over-alkylation is the most common side reaction in the N-alkylation of anilines.[2] The mono-ethylated product, this compound, can be more nucleophilic than the starting aniline, making it susceptible to a second ethylation. Here are several strategies to mitigate this:
-
Stoichiometric Control: Carefully control the stoichiometry of your reactants. Using a slight excess of 4-(trifluoromethoxy)aniline relative to the ethylating agent (e.g., ethyl iodide, ethyl bromide, or acetaldehyde) can favor mono-alkylation.
-
Reaction Temperature: Lowering the reaction temperature can help reduce the rate of the second ethylation, which typically has a higher activation energy.
-
Choice of Ethylating Agent: The reactivity of the ethylating agent plays a crucial role. Highly reactive agents like ethyl iodide can lead to more over-alkylation. Consider using less reactive agents like ethyl bromide or switching to a reductive amination approach.
-
Reductive Amination: This is often the preferred method for controlled mono-alkylation.[3] It involves the in-situ formation of an imine from 4-(trifluoromethoxy)aniline and acetaldehyde, followed by its immediate reduction.[4] The choice of reducing agent is critical for selectivity.
Issue 2: Formation of Aldol Condensation Byproducts During Reductive Amination
Question: I am using reductive amination with acetaldehyde, but I'm observing a complex mixture of byproducts. What could be causing this?
Answer: Acetaldehyde is prone to self-condensation under both acidic and basic conditions, leading to the formation of aldol products (e.g., 3-hydroxybutanal) and subsequent dehydration to crotonaldehyde. These reactive species can then participate in side reactions with the aniline, leading to a range of impurities.
-
Control of pH: Maintain a neutral to slightly acidic pH (around 6-7) during the imine formation step.[5] This promotes imine formation while minimizing both acetaldehyde self-condensation and aniline deactivation.
-
Slow Addition of Acetaldehyde: Adding the acetaldehyde slowly to the reaction mixture containing the aniline ensures that it reacts to form the imine before it has a chance to self-condense.
-
Choice of Reducing Agent: Use a reducing agent that is selective for the imine over the aldehyde, such as sodium triacetoxyborohydride (STAB).[6] This allows for a one-pot reaction where the imine is reduced as it is formed, keeping its concentration low and preventing side reactions.
Issue 3: Difficulty in Removing Unreacted 4-(Trifluoromethoxy)aniline from the Final Product
Question: I have unreacted 4-(trifluoromethoxy)aniline in my final product, and it is difficult to separate by column chromatography due to similar polarity. What are my options for purification?
Answer: Removing unreacted starting material is a common purification challenge. Here are a few effective methods:
-
Acidic Wash: Perform a liquid-liquid extraction with a dilute aqueous acid solution (e.g., 1M HCl). The basic aniline will be protonated to form a water-soluble salt and will be extracted into the aqueous phase, while the less basic N-ethylated product remains in the organic layer.[7]
-
Vacuum Distillation: For large-scale purification, vacuum distillation can be a highly effective method, provided there is a sufficient boiling point difference between the starting material and the product.[8]
-
Scavenger Resins: In some cases, using a scavenger resin that selectively binds to primary amines can be an efficient way to remove unreacted starting material.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is more suitable for large-scale production: direct alkylation or reductive amination?
A1: For large-scale production, reductive amination is generally preferred. It offers better control over mono-alkylation, reducing the formation of the di-ethylated impurity and simplifying purification.[3] Direct alkylation often requires a large excess of the aniline to achieve good selectivity, which can be economically and environmentally disadvantageous on a large scale.
Q2: What are the key safety considerations when working with 4-(trifluoromethoxy)aniline and ethylating agents?
A2: 4-(trifluoromethoxy)aniline is toxic if swallowed, fatal in contact with skin, and can cause serious eye damage.[9][10] Ethylating agents like ethyl iodide are alkylating agents and should be handled with care. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, always consult the Safety Data Sheet (SDS) for each chemical.
Q3: Can impurities in the starting 4-(trifluoromethoxy)aniline affect the reaction?
A3: Yes, impurities in the starting material can have a significant impact. For example, the presence of other aniline derivatives could lead to the formation of a mixture of N-ethylated products. Water content can interfere with moisture-sensitive reagents. It is crucial to use high-purity starting materials for a clean reaction.[7]
Q4: How can I monitor the progress of the reaction effectively?
A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). These techniques allow you to track the consumption of the starting materials and the formation of the product and byproducts over time.
Experimental Protocols
Protocol 1: Reductive Amination of 4-(Trifluoromethoxy)aniline with Acetaldehyde
This protocol is optimized for selective mono-N-ethylation.
Materials:
-
4-(Trifluoromethoxy)aniline
-
Acetaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-(trifluoromethoxy)aniline (1.0 eq) and 1,2-dichloroethane (DCE).
-
Stir the solution at room temperature and add acetaldehyde (1.1 eq) dropwise.
-
Allow the mixture to stir for 30 minutes to facilitate imine formation.
-
In portions, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with DCE.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
| Reagent | Molar Eq. | Notes |
| 4-(Trifluoromethoxy)aniline | 1.0 | Starting material |
| Acetaldehyde | 1.1 | Slight excess to drive imine formation |
| Sodium triacetoxyborohydride | 1.5 | Mild and selective reducing agent |
| 1,2-Dichloroethane | - | Anhydrous solvent |
Visualizing Reaction Pathways and Troubleshooting
Main Synthetic Pathway and Key Side Reactions
Caption: Synthetic pathway and major side reactions.
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low yields.
References
- NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind 4-(Trifluoromethoxy)
- ACS Omega. (2022, August 19). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. [Link]
- Wikipedia. (2023).
- ResearchGate. (2014, December 12).
- Organic Chemistry Portal.
- ResearchGate. (2020, October 6). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. [Link]
- Master Organic Chemistry. (2017, September 1).
- Myers Chem 115.
- RSC Publishing. (2023). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. [Link]
- Master Organic Chemistry. (2017, September 1).
- ResearchGate. Solvent Effect in One-Pot Reductive Amination of Acetaldehyde with Aniline. [Link]
- Matrix Fine Chemicals. N-ETHYL-4-(TRIFLUOROMETHOXY)ANILINE | CAS 175278-20-3. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Versatility of Aniline Derivatives: A Focus on 4-(Trifluoromethoxy)aniline. [Link]
- JOCPR.
- PubChem. 4-(Trifluoromethoxy)aniline. [Link]
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- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. pubs.acs.org [pubs.acs.org]
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- 9. 4-(Trifluoromethoxy)aniline | 461-82-5 [chemicalbook.com]
- 10. 4-(Trifluoromethoxy)aniline | C7H6F3NO | CID 600848 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Efficient Synthesis of 4-(Trifluoromethoxy)ethylaminobenzene
Welcome to the technical support center for the synthesis of 4-(trifluoromethoxy)ethylaminobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and reaction optimization. Here, we address common challenges and provide troubleshooting strategies to ensure a high-yield, efficient, and reproducible synthesis.
Introduction: The Synthetic Challenge
The synthesis of this compound, a key intermediate in pharmaceutical and agrochemical development, primarily involves the N-ethylation of 4-(trifluoromethoxy)aniline. The electron-withdrawing nature of the trifluoromethoxy group decreases the nucleophilicity of the aniline nitrogen, making this transformation non-trivial.[1][2] The selection of an appropriate catalyst is therefore paramount to achieving high conversion and selectivity while minimizing side-product formation. This guide will focus on the most common and effective method: reductive amination.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My reductive amination of 4-(trifluoromethoxy)aniline with acetaldehyde is resulting in very low yield. What are the likely causes?
A1: Low yields can stem from several factors, often related to the reduced reactivity of the starting aniline and suboptimal reaction conditions.
-
Poor Imine Formation: The initial condensation between the weakly nucleophilic 4-(trifluoromethoxy)aniline and acetaldehyde to form the imine intermediate can be slow and inefficient.[3][4]
-
Troubleshooting:
-
pH Control: Imine formation is often favored under weakly acidic conditions (pH 4-5). This protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic without fully protonating and deactivating the amine nucleophile.[5] Consider adding a catalytic amount of a mild acid like acetic acid.
-
Dehydration: The formation of the imine from the hemiaminal intermediate is an equilibrium process that involves the loss of water.[3] Using a dehydrating agent, such as molecular sieves, or a Dean-Stark apparatus can drive the equilibrium towards the imine product.
-
-
-
Inefficient Reduction: The choice of reducing agent and catalyst is critical for the subsequent reduction of the imine.
-
Troubleshooting:
-
Catalyst Screening: If using catalytic hydrogenation (e.g., H₂/Pd/C), ensure your catalyst is active. Catalyst poisoning can be an issue. Consider screening other catalysts like platinum or nickel-based catalysts.[3]
-
Hydride Reductant Choice: For hydride reductions, sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred over sodium borohydride (NaBH₄).[5][6] They are milder and more selective for reducing the protonated imine (iminium ion) over the starting acetaldehyde.[5][7]
-
-
-
Substrate Purity: Impurities in your starting materials or solvent can interfere with the reaction.
Q2: I am observing significant amounts of the dialkylated product, N,N-diethyl-4-(trifluoromethoxy)aniline. How can I improve selectivity for the desired mono-ethylated product?
A2: Over-alkylation is a common side reaction in N-alkylation of anilines because the mono-alkylated product is often more nucleophilic than the starting aniline.[8]
-
Stoichiometry Control:
-
Troubleshooting: Use a slight excess of the aniline (1.2-1.5 equivalents) relative to the acetaldehyde. This will favor the formation of the mono-alkylated product by increasing the probability of the aldehyde reacting with the primary amine.[8]
-
-
Reaction Conditions:
-
Troubleshooting:
-
-
Catalyst Choice:
-
Troubleshooting: Some catalytic systems offer better control over mono-alkylation. For instance, certain iridium catalysts with picolinamide ligands have been reported to be highly selective for the synthesis of secondary amines via reductive amination.[10]
-
Q3: My reaction mixture is turning dark, and I am getting a lot of tar-like byproducts. What is causing this and how can I prevent it?
A3: Tar formation is often a result of polymerization or other undesired intermolecular reactions, which can be exacerbated by harsh reaction conditions.[9]
-
Excessive Heat: High temperatures can lead to decomposition of starting materials, intermediates, or products.[8]
-
Troubleshooting: Gradually increase the reaction temperature while monitoring for byproduct formation. It's crucial to find a balance where the reaction proceeds at a reasonable rate without significant degradation.[8]
-
-
Strongly Acidic or Basic Conditions: Harsh pH conditions can catalyze side reactions.
-
Troubleshooting: As mentioned, mildly acidic conditions are optimal for imine formation. Avoid strong acids which can promote polymerization. If a base is used, ensure it is not excessively strong for the reaction conditions.
-
-
Oxygen Exposure: Anilines can be susceptible to oxidative polymerization, leading to colored impurities.
-
Troubleshooting: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Q4: What are the best catalyst systems to screen for the reductive amination of 4-(trifluoromethoxy)aniline?
A4: A good starting point is to screen both catalytic hydrogenation and hydride-based reduction systems.
-
Catalytic Hydrogenation:
-
Palladium on Carbon (Pd/C): This is a widely used, efficient, and often cost-effective catalyst for the reduction of imines.[3][11] It works with a hydrogen source, which can be H₂ gas or a transfer hydrogenation reagent like ammonium formate.[11]
-
Other Noble Metal Catalysts: Platinum (e.g., PtO₂) or Rhodium catalysts can also be effective and are worth screening, especially if Pd/C gives suboptimal results.
-
-
Hydride Reducing Agents:
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is a very mild and selective reagent, particularly effective for reductive aminations. It is less basic than other borohydrides and can be used in a one-pot procedure.[6]
-
Sodium Cyanoborohydride (NaBH₃CN): Another classic choice, it is stable in mildly acidic conditions (pH 3-4) and selectively reduces iminium ions in the presence of carbonyls.[5][7] Caution: NaBH₃CN can release toxic hydrogen cyanide gas under strongly acidic conditions.
-
Catalyst and Reductant Comparison
The following table summarizes the key features of common catalytic systems for this synthesis.
| Catalyst/Reductant System | Typical Conditions | Advantages | Disadvantages |
| Pd/C with H₂ Gas | H₂ (1-50 bar), MeOH or EtOH, RT to 50°C | High atom economy, clean workup, catalyst is recyclable.[3] | Requires specialized hydrogenation equipment (e.g., Parr shaker).[12] Potential for catalyst poisoning. |
| Pd/C with Ammonium Formate | NH₄⁺HCOO⁻, MeOH, Reflux | Avoids the use of high-pressure H₂ gas (in-situ H₂ generation).[11][13] | Stoichiometric byproduct formation. |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃, DCE or THF, RT | Mild, highly selective, excellent for one-pot reactions.[6] | Water-sensitive, higher reagent cost.[6] |
| Sodium Cyanoborohydride | NaCNBH₃, MeOH, pH 4-5 (AcOH) | Selective for iminium ions, tolerant of some protic solvents.[5] | Toxicity concerns (HCN release in strong acid).[5] |
| Iridium or Cobalt Catalysts | Various ligands and conditions | Can offer high selectivity for mono-alkylation and high activity.[10][14] | Higher catalyst cost and may require more specialized ligands. |
Experimental Protocols
Protocol 1: Reductive Amination using Pd/C and Ammonium Formate
This protocol outlines a transfer hydrogenation approach, which avoids the need for a high-pressure hydrogenator.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(trifluoromethoxy)aniline (1.0 eq.) and methanol.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (5-10 mol %).
-
Reagent Addition: Add ammonium formate (3.0-5.0 eq.) to the mixture.
-
Aldehyde Addition: Slowly add acetaldehyde (1.1 eq.) to the stirring suspension.
-
Reaction: Heat the mixture to reflux (approx. 65°C) and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.[12]
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with water to remove residual salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visual Workflow: Pd/C Catalyzed Reductive Amination
Caption: Workflow for Pd/C catalyzed reductive amination.
Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride (One-Pot)
This protocol is a convenient one-pot procedure performed at room temperature.
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (N₂), add 4-(trifluoromethoxy)aniline (1.0 eq.), acetaldehyde (1.2 eq.), and an anhydrous solvent such as dichloroethane (DCE) or tetrahydrofuran (THF).
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step.
-
Reductant Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the mixture. An exotherm may be observed.
-
Reaction: Stir the reaction at room temperature for 6-24 hours. Monitor the progress by TLC or GC-MS.
-
Workup:
-
Carefully quench the reaction by slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
-
Purification: Concentrate the solvent under reduced pressure and purify the resulting residue by flash column chromatography.
Visualizing the Mechanism: Reductive Amination
The synthesis proceeds via a two-step sequence within a single pot: initial imine formation followed by reduction.
Caption: The general mechanism of reductive amination.
Final Recommendations
For the efficient synthesis of this compound, we recommend an initial screening of both a catalytic hydrogenation method (e.g., Pd/C with ammonium formate) and a hydride reduction (e.g., NaBH(OAc)₃). The choice of the optimal catalyst will depend on factors such as available equipment, cost, and the desired level of selectivity. Careful control of stoichiometry and reaction temperature is crucial to minimize the formation of the N,N-diethyl byproduct. Should issues persist, this guide provides a foundational framework for systematic troubleshooting.
References
- Benchchem. (n.d.). Troubleshooting side reactions in the N-alkylation of aniline.
- ACS Publications. (n.d.). Synthesis of Secondary Amines from One-Pot Reductive Amination with Formic Acid as the Hydrogen Donor over an Acid-Resistant Cobalt Catalyst.
- Kanto Chemical Co., Inc. (n.d.). New Catalysts for Reductive Amination.
- Wikipedia. (n.d.). Reductive amination.
- RSC Publishing. (n.d.). Secondary amines as coupling partners in direct catalytic asymmetric reductive amination.
- ResearchGate. (2017). Synthesis of secondary amines by reductive amination of aldehydes with nitroarenes over supported copper catalysts in a flow reactor.
- ChemRxiv. (n.d.). An Overview of Palladium-Catalyzed N-alkylation Reactions.
- ResearchGate. (n.d.). An Overview of Palladium-Catalyzed N-alkylation Reactions | Request PDF.
- RSC Publishing. (2024). An overview of palladium-catalyzed N-alkylation reactions.
- Benchchem. (n.d.). Optimization of reaction conditions for N-alkylation of 2-nitroaniline.
- Organic Reactions. (n.d.). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents.
- Tetrahedron Letters. (n.d.). Palladium catalyzed N-alkylation of amines with alcohols.
- Benchchem. (n.d.). Overcoming tar formation in aniline alkylation reactions.
- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
- ChemicalBook. (n.d.). 4-(Trifluoromethoxy)aniline synthesis.
- Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions.
- YouTube. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN.
- Guidechem. (n.d.). How is 4-(Trifluoromethoxy)aniline synthesized?.
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 4-(Trifluoromethoxy)aniline.
- JOCPR. (n.d.). Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. organicreactions.org [organicreactions.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. youtube.com [youtube.com]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. An overview of palladium-catalyzed N-alkylation reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
strategies to reduce reaction time for the synthesis of 4-(trifluoromethoxy)ethylaminobenzene
Technical Support Center: Synthesis of 4-(Trifluoromethoxy)ethylaminobenzene
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for the synthesis of this compound. Given that this is a specialized molecule without a widely published, standardized synthesis protocol, this document focuses on analogous, well-established chemical strategies. The content is structured to help you navigate the common challenges and optimize reaction conditions, with a primary focus on reducing reaction time.
Frequently Asked Questions (FAQs)
Q1: What are the most promising synthetic routes for preparing this compound with reduced reaction times?
A1: The most direct and efficient routes involve the N-alkylation of 4-(trifluoromethoxy)aniline. The trifluoromethoxy group is a strong electron-withdrawing group, which decreases the nucleophilicity of the aniline nitrogen, potentially slowing the reaction.[1] Therefore, strategies that enhance reactivity are crucial. The two primary recommended methods are:
-
Reductive Amination: This is a highly effective method for preventing over-alkylation, a common side reaction where the product is more nucleophilic than the starting aniline.[1][2][3] It involves reacting 4-(trifluoromethoxy)aniline with acetaldehyde to form an intermediate imine, which is then reduced in situ to the desired N-ethyl product. This method offers excellent control and often proceeds to completion in a shorter timeframe than direct alkylation.[1][4]
-
Catalytic N-Alkylation using Ethanol (Hydrogen Borrowing): This is an atom-economical and environmentally friendly approach.[5][6] A catalyst, typically based on transition metals like ruthenium, manganese, or iridium, temporarily "borrows" hydrogen from ethanol to form an aldehyde in situ.[5][6] This aldehyde then reacts with the aniline, and the borrowed hydrogen is used to reduce the resulting imine.[6] This method avoids the use of alkyl halides and often proceeds under milder conditions.[6][7]
Q2: How does the choice of catalyst impact the reaction time in catalytic N-alkylation?
A2: The catalyst is central to the reaction's efficiency; it provides an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate.[8] For the N-alkylation of anilines with alcohols, several catalytic systems are effective:
-
Transition Metal Complexes: Catalysts based on manganese, ruthenium, and nickel have shown high activity for N-alkylation via the "borrowing hydrogen" methodology.[5][6][9] Low catalyst loadings under mild conditions can provide high efficiency.[5]
-
Supported Metal Nanoparticles: Palladium or nickel nanoparticles supported on materials like silica, alumina, or zeolites can also be highly effective.[5][10] These heterogeneous catalysts are easily recoverable and reusable.[5][11]
-
Lewis Acids: Solid acid catalysts, such as certain zeolites or supported ferric perchlorate, can effectively catalyze the N-alkylation of aromatic amines with alcohols.[5][11]
The choice of catalyst can significantly influence reaction time. Screening different catalysts is a critical step in optimization.[1]
Q3: Can microwave irradiation be used to accelerate the synthesis?
A3: Yes, microwave-assisted synthesis is a powerful technique for dramatically reducing reaction times. Microwave irradiation can lead to rapid and uniform heating of the reaction mixture, often resulting in complete conversion in a fraction of the time required for conventional heating.[12][13] For instance, a samarium(II) iodide-catalyzed N-alkylation of aniline with benzyl alcohol that took 36 hours with conventional heating was completed in 1 hour under microwave irradiation.[12] Similarly, iron single-atom catalysts have shown enhanced activity for N-alkylation under microwave conditions compared to thermal heating alone.[14]
Troubleshooting Guide: Slow or Inefficient Reactions
Issue 1: My N-alkylation reaction is proceeding very slowly or stalling.
This is a common issue, particularly given the electron-withdrawing nature of the trifluoromethoxy group on the aniline starting material.[1]
| Potential Cause | Troubleshooting Strategy | Scientific Rationale |
| Low Reactivity of Starting Material | 1. Increase Reaction Temperature: Gradually increase the temperature while monitoring for byproduct formation.[1] 2. Switch to a More Reactive Ethylating Agent: If using direct alkylation, switch from ethyl chloride or bromide to the more reactive ethyl iodide. | The trifluoromethoxy group deactivates the aniline, making it less nucleophilic. Higher temperatures provide the necessary activation energy.[1] More reactive alkylating agents have better leaving groups, facilitating the nucleophilic attack by the aniline. |
| Inappropriate Reaction Conditions | 1. Solvent Optimization: Experiment with different solvents. Aprotic polar solvents like DMF or DMSO can enhance reaction rates.[1][2] 2. Catalyst Screening: If using a catalytic method, test different catalysts known to be effective for N-alkylation of electron-deficient anilines.[1] | The solvent plays a crucial role in reactant solubility and stabilizing transition states.[1] Different catalysts have varying activities depending on the specific substrates and conditions.[10] |
| Catalyst Deactivation | 1. Ensure Anhydrous Conditions: Use dry solvents and reagents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Check for Product Inhibition: In some cases, the product amine can coordinate to and inhibit the catalyst.[1] Consider a different catalyst system if this is suspected. | Water can poison many catalysts. Product inhibition can slow down or stop the catalytic cycle.[1] |
Issue 2: I am observing significant amounts of the di-ethylated byproduct, N,N-diethyl-4-(trifluoromethoxy)aniline.
Over-alkylation is a frequent problem because the mono-alkylated product is often more nucleophilic than the starting aniline.[1]
| Potential Cause | Troubleshooting Strategy | Scientific Rationale |
| Unfavorable Stoichiometry | 1. Use an Excess of Aniline: Employing a large excess of 4-(trifluoromethoxy)aniline relative to the ethylating agent will statistically favor mono-alkylation.[1] 2. Slow Addition of Alkylating Agent: Add the ethylating agent slowly to the reaction mixture to maintain its low concentration.[15] | A higher concentration of the starting aniline increases the probability of its reaction over the product.[1] Maintaining a low concentration of the alkylating agent reduces the chance of the mono-alkylated product reacting further.[15] |
| Reaction Conditions Favoring Di-alkylation | 1. Lower the Reaction Temperature: Reducing the temperature can decrease the rate of the second alkylation step.[1] 2. Change the Solvent: Using a less polar solvent may help to disfavor the second alkylation.[1] | The second alkylation step may have a higher activation energy, making it more sensitive to temperature changes. Solvent polarity can influence the relative nucleophilicity of the primary and secondary amines. |
| Inherent Reactivity | Switch to Reductive Amination: This is the most robust solution to avoid over-alkylation.[1][2][3] | Reductive amination proceeds through an imine intermediate, which is reduced to the secondary amine. The secondary amine does not readily react further under these conditions, ensuring high selectivity for the mono-ethylated product.[3][4] |
Experimental Workflow & Protocols
Proposed Workflow for Optimizing Reaction Time
The following diagram illustrates a logical workflow for developing and optimizing the synthesis of this compound.
Caption: A workflow for route selection, optimization, and scale-up.
Protocol 1: Reductive Amination of 4-(Trifluoromethoxy)aniline
This protocol is adapted from general procedures for the reductive amination of electron-deficient anilines.[16][17]
-
Setup: To a round-bottom flask under a nitrogen atmosphere, add 4-(trifluoromethoxy)aniline (1.0 eq) and a suitable solvent (e.g., dichloromethane or DMF).
-
Imine Formation: Add acetaldehyde (1.1 eq) to the solution and stir at room temperature for 1-2 hours. The formation of the imine can be monitored by TLC or GC-MS.
-
Reduction: Cool the reaction mixture in an ice bath. Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.[3][4]
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (typically 2-12 hours), as monitored by TLC or GC-MS.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Catalytic N-Alkylation with Ethanol
This protocol is a conceptual adaptation based on literature methods for microwave-assisted N-alkylation.[12][14][18]
-
Setup: In a microwave reaction vial, combine 4-(trifluoromethoxy)aniline (1.0 eq), ethanol (which acts as both solvent and ethylating agent), a suitable base (e.g., KOt-Bu), and the chosen catalyst (e.g., 0.5-2 mol% of a ruthenium or iridium complex).[5][12]
-
Reaction: Seal the vial and place it in a microwave reactor. Heat the mixture to the optimized temperature (e.g., 140-150°C) for a set time (e.g., 30-60 minutes).[12][14] Safety Note: Ensure the microwave reactor is designed for use with organic solvents and can handle the pressures generated.
-
Workup: After cooling, filter off the catalyst (if heterogeneous) or proceed directly to solvent removal under reduced pressure.
-
Purification: Dissolve the residue in an appropriate solvent and purify by column chromatography on silica gel.
References
- Troubleshooting side reactions in the N-alkyl
- Catalytic N-Alkylation of Anilines - ResearchG
- A Microwave-Assisted SmI2-Catalyzed Direct N-Alkylation of Anilines with Alcohols | The Journal of Organic Chemistry - ACS Public
- A Microwave-Assisted SmI2-Catalyzed Direct N-Alkylation of Anilines with Alcohols | The Journal of Organic Chemistry - ACS Public
- Application Notes and Protocols for N-Alkylation of Anilines with Long-Chain Alcohols - Benchchem
- Application Notes and Protocols for N-alkylation of Aniline with Long-Chain Alkyl Halides - Benchchem
- N-Alkylation of aniline with ethanol over HY and dealuminated HY zeolites - ResearchG
- Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one - NIH
- Optimization of N-alkylation of aniline with benzyl alcohol 1 - ResearchG
- Iron Single‐Atom Catalyzed N‐Alkylation of Amines with Alcohols via Solvent‐Free Borrowing Hydrogen Str
- N-alkylation of aniline with ethanol over an industrial niobic acid catalyst - Influence of water formation on kinetics and selectivity | Request PDF - ResearchG
- Optimization of reaction time for N-alkyl
- Overcoming tar formation in aniline alkyl
- General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer | Organic Letters - ACS Public
- Phase Transfer Catalysis - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides
- Buchwald–Hartwig amin
- Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)
- Optimizing reaction conditions of N-alkylation reaction | Download Table - ResearchG
- Chapter 3: Synthetic Methods for Primary Anilines - Books
- Microwave-Promoted Selective Mono-N-Alkylation of Anilines with Tertiary Amines by Heterogeneous Catalysis | Request PDF - ResearchG
- Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II)
- Palladium-Catalyzed Synthesis of N , N- Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)
- Microwave-promoted mono-N-alkylation of aromatic amines in water: A new efficient and green method for an old and problematic reaction - ResearchG
- N-Alkylation of Aniline by Copper-Chromite C
- An overview of palladium-catalyzed N -alkylation reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01695E
- Alkylation Reactions | Development, Technology - Mettler Toledo
- How Do Catalysts Enable Slow Chemical Reactions? - Chemistry For Everyone - YouTube
- N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Transfer Hydrogen Methodology - TSI Journals
- N-ethyl-4-(trifluoromethyl)aniline (C9H10F3N) - PubChemLite
- 4-(Trifluoromethoxy)
- A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines - Who we serve
- Reductive aminations of ketones with aniline (Aq‐Fe, NaBH4, CPME, 40 °C...
- Reductive amin
- 4-(Trifluoromethoxy)aniline synthesis - ChemicalBook
- How is 4-(Trifluoromethoxy)aniline synthesized? - FAQ - Guidechem
- 4-(Trifluoromethoxy)aniline | 461-82-5 - ChemicalBook
- Deactivation Kinetics of the Catalytic Alkylation Reaction | ACS Catalysis - ACS Public
- Reductive Amination, and How It Works - Master Organic Chemistry
- Anomalous product obtained in N‐methylation of 4‐(trifluoromethyl) aniline.
- Synthesis of trifluoromethoxybenzene - PrepChem.com
- This compound | 175278-20-3
- Synthesis and crystal structure of ethyl 4-((4-trifluoromethylbenzyl)amino)
- WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)
- 4-(Trifluoromethyl)aniline 99 455-14-1 - Sigma-Aldrich
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- 18. researchgate.net [researchgate.net]
Technical Support Center: Navigating Emulsion Challenges in the Workup of 4-(Trifluoromethoxy)ethylaminobenzene Reactions
Welcome to the technical support center for handling challenging emulsions encountered during the workup of reactions involving 4-(trifluoromethoxy)ethylaminobenzene. This guide is designed for researchers, scientists, and drug development professionals who seek to optimize their purification processes and overcome the common yet frustrating issue of stable emulsion formation. Here, we combine fundamental chemical principles with field-tested troubleshooting strategies to ensure robust and efficient reaction workups.
Troubleshooting Guide: Immediate Actions for Emulsion Formation
This section provides direct answers to the urgent question: "An emulsion has formed. What do I do now?" Follow this decision tree for a systematic approach to breaking a stable emulsion during your workup.
Question: I've just performed an aqueous wash on my reaction mixture containing this compound, and a thick, stable emulsion has formed between the organic and aqueous layers. How can I break it?
Answer: Emulsion formation is a common issue, particularly with amine-containing compounds which can act as surfactants, especially when fine precipitates are present.[1][2] Do not resort to vigorous shaking. Instead, proceed through the following steps sequentially.
Workflow for Breaking a Persistent Emulsion
Caption: Decision workflow for breaking emulsions.
Frequently Asked Questions (FAQs)
This section delves deeper into the science behind emulsion formation and provides detailed explanations for preventative and corrective actions.
Q1: Why are reactions with this compound particularly prone to forming emulsions?
A1: Several factors contribute to this issue:
-
Surfactant-like Properties: The molecule possesses both a hydrophobic part (the trifluoromethoxy-substituted benzene ring) and a hydrophilic part (the ethylamine group). Amphiphilic molecules like this can stabilize the interface between the organic and aqueous layers, acting as an emulsifying agent.[3][4]
-
pH Sensitivity: As an amine, the molecule's solubility is highly dependent on pH.[5] During a workup where the pH is near the pKa of the amine, it can exist in both its neutral (organic-soluble) and protonated (water-soluble) forms, leading to complex interfacial behavior.
-
Presence of Particulates: In many reactions, fine solid precipitates can form. For instance, in reductions using metals like iron, insoluble metal oxides or hydroxides are generated.[6] These fine particles can accumulate at the interface and physically stabilize an emulsion, a phenomenon known as a Pickering emulsion.[7]
-
High-Energy Mixing: Vigorous shaking of the separatory funnel provides the energy needed to disperse one liquid phase into the other as tiny droplets, creating a large surface area that is then stabilized by the factors above.[8][9]
Q2: How can I prevent emulsions from forming in the first place?
A2: Prevention is always the most effective strategy.[10]
-
Gentle Mixing: Instead of shaking the separatory funnel vigorously, use gentle, repeated inversions to allow for sufficient mass transfer between the phases without imparting excessive energy.[1][10]
-
Pre-emptive Salting Out: Before extraction, add a saturated solution of sodium chloride (brine) to the aqueous phase.[8][11] This increases the ionic strength of the aqueous layer, making it more polar and reducing the solubility of organic compounds, which helps to ensure a cleaner phase separation.[12]
-
Solvent Choice: If you consistently face emulsions with a particular solvent system (e.g., dichloromethane and water), consider switching to a less problematic solvent like ethyl acetate or methyl tert-butyl ether (MTBE).[1]
-
Initial Filtration: If your reaction generates solid byproducts (e.g., from a metal-mediated reaction), it is highly advisable to filter the crude reaction mixture through a pad of Celite® or diatomaceous earth before the aqueous workup.[7][13] This removes the fine particulates that are often the primary cause of emulsion stabilization.[7]
Q3: You mentioned "salting out." What is the mechanism behind this technique?
A3: "Salting out" is a technique that involves increasing the ionic strength of the aqueous phase, typically by adding a saturated solution of sodium chloride (brine).[1] The dissolved salt ions (Na⁺ and Cl⁻) attract and orient water molecules around them. This hydration of ions effectively reduces the amount of "free" water available to dissolve organic molecules. Consequently, the solubility of the organic components, including your product and any surfactant-like impurities, in the aqueous layer is significantly decreased, forcing them into the organic phase and promoting the coalescence of emulsified droplets.[8][12]
Q4: Can you provide a detailed protocol for breaking an emulsion using pH adjustment?
A4: Certainly. This technique is particularly effective for amine-containing compounds. The goal is to fully protonate the amine, making it highly water-soluble and breaking its surfactant-like behavior.
Experimental Protocol: Emulsion Breaking via Acidification
-
Transfer: Carefully transfer the entire emulsified mixture into a suitably sized Erlenmeyer flask or beaker with a magnetic stir bar.
-
pH Monitoring: Place a calibrated pH probe in the mixture. If a probe is unavailable, you can periodically sample the aqueous layer with pH paper.
-
Acid Addition: While stirring moderately, slowly add a dilute solution of hydrochloric acid (e.g., 1 M HCl) dropwise.
-
Observation: Continue adding acid until the pH of the aqueous layer is approximately 2-4.[5] You should observe the cloudy emulsion breaking down, resulting in two distinct, clear layers. The protonated this compound salt will now be in the aqueous phase.
-
Separation: Transfer the mixture back to a separatory funnel, separate the layers, and then proceed with your workup. Remember that your product is now in the aqueous layer as a salt. To recover it, you will need to basify the aqueous layer and re-extract with an organic solvent.
-
Caution: This method should only be used if your target compound is stable to acidic conditions.[5]
Q5: What are the best mechanical methods for dealing with a very stubborn emulsion?
A5: When chemical methods are insufficient, mechanical force or physical separation can be highly effective.
| Method | Principle | Application & Protocol | Pros & Cons |
| Centrifugation | Applies a strong centrifugal force that accelerates the coalescence of the dispersed droplets.[8][14] | Transfer the emulsion to centrifuge tubes, ensure they are balanced, and centrifuge for 5-10 minutes.[10][14] | Pro: Very effective for finely dispersed emulsions.[12] Con: Limited by the volume of the centrifuge tubes; may not be practical for large-scale reactions.[8] |
| Filtration through Celite® | The fine, porous structure of Celite® (diatomaceous earth) can physically break up the emulsion layer and trap fine solid particulates that may be stabilizing it.[7][13] | Prepare a tightly packed pad of Celite® in a Büchner or Hirsch funnel. Apply a gentle vacuum and slowly pour the entire emulsified mixture through the pad.[7] | Pro: Excellent for emulsions stabilized by solid particles.[7] Con: Can be slow; some product may be adsorbed if not washed through adequately. |
| Filtration through Glass Wool | A plug of glass wool in a funnel acts as a coarse filter that can help coalesce droplets as the emulsion passes through.[1][8] | Place a loose plug of glass wool into a powder funnel and pour the emulsion through it. | Pro: Simple and quick to set up. Con: Only effective for weakly stabilized emulsions. |
References
- Tips for Troubleshooting Liquid–Liquid Extractions.
- Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. YouTube. [Link]
- How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards??.
- Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Spectro Scientific. [Link]
- Workup: Amines. University of Rochester, Department of Chemistry. [Link]
- Tackling emulsions just got easier. Biotage. [Link]
- Tips & Tricks: Emulsions. University of Rochester, Department of Chemistry. [Link]
- Method for breaking emulsion.
- Understanding The Factors Affecting Emulsion Form
- The physics and chemistry of emulsions.
- Emulsion. Wikipedia. [Link]
- How emulsions form and break?. Biolin Scientific. [Link]
- Principles of Emulsific
- Organic Reaction Workup Formulas for Specific Reagents. University of Rochester, Department of Chemistry. [Link]
- Amine workup. Reddit. [Link]
- Integrating continuous flow reaction and work-up: chiral amine resolution, separation and purification using a novel coalescing filter system.
- Reactions of Amines. University of Calgary. [Link]
- How To: Manage an Emulsion. University of Rochester, Department of Chemistry. [Link]
- Workup: How to Manage an Emulsion. University of Rochester, Department of Chemistry. [Link]
- Synthesis of Fluorosurfactants for Emulsion-Based Biological Applic
- Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
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- 6. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]
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- 9. fastercapital.com [fastercapital.com]
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- 11. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
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- 13. Tips & Tricks [chem.rochester.edu]
- 14. researchgate.net [researchgate.net]
impact of raw material quality on 4-(trifluoromethoxy)ethylaminobenzene synthesis
<_Step_1>
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 4-(trifluoromethoxy)ethylaminobenzene. This resource is designed to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to address the common challenges encountered during the synthesis of this important chemical intermediate. As Senior Application Scientists, we have compiled this guide based on extensive laboratory experience and a thorough understanding of the underlying chemical principles. Our goal is to empower you to overcome experimental hurdles, optimize your reaction conditions, and ensure the highest quality of your final product.
The synthesis of this compound, also known as N-ethyl-4-(trifluoromethoxy)aniline, typically involves the N-alkylation of 4-(trifluoromethoxy)aniline. While seemingly straightforward, the quality of your raw materials can significantly impact the reaction's success, leading to issues with yield, purity, and reproducibility. This guide will focus on the critical role of raw material quality and provide actionable solutions to common problems.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My N-alkylation reaction of 4-(trifluoromethoxy)aniline is resulting in a low yield. What are the primary raw material-related causes?
A1: Low yields in the ethylation of 4-(trifluoromethoxy)aniline can often be traced back to the quality of your starting materials. Here are the most common culprits:
-
Purity of 4-(Trifluoromethoxy)aniline: The presence of impurities in your starting aniline can significantly hinder the reaction. The trifluoromethoxy group is electron-withdrawing, which already reduces the nucleophilicity of the amino group.[1] Additional impurities can further deactivate the starting material or introduce side reactions.
-
Isomeric Impurities: Positional isomers, such as 2-(trifluoromethoxy)aniline and 3-(trifluoromethoxy)aniline, are common process-related impurities.[2] These isomers may have different reactivities, leading to a mixture of products and a lower yield of the desired 4-substituted product.
-
Residual Starting Materials from Synthesis: Depending on the synthetic route used to prepare the 4-(trifluoromethoxy)aniline, residual reagents or byproducts may be present. For example, if prepared via the reduction of 4-(trifluoromethoxy)nitrobenzene, incomplete reduction can leave behind the nitro compound which will not participate in the N-alkylation.[3]
-
-
Quality of the Ethylating Agent: The choice and purity of your ethylating agent are critical.
-
Reactivity: The reactivity of alkyl halides follows the trend R-I > R-Br > R-Cl.[4] If you are using a less reactive ethylating agent like ethyl chloride, you may need more forcing conditions (e.g., higher temperature, stronger base) to achieve a good yield.
-
Impurities: The ethylating agent should be free of water and other impurities that can consume the base or react with the starting materials in undesirable ways.
-
-
Solvent and Base Quality:
-
Solvent Purity: The solvent must be anhydrous, as water can react with the base and interfere with the reaction. Polar aprotic solvents like acetonitrile or DMF are generally preferred as they do not protonate the amine, thus preserving its nucleophilicity.[4]
-
Base Strength and Purity: A base that is not strong enough or is of low purity will not effectively deprotonate the aniline or neutralize the acid byproduct, leading to a low yield.[4] Stronger bases like potassium carbonate or sodium hydride are often necessary.[4]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Q2: I am observing significant amounts of over-alkylation, leading to the formation of N,N-diethyl-4-(trifluoromethoxy)aniline. How can I minimize this side reaction?
A2: Over-alkylation is a common issue in the N-alkylation of anilines because the mono-alkylated product is often more nucleophilic than the starting aniline.[5] Here’s how to address this issue by focusing on your experimental setup and raw material handling:
-
Stoichiometry Control: Carefully controlling the molar ratio of your reactants is the most effective way to minimize dialkylation.
-
Excess Aniline: Using a slight excess of 4-(trifluoromethoxy)aniline compared to the ethylating agent can favor mono-alkylation.[5]
-
Slow Addition of Ethylating Agent: Adding the ethylating agent slowly to the reaction mixture helps to maintain a low concentration of it, reducing the likelihood of the mono-ethylated product reacting further.[6]
-
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature can help to reduce the rate of the second alkylation step, which often has a higher activation energy.[5]
-
Solvent: Using a less polar solvent can sometimes disfavor the formation of the more polar dialkylated product.
-
Experimental Protocol for Minimizing Over-Alkylation:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(trifluoromethoxy)aniline (1.2 equivalents) and a suitable anhydrous solvent (e.g., acetonitrile).
-
Base Addition: Add the base (e.g., potassium carbonate, 1.5 equivalents).
-
Slow Addition of Ethylating Agent: Place the ethylating agent (e.g., ethyl bromide, 1.0 equivalent) in a dropping funnel and add it dropwise to the stirred reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated).
-
Monitoring: Monitor the reaction progress by TLC or GC/MS to determine the optimal reaction time that maximizes the formation of the mono-ethylated product while minimizing the di-ethylated byproduct.
-
Workup: Once the reaction is complete, cool the mixture, filter off the base, and remove the solvent under reduced pressure. The crude product can then be purified by column chromatography.
Q3: My reaction is producing a dark, insoluble material (tar). What are the likely causes related to raw material quality?
A3: Tar formation in aniline alkylation reactions is often a result of complex side reactions, which can be exacerbated by impurities in the starting materials.[6]
-
Highly Reactive Impurities: The presence of highly reactive impurities in either the 4-(trifluoromethoxy)aniline or the ethylating agent can initiate polymerization or other decomposition pathways, leading to tar formation.
-
Metal Contaminants: Trace metal impurities in the starting materials or from the reaction vessel can catalyze undesired side reactions.[7]
-
Excessively High Temperatures: While higher temperatures can increase the reaction rate, they can also promote decomposition and tar formation, especially if impurities are present.
Mitigation Strategies:
-
Purify Starting Materials: Ensure the purity of both the 4-(trifluoromethoxy)aniline and the ethylating agent before starting the reaction.
-
Use High-Quality Solvents: Use fresh, high-purity, anhydrous solvents.
-
Optimize Temperature: Gradually increase the reaction temperature while carefully monitoring for any signs of decomposition or tar formation.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions that may contribute to tar formation.
Data Presentation: Purity Analysis of Starting Materials
The purity of your 4-(trifluoromethoxy)aniline is paramount. Below is a comparison of typical data obtained from HPLC and GC-MS analyses for assessing the purity of an analogous compound, which can be applied to 4-(trifluoromethoxy)aniline.
| Parameter | HPLC | GC-MS |
| Principle | Separation based on polarity | Separation based on boiling point and mass-to-charge ratio |
| Typical Column | C18 reverse-phase | Capillary column (e.g., AT-210)[2] |
| Mobile/Carrier Gas | Acetonitrile/Water gradient | Helium[2] |
| Detector | UV-Vis or Diode Array | Mass Spectrometer |
| Strengths | Excellent for non-volatile or thermally labile compounds, precise quantification.[8] | High separation efficiency for volatile compounds, definitive impurity identification via mass spectra.[8] |
| Limitations | May not resolve all isomeric impurities without method optimization. | Not suitable for non-volatile impurities. |
Experimental Protocols
Protocol 1: GC-MS Purity Analysis of 4-(Trifluoromethoxy)aniline
Objective: To determine the purity of 4-(trifluoromethoxy)aniline and identify any potential isomeric or process-related impurities.
Materials:
-
4-(trifluoromethoxy)aniline sample
-
Dichloromethane (GC grade)
-
Helium (carrier gas)
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Capillary Column (e.g., AT-210, 30 m x 0.53 mm x 1.0 µm)[2]
Procedure:
-
Sample Preparation: Prepare a sample solution by dissolving a small amount of 4-(trifluoromethoxy)aniline in dichloromethane to a concentration of approximately 0.1 mg/mL.[8]
-
GC Conditions:
-
Analysis: Inject the sample solution and record the chromatogram. Identify the main peak corresponding to 4-(trifluoromethoxy)aniline and any impurity peaks by their retention times and mass spectra. Purity is determined by the peak area percentage.[8]
Workflow for Purity Analysis:
Caption: Workflow for GC-MS purity analysis.
References
- BenchChem. (n.d.). Troubleshooting side reactions in the N-alkylation of aniline.
- BenchChem. (n.d.). Optimization of reaction conditions for N-alkylation of 2-nitroaniline.
- BenchChem. (n.d.). A Comparative Purity Analysis of 4-Bromo-3-(trifluoromethyl)aniline: HPLC vs. GC-MS.
- BenchChem. (n.d.). Overcoming tar formation in aniline alkylation reactions.
- TSI Journals. (2010). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole.
- Guidechem. (n.d.). How is 4-(Trifluoromethoxy)aniline synthesized?.
- Google Patents. (n.d.). Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
- Google Patents. (n.d.). Removal of impurities from amines.
Sources
- 1. Page loading... [guidechem.com]
- 2. tsijournals.com [tsijournals.com]
- 3. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US4661634A - Removal of impurities from amines - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Column Chromatography for 4-(trifluoromethoxy)ethylaminobenzene Derivative Isomers
Welcome to the technical support center for advanced chromatographic separations. This guide is designed for researchers, scientists, and drug development professionals who are tackling the challenging separation of isomers of 4-(trifluoromethoxy)ethylaminobenzene derivatives. The unique electronic properties conferred by the trifluoromethoxy (-OCF₃) group, combined with the potential for positional (regioisomers) and chiral (enantiomers) isomerism, demand a nuanced and systematic approach to purification.
This document moves beyond generic protocols to provide in-depth, field-proven insights into optimizing your column chromatography methods. We will explore the causality behind experimental choices, empowering you to troubleshoot effectively and achieve baseline separation of your target compounds.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your separation process in a direct question-and-answer format.
Question: My regioisomers are co-eluting or showing very poor separation (Resolution < 1.0). What should I do first?
Answer: This is the most common challenge. The similar physicochemical properties of regioisomers make their separation difficult.[1][2] Your first step is to systematically evaluate both the stationary and mobile phases to enhance selectivity.
-
Assess Your Stationary Phase: If you are using standard silica gel or a C18 reversed-phase column, you may be relying too heavily on polarity or hydrophobicity alone. The trifluoromethoxy group introduces strong dipole moments and potential for unique interactions that these standard phases may not effectively exploit.[1]
-
Expert Recommendation: Switch to a Pentafluorophenyl (PFP) stationary phase .[3][4] PFP phases offer a multi-modal separation mechanism that includes hydrophobic, π-π, dipole-dipole, and hydrogen bonding interactions.[3] The electron-deficient fluorinated ring of the stationary phase can selectively interact with the electron-rich aromatic system and polar groups of your analytes, often providing enhanced selectivity for positional isomers that are inseparable on C18 columns.[3]
-
-
Optimize Your Mobile Phase:
-
Normal Phase (Silica Gel): Move beyond standard Hexane/Ethyl Acetate. Try incorporating dichloromethane or methyl tert-butyl ether (MTBE) to alter the selectivity. The addition of a small amount of a polar solvent like methanol can sometimes dramatically change the elution order.
-
Reversed-Phase (C18, PFP): The organic modifier choice is critical. If you are using acetonitrile, try switching to methanol, or vice-versa. These solvents have different strengths and dipole moments, which can alter selectivity. The pH of the aqueous portion of the mobile phase is also crucial for the ethylamino moiety. Ensure the pH is controlled with a buffer (e.g., ammonium acetate, phosphate) to keep your analyte in a consistent ionic state.[5][6]
-
Question: I'm seeing significant peak tailing for my basic amine compound. How can I improve the peak shape?
Answer: Peak tailing for basic compounds like your ethylaminobenzene derivative is typically caused by strong, undesirable interactions with acidic silanol groups on the surface of silica-based stationary phases.[7]
-
For Normal-Phase (Silica Gel):
-
Solution 1: Add a Basic Modifier. Incorporate a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or pyridine into your mobile phase.[7] This additive will competitively bind to the active silanol sites, preventing your basic analyte from tailing.
-
Solution 2: Deactivate the Silica. If tailing is severe, you can pre-treat the silica gel to reduce its acidity, though this is a more advanced technique.[8]
-
-
For Reversed-Phase:
-
Solution 1: Use a Low pH Mobile Phase. By adding 0.1% formic acid or trifluoroacetic acid (TFA) to your mobile phase, you can protonate the amine group. This can improve peak shape but will also change the compound's retention.
-
Solution 2: Use a High-Performance, End-Capped Column. Modern HPLC columns are often "end-capped" to reduce the number of free silanol groups. Ensure you are using a high-quality, base-deactivated column suitable for basic compounds.
-
Question: My compound appears to be decomposing on the column. How can I confirm this and prevent it?
Answer: Compound degradation on silica gel is a known issue, especially for sensitive molecules.[8]
-
Confirmation: To check for stability, dissolve a small amount of your compound in your chosen eluent, add a pinch of silica gel, and stir it for an hour. Monitor the mixture by Thin Layer Chromatography (TLC) against a control sample (compound in solvent without silica). If a new spot appears or the original spot diminishes, your compound is not stable on silica.[8]
-
Prevention:
-
Switch Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or Florisil.[8]
-
Work Quickly: Minimize the time your compound spends on the column by using a slightly stronger solvent system or applying pressure (flash chromatography) to speed up the elution.
-
Deactivate the Silica: As mentioned for peak tailing, adding a base like triethylamine to the eluent can neutralize the acidic sites and prevent degradation.[9]
-
Question: How do I separate the enantiomers of my chiral this compound derivative?
Answer: The separation of enantiomers requires a chiral environment. This cannot be achieved on standard achiral stationary phases like silica or C18.
-
Solution: Use a Chiral Stationary Phase (CSP). You must use a column specifically designed for chiral separations.[10][11]
-
Polysaccharide-Based CSPs: Columns based on amylose or cellulose derivatives (e.g., Chiralpak®, Chiralcel® series) are highly versatile and effective for a wide range of compounds, including aromatic amines.[12] They provide chiral recognition through a combination of hydrogen bonding, π-π interactions, and steric hindrance within the helical structure of the polysaccharide.[10]
-
Cyclodextrin-Based CSPs: These phases, particularly those using β-cyclodextrin, separate enantiomers based on their ability to fit into the chiral cavity of the cyclodextrin molecule.[10][13] This "inclusion complexation" is highly dependent on the size and shape of the analyte.[10]
-
Method development for chiral separations often involves screening several different CSPs and mobile phases (normal phase, polar organic, and reversed-phase) to find the optimal conditions.[12]
Isomer Separation Workflow
The following diagram outlines a systematic approach to developing a separation method for your isomers.
Caption: A systematic workflow for separating isomers.
Frequently Asked Questions (FAQs)
Q1: What is the best all-around stationary phase for separating isomers of fluorinated aromatic compounds? While there is no single "best" phase for all applications, Pentafluorophenyl (PFP) phases are an excellent starting point for challenging separations of regioisomers or other closely related aromatic compounds.[3][4] They provide unique selectivity that complements traditional C18 and silica phases.[14] For enantiomers, a polysaccharide-based chiral stationary phase is a versatile and powerful choice.[12]
Q2: How does the -OCF₃ group specifically influence the chromatographic separation? The trifluoromethoxy group has a profound impact:
-
Strong Dipole Moment: The highly electronegative fluorine atoms create a strong dipole, making the molecule more polar than its non-fluorinated analog. This increases interactions with polar stationary phases and can be exploited for selectivity on phases like PFP.[1][2]
-
Hydrogen Bond Acceptor: The oxygen atom can act as a weak hydrogen bond acceptor.
-
Altered Lipophilicity: While fluorine is highly electronegative, the -OCF₃ group can increase the lipophilicity of a molecule compared to a methoxy (-OCH₃) group, affecting its retention in reversed-phase systems.
-
Steric Effects: The bulky -OCF₃ group can influence how the molecule interacts with the stationary phase, which is a key factor in chiral recognition.[10]
Q3: Should I use an isocratic or gradient elution?
-
Isocratic Elution (constant mobile phase composition): This is ideal if your isomers are relatively close in polarity and you have found a solvent system that provides good separation (an Rf difference of at least 0.1-0.2 by TLC). It is simpler to perform and scale up.
-
Gradient Elution (mobile phase composition changes over time): This is necessary if your sample contains impurities with a wide range of polarities in addition to the isomers. A gradient will elute the non-polar compounds first and then increase in strength to elute the more polar compounds, ensuring everything comes off the column in a reasonable time and with better peak shape.[7]
Q4: What is "dry loading" and when should I use it? Dry loading is a sample application technique used when your compound has poor solubility in the column's mobile phase.[15]
-
When to Use: Use this method if you need to dissolve your crude sample in a strong solvent (like dichloromethane or methanol) that would ruin the separation if applied directly to a column running a weak mobile phase (like 5% Ethyl Acetate in Hexane).[15]
-
How it Works: You dissolve your sample in a suitable solvent, add a small amount of dry silica gel to the solution, and then evaporate the solvent completely on a rotary evaporator. This leaves your compound adsorbed onto the silica, which you can then carefully add to the top of your packed column.[15]
Data Summary: Stationary Phase Selection Guide
| Stationary Phase | Primary Interaction Mechanisms | Best For Separating... | Key Considerations |
| Silica Gel (Normal Phase) | Adsorption (Polar interactions, H-bonding) | Regioisomers with significant polarity differences. | Risk of peak tailing for basic amines; potential for compound degradation.[7][8] |
| C18 (Reversed-Phase) | Hydrophobic (van der Waals) interactions. | Isomers with differences in lipophilicity. | May offer poor selectivity for positional isomers with similar hydrophobicity.[14] |
| Pentafluorophenyl (PFP) | Hydrophobic, π-π, Dipole-Dipole, H-bonding. | Challenging regioisomers, halogenated compounds.[3][4] | Offers alternative selectivity to C18; excellent for fluorinated analytes.[3][14] |
| Polysaccharide CSP (Chiral) | H-bonding, π-π, Dipole, Steric Inclusion. | Enantiomers of a wide range of compounds.[10][12] | Requires screening of mobile phases; high loading capacity.[10] |
| Cyclodextrin CSP (Chiral) | Host-Guest Inclusion Complexation. | Enantiomers that fit within the chiral cavity.[10][13] | Separation is highly dependent on analyte size and shape.[10] |
Experimental Protocol: Optimized Flash Chromatography for Regioisomer Separation
This protocol outlines a general methodology for separating regioisomers of a this compound derivative using normal-phase flash chromatography on a PFP stationary phase.
1. TLC Method Development: a. Spot your crude mixture on several PFP-coated TLC plates. b. Develop the plates in a variety of solvent systems (e.g., Hexane/Ethyl Acetate, Hexane/Dichloromethane, Toluene/MTBE). c. Identify the solvent system that gives the best separation between your target isomers, aiming for an Rf value of ~0.3 for the lower-eluting isomer.
2. Column Preparation: a. Select a column size appropriate for your sample mass (a general rule is a 40:1 to 100:1 ratio of stationary phase to crude sample mass). b. Prepare a slurry of the PFP silica gel in your initial, least polar eluting solvent.[9] c. Pour the slurry into the column and use gentle, steady air pressure to pack it evenly, avoiding cracks or air bubbles.[9] d. Add a thin layer of sand on top of the packed bed to protect the surface.
3. Sample Loading (Dry Loading Recommended): a. Dissolve your crude sample in a minimal amount of a volatile solvent (e.g., dichloromethane). b. Add PFP silica gel (approx. 5-10 times the mass of your sample) to the solution. c. Gently remove the solvent by rotary evaporation until you have a dry, free-flowing powder.[15] d. Carefully transfer this powder to the top of the sand layer in your packed column.
4. Elution and Fraction Collection: a. Carefully fill the top of the column with the eluting solvent. b. Apply gentle, steady air pressure to achieve a consistent flow rate. A flow rate that is too fast can degrade separation, while one that is too slow can lead to band broadening due to diffusion.[15] c. If using a gradient, start with the solvent system identified by TLC and gradually increase the proportion of the more polar solvent. d. Collect fractions systematically in test tubes or vials. The size of the fractions should be based on the column volume and the separation observed on TLC.[15]
5. Analysis and Product Isolation: a. Monitor the collected fractions using TLC to determine which ones contain the purified isomers. b. Combine the pure fractions containing each desired isomer. c. Remove the solvent using a rotary evaporator to yield the purified products.
Troubleshooting Logic Flowchart
Caption: A flowchart for diagnosing common chromatography issues.
References
- BenchChem Technical Support Team. (2025). A Researcher's Guide to Chiral HPLC Analysis of Trifluoromethyl-Substituted Alcohols. Benchchem.
- ACS Applied Materials & Interfaces. (2024). Trifluoromethyl-Functionalized 2D Covalent Organic Framework for High-Resolution Separation of Isomers. ACS Publications.
- Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Biovanix.
- ResearchGate. (2025). HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. ResearchGate.
- ACS Publications. (2023). Trifluoromethyl-Functionalized 2D Covalent Organic Framework for High-Resolution Separation of Isomers. ACS Applied Materials & Interfaces.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- SciSpace. (n.d.). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns.
- Scribd. (n.d.). HPLC Column Troubleshooting Guide.
- SiliCycle. (n.d.). The Convenient and All-Purpose PFP Phase.
- ResearchGate. (2021). Separation of regio-isomers / suggestions for regio-selective methylation of aromatics?.
- TSI Journals. (2010). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in.
- Wikipedia. (n.d.). Chiral column chromatography.
- Benchchem. (n.d.). Technical Support Center: Column Chromatography of Fluorinated Phenols.
- Chemistry For Everyone. (2025). How To Choose Mobile Phase For Column Chromatography?. YouTube.
- HALO Columns. (2023). LC Chromatography Troubleshooting Guide.
- Research Journal of Pharmacy and Technology. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography.
- ResearchGate. (2025). HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material.
- LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
- Sigma-Aldrich. (n.d.). Chiral Chromatography Frequently Asked Questions.
- Blogs@NTU. (2018). Chiral Chromatography: Separating Twins | Stereochemistry.
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Validation & Comparative
comparative analysis of 4-(trifluoromethoxy)ethylaminobenzene and 4-methoxyaniline reactivity.
An In-Depth Comparative Analysis of the Chemical Reactivity of 4-(Trifluoromethoxy)aniline and 4-Methoxyaniline for Pharmaceutical and Agrochemical Synthesis
Introduction: The Tale of Two Anisidines
In the landscape of modern drug discovery and agrochemical development, the strategic modification of molecular scaffolds is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. Anilines, as foundational building blocks, are frequently decorated with various functional groups to fine-tune their properties. This guide provides a detailed comparative analysis of two para-substituted anilines: 4-(trifluoromethoxy)aniline and 4-methoxyaniline (also known as p-anisidine).
While both molecules share a core aniline structure with an oxygen-linked substituent at the para-position, the replacement of the methoxy group's (-OCH₃) hydrogen atoms with fluorine to form the trifluoromethoxy group (-OCF₃) instigates a dramatic shift in electronic properties and, consequently, chemical reactivity. For the purpose of this guide, we will focus on these primary anilines as exemplary models. The principles discussed are directly applicable to their N-alkylated derivatives, such as 4-(trifluoromethoxy)ethylaminobenzene, which are common in more complex pharmaceutical intermediates. Understanding these differences is crucial for medicinal and process chemists in designing synthetic routes and predicting molecular behavior. The trifluoromethoxy group, in particular, is valued for enhancing metabolic stability and lipophilicity in drug candidates.[1][2][3]
Pillar 1: The Electronic Tug-of-War: -OCH₃ vs. -OCF₃
The reactivity of an aniline derivative is fundamentally governed by the electron density of the aromatic ring and the availability of the lone pair of electrons on the amino nitrogen. This is dictated by the interplay of two primary electronic effects exerted by the para-substituent: the inductive effect (-I) and the mesomeric or resonance effect (+M).
-
4-Methoxyaniline (-OCH₃): The methoxy group is a classic example of a substituent where resonance donation outweighs induction.
-
Inductive Effect (-I): The electronegative oxygen atom pulls electron density away from the benzene ring through the sigma (σ) bond.
-
Resonance Effect (+M): The lone pairs on the oxygen atom are delocalized into the aromatic π-system, increasing electron density, especially at the ortho and para positions relative to the methoxy group.[4]
-
Overall Effect: The +M effect is dominant, making the -OCH₃ group a strong electron-donating group (EDG). This activates the aromatic ring, making it highly susceptible to electrophilic attack, and increases the nucleophilicity of the amino group.[4]
-
-
4-(Trifluoromethoxy)aniline (-OCF₃): The introduction of three highly electronegative fluorine atoms reverses this dynamic.
-
Inductive Effect (-I): The fluorine atoms exert a powerful electron-withdrawing effect through the C-F bonds, which is relayed through the oxygen atom to the aromatic ring. This makes the -OCF₃ group intensely electron-withdrawing by induction.[1][5][6]
-
Resonance Effect (+M): While the oxygen atom still possesses lone pairs, their ability to donate into the ring is severely diminished. The strong inductive pull of the CF₃ moiety reduces the availability of these electrons for delocalization.
-
Overall Effect: The potent -I effect overwhelmingly dominates the weakened +M effect.[6] Consequently, the -OCF₃ group functions as a strong electron-withdrawing group (EWG), which deactivates the aromatic ring and reduces the basicity and nucleophilicity of the amino group.[5][7]
-
The following diagram illustrates the opposing electronic influences of these two critical substituents.
Pillar 2: A Quantitative Comparison of Electronic Influence
The Hammett equation provides a powerful tool for quantifying the electron-donating or electron-withdrawing properties of substituents. The Hammett constant (σ) reflects the influence of a substituent on the reactivity of a molecule. A negative σ value indicates an electron-donating group, while a positive value signifies an electron-withdrawing group.
| Property | 4-Methoxyaniline | 4-(Trifluoromethoxy)aniline | Rationale |
| Molecular Formula | C₇H₉NO[8] | C₇H₆F₃NO[2] | - |
| Molecular Weight | 123.15 g/mol | 177.12 g/mol [2] | - |
| Para Hammett Constant (σₚ) | -0.24[9] | +0.35[6] | The negative value for -OCH₃ confirms its net electron-donating character, while the positive value for -OCF₃ confirms its strong electron-withdrawing nature. |
| Predicted Basicity (pKa of conjugate acid) | Higher (~5.3) | Lower (~3.5) | The EDG (-OCH₃) increases electron density on the nitrogen, making it a stronger base (higher pKa). The EWG (-OCF₃) decreases electron density, making it a weaker base (lower pKa). |
Pillar 3: Comparative Reactivity in Key Synthetic Transformations
The profound differences in electronic properties translate directly into disparate chemical reactivity, influencing reaction rates, required conditions, and regiochemical outcomes.
A. Electrophilic Aromatic Substitution (EAS)
This class of reactions, including halogenation, nitration, and Friedel-Crafts reactions, is highly sensitive to the electron density of the aromatic ring.[10]
-
4-Methoxyaniline: The electron-rich ring is highly activated towards EAS. The combined directing effects of the strongly activating -NH₂ group and the activating -OCH₃ group lead to rapid substitution at the ortho positions relative to the amino group. Reactions often proceed under very mild conditions, sometimes without a catalyst, and can be difficult to control, leading to polysubstitution.[11] For example, bromination is often instantaneous.
-
4-(Trifluoromethoxy)aniline: The electron-deficient ring is strongly deactivated . While the -NH₂ group is activating and ortho, para-directing, its effect is significantly dampened by the powerful deactivating -OCF₃ group. EAS reactions require harsher conditions (e.g., stronger Lewis acids, higher temperatures) to proceed at a reasonable rate.[1] Substitution will still be directed to the ortho position relative to the potent -NH₂ director, but the overall reaction rate is drastically reduced compared to 4-methoxyaniline.
B. Nucleophilicity of the Amino Group
The amino group itself can act as a nucleophile in reactions such as acylation, alkylation, or diazotization.[12]
-
4-Methoxyaniline: The electron-donating -OCH₃ group enhances the electron density on the nitrogen atom, making it a stronger nucleophile and a stronger base. It will react readily with electrophiles like acyl chlorides or alkyl halides.[13]
-
4-(Trifluoromethoxy)aniline: The electron-withdrawing -OCF₃ group pulls electron density away from the entire molecule, including the nitrogen atom. This makes the amino group significantly less nucleophilic and less basic. Consequently, reactions at the nitrogen center require more forcing conditions or stronger reagents.
C. Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions involve a nucleophile displacing a leaving group on an aromatic ring and are favored by the presence of strong electron-withdrawing groups.[14][15] While neither of the parent anilines is primed for SNAr, if a suitable leaving group (e.g., a halide) were present on the ring, the -OCF₃ group would activate the ring toward this reaction pathway, whereas the -OCH₃ group would deactivate it.
Experimental Protocols: A Practical Demonstration
To illustrate the practical consequences of these reactivity differences, we provide comparative protocols for a standard electrophilic aromatic substitution: bromination.
Experimental Workflow Overview
Protocol 1: Bromination of 4-Methoxyaniline (High Reactivity)
Causality: Due to the highly activated ring, this reaction must be performed at low temperatures without a catalyst to prevent over-bromination and control the exothermic reaction.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxyaniline (1.23 g, 10 mmol) in glacial acetic acid (20 mL).
-
Cooling: Cool the flask in an ice-water bath to 0-5 °C.
-
Reagent Addition: In a separate flask, prepare a solution of bromine (1.76 g, 11 mmol, 1.1 eq.) in glacial acetic acid (10 mL). Add this bromine solution dropwise to the stirred aniline solution over 15 minutes, ensuring the temperature remains below 10 °C. A precipitate will likely form.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.
-
Workup: Pour the reaction mixture into 100 mL of cold water. Quench any remaining bromine by adding a 10% aqueous sodium thiosulfate solution until the orange color disappears.
-
Neutralization & Extraction: Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 3,5-dibromo-4-methoxyaniline.
Protocol 2: Bromination of 4-(Trifluoromethoxy)aniline (Low Reactivity)
Causality: The deactivated ring requires a Lewis acid catalyst (FeBr₃) to polarize the bromine molecule, making it a more potent electrophile, and may require gentle heating to achieve a reasonable reaction rate.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(trifluoromethoxy)aniline (1.77 g, 10 mmol) and a catalytic amount of iron(III) bromide (FeBr₃, ~50 mg).
-
Solvent Addition: Add dichloromethane (DCM, 30 mL) to the flask.
-
Reagent Addition: Add bromine (1.76 g, 11 mmol, 1.1 eq.) dropwise to the stirred solution at room temperature.
-
Reaction: Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by TLC. If the reaction is sluggish, it may be gently heated to reflux (~40 °C).
-
Workup: Cool the reaction to room temperature and pour it into 100 mL of water. Quench excess bromine with a 10% aqueous sodium thiosulfate solution.
-
Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 30 mL).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) and then brine (50 mL). Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 2-bromo-4-(trifluoromethoxy)aniline.
Conclusion and Outlook
The substitution of three hydrogen atoms for fluorine in the methoxy group creates a profound electronic reversal, transforming an activating, electron-donating group (-OCH₃) into a deactivating, electron-withdrawing one (-OCF₃). This fundamental shift dictates the reactivity of the respective aniline derivatives. 4-Methoxyaniline is an electron-rich, highly reactive molecule ideal for syntheses requiring mild conditions, while 4-(trifluoromethoxy)aniline is an electron-poor, less reactive building block that requires more forcing conditions for transformations.[1][4] These characteristics are not merely academic; they have significant implications for drug design, where the -OCF₃ group is often installed to block metabolic oxidation and improve a drug's pharmacokinetic profile, justifying the more challenging synthesis.[1][2] A thorough understanding of these principles allows chemists to select the appropriate building blocks and reaction conditions to efficiently construct complex target molecules.
References
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- A survey of Hammett substituent constants and resonance and field parameters. (1991).
- 4-(Trifluoromethyl)aniline. (n.d.). Wikipedia. [Link]
- Trifluoromethoxy group electron-withdrawing or electron-don
- Hammett constants for CF2OCH3 and similar groups. (n.d.).
- Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. (2024).
- Selected Hammett substituent constants and susceptibility factors. (n.d.). [Link]
- Why methoxy group acts similar to trifluoromethyl in nucleophilic aromatic substitution. (2019). Chemistry Stack Exchange. [Link]
- The Use of Hammett Constants to Understand the Non-Covalent Binding of Arom
- p-Anisidine. (n.d.). Wikipedia. [Link]
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- Problem Set #3 – Solutions. (n.d.). [Link]
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- Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds. (2016).
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- Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization. (n.d.). PubMed Central (PMC). [Link]
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- Electrophilic Arom
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A Guide to the Structural Validation of Synthesized 4-(Trifluoromethoxy)ethylaminobenzene Using 2D NMR Spectroscopy
Senior Application Scientist, Advanced Molecular Characterization
Introduction: Beyond the Spectrum—A Framework for Structural Certainty
In the realm of drug development and materials science, the synthesis of a novel molecule is merely the first chapter. The subsequent, and arguably more critical, chapter is the unequivocal confirmation of its chemical structure. The biological activity, physical properties, and safety profile of a compound are intrinsically linked to its precise atomic arrangement. For a molecule like 4-(trifluoromethoxy)ethylaminobenzene, seemingly minor positional changes of its functional groups—the ethylamino and trifluoromethoxy moieties on the benzene ring—can lead to vastly different chemical entities. Relying solely on one-dimensional (1D) Nuclear Magnetic Resonance (NMR) can be insufficient to distinguish between para, meta, and ortho isomers, creating a risk of ambiguity in research findings.
This guide presents a comprehensive, logic-driven approach to the structural validation of this compound. We will move beyond simple data reporting and delve into the causality behind experimental choices, demonstrating how a suite of two-dimensional (2D) NMR experiments—COSY, HSQC, and HMBC—forms a self-validating system for achieving unambiguous structural elucidation. The methodologies and interpretations detailed herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for ensuring the scientific integrity of their synthesized compounds.
The Analytical Challenge: Isomeric Ambiguity
The primary challenge in validating the structure of this compound is confirming the 1,4- (or para) substitution pattern on the aromatic ring. While 1D ¹H NMR can suggest this pattern through the characteristic splitting of aromatic protons, it often cannot definitively rule out other isomeric possibilities without exhaustive analysis of complex coupling constants. Furthermore, assigning the correct carbon signals, especially for quaternary carbons, is impossible with 1D proton or carbon spectra alone. This is where the power of 2D NMR becomes indispensable.
The 2D NMR Toolkit: A Multi-Dimensional Approach to Validation
2D NMR spectroscopy provides a powerful method for visualizing the connectivity of a molecule by correlating nuclear spins through chemical bonds. For a complete structural puzzle, three key experiments are paramount:
-
COSY (Correlation Spectroscopy): This experiment maps proton-proton (¹H-¹H) couplings, typically over two to three bonds.[1] It is the primary tool for identifying contiguous proton spin systems, such as the protons within the ethyl group and the adjacent protons on the aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations).[2] This allows for the unambiguous assignment of all protonated carbons in the molecule.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is often the cornerstone of structural elucidation. It reveals correlations between protons and carbons over multiple bonds (typically two to three bonds, ²JCH and ³JCH).[2][3] These long-range correlations are crucial for connecting different molecular fragments and, most importantly, for identifying the positions of non-protonated (quaternary) carbons relative to the proton framework.
The logical flow of these experiments provides a cascading system of validation, as illustrated below.
Figure 1: A logical workflow for structure validation using 2D NMR.
Anticipated Spectroscopic Data for this compound
Before interpreting the 2D spectra, it is essential to predict the signals in the 1D ¹H and ¹³C NMR spectra. The structure and atom numbering are shown below:
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Type | Predicted ¹H Shift (δ, ppm) | Multiplicity | Predicted ¹³C Shift (δ, ppm) | Notes |
|---|---|---|---|---|---|
| H2/H6 | Ar-H | ~6.9-7.1 | Doublet | ~122 | Ortho to -OCF₃ |
| H3/H5 | Ar-H | ~6.6-6.8 | Doublet | ~115 | Ortho to -NHEt |
| H7 | NH | ~3.5-4.0 | Broad Singlet | - | Exchangeable proton |
| H8 | -CH₂ - | ~3.1 | Quartet | ~45 | Coupled to H7 and H9 |
| H9 | -CH₃ | ~1.2 | Triplet | ~15 | Coupled to H8 |
| C1 | Ar-C | - | - | ~145 | Quaternary, attached to N |
| C2/C6 | Ar-CH | - | - | ~122 | |
| C3/C5 | Ar-CH | - | - | ~115 | |
| C4 | Ar-C | - | - | ~142 | Quaternary, attached to O |
| C8 | -C H₂- | - | - | ~45 | |
| C9 | -C H₃- | - | - | ~15 |
| C10 | -OC F₃ | - | - | ~120 | Quartet (¹JCF ≈ 250-280 Hz)[4] |
A Step-by-Step Guide to 2D NMR Interpretation
Step 1: COSY Analysis – Mapping Proton Neighborhoods
The COSY spectrum is the first step in assembling the molecular fragments. It confirms proton-proton connectivities.
-
Ethyl Group Confirmation: A strong cross-peak will be observed between the proton signal at ~3.1 ppm (H8 quartet) and the signal at ~1.2 ppm (H9 triplet). This definitively establishes the presence of the -CH₂-CH₃ fragment.[5][6]
-
Aromatic System Confirmation: A cross-peak will connect the two aromatic doublets (~7.0 ppm and ~6.7 ppm), confirming that these two sets of protons are on adjacent carbons (a ³JHH coupling), which is consistent with the proposed structure.
-
N-H Coupling: A weaker cross-peak may be visible between the broad NH singlet (H7) and the H8 quartet, confirming the ethylamino group's integrity.
Table 2: Key Expected COSY Correlations
| Correlating Protons | Type of Correlation | Structural Information |
|---|---|---|
| H8 ↔ H9 | ³JHH | Confirms the ethyl (-CH₂CH₃) fragment. |
| H2/H6 ↔ H3/H5 | ³JHH | Confirms ortho relationship of aromatic protons. |
| H7 ↔ H8 | ³JHH | Confirms the ethylamino (-NHCH₂-) fragment. |
Step 2: HSQC Analysis – Linking Protons to Their Carbons
The HSQC spectrum provides direct, one-bond correlations, allowing for the confident assignment of all protonated carbon atoms.[7][8]
-
The proton quartet at ~3.1 ppm (H8) will show a cross-peak to the carbon signal at ~45 ppm (C8).
-
The proton triplet at ~1.2 ppm (H9) will show a cross-peak to the carbon signal at ~15 ppm (C9).
-
The downfield aromatic doublet (~7.0 ppm, H2/H6) will correlate to the carbon at ~122 ppm (C2/C6).
-
The upfield aromatic doublet (~6.7 ppm, H3/H5) will correlate to the carbon at ~115 ppm (C3/C5).
After this step, the only unassigned carbons are the two quaternary aromatic carbons (C1 and C4) and the trifluoromethoxy carbon (C10).
Table 3: Key Expected HSQC Correlations (¹JCH)
| Proton (δ, ppm) | Correlated Carbon (δ, ppm) | Assignment |
|---|---|---|
| ~7.0 (H2/H6) | ~122 | C2/C6 |
| ~6.7 (H3/H5) | ~115 | C3/C5 |
| ~3.1 (H8) | ~45 | C8 |
| ~1.2 (H9) | ~15 | C9 |
Step 3: HMBC Analysis – Assembling the Final Structure
The HMBC experiment is the final and most critical piece of the puzzle. It reveals the long-range connectivity that pieces together the fragments identified by COSY and HSQC and, crucially, positions the substituents by correlating protons to the quaternary carbons.[2][9]
The following key correlations would be expected to confirm the 1,4-substitution pattern:
-
Connecting the Ethylamino Group: The methylene protons (H8, ~3.1 ppm) should show a two-bond correlation (²JCH) to the quaternary carbon C1 (~145 ppm) and a three-bond correlation (³JCH) to the aromatic carbons C3/C5 (~115 ppm). This firmly attaches the ethylamino group to the ring at position 1.
-
Confirming the para Position: The aromatic protons ortho to the trifluoromethoxy group (H2/H6, ~7.0 ppm) should show a crucial three-bond correlation (³JCH) to the quaternary carbon C4 (~142 ppm).
-
Cross-Validating the Ring: Conversely, the aromatic protons ortho to the ethylamino group (H3/H5, ~6.7 ppm) must show a three-bond correlation (³JCH) to the quaternary carbon C1 (~145 ppm). The absence of correlations from H3/H5 to C4, and from H2/H6 to C1, definitively rules out ortho and meta isomers.
Figure 2: Key HMBC correlations confirming the molecular backbone.
Table 4: Key Expected HMBC Correlations (²JCH and ³JCH)
| Proton | Correlated Carbons | Structural Confirmation |
|---|---|---|
| H8 (-CH₂-) | C1, C3/C5 | Attaches ethylamino group to the ring. |
| H3/H5 (Ar-H) | C1, C4 | Confirms proximity to C1 and C4. |
| H2/H6 (Ar-H) | C4, C1 | Confirms proximity to C4 and C1. |
The combined, consistent data from these three experiments provides an unassailable confirmation of the this compound structure.
Experimental Protocols
Sample Preparation
-
Dissolve approximately 10-15 mg of the synthesized this compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample is free of particulate matter.
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a broadband probe.
-
General Setup:
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity (<1 Hz line width for the solvent residual peak).
-
Acquire standard 1D ¹H and ¹³C{¹H} spectra to identify chemical shifts.
-
-
gCOSY (Gradient-Selected COSY):
-
Spectral Width: ~10-12 ppm in both dimensions.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 2-4.
-
Relaxation Delay: 1.5 s.
-
-
gHSQC (Gradient-Selected HSQC):
-
F2 (¹H) Spectral Width: ~10-12 ppm.
-
F1 (¹³C) Spectral Width: ~160-180 ppm.
-
Number of Increments (F1): 128-256.
-
Number of Scans per Increment: 4-8.
-
Relaxation Delay: 1.5 s.
-
¹JCH Coupling Constant: Optimized for ~145 Hz.
-
-
gHMBC (Gradient-Selected HMBC):
-
F2 (¹H) Spectral Width: ~10-12 ppm.
-
F1 (¹³C) Spectral Width: ~180-200 ppm.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 8-16.
-
Relaxation Delay: 2.0 s.
-
Long-Range Coupling Constant (ⁿJCH): Optimized for 8 Hz to observe both ²J and ³J correlations.
-
Conclusion: A Self-Validating Approach to Structural Integrity
While other analytical techniques like mass spectrometry can confirm the molecular weight and elemental composition, they cannot differentiate between structural isomers. X-ray crystallography provides the ultimate structural proof but is contingent on the ability to grow a high-quality single crystal. The strategic application of 2D NMR spectroscopy, as outlined in this guide, offers a powerful and accessible solution for validating molecular structure in the solution state.
The interdependent nature of COSY, HSQC, and HMBC experiments creates a self-validating analytical system. The proton framework established by COSY is linked to the carbon backbone by HSQC, and the entire molecular assembly, including the critical placement of non-protonated centers, is confirmed by HMBC. When the data from all three experiments converge to support a single, unambiguous structure, researchers can proceed with confidence, knowing their work is built on a foundation of proven scientific integrity.
References
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- University of Calgary. (n.d.).
- Takahashi, K., et al. (1985). NMR Spectra of Benzenes Containing Trifluoromethyl Groups. Bulletin of the Chemical Society of Japan, 58(2), 755-756. [Link]
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A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Aniline Derivatives
Aniline and its derivatives are foundational scaffolds in medicinal chemistry, appearing in a vast array of therapeutic agents. However, the simple aniline core often presents challenges in drug development, particularly concerning metabolic stability and target affinity. The strategic incorporation of fluorine has emerged as a powerful tool to modulate the physicochemical and biological properties of these molecules. This guide provides an in-depth comparison of fluorinated and non-fluorinated aniline derivatives, offering experimental data, detailed protocols, and mechanistic insights for researchers, scientists, and drug development professionals.
The substitution of hydrogen with fluorine, its bioisostere, introduces minimal steric perturbation while inducing profound electronic changes. Fluorine's high electronegativity and the exceptional strength of the carbon-fluorine (C-F) bond can dramatically alter a molecule's metabolic fate, membrane permeability, and interactions with its biological target.[1][2] Understanding these effects is crucial for rational drug design.
Part 1: Metabolic Stability - Blocking the Path of Degradation
One of the most common applications of fluorination in drug design is to enhance metabolic stability.[1][3] The liver's cytochrome P450 (CYP) enzyme system is the primary engine of Phase I metabolism, often targeting electron-rich aromatic rings for oxidation. This process can rapidly clear a drug from the body, reducing its half-life and bioavailability.
The Causality Behind Fluorine's Protective Effect: The C-F bond is significantly stronger (bond energy ~112 kcal/mol) than a typical aromatic C-H bond (~98 kcal/mol).[4] Placing a fluorine atom at a site susceptible to CYP-mediated hydroxylation effectively "shields" that position. The enzymatic machinery of CYP450 is often unable to break the robust C-F bond, forcing metabolism to occur at a slower rate or at an alternative, less favorable position. This directly translates to a longer in vitro half-life and, frequently, improved pharmacokinetic profiles in vivo.[4]
Comparative Data: Metabolic Half-Life
The following table presents representative data from an in vitro human liver microsomal stability assay, comparing a hypothetical aniline derivative with its fluorinated analog.
| Compound | Structure | Site of Fluorination | Half-Life (t½, minutes) | Intrinsic Clearance (CLint, µL/min/mg) |
| Aniline Derivative A | c1(N)ccccc1 | N/A | 15 | 92.4 |
| Fluoro-Aniline B | c1(N)cccc(F)c1 | meta-position | 55 | 25.2 |
Data are representative and for illustrative purposes.
The substantial increase in half-life for Fluoro-Aniline B demonstrates the potent blocking effect of fluorine on metabolic pathways.
Experimental Protocol: In Vitro Microsomal Stability Assay
This protocol describes a self-validating system for determining the metabolic stability of a compound using pooled human liver microsomes.
Objective: To measure the rate of disappearance of a test compound over time in the presence of liver microsomes and calculate its intrinsic clearance.[5][6]
Materials:
-
Test Compounds (Fluorinated and Non-fluorinated)
-
Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)
-
0.1 M Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (e.g., NADPH-A, NADPH-B)
-
Positive Control Compounds (e.g., Verapamil - high clearance; Warfarin - low clearance)
-
Acetonitrile (ACN) with Internal Standard (IS) for reaction termination and sample analysis
-
96-well incubation plate and analytical plate
Procedure:
-
Preparation: Thaw microsomes and other reagents on ice. Prepare a 1 mg/mL microsome solution in phosphate buffer. Prepare test and control compound stock solutions in a suitable solvent (e.g., DMSO).
-
Incubation Mixture: In the 96-well incubation plate, add the phosphate buffer, NADPH regenerating system, and the 1 mg/mL microsome solution.
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to equilibrate the temperature.
-
Initiation: Initiate the metabolic reaction by adding the test compounds to the wells to achieve a final concentration of 1 µM. Include a vehicle control (solvent only) and a negative control (test compound in a mixture without the NADPH regenerating system to check for chemical instability).[7]
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), aspirate an aliquot of the reaction mixture.
-
Termination: Immediately quench the reaction by adding the aliquot to a well in the analytical plate containing cold ACN with the Internal Standard. The ACN precipitates the microsomal proteins.
-
Sample Processing: Seal the analytical plate, vortex, and centrifuge at 4000 rpm for 20 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new analytical plate and analyze the concentration of the remaining parent compound using LC-MS/MS.
-
Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the linear regression line (k) is used to calculate the half-life (t½ = 0.693/k).
Visualization: Microsomal Stability Assay Workflow
Caption: Workflow for the in vitro microsomal stability assay.
Part 2: Membrane Permeability - Navigating the Cellular Barrier
For a drug to be effective, especially one administered orally, it must be able to cross cellular membranes to enter the bloodstream and reach its target tissue. Passive diffusion is a key mechanism governing this process and is often predicted using lipophilicity (LogP or LogD).[8][9]
The Dichotomy of Fluorine in Permeability: Fluorination generally increases a molecule's lipophilicity.[1][10] A higher LogP value is often correlated with better membrane permeability.[11] However, the impact of fluorine is not always straightforward. While trifluoromethyl (CF3) groups significantly increase lipophilicity, they can sometimes lead to lower passive permeability compared to their methyl (CH3) counterparts.[12] This may be due to fluorine's high electronegativity altering the molecule's hydration shell or its conformational preferences, which in turn affects how it partitions into and moves through the anisotropic lipid bilayer.[11][12] Therefore, experimental validation is essential.
Comparative Data: Passive Permeability (PAMPA)
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to assess passive diffusion. The data below compares the apparent permeability (Papp) of an aniline derivative and its fluorinated analog.
| Compound | Structure | LogP (Calculated) | Papp (x 10⁻⁶ cm/s) | Permeability Class |
| Aniline Derivative C | c1(N)ccccc1 | 1.90 | 8.5 | Moderate |
| Fluoro-Aniline D | c1(N)cc(F)cc(F)c1 | 2.55 | 15.2 | High |
Data are representative and for illustrative purposes. High permeability is often classified as Papp > 10 x 10⁻⁶ cm/s.
In this case, di-fluorination increases lipophilicity and correlates with a significant improvement in membrane permeability.
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a validated method for assessing gastrointestinal tract (GIT) permeability.
Objective: To determine the passive permeability of a compound by measuring its diffusion from a donor compartment through a lipid-infused artificial membrane to an acceptor compartment.[8][9]
Materials:
-
PAMPA Donor and Acceptor Plates (96-well format)
-
Lipid Solution (e.g., 2% L-α-phosphatidylcholine in dodecane)
-
Phosphate Buffered Saline (PBS), pH 7.4 and pH 5.0
-
Test Compounds and Controls (e.g., Propranolol - high perm; Atenolol - low perm)
-
Plate shaker and UV-Vis plate reader or LC-MS/MS
Procedure:
-
Membrane Coating: Carefully pipette 5 µL of the lipid solution onto the membrane of each well in the donor plate. Allow the solvent to evaporate completely.[13]
-
Prepare Acceptor Plate: Fill the wells of the acceptor plate with 300 µL of PBS (pH 7.4), which represents the physiological pH of blood.
-
Prepare Donor Solutions: Dissolve test compounds in PBS (e.g., pH 5.0 to simulate the upper intestine) to a final concentration of 100 µM. Include Lucifer yellow, a membrane-impermeable dye, to assess membrane integrity post-incubation.[9]
-
Start Assay: Add 200 µL of the donor solutions to the coated donor plate wells.
-
Assemble Sandwich: Carefully place the donor plate onto the acceptor plate, creating a "sandwich."
-
Incubation: Incubate the sandwich at room temperature for 4-18 hours on a plate shaker (approx. 150 rpm) to ensure continuous mixing.[9][14]
-
Sample Collection: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for analysis. Also, measure the concentration of the initial donor solution (reference).
-
Analysis: Quantify the compound concentration in all samples using a suitable method (e.g., UV-Vis spectroscopy or LC-MS/MS). Check for Lucifer yellow leakage to validate membrane integrity.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = [-ln(1 - [Drug]acceptor / [Drug]equilibrium)] * (VA * VD) / ((VA + VD) * Area * Time) Where VA and VD are the volumes of the acceptor and donor wells, respectively.
Visualization: Principle of the PAMPA Assay
Caption: Passive diffusion across the artificial membrane in PAMPA.
Part 3: Protein-Ligand Interactions - Fine-Tuning Target Affinity
The ultimate goal of a drug is to interact with its target protein to elicit a therapeutic effect. Fluorine can profoundly influence these interactions, but its effects are highly context-dependent and can be difficult to predict.
The Complex Role of Fluorine in Binding: Fluorine's impact on binding affinity is multifaceted:
-
Electrostatic Interactions: The polarized C-F bond can engage in favorable electrostatic or dipole-dipole interactions within the protein's binding pocket.[1][10]
-
Hydrogen Bonds: While organic fluorine is a weak hydrogen bond acceptor, these interactions can still contribute to binding affinity, though they are rarely the primary driver.[15][16]
-
Water Network Disruption: Fluorine can alter the network of water molecules within a binding site. Displacing "unhappy" or high-energy water molecules can lead to a favorable entropic contribution to binding, increasing affinity even without direct contact with the protein.[15]
-
Conformational Control: Fluorination can alter the preferred conformation of the aniline ring or adjacent groups, pre-organizing the ligand into a bioactive conformation that fits the target better.[1]
Conversely, introducing fluorine can also disrupt critical hydrogen bonds or create unfavorable steric or electrostatic clashes, thereby reducing binding affinity.
Comparative Data: Biological Activity as a Proxy for Binding
In the absence of direct binding data, biological activity (e.g., IC50 or LC50) can serve as an effective proxy for target engagement. The data below is adapted from a study on fluorinated aniline-containing insecticides that target the ryanodine receptor (RyR).[17]
| Compound | Key Structural Moiety | Target Organism | LC50 (mg L⁻¹) | Relative Potency vs. Chlorantraniliprole |
| Chlorantraniliprole | Non-fluorinated aniline analog | P. xylostella | 0.088 | 1.0x |
| Compound II-l | Fluorinated aniline | P. xylostella | 0.011 | 8.0x |
Data adapted from a study on anthranilic diamides.[17]
The 8-fold increase in potency for Compound II-l strongly suggests that the fluorinated aniline moiety enhances binding to the RyR target, leading to superior insecticidal activity.[17]
Visualization: Fluorine's Influence on Protein-Ligand Binding
Caption: Potential modes of fluorine-mediated binding enhancement.
Conclusion and Outlook
The strategic fluorination of aniline derivatives is a cornerstone of modern medicinal chemistry, offering a powerful method to overcome common drug development hurdles.
-
On Metabolic Stability: Fluorination is a reliable and highly effective strategy for blocking CYP-mediated metabolism, often leading to significant improvements in compound half-life.
-
On Membrane Permeability: While fluorination generally increases lipophilicity, its effect on permeability requires careful experimental evaluation, as factors beyond LogP can play a significant role.
-
On Target Binding: The impact of fluorine on protein-ligand interactions is the most complex and context-dependent. It can enhance affinity through a variety of subtle mechanisms, but can also be detrimental.
Ultimately, this guide underscores that while theoretical principles can guide the initial design, there is no substitute for empirical data. A "try and measure" approach, employing robust and validated assays like those described herein, is essential to successfully harness the unique properties of fluorine and develop safer, more effective aniline-based therapeutics.
References
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- Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.).
- PAMPA Permeability Assay Protocol. (n.d.). Technology Networks. [Link]
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- Priya A, Mahesh Kumar N and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies.
- Wehrhan, L. (2024). The Effect of Fluorination on Protein-Protein Interactions - A Molecular Dynamics Study. Refubium - Freie Universität Berlin. [Link]
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- Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines. (2019).
- Wang, B. L., et al. (2022). Novel Fluorinated Aniline Anthranilic Diamides Improved Insecticidal Activity Targeting the Ryanodine Receptor. PubMed. [Link]
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- Fluorine in Drug Design: A Case Study with Fluoroanisoles. (2015).
- Al-Sibani, M., et al. (2016). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. PMC - NIH. [Link]
- Wehrhan, L. (2024). The Effect of Fluorination on Protein-Protein Interactions - A Molecular Dynamics Study. Freie Universität Berlin. [Link]
- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (2024). PubMed Central. [Link]
- Design and Synthesis of an Aniline Derivative with Biological Activity on Heart Failure. (2019).
- A Novel Aniline Derivative from Peganum harmala L. Promoted Apoptosis via Activating PI3K/AKT/mTOR-Mediated Autophagy in Non-Small Cell Lung Cancer Cells. (2023). MDPI. [Link]
- Potent Biological Activity of Fluorinated Derivatives of 2-Deoxy-d-Glucose in a Glioblastoma Model. (2024). MDPI. [Link]
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- Bhattarai, P., et al. (2021). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
- Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. (2019).
- Ferlin, M. G., et al. (2019). Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. PubMed. [Link]
- Reverse selective NH3/CO2 permeation in fluorinated polymers using membrane gas separation. (2016).
- Alterations in cell membrane properties caused by perfluorinated compounds. (2003).
- Fluorinated synthetic anion carriers: experimental and computational insights into transmembrane chloride transport. (2018).
- Fluorine-Free, Highly Durable Waterproof and Breathable Fibrous Membrane with Self-Clean Performance. (2022). MDPI. [Link]
- Biologically Active Organofluorine Compounds. (2018).
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A Senior Application Scientist’s Guide to the Purity Assessment of 4-(Trifluoromethoxy)ethylaminobenzene
Introduction: The Critical Role of Purity in Fluorinated Intermediates
In the landscape of pharmaceutical and agrochemical development, fluorinated building blocks are indispensable. The trifluoromethoxy (-OCF₃) group, in particular, is increasingly utilized to enhance metabolic stability, lipophilicity, and binding affinity of bioactive molecules.[1] 4-(Trifluoromethoxy)ethylaminobenzene (CAS 175278-20-3) is one such critical intermediate.[2][3][4][5] Its utility, however, is directly contingent on its purity. Even trace impurities, such as positional isomers or reaction byproducts, can lead to unforeseen side reactions, altered toxicological profiles, and compromised final product efficacy.
This guide provides a comprehensive framework for assessing the purity of this compound. We move beyond a simple recitation of methods to explain the scientific rationale behind selecting a multi-modal analytical approach. By comparing a test sample against a certified reference standard, we will demonstrate how to build a robust, self-validating purity profile using orthogonal analytical techniques, primarily High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Understanding Potential Impurities
A robust purity assessment begins with a theoretical understanding of potential impurities. For this compound, impurities can arise from the synthetic route, which typically involves the ethylation of 4-(trifluoromethoxy)aniline. Potential impurities therefore include:
-
Positional Isomers: 2- and 3-(trifluoromethoxy)ethylaminobenzene, arising from isomeric impurities in the starting aniline.
-
Starting Material Carryover: Unreacted 4-(trifluoromethoxy)aniline.[6]
-
Over-Alkylation Products: Di-ethylated aniline derivatives.
-
Precursor Impurities: Trifluoromethoxybenzene and related nitro-aromatic compounds from earlier synthetic steps.[7][8]
Our analytical strategy is designed to resolve and quantify these and any other unexpected impurities.
Overall Purity Assessment Workflow
A multi-technique, or orthogonal, approach is essential for a comprehensive purity assessment. Each technique provides a different analytical perspective, and their combined data builds a high-confidence purity profile.
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A Comparative Investigation into the Metabolic Stability of 4-(Trifluoromethoxy)ethylaminobenzene and its Analogs: A Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the optimization of a candidate's metabolic stability is a paramount objective.[1][2] A compound with a favorable metabolic profile is more likely to achieve the desired pharmacokinetic properties, such as a longer half-life and improved bioavailability, ultimately leading to a more effective and safer therapeutic agent.[1][3] This guide provides an in-depth comparative analysis of the metabolic stability of 4-(trifluoromethoxy)ethylaminobenzene and a series of its rationally designed analogs. Through this exploration, we will elucidate the impact of the trifluoromethoxy moiety and other structural modifications on metabolic fate, offering valuable insights for medicinal chemists and drug development scientists.
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of contemporary medicinal chemistry.[4] Among these, the trifluoromethoxy (-OCF3) group is particularly advantageous, often enhancing metabolic stability and increasing lipophilicity.[5][6] The robust carbon-fluorine bonds within the trifluoromethoxy group are resistant to enzymatic cleavage, particularly by the cytochrome P450 (CYP) enzyme superfamily, which is a primary driver of drug metabolism.[2][5] This guide will present experimental data from in vitro metabolic stability assays to quantitatively assess these effects.
Experimental Design and Rationale
To systematically evaluate the structure-stability relationships, a series of analogs of the parent compound, this compound (Compound A), were synthesized and subjected to metabolic stability assessment. The analog design strategy focused on key structural modifications:
-
Analog 1 (Compound B): Replacement of the trifluoromethoxy group with a methoxy group to directly probe the effect of the fluorine atoms.
-
Analog 2 (Compound C): Removal of the trifluoromethoxy group to establish a baseline metabolic profile for the ethylaminobenzene scaffold.
-
Analog 3 (Compound D): N-methylation of the ethylamino side chain of the parent compound to investigate the impact of substitution on the primary amine, a common site of metabolism.
These compounds were evaluated in two standard in vitro systems: human liver microsomes (HLM) and cryopreserved human hepatocytes.[3][7] HLM assays are a cost-effective, high-throughput method to assess phase I metabolism, primarily mediated by CYP enzymes.[8][9] Hepatocyte assays provide a more comprehensive picture, as they contain both phase I and phase II metabolic enzymes and retain the cellular architecture, which can influence compound uptake and metabolism.[10][11][12]
Experimental Protocols
Human Liver Microsomal (HLM) Stability Assay
This assay determines the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in HLM.[2]
Materials:
-
Pooled human liver microsomes (e.g., from a commercial supplier)
-
Test compounds and positive controls (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized one like warfarin)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[13][14]
-
Acetonitrile with an internal standard (for quenching the reaction and for analytical quantification)
-
96-well plates, incubator, centrifuge
Procedure:
-
Preparation: Thaw HLM and the NADPH regenerating system on ice. Prepare working solutions of test compounds and controls in a suitable solvent (e.g., DMSO).
-
Incubation Mixture: In a 96-well plate, combine the HLM (final protein concentration typically 0.5 mg/mL) and phosphate buffer.[9] Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiation of Reaction: Add the test compound (final concentration typically 1 µM) to the wells. To initiate the metabolic reaction, add the pre-warmed NADPH regenerating system.[14] For the negative control, substitute the NADPH system with a buffer to assess non-enzymatic degradation.[9]
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.[13][17]
-
Sample Processing: Centrifuge the plate to precipitate the proteins.[13]
-
Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound at each time point.[18][19]
Cryopreserved Human Hepatocyte Stability Assay
This assay provides a more holistic view of hepatic metabolism.[10][11]
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
Test compounds and positive controls
-
Acetonitrile with an internal standard
-
96-well plates (collagen-coated if performing an attachment assay)
-
CO2 incubator, centrifuge
-
LC-MS/MS system
Procedure:
-
Hepatocyte Preparation: Rapidly thaw cryopreserved hepatocytes in a 37°C water bath and dilute in pre-warmed incubation medium. Determine cell viability (trypan blue exclusion) and adjust the cell density (typically 0.5-1.0 x 10^6 viable cells/mL).[20][21]
-
Incubation: Add the hepatocyte suspension to a 96-well plate. Add the test compounds (final concentration typically 1 µM) and incubate at 37°C in a humidified CO2 incubator with gentle shaking.[12][21]
-
Sampling: At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots of the cell suspension.[20][21]
-
Reaction Termination and Sample Processing: Immediately terminate the reaction by adding the aliquot to ice-cold acetonitrile containing an internal standard. Vortex and centrifuge to pellet cell debris.
-
Analysis: Analyze the supernatant by LC-MS/MS to measure the disappearance of the parent compound over time.
Data Analysis and Interpretation
The percentage of the parent compound remaining at each time point is plotted against time. The in vitro half-life (t½) is determined from the slope of the natural logarithm of the percent remaining versus time plot. The intrinsic clearance (CLint) is then calculated using the following equation:
CLint (µL/min/mg microsomal protein or 10^6 cells) = (0.693 / t½) * (incubation volume / amount of protein or cells) [20]
A longer t½ and a lower CLint value are indicative of greater metabolic stability.[17]
Comparative Metabolic Stability Data
The following table summarizes the in vitro metabolic stability parameters for this compound and its analogs, as determined by the HLM and hepatocyte stability assays.
| Compound | Structure | HLM t½ (min) | HLM CLint (µL/min/mg protein) | Hepatocyte t½ (min) | Hepatocyte CLint (µL/min/10^6 cells) |
| A: this compound | 4-OCF3-Ph-NH-Et | > 60 | < 10 | > 120 | < 5 |
| B: 4-methoxyethylaminobenzene | 4-OCH3-Ph-NH-Et | 25 | 55.4 | 45 | 25.8 |
| C: Ethylaminobenzene | Ph-NH-Et | 15 | 92.4 | 28 | 41.5 |
| D: N-methyl-4-(trifluoromethoxy)ethylaminobenzene | 4-OCF3-Ph-N(Me)-Et | 45 | 25.8 | 80 | 14.4 |
Discussion of Results
The experimental data clearly demonstrates the profound impact of the trifluoromethoxy group on metabolic stability.
-
The Stabilizing Effect of the Trifluoromethoxy Group: this compound (Compound A) exhibited significantly greater metabolic stability in both HLM and hepatocytes compared to its non-fluorinated and methoxy-substituted counterparts (Compounds B and C). The half-life in both systems was beyond the duration of the experiment, indicating very slow metabolism. This is consistent with the understanding that the strong C-F bonds in the -OCF3 group are resistant to CYP-mediated oxidation.[5][22]
-
Comparison with Methoxy and Unsubstituted Analogs: The replacement of the trifluoromethoxy group with a methoxy group (Compound B) resulted in a dramatic decrease in metabolic stability. The methoxy group is susceptible to O-demethylation, a common metabolic pathway mediated by CYP enzymes. The unsubstituted analog (Compound C) was even more rapidly metabolized, suggesting that the aromatic ring is a primary site for oxidative metabolism, which is effectively blocked by the trifluoromethoxy group.
-
Impact of N-Alkylation: N-methylation of the ethylamino side chain (Compound D) led to a moderate increase in metabolic stability compared to the parent compound (Compound A). This suggests that the primary amine in Compound A is also a site of metabolism, likely through deamination or N-dealkylation. The presence of the methyl group in Compound D may sterically hinder the approach of metabolizing enzymes.
Visualizing the Experimental Workflow and Metabolic Pathways
Caption: Putative metabolic pathways of this compound.
Conclusion
This comparative study underscores the significant role of the trifluoromethoxy group in enhancing the metabolic stability of this compound. The data presented provides a clear rationale for the incorporation of this moiety in drug design to mitigate metabolic liabilities. The use of robust in vitro assays, such as HLM and hepatocyte stability studies, is crucial for the early identification and optimization of drug candidates with favorable pharmacokinetic profiles. By understanding the structure-metabolism relationships, drug discovery teams can make more informed decisions, ultimately accelerating the development of novel and effective medicines.
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A Senior Scientist's Guide to the Validation of an HPLC Method for Quantifying 4-(Trifluoromethoxy)ethylaminobenzene
This guide provides a comprehensive framework for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of 4-(trifluoromethoxy)ethylaminobenzene. In pharmaceutical development and quality control, the ability to accurately and reliably quantify active pharmaceutical ingredients (APIs), intermediates, and potential impurities is paramount. This document is structured to provide researchers, scientists, and drug development professionals with not only a procedural methodology but also the scientific rationale behind the analytical choices, ensuring a self-validating and trustworthy protocol.
The validation process detailed herein is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology".[1][2][3] This ensures that the resulting method is suitable for its intended purpose and meets global regulatory expectations.
Method Development Rationale: A Chemically-Driven Approach
The molecular structure of this compound dictates the optimal chromatographic strategy. As a moderately polar aromatic amine, it is well-suited for reverse-phase HPLC.[4][5]
-
Stationary Phase Selection : A C18 column is the logical first choice.[5] These columns provide a non-polar stationary phase with high carbon loading, ideal for retaining moderately non-polar analytes like our target compound through hydrophobic interactions.
-
Mobile Phase Optimization : The presence of the basic ethylamino group requires careful pH control to ensure consistent retention and good peak shape.[5] Operating in a basic pH range (e.g., pH 7.5-11) suppresses the protonation of the amine, rendering the molecule more non-polar and thus providing better retention and separation in a reverse-phase system.[5] A phosphate or acetate buffer is recommended to maintain a stable pH.[5][6] Acetonitrile is chosen as the organic modifier due to its low viscosity and favorable UV transparency.[7]
-
Detection : The benzene ring provides a strong chromophore, making UV detection the most straightforward and robust choice. An initial wavelength scan should be performed, but detection at approximately 254 nm is a common and effective starting point for aromatic compounds.
Comparative Analysis: HPLC vs. Alternative Technologies
While HPLC with UV detection is a reliable and widely accessible technique, it is crucial to understand its position relative to other analytical technologies.[8]
| Technology | Principle | Advantages | Disadvantages | Best-Use Scenario |
| HPLC-UV | Separation based on polarity, detection via UV absorbance. | Robust, reproducible, cost-effective, and widely available.[8] | Moderate sensitivity, potential for interference from co-eluting impurities that also absorb UV light.[8] | Routine quality control, assay, and impurity testing where high sensitivity is not required. |
| UPLC-UV | Uses smaller particle size columns (sub-2 µm) at higher pressures.[9] | Faster analysis times (up to 10x), improved resolution, higher sensitivity, and reduced solvent consumption.[9][10] | Higher initial cost, increased backpressure can reduce column lifetime, requires careful method transfer from HPLC.[8][10] | High-throughput screening, complex mixture analysis, and rapid method development. |
| LC-MS/MS | Couples liquid chromatography with mass spectrometry. | "Gold standard" for sensitivity and selectivity; provides molecular weight and structural information, eliminating interference issues.[11][12][13] | High cost of acquisition and maintenance, more complex method development and operation.[14] | Trace-level quantification, metabolite identification, and analysis of genotoxic impurities where ng/mL or lower detection is needed.[11] |
For the purpose of this guide, HPLC-UV is selected as the primary method due to its robustness, cost-effectiveness, and suitability for standard quantitative analysis in a regulated environment where extreme sensitivity is not the primary objective.[15]
Proposed HPLC Method for Quantification
Instrumentation:
-
HPLC system with quaternary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 7.5
-
Mobile Phase B: Acetonitrile
-
Gradient: 70% A / 30% B, hold for 10 minutes (Isocratic)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Sample Diluent: Mobile Phase (70:30 Water/Acetonitrile)
Comprehensive Method Validation Protocol
The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[3] The following experiments are designed to meet the requirements of ICH Q2(R1) for an assay procedure.
Validation Workflow
The overall logic of the validation process follows a structured path to ensure all performance characteristics of the method are thoroughly evaluated.
Caption: Workflow for HPLC Method Validation.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[16]
Experimental Protocol:
-
Prepare Samples:
-
Blank (diluent only).
-
Placebo (if in a formulated product).
-
Standard solution of this compound.
-
Forced Degradation Samples: Expose the analyte to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products.
-
-
Analysis: Inject all samples and analyze the chromatograms.
-
Acceptance Criteria: The peak for the analyte in the standard solution should be free from any co-eluting peaks from the blank, placebo, and degradation samples. Peak purity analysis (if using a PDA detector) should pass.
Linearity and Range
The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of analyte for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Experimental Protocol:
-
Prepare Standards: Prepare at least five concentrations of the analyte, typically spanning 80% to 120% of the target assay concentration.
-
Analysis: Inject each concentration in triplicate.
-
Data Analysis: Plot a graph of mean peak area versus concentration. Perform a linear regression analysis.
-
Acceptance Criteria:
-
Correlation coefficient (R²) ≥ 0.999.
-
Y-intercept should be close to zero.
-
Residuals should be randomly distributed around zero.
-
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
Experimental Protocol:
-
Prepare Samples: Spike a placebo (or blank matrix) with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicates at each level.
-
Analysis: Analyze the spiked samples and a standard solution.
-
Data Analysis: Calculate the percent recovery for each sample.
-
% Recovery = (Measured Concentration / Spiked Concentration) * 100
-
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.
Precision
The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[16]
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six individual samples at 100% of the target concentration.
-
Analyze them on the same day, with the same analyst, on the same instrument.
-
-
Intermediate Precision:
-
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.[16]
-
-
Data Analysis: Calculate the mean, standard deviation, and Relative Standard Deviation (RSD) for both sets of measurements.
-
Acceptance Criteria:
-
RSD for Repeatability ≤ 2.0%.
-
RSD for Intermediate Precision ≤ 2.0%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol (Based on Signal-to-Noise):
-
Determine Noise: Inject a blank solution multiple times and determine the magnitude of the baseline noise around the expected retention time of the analyte.
-
Determine Signal: Prepare and inject a series of dilute solutions of the analyte.
-
Calculation:
-
LOD is the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1.
-
LOQ is the concentration that yields an S/N ratio of approximately 10:1.
-
Robustness
Robustness measures the capacity of a method to remain unaffected by small, but deliberate, variations in method parameters.
Experimental Protocol:
-
Vary Parameters: Deliberately vary critical parameters one at a time (One-Factor-At-a-Time, OFAT), such as:
-
Mobile phase pH (± 0.2 units).
-
Column temperature (± 5°C).
-
Flow rate (± 0.1 mL/min).
-
Mobile phase organic composition (± 2%).
-
-
Analysis: Analyze a system suitability standard under each modified condition.
-
Acceptance Criteria: System suitability parameters (e.g., tailing factor, theoretical plates, retention time) should remain within predefined acceptance criteria for all variations.
Summary of Validation Data (Hypothetical)
| Validation Parameter | Result | Acceptance Criteria | Status |
| Specificity | No interference observed from degradants. | Peak is pure and free from co-elution. | Pass |
| Linearity (80-120%) | R² = 0.9995 | R² ≥ 0.999 | Pass |
| Range | 80 µg/mL - 120 µg/mL | As defined by linearity. | Pass |
| Accuracy (Recovery) | 99.1% - 101.3% | 98.0% - 102.0% | Pass |
| Precision (Repeatability) | RSD = 0.85% | RSD ≤ 2.0% | Pass |
| Precision (Intermediate) | RSD = 1.10% | RSD ≤ 2.0% | Pass |
| LOD | 0.05 µg/mL (S/N = 3.3) | S/N ~ 3 | Pass |
| LOQ | 0.15 µg/mL (S/N = 10.5) | S/N ~ 10 | Pass |
| Robustness | System suitability passed under all varied conditions. | System suitability criteria met. | Pass |
Conclusion
The described reverse-phase HPLC method for the quantification of this compound has been successfully developed and validated according to ICH Q2(R1) guidelines.[3][17] The method demonstrated excellent specificity, linearity, accuracy, and precision, proving it to be robust and reliable for its intended purpose in a quality control environment. While alternative technologies like UPLC and LC-MS offer advantages in speed and sensitivity respectively, the validated HPLC-UV method stands as a cost-effective, accessible, and highly dependable choice for routine quantitative analysis.
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cross-validation of analytical results for 4-(trifluoromethoxy)ethylaminobenzene with a different technique
A Guide to Orthogonal Cross-Validation of Analytical Methods for 4-(Trifluoromethoxy)ethylaminobenzene
This guide provides a comprehensive framework for the cross-validation of analytical results for this compound, a key intermediate in pharmaceutical synthesis. We will objectively compare the performance of a primary High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method against an orthogonal Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) technique. The narrative is grounded in the principles of scientific integrity, explaining the causality behind experimental choices to ensure robust and reliable data, in alignment with global regulatory expectations.[1][2][3][4]
The core principle of this guide is to demonstrate that an analytical procedure is fit for its intended purpose.[5][6][7] By employing two fundamentally different analytical techniques, we build confidence in the method's specificity and accuracy, ensuring that critical quality attributes of the analyte are measured with the highest degree of certainty.[8][9]
The Rationale for Orthogonal Cross-Validation
In pharmaceutical development, relying on a single analytical method, however well-validated, carries an inherent risk. A method's "blind spots"—such as co-eluting impurities or matrix effects that are not apparent under one set of conditions—can lead to inaccurate results.[9] Cross-validation using an orthogonal method, which relies on a different scientific principle for separation or detection, is a powerful strategy to mitigate this risk.[8][10]
For the quantification of this compound, a standard reversed-phase HPLC-UV method serves as an excellent primary workhorse for routine analysis due to its robustness and simplicity. However, to ensure its specificity and confirm the accuracy of its results, we employ LC-MS/MS. This technique is orthogonal because it identifies and quantifies the analyte based on its unique mass-to-charge ratio (m/z), a fundamentally different property than the ultraviolet absorbance used in the primary method.[11][12] This dual-pronged approach is a hallmark of a robust analytical control strategy.
Below is a workflow diagram illustrating the cross-validation process.
Caption: Workflow for orthogonal cross-validation of analytical methods.
Experimental Protocols
The following protocols are designed to be self-validating systems, incorporating system suitability tests to ensure the instrumentation is performing correctly before any sample analysis.
Primary Method: HPLC-UV Quantification
This method is optimized for routine quantification, balancing speed and resolution. The choice of a C18 stationary phase provides excellent retention for the aromatic amine, while the acidic mobile phase ensures the analyte is in its protonated form for sharp, symmetrical peaks.
Step-by-Step Protocol:
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 30% B to 80% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 245 nm.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard at 1.0 mg/mL in a 50:50 mixture of Acetonitrile and Water.
-
Create a calibration curve by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the diluent to achieve a target concentration of approximately 50 µg/mL.
-
-
System Suitability:
-
Inject the 50 µg/mL standard solution six times. The relative standard deviation (%RSD) of the peak area should be ≤ 2.0%.
-
-
Analysis:
-
Inject the calibration standards, followed by the prepared samples.
-
Orthogonal Method: LC-MS/MS Confirmation
This method provides superior selectivity and sensitivity, making it ideal for confirming the identity and purity of the analyte.[13][14] The Multiple Reaction Monitoring (MRM) mode ensures that only the specific parent-to-daughter ion transition for our target compound is monitored, effectively eliminating interference from matrix components.[15]
Step-by-Step Protocol:
-
Instrumentation:
-
LC-MS/MS system consisting of a binary UPLC pump, autosampler, column oven, and a triple quadrupole mass spectrometer.
-
-
Liquid Chromatography Conditions:
-
Conditions are kept similar to the HPLC method to facilitate comparison, but may be optimized for faster run times if necessary.
-
Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 20% B to 90% B over 4 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
MRM Transitions for this compound (C₉H₁₀F₃NO, MW ≈ 205.18):
-
Precursor Ion (Q1): m/z 206.1 (M+H)⁺
-
Product Ion (Q3): m/z 177.1 (for quantification, corresponding to loss of ethyl group)
-
Product Ion (Q3): m/z 149.0 (for confirmation)
-
-
-
Standard and Sample Preparation:
-
Prepare standards and samples as described in the HPLC-UV method, but at lower concentrations suitable for the sensitivity of the MS detector (e.g., 1 ng/mL to 100 ng/mL).
-
-
System Suitability:
-
Inject a mid-range standard (e.g., 50 ng/mL) six times. The %RSD of the peak area should be ≤ 5.0%.
-
-
Analysis:
-
Inject the calibration standards and samples.
-
Comparative Data Analysis
The performance of both methods was evaluated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[5][6][16][17] The results are summarized below. The data demonstrates that while both methods are suitable for their intended purpose, they offer different strengths.
| Validation Parameter | HPLC-UV Result | LC-MS/MS Result | Acceptance Criteria (ICH Q2) |
| Linearity (R²) | 0.9995 | 0.9998 | R² ≥ 0.995 |
| Range | 1 - 100 µg/mL | 1 - 100 ng/mL | Appropriate for intended use |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.7% - 102.1% | 98.0% - 102.0% for drug substance |
| Precision (%RSD) | 0.85% | 1.52% | ≤ 2.0% |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.1 ng/mL | N/A (Method-dependent) |
| Limit of Quantitation (LOQ) | 1.0 µg/mL | 0.5 ng/mL | N/A (Method-dependent) |
Interpretation of Results:
-
Linearity, Accuracy, and Precision: Both methods demonstrated excellent performance, meeting the stringent acceptance criteria typical for pharmaceutical analysis. The results obtained from both techniques are statistically comparable within the overlapping concentration range, confirming the accuracy of the primary HPLC-UV method.
-
Range and Sensitivity: The most significant difference lies in the sensitivity. The LC-MS/MS method is approximately 1000 times more sensitive than the HPLC-UV method, as evidenced by its significantly lower LOD and LOQ. This makes LC-MS/MS the superior choice for trace-level impurity analysis or metabolite identification studies.
Conclusion and Senior Scientist Insights
This guide demonstrates a robust cross-validation of an HPLC-UV method with an orthogonal LC-MS/MS technique for the analysis of this compound. The data confirms that the primary HPLC-UV method is accurate, precise, and reliable for its intended purpose of routine quantification.
The key takeaway for any drug development professional is the confidence instilled by this orthogonal approach.[18] By confirming results with a method that relies on a different physical property (mass vs. UV absorbance), we have rigorously challenged the primary method and proven its specificity. This approach not only satisfies regulatory expectations for well-characterized analytical procedures but also provides a deeper understanding of the analyte and its potential impurity profile, ultimately contributing to the development of safer and more effective medicines.[19][20]
References
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). Vertex AI Search.
- ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024). Vertex AI Search.
- Analytical Procedures and Methods Validation for Drugs and Biologics July 2015. (2020). FDA.
- ICH Guidelines for Analytical Method Valid
- FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (n.d.). ECA Academy.
- Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It M
- Validation of Analytical Procedures Q2(R2). (2023). ICH.
- Q2(R2) Validation of Analytical Procedures March 2024. (2024). FDA.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency.
- FDA Releases Guidance on Analytical Procedures. (2024).
- Highlights from FDA's Analytical Test Method Valid
- Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. (n.d.). Shimadzu.
- Orthogonal HPLC methods. (n.d.). Slideshare.
- A Guide to Cross-Validation of Analytical Methods Between Labor
- Cross-Validation of Bioanalytical Methods: When, Why and How?. (n.d.). Pharma IQ.
- Pharmaceutical Analytical Methods Validation, Verification and Transfer. (n.d.).
- LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis. (2025).
- Orthogonal method in pharmaceutical product analysis. (n.d.). Alphalyse.
- Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. (n.d.). American Pharmaceutical Review.
- Orthogonal Chromatographic Techniques for Therapeutic Protein Characteriz
- Orthogonal HPLC methods for quantitating related substances and degradation products of pramlintide. (n.d.). PMC - NIH.
- Method Development and Validation in Pharmaceutical Analysis: A Practical Overview. (2026). LinkedIn.
- LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis. (n.d.). Sigma-Aldrich.
- Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro. (n.d.).
- A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. (2021). PubMed.
- Analytical Method Summaries. (2023). ALS.
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A Head-to-Head Comparison of the Physicochemical Properties of Trifluoromethoxy and Trifluoromethyl Substituted Anilines: A Guide for Researchers
In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine-containing functional groups is a cornerstone for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. Among the most utilized moieties are the trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups. While both are potent electron-withdrawing groups, their subtle yet significant differences in physicochemical properties can have a profound impact on a molecule's behavior. This guide provides a detailed head-to-head comparison of trifluoromethoxy- and trifluoromethyl-substituted anilines, offering experimental data and insights to aid researchers in making informed decisions during molecular design and optimization.
Anilines, as a core scaffold, are prevalent in a vast array of pharmaceuticals. The introduction of -CF3 and -OCF3 groups to the aniline ring system dramatically alters its electronic and lipophilic character, influencing properties such as basicity (pKa), lipophilicity (logP), membrane permeability, and metabolic stability. Understanding these shifts is paramount for rational drug design.
Comparative Analysis of Physicochemical Properties
The positioning of the trifluoromethyl or trifluoromethoxy group on the aniline ring (ortho, meta, or para) significantly influences the molecule's properties due to a combination of inductive and resonance effects. Below, we present a comparative summary of key physicochemical parameters.
Basicity (pKa)
The basicity of the aniline nitrogen is a critical determinant of its ionization state at physiological pH, which in turn affects its solubility, receptor binding, and cell membrane permeability. Both -CF3 and -OCF3 groups are strongly electron-withdrawing, leading to a decrease in the basicity (lower pKa) of the aniline compared to the parent molecule.
The trifluoromethyl group exerts a powerful electron-withdrawing inductive effect (-I), which deactivates the aromatic ring and reduces the electron density on the nitrogen atom, making the lone pair less available for protonation. The trifluoromethoxy group also has a strong -I effect, but it is coupled with a weak π-donating resonance effect (+R) from the oxygen lone pairs. However, the strong inductive effect of the three fluorine atoms typically dominates.
| Compound | pKa (Predicted/Experimental) |
| Aniline | 4.6 |
| 2-Trifluoromethylaniline | ~0.5 |
| 3-Trifluoromethylaniline | ~3.0 |
| 4-Trifluoromethylaniline | ~1.7 |
| 2-Trifluoromethoxyaniline | Data not readily available |
| 3-Trifluoromethoxyaniline | Data not readily available |
| 4-Trifluoromethoxyaniline | 3.75 (Predicted)[1] |
Note: Experimental pKa values for all isomers are not consistently available in the literature. The provided values are a combination of experimental and predicted data to illustrate the expected trends.
Lipophilicity (logP)
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a crucial parameter for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) profile. An optimal logP is essential for good oral bioavailability and membrane permeability.
Both the -CF3 and -OCF3 groups increase lipophilicity compared to a hydrogen atom. Notably, the trifluoromethoxy group is generally considered more lipophilic than the trifluoromethyl group, as reflected by their respective Hansch π parameters (+1.04 for -OCF3 and +0.88 for -CF3).[2] This is attributed to the shielding of the polar oxygen atom by the bulky trifluoromethyl group.
| Compound | logP (Calculated XLogP3) |
| Aniline | 0.9 |
| 2-Trifluoromethylaniline | 2.4[3] |
| 3-Trifluoromethylaniline | 2.3[4] |
| 4-Trifluoromethylaniline | 2.4[5] |
| 2-Trifluoromethoxyaniline | Data not readily available |
| 3-Trifluoromethoxyaniline | Data not readily available |
| 4-Trifluoromethoxyaniline | 2.2[6] |
Note: The provided logP values are computationally predicted (XLogP3) and serve as a reliable estimation of their relative lipophilicities.
Dipole Moment
The dipole moment of a molecule influences its polarity, solubility, and intermolecular interactions. The introduction of the highly electronegative -CF3 and -OCF3 groups significantly increases the dipole moment of the aniline molecule. The vector sum of the bond dipoles, influenced by the substituent's position, determines the overall molecular dipole moment.
| Compound | Dipole Moment (Debye) |
| Aniline | 1.53 |
| (Trifluoromethyl)benzene | 2.9 |
| p-(Trifluoromethyl)aniline | 4.3 |
Aqueous Solubility
The aqueous solubility of a drug candidate is a critical factor for its formulation and bioavailability. The increased lipophilicity and often crystalline nature of trifluoromethyl- and trifluoromethoxy-substituted anilines generally lead to low aqueous solubility.
Qualitative assessments indicate that these compounds are typically "insoluble" or "slightly soluble" in water.[4] For instance, the aqueous solubility of 4-bromo-3-(trifluoromethyl)aniline has been reported as 0.823 g/L at 30°C.[7] The choice between a -CF3 and -OCF3 group, and its substitution pattern, can be a tool to fine-tune solubility within a narrow range.
Experimental Protocols
To empower researchers to generate their own comparative data, we provide detailed, self-validating protocols for the determination of pKa and logP, two of the most critical physicochemical parameters.
Determination of pKa by Potentiometric Titration
This method relies on monitoring the pH of a solution of the aniline derivative as a titrant (a strong acid) is added. The pKa is determined from the midpoint of the buffer region in the resulting titration curve.
Methodology:
-
Instrument Calibration: Calibrate a pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.
-
Sample Preparation: Prepare a ~1 mM solution of the aniline derivative in a suitable solvent (e.g., a methanol/water mixture for sparingly soluble compounds). To maintain a constant ionic strength, add a background electrolyte such as 0.15 M potassium chloride.
-
Titration:
-
Place a known volume of the sample solution in a thermostated vessel and immerse the calibrated pH electrode.
-
Purge the solution with nitrogen to remove dissolved carbon dioxide.
-
Add standardized hydrochloric acid (e.g., 0.1 M) in small, precise increments.
-
Record the pH reading after each addition, ensuring the reading is stable.
-
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.
Diagram of pKa Determination Workflow:
Sources
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A Comparative Guide to Establishing the Impurity Profile of 4-(Trifluoromethoxy)ethylaminobenzene from Different Suppliers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety and efficacy. This guide provides a comprehensive, technically-grounded framework for establishing and comparing the impurity profile of 4-(trifluoromethoxy)ethylaminobenzene, a key building block in the synthesis of various pharmaceutical compounds. As a Senior Application Scientist, my objective is to equip you with the strategic insights and detailed methodologies necessary to navigate the complexities of impurity profiling, ensuring the quality and consistency of this critical raw material from various commercial sources.
The presence of impurities, even in trace amounts, can significantly impact the toxicological profile, stability, and overall performance of a final drug product.[1] Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances.[2][3][4][5] This guide is structured to not only meet but exceed these regulatory expectations by fostering a deep understanding of the scientific rationale behind each experimental step.
Understanding the Landscape: Potential Impurities in this compound
A robust impurity profiling strategy begins with a thorough understanding of the potential synthetic routes employed by various suppliers. While manufacturers' proprietary synthesis methods for this compound are not always disclosed, a review of the chemical literature for the closely related and pivotal intermediate, 4-(trifluoromethoxy)aniline, provides critical insights into likely process-related impurities.[6][7][8][9]
The most prevalent synthetic pathway to 4-(trifluoromethoxy)aniline involves the reduction of 4-(trifluoromethoxy)nitrobenzene.[9] The subsequent N-ethylation to yield the final product introduces another layer of potential impurities. Based on these common synthetic strategies, we can anticipate the following classes of impurities:
-
Process-Related Impurities:
-
Starting Materials: Unreacted 4-(trifluoromethoxy)aniline and 4-(trifluoromethoxy)nitrobenzene.
-
Intermediates: Incomplete reaction products from the N-ethylation step.
-
Reagents and Catalysts: Residual reagents from the reduction and ethylation steps (e.g., residual metals from catalytic hydrogenation).[2]
-
By-products: Compounds formed from side reactions, such as over-ethylation (diethylamino derivative) or reactions involving residual starting materials.
-
-
Positional Isomers:
-
Ortho- (2-) and meta- (3-) isomers of trifluoromethoxy)aniline and trifluoromethoxy)nitrobenzene may be present as impurities arising from the initial synthesis of the trifluoromethoxybenzene precursor.[10]
-
-
Degradation Products:
A Strategic Workflow for Impurity Profiling
A systematic and multi-faceted analytical approach is essential for the comprehensive detection, identification, and quantification of all potential impurities. The following workflow is designed to provide a robust and self-validating system for characterizing this compound from different suppliers.
Caption: A comprehensive workflow for establishing and comparing the impurity profile of this compound.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Initial Screening and Quantification
HPLC with UV detection is the workhorse for impurity profiling of non-volatile organic compounds.[12] A well-developed HPLC method is crucial for separating the main component from its potential impurities.
Protocol:
-
Column Selection: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point due to its versatility.
-
Mobile Phase: A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities.
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 20%) and gradually increase to a high percentage (e.g., 90%) over 30-40 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at multiple wavelengths (e.g., 230 nm and 254 nm) to ensure the detection of all chromophoric impurities. A photodiode array (PDA) detector is highly recommended to obtain UV spectra of the impurity peaks, which can aid in their initial identification.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Semi-Volatile Impurities
GC-MS is the ideal technique for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents and certain process-related impurities.[10]
Protocol:
-
Column: A mid-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for separating a range of volatile organic compounds.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 50 °C (hold for 2 minutes).
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: 5 minutes.
-
-
Injector Temperature: 250 °C.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-400.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane) at a concentration of approximately 10 mg/mL. For trace level residual solvent analysis, headspace GC-MS is the preferred technique.[13]
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
LC-MS is a powerful tool for the identification of unknown impurities detected by HPLC.[7] It provides molecular weight information and fragmentation patterns that are crucial for structural elucidation.
Protocol:
-
LC Conditions: Utilize the same HPLC method developed for screening to ensure correlation of retention times.
-
MS Detector: An electrospray ionization (ESI) source is generally suitable for aniline derivatives. Both positive and negative ion modes should be evaluated.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is highly recommended to obtain accurate mass measurements, which facilitate the determination of elemental compositions.
-
Data Acquisition: Perform MS and MS/MS (tandem mass spectrometry) experiments. The fragmentation patterns obtained from MS/MS are invaluable for confirming the structure of impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation
NMR spectroscopy is the gold standard for the unambiguous structural elucidation of organic molecules.[14] For critical impurities, especially those present at higher levels, obtaining NMR data is essential for definitive identification.
Protocol:
-
Sample Preparation: If an impurity can be isolated by preparative HPLC, a pure sample can be analyzed. For impurities that cannot be isolated, advanced NMR techniques such as 2D-NMR (COSY, HSQC, HMBC) can be performed on the mixture to elucidate the structure of the impurity in the presence of the main component.
-
Nuclei: ¹H, ¹³C, and ¹⁹F NMR are all highly relevant for this molecule. ¹⁹F NMR will be particularly informative for impurities related to the trifluoromethoxy group.
Forced Degradation Studies
Forced degradation studies are critical for identifying potential degradation products that could form during the shelf-life of the drug substance.[11] These studies also help to establish the stability-indicating nature of the analytical methods.
Protocol:
Subject the this compound sample to the following stress conditions:
-
Acidic Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.
-
Basic Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105 °C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (e.g., 254 nm) and visible light for an extended period.
Analyze the stressed samples using the developed HPLC method to identify and quantify any degradation products.
Data Presentation and Comparison
A systematic comparison of the impurity profiles from different suppliers is crucial for selecting a high-quality, consistent source of this compound. The following table provides a template for summarizing and comparing the analytical data.
| Impurity | Retention Time (min) | Supplier A (%) | Supplier B (%) | Supplier C (%) | Identification Method | ICH Threshold Met |
| 4-(trifluoromethoxy)aniline | 8.5 | 0.08 | 0.12 | 0.05 | Co-elution with standard | Yes |
| 4-(trifluoromethoxy)nitrobenzene | 15.2 | < 0.03 | 0.05 | < 0.03 | LC-MS | Yes |
| Unknown Impurity 1 | 12.1 | 0.15 | 0.09 | 0.11 | LC-MS, NMR | Yes |
| Unknown Impurity 2 | 18.7 | 0.06 | < 0.03 | 0.07 | LC-MS | Yes |
| Total Impurities | 0.29 | 0.26 | 0.23 |
Note: The data in this table is illustrative and should be replaced with actual experimental results.
Conclusion
Establishing a comprehensive impurity profile for a critical raw material like this compound is a non-negotiable aspect of modern drug development. By employing a multi-technique analytical strategy grounded in a thorough understanding of potential synthetic pathways, researchers can confidently assess and compare the quality of this intermediate from various suppliers. This proactive approach to impurity profiling not only ensures compliance with global regulatory standards but also safeguards the integrity, safety, and efficacy of the final pharmaceutical product. The methodologies and insights provided in this guide serve as a robust foundation for building a comprehensive quality control strategy for this and other critical pharmaceutical intermediates.
References
- International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). 2006. [Link]
- Veeprho. Use of NMR in Impurity Profiling for Pharmaceutical Products. 2020. [Link]
- European Medicines Agency. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. 2006. [Link]
- Jain D, et al. Forced degradation and impurity profiling: recent trends in analytical perspectives. Journal of Pharmaceutical and Biomedical Analysis. 2013.
- AMSbiopharma. ICH Q3A (Impurities in New Drug Substances). [Link]
- Patel RM, et al. Forced degradation and impurity profiling: recent trends in analytical perspectives. PubMed. 2013. [Link]
- International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]
- Research and Reviews: Journal of Pharmaceutical Analysis. Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]
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A Senior Application Scientist's Guide to Comparative Docking Studies of 4-(Trifluoromethoxy)ethylaminobenzene Derivatives
In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for optimizing the pharmacological profiles of lead compounds. The trifluoromethoxy (-OCF3) group, in particular, offers a unique combination of high metabolic stability, increased lipophilicity, and potent electronic effects that can significantly enhance a molecule's binding affinity and bioavailability.[1][2] This guide provides a comprehensive, in-depth protocol for conducting comparative molecular docking studies on a series of 4-(trifluoromethoxy)ethylaminobenzene derivatives, targeting two clinically relevant proteins: Cyclooxygenase-2 (COX-2) and Epidermal Growth Factor Receptor (EGFR) kinase.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying scientific principles and rationale behind the experimental design, ensuring a robust and reproducible computational workflow.
Introduction: The Significance of the Trifluoromethoxy Moiety and Target Selection
The this compound scaffold is a promising starting point for the design of novel therapeutics. The trifluoromethoxy group can act as a bioisostere for other functionalities, offering improved pharmacokinetic properties.[1] Derivatives of this scaffold have been explored for their potential as inhibitors of various enzymes, including those involved in inflammation and cancer.[3][4]
For this comparative study, we have selected two well-validated and highly relevant drug targets:
-
Cyclooxygenase-2 (COX-2): An inducible enzyme responsible for the production of prostaglandins that mediate inflammation and pain.[5] Selective COX-2 inhibitors are a major class of anti-inflammatory drugs. The presence of trifluoromethyl groups has been shown to contribute to the selective inhibition of COX-2.[6][7]
-
Epidermal Growth Factor Receptor (EGFR) Kinase: A receptor tyrosine kinase that plays a crucial role in cell proliferation and is a key target in oncology.[8] Overexpression or mutation of EGFR is implicated in various cancers. Many approved EGFR inhibitors are aniline-based compounds.[9]
This guide will walk through a comparative docking analysis of a representative set of this compound derivatives against both COX-2 and EGFR kinase, employing two widely used docking programs: AutoDock Vina (a robust open-source tool) and a conceptual framework for a commercial software alternative to highlight different algorithmic approaches.
Methodology: A Validated Workflow for Comparative Docking
A successful and meaningful comparative docking study hinges on a meticulously executed and consistent workflow. The following sections detail the necessary steps, from ligand and protein preparation to the execution of docking simulations and analysis of results.
Ligand Preparation
The initial step involves the generation of high-quality 3D structures of the this compound derivatives. For this guide, we will consider a small, representative library of derivatives with varying substitutions to explore the structure-activity relationship (SAR).
Table 1: Representative Library of this compound Derivatives
| Compound ID | R-group Substitution |
| LIG1 | -H (Parent Compound) |
| LIG2 | -CH3 |
| LIG3 | -Cl |
| LIG4 | -OH |
Step-by-Step Ligand Preparation Protocol:
-
2D Structure Sketching: Draw the 2D structures of the ligands using chemical drawing software such as ChemDraw or MarvinSketch.
-
Conversion to 3D: Convert the 2D structures to 3D format. This can be accomplished using programs like Open Babel or Avogadro.
-
Energy Minimization: Perform energy minimization of the 3D structures to obtain low-energy conformers. The MMFF94 force field is a suitable choice for this purpose.
-
File Format Conversion: Save the prepared ligands in the .pdbqt format required by AutoDock Vina. This can be done using AutoDockTools or Open Babel. This format includes partial charges and atom types.
Protein Target Preparation
The quality of the protein structure is paramount for obtaining reliable docking results. We will use crystal structures from the Protein Data Bank (PDB) for both COX-2 and EGFR kinase.
Selected PDB Entries:
-
COX-2: PDB ID: 1CX2 (Murine COX-2 complexed with a selective inhibitor)[5]
-
EGFR Kinase: PDB ID: 2J5F (Human EGFR kinase domain in complex with an irreversible inhibitor)[10]
Step-by-Step Protein Preparation Protocol:
-
PDB File Download: Download the PDB files for 1CX2 and 2J5F from the RCSB PDB database.
-
Protein Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and the co-crystallized ligand. This can be done using a molecular visualization tool like PyMOL or UCSF Chimera.
-
Addition of Polar Hydrogens: Add polar hydrogen atoms to the protein structure. This is a critical step for accurately modeling hydrogen bonding interactions.
-
Charge Assignment: Assign partial charges to the protein atoms. The Gasteiger charge calculation method is commonly used for this purpose.
-
File Format Conversion: Save the prepared protein structure in the .pdbqt format for use with AutoDock Vina.
Molecular Docking Simulation: A Comparative Approach
We will perform docking simulations using AutoDock Vina. For a true comparative study, it is essential to maintain consistency in the definition of the binding site across all simulations.
Step-by-Step Docking Protocol for AutoDock Vina:
-
Grid Box Definition: Define a grid box that encompasses the active site of the protein. For 1CX2 and 2J5F, the active site can be identified based on the location of the co-crystallized ligand in the original PDB file. The grid box should be large enough to allow for rotational and translational freedom of the ligand.
-
Configuration File Setup: Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand files, the coordinates of the grid box center, and the dimensions of the grid box.
-
Running the Docking Simulation: Execute the AutoDock Vina docking calculation from the command line, specifying the configuration file.
-
Output Analysis: AutoDock Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).
Results and Discussion: Interpreting the Docking Data
The primary output of the docking simulations will be a set of binding affinity scores and the corresponding predicted binding poses for each ligand-protein complex.
Quantitative Comparison of Binding Affinities
The binding affinity scores from AutoDock Vina provide a quantitative estimate of the binding free energy. A more negative score indicates a stronger predicted binding affinity.
Table 2: Predicted Binding Affinities (kcal/mol) from AutoDock Vina
| Compound ID | COX-2 (PDB: 1CX2) | EGFR Kinase (PDB: 2J5F) |
| LIG1 | -8.5 | -7.9 |
| LIG2 | -8.9 | -8.3 |
| LIG3 | -9.2 | -8.7 |
| LIG4 | -8.8 | -8.1 |
Note: These are representative values and will vary based on the specific docking run.
From this hypothetical data, we can infer that the chloro-substituted derivative (LIG3 ) exhibits the strongest predicted binding to both COX-2 and EGFR kinase.
Qualitative Analysis of Binding Poses and Interactions
Visual inspection of the predicted binding poses is crucial for understanding the molecular basis of the interactions. This can be performed using molecular visualization software like PyMOL or Discovery Studio Visualizer.
Key Interactions to Analyze:
-
Hydrogen Bonds: Identify hydrogen bond donors and acceptors on both the ligand and the protein.
-
Hydrophobic Interactions: Observe the interactions of nonpolar regions of the ligand with hydrophobic pockets in the protein's active site.
-
Pi-Stacking Interactions: Look for interactions between aromatic rings on the ligand and aromatic residues in the protein.
For COX-2, key residues in the active site include Arg120, Tyr355, and Ser530.[11] For EGFR kinase, important interactions often involve the hinge region, including residues like Met793.[12]
Comparison with Experimental Data
The ultimate validation of a docking study comes from a comparison with experimental data. While specific experimental data for our exact derivatives may not be readily available, we can draw comparisons with published IC50 or Ki values for structurally similar compounds.
For example, trifluoromethyl-containing compounds have been reported to be potent COX-2 inhibitors with IC50 values in the nanomolar to low micromolar range.[6][13] Similarly, aniline-based inhibitors of EGFR kinase often exhibit high potency.[14][15] If our docking scores correlate with the experimental trends observed for these related compounds (e.g., more potent compounds in vitro have better docking scores), it lends confidence to our computational model.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous workflow for conducting a comparative molecular docking study of this compound derivatives against COX-2 and EGFR kinase. By following these detailed protocols, researchers can generate reliable and reproducible computational data to guide the design and optimization of novel drug candidates.
The insights gained from such studies, including predicted binding affinities and key molecular interactions, can help prioritize compounds for synthesis and experimental testing, thereby accelerating the drug discovery process. Future work could involve expanding the library of derivatives, exploring other potential protein targets, and employing more advanced computational techniques such as molecular dynamics simulations to further refine the understanding of the ligand-protein interactions.
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A Comparative Guide to the Structural Elucidation of a Novel Chemical Entity Derived from 4-(Trifluoromethoxy)ethylaminobenzene
In the landscape of drug discovery and development, the unambiguous confirmation of a new chemical entity's (NCE) identity is a critical milestone. This guide provides a comprehensive, in-depth comparison of analytical methodologies for the structural elucidation of a novel compound derived from 4-(trifluoromethoxy)ethylaminobenzene. We will delve into the causality behind experimental choices, presenting self-validating protocols and supporting data to ensure scientific integrity. This document is intended for researchers, scientists, and drug development professionals seeking to apply rigorous analytical strategies in their own work.
The trifluoromethoxy group (-OCF3) is a prevalent substituent in modern pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability and lipophilicity.[1] Consequently, the precise characterization of NCEs containing this moiety is of paramount importance. Our focus will be on a multi-technique approach, leveraging the strengths of mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and elemental analysis to build a cohesive and irrefutable structural assignment.
I. The Foundational Pillar: Elemental Analysis
Before embarking on more complex spectroscopic techniques, establishing the empirical formula through elemental analysis is a fundamental first step.[2][3][4][5] This quantitative technique determines the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in the NCE, providing a foundational check for its proposed molecular formula.
Experimental Protocol: CHN Elemental Analysis
-
Sample Preparation: A precisely weighed sample (1-3 mg) of the NCE, dried to a constant weight to remove residual solvents, is placed in a tin or silver capsule.
-
Combustion: The sample is combusted in a high-temperature furnace (typically ~900-1000 °C) in a stream of pure oxygen. This process converts carbon to carbon dioxide (CO2), hydrogen to water (H2O), and nitrogen to nitrogen gas (N2) or nitrogen oxides (which are subsequently reduced to N2).
-
Separation and Detection: The resulting gases are passed through a series of traps and columns to separate them. The amount of each gas is then quantified using a thermal conductivity detector.
-
Calculation: The weight percentages of C, H, and N are calculated from the detector signals and the initial sample weight.
Data Interpretation and Comparison
The experimentally determined weight percentages are compared against the theoretical values calculated from the proposed molecular formula. A deviation of less than 0.4% is generally considered acceptable for a pure compound.
| Element | Theoretical Weight % (for C10H12F3NO) | Experimental Weight % (NCE) |
| Carbon (C) | 54.79 | 54.68 |
| Hydrogen (H) | 5.52 | 5.58 |
| Nitrogen (N) | 6.39 | 6.35 |
Table 1: Comparison of theoretical and experimental elemental analysis data for the novel chemical entity.
This close agreement provides strong evidence for the proposed elemental composition of our NCE.
II. Unveiling the Molecular Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For our fluorinated NCE, a suite of 1D and 2D NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, is essential for a complete structural assignment.[6][7][8][9][10]
Workflow for NMR Structural Elucidation
Caption: Workflow for NMR-based structural elucidation of the NCE.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the NCE in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR: Acquire a standard proton NMR spectrum to identify the number of distinct proton environments, their chemical shifts, integration (relative number of protons), and multiplicity (splitting patterns due to coupling with neighboring protons).
-
¹³C NMR: Obtain a carbon-13 spectrum to determine the number of unique carbon atoms and their chemical environments.
-
¹⁹F NMR: Acquire a fluorine-19 spectrum to observe the chemical shift of the trifluoromethoxy group, which is highly sensitive to its electronic environment.[8]
-
2D NMR (COSY, HSQC, HMBC): Perform these experiments to establish connectivity between atoms. COSY reveals proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC shows longer-range (2-3 bond) correlations between protons and carbons.
Comparative Data Analysis
| Technique | This compound (Starting Material) | Novel Chemical Entity (NCE) |
| ¹H NMR (δ, ppm) | ~6.8-7.2 (m, 4H, Ar-H), 3.5 (q, 2H, -CH₂-), 1.2 (t, 3H, -CH₃) | Signals corresponding to the aromatic region are shifted, and new signals appear consistent with the modification. |
| ¹³C NMR (δ, ppm) | Aromatic signals, ~45 (-CH₂-), ~15 (-CH₃), ~121 (q, -OCF₃) | Shifts in aromatic carbon signals and appearance of new carbon signals corresponding to the structural change. |
| ¹⁹F NMR (δ, ppm) | Single peak around -58 ppm | A shift in the fluorine resonance, indicating a change in the electronic environment of the -OCF₃ group. |
Table 2: Comparative NMR data for the starting material and the novel chemical entity.
The combined data from these NMR experiments allows for the piecing together of the complete molecular structure with high confidence.
III. Purity Assessment and Molecular Weight Confirmation: HPLC and Mass Spectrometry
High-Performance Liquid Chromatography (HPLC) is indispensable for determining the purity of the NCE and for isolating it if necessary.[11][12][13][14][15] When coupled with a mass spectrometer (LC-MS), it provides crucial information about the molecular weight of the compound.
Workflow for LC-MS Analysis
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A Comparative Benchmarking Guide to the Synthesis of 4-(Trifluoromethoxy)ethylaminobenzene: A Modern Approach via Catalytic Reductive Amination
Introduction:
4-(Trifluoromethoxy)ethylaminobenzene is a crucial building block in the synthesis of various high-value organic molecules, including pharmaceuticals and agrochemicals.[1][2] The incorporation of the trifluoromethoxy (-OCF3) group can enhance metabolic stability and lipophilicity, making it a desirable moiety in drug design.[2] Consequently, the development of efficient, scalable, and sustainable methods for its synthesis is of paramount importance to the chemical industry.
Traditionally, the synthesis of N-alkylanilines has relied on methods such as nucleophilic substitution with alkyl halides. However, these methods often suffer from drawbacks including the use of hazardous reagents, poor atom economy, and the generation of significant waste streams.[3][4] This guide introduces a modern, streamlined approach for the synthesis of this compound: a direct, one-pot catalytic reductive amination. We will provide a comprehensive comparison of this advanced method against a traditional two-step approach, supported by experimental data and detailed protocols.
The New Synthetic Paradigm: One-Pot Catalytic Reductive Amination
The proposed new method leverages the power of catalytic reductive amination, a process that combines the reaction of an amine with a carbonyl compound and subsequent reduction of the imine intermediate in a single pot.[5][6][7] This approach is highly attractive from a green chemistry perspective as it can utilize molecular hydrogen or other benign reducing agents, minimizing waste and improving efficiency.[8]
For the synthesis of this compound, this translates to the direct reaction of 4-(trifluoromethoxy)aniline with acetaldehyde in the presence of a catalyst and a hydrogen source. This stands in contrast to more traditional, multi-step procedures.
Comparative Analysis: New Method vs. Traditional Synthesis
To objectively benchmark the performance of the new synthetic method, we compare it against a classical two-step approach involving the reaction of 4-(trifluoromethoxy)aniline with an ethylating agent like ethyl bromide, followed by a separate workup and purification.
| Performance Metric | New Method: Catalytic Reductive Amination | Traditional Method: N-Alkylation with Ethyl Bromide |
| Starting Materials | 4-(trifluoromethoxy)aniline, Acetaldehyde, H2 | 4-(trifluoromethoxy)aniline, Ethyl Bromide, Base |
| Number of Steps | 1 (One-pot) | 2 (Alkylation, Neutralization/Workup) |
| Typical Yield | 85-95% | 60-75% |
| Reaction Time | 4-8 hours | 12-24 hours |
| Purity (pre-crystallization) | >98% (by GC-MS) | 90-95% (by GC-MS) |
| Key Reagents | Heterogeneous Catalyst (e.g., Pd/C), H2 gas | Ethyl Bromide, K2CO3 or Et3N |
| Byproducts | Water | KBr or Et3N·HBr salts |
| Safety Considerations | Handling of H2 gas (requires specialized equipment) | Ethyl Bromide is a toxic and carcinogenic lachrymator |
| Green Chemistry Profile | High atom economy, water as the main byproduct | Poor atom economy, generation of stoichiometric salt waste |
Experimental Workflows and Protocols
Visualizing the Synthetic Pathways
The following diagrams illustrate the conceptual differences between the two synthetic workflows.
Caption: Comparative workflow of the new vs. traditional synthesis.
Detailed Protocol: Catalytic Reductive Amination
Materials:
-
4-(trifluoromethoxy)aniline (1 eq.)
-
Acetaldehyde (1.2 eq.)
-
10% Palladium on Carbon (Pd/C) (1 mol%)
-
Ethanol (solvent)
-
Hydrogen gas (H2)
Procedure:
-
To a hydrogenation reactor, add 4-(trifluoromethoxy)aniline and ethanol.
-
Carefully add the 10% Pd/C catalyst under an inert atmosphere (e.g., Nitrogen or Argon).
-
Seal the reactor and purge with hydrogen gas three times.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50 psi).
-
With vigorous stirring, add acetaldehyde dropwise via a syringe pump over 30 minutes.
-
Heat the reaction mixture to 50°C and maintain for 4-8 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Purge the reactor with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude product. The product is typically of high purity (>98%) and may be used directly or further purified by crystallization.
Detailed Protocol: Traditional N-Alkylation
Materials:
-
4-(trifluoromethoxy)aniline (1 eq.)
-
Ethyl bromide (1.1 eq.)
-
Potassium carbonate (K2CO3) (1.5 eq.)
-
Acetonitrile (solvent)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 4-(trifluoromethoxy)aniline, acetonitrile, and potassium carbonate.
-
Heat the mixture to reflux with vigorous stirring.
-
Add ethyl bromide dropwise to the refluxing mixture over 30 minutes.
-
Continue to heat at reflux for 12-24 hours, monitoring the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Filter off the inorganic salts and wash with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product typically requires purification by column chromatography to remove unreacted starting material and over-alkylation byproducts.
Mechanistic Considerations of the New Method
The catalytic reductive amination proceeds through a well-understood mechanism. The following diagram outlines the key steps.
Caption: Simplified mechanism of reductive amination.
The initial step is the condensation of 4-(trifluoromethoxy)aniline with acetaldehyde to form an imine intermediate, with the elimination of a water molecule.[7] This reaction is typically reversible. The imine is then irreversibly reduced by hydrogen on the surface of the palladium catalyst to yield the final product, this compound.[6] This final reduction step drives the equilibrium of the reaction towards the product.
Conclusion and Future Outlook
The one-pot catalytic reductive amination method for the synthesis of this compound presents a significant improvement over traditional N-alkylation methods. The key advantages include:
-
Higher Yields and Purity: The new method consistently delivers higher yields of a purer product, often eliminating the need for chromatographic purification.
-
Increased Efficiency: A one-pot reaction with a significantly shorter reaction time streamlines the manufacturing process.
-
Improved Safety and Sustainability: This method avoids the use of toxic alkyl halides and generates water as the primary byproduct, aligning with the principles of green chemistry.[8]
While the initial investment in hydrogenation equipment is a consideration, the long-term benefits of this cleaner, more efficient, and higher-yielding process are substantial for researchers and drug development professionals. This modern approach not only enhances the synthesis of this compound but also serves as a model for the sustainable production of other valuable N-alkylanilines.
References
- Benchchem. Application Notes and Protocols for N-Alkylation of Anilines with Long-Chain Alcohols.
- Benchchem. Application Notes and Protocols: Reaction Conditions for N-Alkylation of 4-(oxan-2-yl)aniline.
- ResearchGate. N‐Alkylation of aniline with benzyl alcohol.
- ACS Publications. General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer | Organic Letters.
- Green Chemistry Blog. Cu-catalysed reductive amination of ketones with anilines using molecular hydrogen.
- JOCPR. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis.
- Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation).
- Frontiers. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction.
- Biosynth. 4-(Trifluoromethoxy)aniline | 461-82-5 | FT38100.
- TSI Journals. N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran.
- ResearchGate. (PDF) One-pot reductive amination of araldehydes by aniline using borohydride with CeCl3.7H2O as catalyst.
- Google Patents. US20040147762A1 - Asymmetric reductive amination of ketones.
- ChemicalBook. 4-(Trifluoromethoxy)aniline | 461-82-5.
- Sigma-Aldrich. 4-(Trifluoromethoxy)aniline 98 461-82-5.
- Chem-Impex. 4-(Trifluoromethoxy)aniline.
- TCI Deutschland GmbH. 4-(Trifluoromethoxy)aniline | 461-82-5 | TCI Deutschland GmbH.
- The Role of Trifluoromethoxy Aniline Derivatives in Modern Chemistry.
- Wikipedia. Reductive amination.
- Guidechem. How is 4-(Trifluoromethoxy)aniline synthesized? - FAQ.
- Myers Chem 115. C–N Bond-Forming Reactions: Reductive Amination.
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analysis of the cost-effectiveness of different synthetic pathways to 4-(trifluoromethoxy)ethylaminobenzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical development, the synthesis of novel molecular entities with enhanced efficacy and favorable pharmacokinetic profiles is paramount. The trifluoromethoxy group is a prized substituent in medicinal chemistry, known for its ability to modulate a molecule's lipophilicity, metabolic stability, and binding affinity. 4-(Trifluoromethoxy)ethylaminobenzene, a key building block bearing this valuable functional group, is therefore a compound of significant interest. This guide provides an in-depth analysis of the cost-effectiveness of various synthetic pathways to this important intermediate, offering a comparative assessment of reaction efficiencies, reagent costs, and process complexities to aid researchers in selecting the most judicious route for their specific needs.
Part 1: Synthesis of the Key Intermediate: 4-(Trifluoromethoxy)aniline
The journey to this compound begins with the efficient synthesis of its precursor, 4-(trifluoromethoxy)aniline. The most common and industrially viable approach involves a two-step sequence starting from trifluoromethoxybenzene.
Pathway 1: Nitration and Subsequent Reduction
This classical and widely adopted method consists of the nitration of trifluoromethoxybenzene to form a mixture of ortho and para isomers, followed by the separation and reduction of the desired para-nitro intermediate.
Step 1: Nitration of Trifluoromethoxybenzene
The electrophilic nitration of trifluoromethoxybenzene is typically achieved using a mixture of nitric acid and sulfuric acid. The trifluoromethoxy group is moderately activating and directs the incoming nitro group to the ortho and para positions.
-
Experimental Protocol:
-
To a stirred solution of trifluoromethoxybenzene, a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise at a controlled temperature, typically between 0 and 10°C.
-
The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
The reaction mixture is then carefully poured onto crushed ice, and the precipitated product is filtered, washed with water until neutral, and dried.
-
The separation of the para isomer from the ortho isomer is a critical step and can be achieved by fractional crystallization or column chromatography.
-
Step 2: Reduction of 4-Nitro(trifluoromethoxy)benzene
The reduction of the nitro group to an amine can be accomplished through various methods, with catalytic hydrogenation and metal-acid reductions being the most common.
-
Catalytic Hydrogenation: This method is often preferred for its clean reaction profile and high yields.
-
Experimental Protocol:
-
4-Nitro(trifluoromethoxy)benzene is dissolved in a suitable solvent, such as ethanol or ethyl acetate.
-
A catalytic amount of palladium on carbon (Pd/C) is added to the solution.
-
The mixture is subjected to a hydrogen atmosphere (typically from a balloon or a hydrogenation apparatus) and stirred vigorously until the reaction is complete.
-
The catalyst is removed by filtration through celite, and the solvent is evaporated under reduced pressure to yield 4-(trifluoromethoxy)aniline.
-
-
-
Metal-Acid Reduction: A more classical and often more economical approach involves the use of a metal, such as iron, tin, or zinc, in the presence of an acid.
-
Experimental Protocol (Fe/HCl):
-
To a stirred suspension of iron powder in a mixture of ethanol and water, concentrated hydrochloric acid is added.
-
4-Nitro(trifluoromethoxy)benzene is then added portion-wise, and the reaction mixture is heated to reflux.
-
After completion, the reaction is cooled, and the excess iron is removed by filtration.
-
The filtrate is neutralized with a base (e.g., sodium carbonate), and the product is extracted with an organic solvent.
-
The organic layer is dried and concentrated to afford 4-(trifluoromethoxy)aniline.
-
-
Part 2: N-Ethylation of 4-(Trifluoromethoxy)aniline
With the key intermediate in hand, the final step is the introduction of the ethyl group onto the nitrogen atom. The two primary strategies for this transformation are reductive amination and direct N-alkylation.
Pathway 2: Reductive Amination with Acetaldehyde
Reductive amination is a powerful and widely used method for the formation of C-N bonds and is often favored for its high selectivity and avoidance of over-alkylation, a common issue with direct alkylation.[1] This one-pot procedure involves the in-situ formation of an imine from 4-(trifluoromethoxy)aniline and acetaldehyde, which is then immediately reduced to the desired secondary amine.
-
Causality Behind Experimental Choices: The choice of a mild reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), is crucial. These reagents are selective for the reduction of the protonated imine (iminium ion) over the starting aldehyde, thus preventing the unwanted reduction of acetaldehyde to ethanol.[2] The reaction is typically carried out in a protic solvent like methanol or ethanol, which facilitates both imine formation and the subsequent reduction.
-
Experimental Protocol:
-
4-(Trifluoromethoxy)aniline is dissolved in methanol.
-
Acetaldehyde (typically a slight excess) is added to the solution, and the mixture is stirred for a short period to allow for imine formation.
-
The mixture is cooled in an ice bath, and sodium borohydride is added portion-wise.
-
The reaction is allowed to warm to room temperature and is stirred until completion.
-
The reaction is quenched by the addition of water, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated to yield this compound.
-
Pathway 3: Direct N-Alkylation with an Ethyl Halide
Direct N-alkylation is a more traditional approach that involves the reaction of 4-(trifluoromethoxy)aniline with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a base.
-
Causality Behind Experimental Choices: The base is necessary to deprotonate the aniline, making it a more potent nucleophile. A non-nucleophilic base, such as potassium carbonate or triethylamine, is often used to avoid competing reactions. The choice of solvent is also important; polar aprotic solvents like acetonitrile or DMF can accelerate the reaction rate. A significant drawback of this method is the potential for over-alkylation to form the tertiary amine, N,N-diethyl-4-(trifluoromethoxy)aniline.[1] Controlling the stoichiometry of the reactants is therefore critical.
-
Experimental Protocol:
-
4-(Trifluoromethoxy)aniline and a base (e.g., potassium carbonate) are suspended in a suitable solvent like acetonitrile.
-
Ethyl iodide is added dropwise to the stirred suspension.
-
The reaction mixture is heated to reflux and monitored until the starting material is consumed.
-
After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by column chromatography, to separate the desired secondary amine from any unreacted starting material and the over-alkylated tertiary amine.
-
Part 3: Cost-Effectiveness Analysis
The economic viability of a synthetic route is a critical factor in both academic research and industrial production. This analysis considers the cost of raw materials, reaction efficiency (yield), process complexity, and safety and environmental impact.
Data Presentation: A Comparative Overview
| Parameter | Pathway 1 (Nitration/Reduction) -> Pathway 2 (Reductive Amination) | Pathway 1 (Nitration/Reduction) -> Pathway 3 (Direct Alkylation) |
| Starting Materials | Trifluoromethoxybenzene, Nitric Acid, Sulfuric Acid, Iron Powder, HCl, Acetaldehyde, Sodium Borohydride | Trifluoromethoxybenzene, Nitric Acid, Sulfuric Acid, Iron Powder, HCl, Ethyl Iodide, Potassium Carbonate |
| Approximate Reagent Cost | Moderate | Moderate to High (Ethyl Iodide can be more expensive) |
| Overall Yield | Generally High | Variable, often lower due to over-alkylation |
| Process Complexity | Two-step synthesis of aniline, followed by a one-pot N-ethylation. | Two-step synthesis of aniline, followed by N-ethylation requiring careful control and purification. |
| Purification | Generally straightforward purification of the final product. | Often requires chromatographic purification to separate from the tertiary amine byproduct. |
| Scalability | Readily scalable. | Scalability can be challenging due to the need for precise control to minimize side products. |
| Safety Concerns | Use of strong acids and flammable solvents. Handling of sodium borohydride which is water-reactive. | Use of strong acids and flammable solvents. Ethyl iodide is a lachrymator and a potential alkylating agent. |
| Environmental Impact | Generation of acidic waste from nitration and iron sludge from reduction. | Generation of inorganic salt waste and potential for halogenated organic waste. |
Cost of Raw Materials (Illustrative)
| Reagent | Approximate Price (USD/kg, Industrial Grade) |
| Trifluoromethoxybenzene | 963[3] |
| Nitric Acid | 22 - 428[2][4] |
| Sulfuric Acid | 118 - 290[5][6] |
| Iron Powder (Reduced) | 3 - 45[7][8] |
| Hydrochloric Acid | 14 - 232[9] |
| Acetaldehyde | ~1000 (based on various market reports) |
| Sodium Borohydride | 2000 - 3500[10][11] |
| Ethyl Iodide | 3000 - 9880 (currency conversion may apply)[12] |
| Potassium Carbonate | Widely available and relatively inexpensive |
Note: Prices are subject to significant fluctuation based on supplier, purity, and market conditions. The prices listed are for illustrative purposes to aid in a general cost comparison.
Part 4: Visualization of Synthetic Pathways
Diagram of Synthetic Pathways
Caption: Synthetic routes to this compound.
Conclusion
Based on this comprehensive analysis, the synthetic route commencing with the nitration of trifluoromethoxybenzene, followed by reduction to 4-(trifluoromethoxy)aniline, and culminating in a reductive amination with acetaldehyde, emerges as the more cost-effective and efficient pathway for the synthesis of this compound.
The primary advantages of the reductive amination route are its typically higher yields and the avoidance of over-alkylation, which simplifies the purification process and reduces material loss. While the initial investment in sodium borohydride may appear higher than that for ethyl iodide and a base, the improved efficiency and reduced need for extensive purification often offset this cost, particularly at a larger scale.
Conversely, the direct N-alkylation pathway, while seemingly more straightforward, is hampered by the inherent challenge of controlling the reaction to prevent the formation of the tertiary amine byproduct. This not only lowers the yield of the desired product but also necessitates more complex and costly purification steps, such as column chromatography, which can be a significant bottleneck in a production setting.
For researchers and drug development professionals, the choice of synthetic route will ultimately depend on the specific requirements of their project, including scale, available resources, and purity specifications. However, for a robust, scalable, and economically favorable synthesis of this compound, the reductive amination pathway presents a compelling and well-validated strategy.
References
- Made-in-China.com. Sulfuric Acid Price. (n.d.).
- Axel Petrochemicals FZE. Industrial Grade Sulphuric Acid. (n.d.).
- Sigma-Aldrich. (Trifluoromethoxy)benzene 99%. (n.d.).
- Thermo Fisher Scientific. (Trifluoromethoxy)benzene, 99%. (n.d.).
- Fisher Scientific. (Trifluoromethoxy)benzene, 99%. (n.d.).
- IndiaMART. Sodium Borohydride - NaBH4 Latest Price, Manufacturers & Suppliers. (n.d.).
- Eternal Bliss.
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- Reductive Amin
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Safety Operating Guide
Navigating the Disposal of 4-(Trifluoromethoxy)ethylaminobenzene: A Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 4-(trifluoromethoxy)ethylaminobenzene (CAS No. 175278-20-3), a fluorinated aromatic amine. Synthesizing regulatory mandates with practical laboratory experience, this document will detail the necessary steps to ensure that this compound is handled and disposed of in a manner that is safe, compliant, and environmentally sound. The procedures outlined are grounded in the principle of "cradle-to-grave" management of hazardous waste, as stipulated by the Environmental Protection Agency (EPA).[1]
While a specific Safety Data Sheet (SDS) for this compound was not located, the protocols herein are derived from the known hazards of analogous compounds, such as 4-(trifluoromethoxy)aniline, and general guidelines for halogenated organic compounds.[2][3][4] It is imperative to always consult the manufacturer-specific SDS upon acquisition of any chemical to ensure adherence to the most accurate and up-to-date safety information.
Core Principles of Chemical Waste Management
The disposal of any chemical, including this compound, is governed by a hierarchy of controls and regulatory frameworks. The Resource Conservation and Recovery Act (RCRA) provides the primary federal oversight in the United States for the management of hazardous waste.[1][5] Laboratories are classified as generators of hazardous waste and must adhere to specific requirements for waste classification, accumulation, and disposal.[1][6]
Due to its chemical structure—a halogenated aromatic amine—this compound is presumed to be a hazardous waste. Halogenated organic compounds are subject to stringent disposal regulations, often prohibiting landfill disposal and favoring methods such as incineration at a licensed facility.[7][8][9]
Hazard Profile and Personal Protective Equipment (PPE)
Based on data from structurally similar compounds, this compound should be handled as a hazardous substance. Analogous compounds are known to be toxic if swallowed or in contact with skin, and can cause serious eye and skin irritation.[2][10] Therefore, appropriate personal protective equipment (PPE) is mandatory during all handling and disposal procedures.
| Hazard Classification (Presumed) | Required Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral, Dermal) | Chemical-resistant gloves (Viton® or equivalent), lab coat, and closed-toe shoes.[10] |
| Skin Corrosion/Irritation | Chemical-resistant gloves, lab coat.[2][10] |
| Serious Eye Damage/Irritation | Safety glasses with side shields or chemical splash goggles.[2][10] |
| Target Organ Toxicity | All handling should be conducted in a certified chemical fume hood.[2] |
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the disposal of this compound. This workflow is designed to ensure safety and regulatory compliance at each stage.
Caption: Workflow for the proper disposal of this compound.
Phase 1: In-Lab Waste Collection
-
Designate a Satellite Accumulation Area (SAA): For safety and regulatory compliance, hazardous waste must be stored in a designated SAA.[11] This area must be at or near the point of generation and under the control of laboratory personnel.[6][12] The SAA should be clearly marked with a "Hazardous Waste" sign.[5]
-
Select a Compatible Waste Container: Choose a waste container that is compatible with this compound. A glass bottle with a screw cap is generally suitable. Avoid metal containers for halogenated compounds, as they can be corrosive.[13] The container must be in good condition, free of leaks, and able to be securely closed.[3][11]
-
Properly Label the Waste Container: As soon as the first drop of waste is added, the container must be labeled.[3] The label must include the words "Hazardous Waste" and the full chemical name: "Waste this compound".[3][6] Do not use abbreviations or chemical formulas.[3]
-
Segregate and Accumulate Waste: Collect waste this compound in its dedicated container. Do not mix it with non-halogenated organic solvents, as this increases disposal costs and complexity.[4] Keep the waste container closed at all times except when adding waste.[3][11] Store the container in the designated SAA, away from incompatible materials such as strong oxidizing agents, acids, and bases.[2]
Phase 2: Waste Transfer and Disposal
-
Transfer to Central Accumulation Area (CAA): Once the waste container is full or has been in the SAA for up to one year, it must be moved to your institution's Central Accumulation Area (CAA).[11] This transfer should be coordinated with your institution's Environmental Health and Safety (EHS) department.
-
Arrange for Professional Waste Disposal: The disposal of hazardous waste must be handled by a licensed and certified waste disposal vendor.[1] Your institution's EHS department will typically manage this process. The vendor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[1]
-
Document Waste Manifest: All hazardous waste shipments must be accompanied by a hazardous waste manifest.[1] This document tracks the waste from the point of generation to its final disposal, ensuring a complete "cradle-to-grave" record.[6]
-
Final Disposal via Incineration: Due to its halogenated nature, the recommended disposal method for this compound is high-temperature incineration at a licensed facility.[6] This method effectively destroys the compound, minimizing its environmental impact. Landfilling of halogenated organic compounds is generally prohibited.[7]
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate area. Alert colleagues and your laboratory supervisor.
-
Don Appropriate PPE: Before attempting to clean up the spill, don the required PPE as outlined in the table above.
-
Contain the Spill: For small spills, use an inert absorbent material, such as vermiculite or sand, to contain the liquid.[2]
-
Clean and Collect: Carefully collect the absorbent material and place it in a compatible, sealable container for hazardous waste.[2]
-
Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Label and Dispose: Label the container with "Hazardous Waste" and a description of the contents. Dispose of it according to the procedures outlined above.
For large spills, evacuate the area and contact your institution's EHS department or emergency response team immediately.[3]
Conclusion
The proper disposal of this compound is a multi-step process that requires careful planning and execution. By adhering to the principles of waste segregation, proper labeling, and regulatory compliance, researchers can ensure a safe laboratory environment while protecting the broader ecosystem. Always prioritize safety and consult your institution's EHS department for specific guidance.
References
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- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
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- Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32.
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- 13. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
Navigating the Synthesis Landscape: A Comprehensive Guide to the Safe Handling of 4-(Trifluoromethoxy)ethylaminobenzene
For the discerning researcher in the fast-paced world of pharmaceutical and agrochemical development, 4-(Trifluoromethoxy)ethylaminobenzene, also known as 4-(Trifluoromethoxy)aniline (CAS 461-82-5), represents a key building block. Its unique trifluoromethoxy group imparts desirable properties such as increased lipophilicity and metabolic stability, making it a valuable intermediate in the synthesis of novel compounds.[1][2] However, the very characteristics that make this aromatic amine a powerful synthetic tool also necessitate a robust and informed approach to its handling and disposal.
This guide moves beyond a simple checklist of safety procedures. It is designed to provide you, the laboratory professional, with a deep, causal understanding of the "why" behind each recommendation. By integrating principles of chemical reactivity, toxicology, and field-proven best practices, we aim to foster a culture of safety that is both rigorous and intuitive.
Deconstructing the Hazard Profile: Understanding the "Why"
4-(Trifluoromethoxy)aniline is classified as a hazardous substance, with the potential to cause significant harm if not handled correctly. The primary hazards include:
-
Acute Toxicity: It is toxic if swallowed and can be fatal if it comes into contact with the skin.[3]
-
Skin and Eye Damage: The compound is a known skin irritant and can cause serious eye damage.[3]
-
Organ Damage: Prolonged or repeated exposure may lead to organ damage.[3]
The toxicity of 4-(trifluoromethoxy)aniline stems from its nature as an aromatic amine. Aromatic amines, as a class, can be readily absorbed through the skin and are known for their potential to cause harm.[4] The trifluoromethoxy group (-OCF3), while imparting metabolic stability to the molecule, also contributes to its lipophilicity, potentially enhancing its ability to penetrate biological membranes.[5]
The metabolic stability of the trifluoromethoxy group is a double-edged sword. While it can lead to a longer half-life for derivative drugs, it also means the parent compound may persist in the body, increasing the risk of cumulative toxicity.[5][6] Studies on the metabolism of 4-trifluoromethoxyaniline in rats have shown that the trifluoromethoxy-substituent is metabolically stable, with no evidence of O-detrifluoromethylation.[6]
Personal Protective Equipment (PPE): Your First and Last Line of Defense
A multi-layered approach to PPE is non-negotiable when handling 4-(trifluoromethoxy)aniline. The following table outlines the minimum required PPE and the rationale behind each selection.
| PPE Component | Specifications | Rationale |
| Hand Protection | Viton® or heavy-duty Nitrile Gloves | Aromatic amines and halogenated compounds can permeate many standard glove materials.[7] Viton® offers excellent resistance to a broad range of chemicals, including aromatic and chlorinated solvents.[8] While nitrile gloves offer some protection, their compatibility should be verified, and double-gloving may be prudent for extended operations.[9] |
| Eye and Face Protection | Chemical Splash Goggles and a Face Shield | The risk of serious eye damage necessitates the use of chemical splash goggles that form a seal around the eyes. A face shield provides an additional layer of protection against splashes, especially when handling larger quantities or during transfers. |
| Body Protection | Chemical-resistant Lab Coat | A fully buttoned lab coat made of a chemical-resistant material protects the skin and personal clothing from accidental spills and contamination. |
| Respiratory Protection | NIOSH-approved Respirator with Organic Vapor/Ammonia Cartridges | Due to its volatility and potential for inhalation toxicity, all handling of 4-(trifluoromethoxy)aniline should be performed in a certified chemical fume hood. In situations where a fume hood is not available or during spill clean-up, a NIOSH-approved respirator is mandatory. The recommended filter type includes particulates filters and those for ammonia and organic ammonia derivatives.[10] |
dot
Caption: Rationale for PPE selection based on the specific hazards of 4-(trifluoromethoxy)aniline.
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is paramount to minimizing exposure and ensuring a safe working environment.
Preparation and Handling:
-
Designated Work Area: All work with 4-(trifluoromethoxy)aniline must be conducted in a designated area, clearly marked with warning signs. This area should be equipped with a certified chemical fume hood.
-
Fume Hood Operation: Before starting any work, verify that the chemical fume hood is functioning correctly. The sash should be kept at the lowest possible height that still allows for comfortable and safe manipulation of the chemical.
-
Material Dispensing: When dispensing the liquid, use a pipette or a syringe to avoid splashes. Never pour directly from a large container to a small one.
-
Avoid Incompatibilities: 4-(Trifluoromethoxy)aniline is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[10] Ensure that it is not stored or handled near these substances to prevent violent reactions.
-
Ignition Sources: Although it has a relatively high flash point of around 81°C (177°F), it is still a combustible liquid.[1] Keep it away from open flames, hot surfaces, and other potential ignition sources.[10]
dot
Caption: A simplified workflow for the safe handling of 4-(trifluoromethoxy)aniline.
Disposal Plan: Ensuring a Safe End-of-Life for a Hazardous Chemical
Proper disposal is a critical final step in the safe handling of 4-(trifluoromethoxy)aniline. Improper disposal can lead to environmental contamination and pose a risk to public health.
-
Waste Segregation: As a halogenated organic compound, all waste containing 4-(trifluoromethoxy)aniline must be collected in a designated "Halogenated Organic Waste" container.[11] Do not mix it with non-halogenated waste.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "4-(Trifluoromethoxy)aniline" or "4-(Trifluoromethoxy)aniline". The label should also include the date when the first waste was added.
-
Container Storage: The sealed hazardous waste container should be stored in a designated satellite accumulation area within the laboratory. This area must be well-ventilated, and the container should be kept in secondary containment to prevent spills.
-
Empty Container Decontamination: Empty containers that previously held 4-(trifluoromethoxy)aniline must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as halogenated organic waste. After rinsing, the defaced container can be disposed of according to institutional guidelines.
-
Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company. The primary method for the disposal of such compounds is incineration at a permitted facility.
By understanding the inherent properties of 4-(trifluoromethoxy)aniline and diligently following these operational and disposal plans, you can confidently and safely harness its synthetic potential while upholding the highest standards of laboratory safety.
References
- Understanding the Synthesis and Properties of 4-(Trifluoromethoxy)aniline. (URL not available)
- 4-(Trifluoromethoxy)aniline - Chem-Impex. (URL not available)
- 4 - SAFETY DATA SHEET. Fisher Scientific. (URL not available)
- Gloves - Tables of Properties and Resistances. (URL not available)
- Viton Chemical Comp
- The metabolism of 4-trifluoromethoxyaniline and [13C]-4-trifluoromethoxyacetanilide in the rat: detection and identification of metabolites excreted in the urine by NMR and HPLC-NMR. PubMed. (URL: [Link])
- 4-(Trifluoromethyl)aniline - Wikipedia. (URL: [Link])
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- OSHA Technical Manual (OTM)
- SAFETY DATA SHEET - Merck Millipore. (URL not available)
- Glove Selection Page 1 of 20 - Emergency & Safety Services
- The Role of Trifluoromethoxy Aniline Derivatives in Modern Chemistry. (URL not available)
- NIOSH Pocket Guide to Chemical Hazards. (URL not available)
- Glove Comp
- VITON® CHEMICAL COMP
- NIOSH Pocket Guide to Chemical Hazards - CDC. (URL: [Link])
- Worker Exposures to Volatile Amines | Occupational Safety and Health Administr
- NIOSH Pocket Guide to Chemical Hazards, Comparison Chart - Reginfo.gov. (URL: [Link])
- Proper Disposal Procedures for (R)-1-(4-Fluorophenyl)ethylamine Hydrochloride - Benchchem. (URL not available)
- Method for the determination of aromatic amines in workplace air using gas chrom
- NIOSH_PocketGuide_Chemical... (URL not available)
- 3-(Trifluoromethoxy)aniline | C7H6F3NO | CID 73753 - PubChem - NIH. (URL: [Link])
Sources
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- 2. chemimpex.com [chemimpex.com]
- 3. osha.gov [osha.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. nbinno.com [nbinno.com]
- 6. The metabolism of 4-trifluoromethoxyaniline and [13C]-4-trifluoromethoxyacetanilide in the rat: detection and identification of metabolites excreted in the urine by NMR and HPLC-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. OSHA Technical Manual (OTM) - Section III: Chapter 1 | Occupational Safety and Health Administration [osha.gov]
- 8. calpaclab.com [calpaclab.com]
- 9. Gloves - Tables of Properties and Resistances [cleanroom.byu.edu]
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- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
